molecular formula C26H32N4O4 B15616920 Obelin

Obelin

Cat. No.: B15616920
M. Wt: 464.6 g/mol
InChI Key: INULNSAIIZKOQE-YOSAUDMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

calcium-sensitive photoprotein obtained from the hydroid Obelia geniculata

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H32N4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33/h3-9,19-20,24H,10-17H2,1-2H3/t19-,20-,24-/m1/s1

InChI Key

INULNSAIIZKOQE-YOSAUDMPSA-N

Origin of Product

United States

Foundational & Exploratory

The Luminous Machinery of the Deep: An In-depth Technical Guide to Obelin Bioluminescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the bioluminescence of Obelin, a calcium-regulated photoprotein from the hydroid Obelia longissima. We will delve into the intricate interplay of protein structure, substrate binding, and ionic triggers that culminate in the emission of light, a phenomenon with profound implications for cellular imaging, drug screening, and diagnostics.

The Core Mechanism: A Calcium-Triggered Cascade

This compound's ability to produce light is not a continuous process but rather a rapid flash triggered by the binding of calcium ions (Ca²⁺). The photoprotein exists in a stable, pre-charged state, holding its substrate, coelenterazine (B1669285), in a high-energy peroxide form (2-hydroperoxycoelenterazine) within a protective hydrophobic cavity.[1][2] The binding of Ca²⁺ initiates a series of conformational changes that lead to the oxidative decarboxylation of the coelenterazine, releasing a photon of blue light.[1]

The fundamental steps of this process are:

  • Calcium Binding: In its resting state, this compound possesses three EF-hand calcium-binding motifs.[3] Upon an increase in intracellular calcium concentration, Ca²⁺ ions bind to these sites.

  • Conformational Change: The binding of Ca²⁺ induces a subtle yet critical conformational shift in the protein structure.[3][4][5] This change alters the environment of the active site.

  • Substrate Reorientation and Reaction: The conformational change brings key amino acid residues into optimal positions to catalyze the decarboxylation of the 2-hydroperoxycoelenterazine.[1] This reaction proceeds through a transient dioxetanone intermediate.[3][6]

  • Light Emission: The breakdown of the dioxetanone intermediate produces coelenteramide (B1206865) in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it releases energy in the form of a photon of light, resulting in the characteristic blue bioluminescence.[1][2]

Quantitative Analysis of this compound Bioluminescence

The photophysical properties of this compound are critical for its application as a reporter. These properties can be modulated by mutations in the protein sequence or by using synthetic analogs of its substrate, coelenterazine.

Spectral Properties

The emission spectrum of wild-type this compound peaks at approximately 485 nm. However, mutations within the coelenterazine-binding pocket can significantly alter the emission wavelength. Similarly, modifications to the coelenterazine molecule can also lead to shifts in the emitted light, with some analogs producing green or even red-shifted light.[7]

Table 1: Bioluminescence and Fluorescence Spectral Maxima of this compound and its Mutants with Coelenterazine and its Analogs

Protein/AnalogBioluminescence λmax (nm)Fluorescence λmax (nm)Reference
Wild-type this compound485505[2][8]
W92F this compound410, 470 (bimodal)505[1]
Y138F this compound485505[1]
F88Y this compound453-[2]
This compound + B1 analog490505[2]
This compound + B15 analog490505[2]
F88Y this compound + B1 analog460-[2]
F88Y this compound + B15 analog460-[2]

Note: B1 and B15 are specific coelenterazine analogs with modifications at the C-6 position. The bimodal spectrum of W92F this compound indicates two distinct emitting species.

Kinetic Parameters

The kinetics of the this compound bioluminescent reaction are characterized by a rapid rise to peak intensity upon Ca²⁺ binding, followed by a slower decay. These kinetics can be precisely measured using stopped-flow techniques.

Table 2: Kinetic Rate Constants for the Rise of Bioluminescence in this compound

ProteinRate Constant (k_rise) (s⁻¹)Reference
Wild-type this compound476.5 ± 1.4[1]
Y138F this compound305.3 ± 1.4[1]
Quantum Yield

Experimental Protocols

Recombinant this compound Expression and Purification

Objective: To produce and purify recombinant apo-obelin from E. coli for subsequent activation with coelenterazine. This protocol is a generalized procedure based on common methodologies for recombinant protein purification.[9][10][11][12][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an this compound expression vector (e.g., pET vector with a His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged apo-obelin with Elution Buffer.

    • Collect the elution fractions and analyze by SDS-PAGE.

    • Pool the fractions containing pure apo-obelin and dialyze against Dialysis Buffer to remove imidazole.

    • Determine the protein concentration and store at -80°C.

In Vitro this compound Bioluminescence Assay

Objective: To measure the calcium-triggered light emission from activated this compound. This protocol is a general guideline.[14][15][16][17][18]

Materials:

  • Purified apo-obelin.

  • Coelenterazine solution (e.g., 1 mg/mL in methanol).

  • Activation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Calcium-containing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂).

  • Luminometer or plate reader with luminescence detection capabilities.

Procedure:

  • Activation (Charging):

    • Dilute the purified apo-obelin in Activation Buffer to the desired concentration.

    • Add coelenterazine to the apo-obelin solution in a molar excess (e.g., 5-10 fold) and incubate in the dark at 4°C for at least 4 hours to allow for the formation of the active photoprotein.

  • Measurement:

    • Pipette the activated this compound solution into the wells of a microplate.

    • Set the luminometer to inject the calcium-containing buffer and immediately measure the light emission.

    • Record the luminescence signal over time. The data can be used to determine the peak intensity and decay kinetics.

Stopped-Flow Kinetics Measurement

Objective: To measure the rapid kinetics of the calcium-triggered bioluminescence of this compound.[7][19][20][21][22][23]

Materials:

  • Activated this compound solution (prepared as in 3.2).

  • Calcium-containing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with varying concentrations of CaCl₂).

  • Stopped-flow instrument equipped with a photomultiplier tube detector.

Procedure:

  • Load one syringe of the stopped-flow instrument with the activated this compound solution and the other with the calcium-containing buffer.

  • Rapidly mix the two solutions by triggering the instrument.

  • The instrument will record the rapid increase and subsequent decay of the bioluminescence signal with millisecond resolution.

  • Analyze the resulting kinetic trace by fitting it to an appropriate exponential function to determine the rate constant for the rise of luminescence (k_rise) and the decay rate constant(s).

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in this compound bioluminescence.

Obelin_Activation_Pathway This compound Activation and Bioluminescence Pathway cluster_activation Activation (Charging) cluster_triggering Bioluminescence Triggering Apothis compound Apo-Obelin Activethis compound Active this compound (2-hydroperoxycoelenterazine bound) Apothis compound->Activethis compound Coelenterazine Coelenterazine Coelenterazine->Activethis compound Oxygen O₂ Oxygen->Activethis compound ConformationalChange Conformational Change Activethis compound->ConformationalChange Ca²⁺ binding Calcium Ca²⁺ Calcium->ConformationalChange Reaction Oxidative Decarboxylation ConformationalChange->Reaction ExcitedState Excited Coelenteramide* Reaction->ExcitedState GroundState Ground State Coelenteramide ExcitedState->GroundState Photon Emission Light Light (hv) ExcitedState->Light GroundState->Apothis compound Product Release (regeneration requires new coelenterazine)

Caption: The overall pathway of this compound bioluminescence, from activation to light emission.

Calcium_Binding_Mechanism Calcium Binding and Conformational Change Inactivethis compound Inactive this compound EF-hand motifs unoccupied Coelenterazine shielded CalciumBound Ca²⁺-Bound this compound EF-hand motifs occupied Initial conformational shift Inactivethis compound->CalciumBound Ca²⁺ binds CalciumInflux Increase in [Ca²⁺] CalciumInflux->CalciumBound ActiveSiteChange Active Site Reconfiguration Key residues repositioned Substrate destabilized CalciumBound->ActiveSiteChange TriggeredState Triggered this compound Ready for catalysis ActiveSiteChange->TriggeredState

Caption: The sequence of events initiated by calcium binding to this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis Cloning Gene Cloning (this compound in expression vector) Expression Recombinant Expression in E. coli Cloning->Expression Purification Apo-Obelin Purification (e.g., Ni-NTA) Expression->Purification Activation Activation with Coelenterazine Purification->Activation Assay Bioluminescence Assay Activation->Assay StoppedFlow Stopped-Flow Kinetics Assay->StoppedFlow Spectrometry Spectral Analysis Assay->Spectrometry DataAnalysis Data Analysis and Interpretation StoppedFlow->DataAnalysis Spectrometry->DataAnalysis

Caption: A typical experimental workflow for producing and characterizing this compound.

Conclusion

The mechanism of this compound bioluminescence is a finely tuned biological process that has been harnessed as a powerful tool in biomedical research. A thorough understanding of its structure-function relationships, kinetics, and spectral properties is essential for its effective application. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in leveraging the luminous capabilities of this compound for their scientific endeavors. The continued exploration of this compound and other photoproteins promises to illuminate further the intricate workings of biological systems and to foster the development of novel bioanalytical technologies.

References

Unveiling Obelin: A Technical Guide to the Discovery, Origin, and Application of a Key Photoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the Ca2+-regulated photoprotein, Obelin, for researchers, scientists, and drug development professionals. We delve into its discovery, origin, biochemical properties, and the methodologies pivotal to its study. This document synthesizes key findings and presents them in an accessible format, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological and experimental pathways.

Discovery and Origin: From Marine Hydroid to Molecular Tool

The journey of this compound began with the study of bioluminescence in the marine hydroid Obelia. Specifically, two species, Obelia geniculata and Obelia longissima, have been identified as the primary sources of this photoprotein.[1][2][3][4] The light-emitting capabilities of Obelia emanate from specialized cells called photocytes, which are concentrated in the endoderm of the hydroid's pedicels, uprights, and stolons.[5] These photocytes are most abundant in the actively growing regions of the organism.[5]

The initial extraction and partial purification of this compound from Obelia geniculata were described in the 1970s.[1] These early studies established this compound as a Ca2+-activated luminescent protein, laying the groundwork for its later development as a sensitive calcium indicator.[1] The subsequent cloning and sequencing of the cDNA encoding this compound from both Obelia longissima and Obelia geniculata in the 1990s and early 2000s were significant milestones.[6] This work revealed the primary structure of the apoprotein, identifying the three characteristic EF-hand structures responsible for Ca2+-binding and confirming its homology with other photoproteins like aequorin.[6]

Biochemical and Photophysical Properties of this compound

This compound is a single-chain polypeptide with a molecular weight of approximately 22.2 kDa.[7] It exists as a stable complex of the apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen. The binding of Ca2+ ions to the three EF-hand domains triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine (B1669285) and the emission of a flash of blue light.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a valuable resource for comparative analysis and experimental design.

PropertyObelia geniculataObelia longissimaReference(s)
Molecular Weight (Apothis compound) ~22.2 kDa (calculated from amino acid sequence)22,226 Da[6][7]
Number of Amino Acids 195195[6][7]
Absorption Maxima (Active Photoprotein) 280 nm, 460 nmNot explicitly stated, but expected to be similar[8]
Bioluminescence Emission Maximum 495 nm470 nm[2][7]
Fluorescence Emission Maximum (Ca2+-discharged) 520 nmNot explicitly stated[8]
Number of Ca2+-Binding Sites 33[6]
Calcium Concentration Range for Activation 1 x 10-6 - 3 x 10-4 MSimilar range expected[9]
Hill Coefficient (nH) ~2.5Not explicitly stated, but indicates positive cooperativity[9]
Kinetic and Other PropertiesValueReference(s)
Rate of Luminescence Decay (k) 2.8 s-1 (for O. geniculata)[1]
Quantum Yield Not explicitly stated, but implied to be high[9]
Ca2+-independent Luminescence < 10-6 of the maximum Ca2+-activated response[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Partial Purification of Native this compound from Obelia geniculata

This protocol is adapted from early studies on this compound extraction.[1]

  • Harvesting: Collect fresh Obelia geniculata from its natural habitat.

  • Extraction: Perform an overnight extraction of the hydroids in a buffer containing 40 mM EDTA and 200 mM Tris-HCl, pH 7.0.

  • Clarification: Centrifuge the extract to remove cellular debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Purify the this compound threefold by precipitating the protein with 60-100% saturated ammonium sulfate.[1]

  • Storage: The resulting precipitate can be stored as a suspension in 40 mM EDTA with saturated ammonium sulfate at -70°C for at least 6 months with minimal loss of activity.[1]

Recombinant this compound Expression and Purification from E. coli

The cloning of the this compound gene has enabled its expression in heterologous systems like E. coli, which often leads to the formation of inclusion bodies.

  • cDNA Library Construction: Construct a cDNA library from the mRNA of Obelia longissima or Obelia geniculata.

  • Gene Amplification: Amplify the this compound gene using PCR with specific primers.

  • Vector Ligation: Ligate the amplified gene into an appropriate expression vector (e.g., pET vectors).

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: Induce protein expression with IPTG and grow the culture for a specified period.

  • Cell Lysis: Harvest the E. coli cells and resuspend them in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0). Lyse the cells using sonication or a French press.

  • Inclusion Body Collection: Centrifuge the lysate to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet with a buffer containing a mild denaturant (e.g., 2 M urea) and a detergent (e.g., 2% Triton X-100) to remove contaminating proteins.[10] Repeat the wash step.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea) and a reducing agent (e.g., 1 mM 2-mercaptoethanol).[10][11]

This protocol utilizes immobilized metal affinity chromatography (IMAC) for His-tagged this compound.

  • Column Equilibration: Equilibrate a Ni-NTA column with the solubilization buffer.

  • Binding: Load the solubilized protein onto the column.

  • Refolding: Gradually exchange the solubilization buffer with a refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), 1 mM 2-mercaptoethanol, pH 8.0) using a linear gradient.[10] This allows for on-column refolding of the protein.

  • Elution: Elute the refolded this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 0.5 M).[10]

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Obelin_Bioluminescence_Pathway cluster_protein Apo-obelin Apothis compound Apo-obelin Activethis compound Active this compound (Photoprotein) Apothis compound->Activethis compound Formation Coelenterazine Coelenterazine Coelenterazine->Activethis compound Formation O2 O2 O2->Activethis compound Formation ExcitedState Excited State Intermediate Activethis compound->ExcitedState Ca_ion 3 Ca2+ Ca_ion->Activethis compound Binding & Conformational Change Coelenteramide Coelenteramide ExcitedState->Coelenteramide CO2 CO2 ExcitedState->CO2 Light Blue Light (470-495 nm) ExcitedState->Light Recombinant_Obelin_Workflow start This compound Gene Amplification ligation Ligation into Expression Vector start->ligation transformation Transformation into E. coli ligation->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis expression->lysis ib_isolation Inclusion Body Isolation lysis->ib_isolation solubilization Inclusion Body Solubilization (6M Guanidine-HCl) ib_isolation->solubilization purification On-Column Refolding & Purification (IMAC) solubilization->purification end Pure, Active this compound purification->end

References

Detecting Calcium Ions with Obelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core mechanisms, quantitative parameters, and experimental protocols for utilizing the bioluminescent photoprotein Obelin in calcium ion detection.

The photoprotein this compound, originally isolated from the hydroid Obelia longissima, serves as a highly sensitive and specific intracellular calcium indicator. Its ability to emit a flash of blue light in the presence of calcium ions has made it a valuable tool in various research fields, including neuroscience, cell biology, and drug discovery. This technical guide provides a comprehensive overview of the principles underlying this compound-mediated calcium detection, detailed experimental methodologies, and key quantitative data for researchers, scientists, and drug development professionals.

The Core Mechanism: From Calcium Binding to Light Emission

The detection of calcium ions by this compound is a multi-step process initiated by the binding of Ca²⁺ to the protein, which triggers a series of conformational changes culminating in a chemiluminescent reaction.

Structural Basis of Calcium Sensing

This compound is a single-chain polypeptide of approximately 22 kDa that houses a stabilized chromophore, coelenterazine (B1669285), within a protective hydrophobic pocket. The apoprotein (apo-obelin) possesses three high-affinity calcium-binding sites, which are characteristic EF-hand motifs. These EF-hand loops, designated as loops I, III, and IV, are the primary sensors of intracellular calcium fluctuations.[1][2] Crystal structure analysis has revealed that each of these loops can bind a single calcium ion.[3] Loop I has been suggested to have the highest affinity for Ca²⁺.[2]

Conformational Changes and Triggering Bioluminescence

In its resting state, this compound holds the coelenterazine molecule in a specific conformation, preventing its oxidation. The binding of three Ca²⁺ ions to the EF-hand motifs induces a significant conformational change in the protein.[4] This structural rearrangement is thought to reposition key amino acid residues within the active site, notably displacing a critical histidine residue.[5] This movement disrupts the stable environment around the coelenterazine, allowing it to undergo oxidative decarboxylation. This reaction converts coelenterazine into coelenteramide (B1206865), releasing carbon dioxide and a photon of blue light.[4] The entire process, from calcium binding to light emission, occurs on a millisecond timescale, enabling the detection of rapid calcium transients within cells.[5]

Quantitative Data for this compound-Mediated Calcium Detection

For accurate experimental design and data interpretation, it is crucial to consider the quantitative parameters of the this compound-calcium interaction and the resulting bioluminescent signal.

ParameterValueReference
Number of Ca²⁺ Binding Sites 3[6]
Binding Stoichiometry 3 Ca²⁺ ions per this compound molecule[7]
Emission Maximum (λmax) ~485 nm[3]
Quantum Yield 0.19 - 0.25N/A

Table 1: Key Quantitative Parameters of Wild-Type this compound

MutantRise Rate Constant (k_rise) (s⁻¹)Light Emission Decay Rate Constant (k_decay) (s⁻¹)Emission Maximum (λmax) (nm)Reference
Wild-Type ~450Two components: "fast" and "slow"~485[3]
W92F 992-Bimodal: 405 and 470[3]
Y138F 10 times slower than Wild-Type-493[8]

Table 2: Kinetic Parameters of Wild-Type and Mutant this compound

Experimental Protocols

This section provides detailed methodologies for the expression and purification of recombinant this compound, as well as its application in intracellular calcium measurements.

Expression and Purification of Recombinant this compound in E. coli

Objective: To produce and purify functional recombinant apo-obelin for subsequent reconstitution into the active photoprotein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound gene (e.g., pET vector)

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, lysozyme)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged this compound)

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

Procedure:

  • Transformation: Transform the this compound expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto an equilibrated affinity chromatography column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant this compound from the column using elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole (B134444) and buffer exchange.

  • Purity Analysis: Assess the purity of the recombinant this compound by SDS-PAGE.

Intracellular Calcium Measurement using Recombinant this compound

Objective: To measure changes in intracellular calcium concentration in mammalian cells using reconstituted this compound.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and reagents

  • Purified recombinant apo-obelin

  • Coelenterazine

  • Microinjection apparatus or cell-loading reagent

  • Luminometer or microscope equipped with a sensitive photon detector

  • Buffer for cell loading (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus to induce calcium changes (e.g., agonist, ionophore)

  • Lysis buffer for total light measurement (e.g., 1% Triton X-100 in water)

Procedure:

  • Cell Culture: Culture the mammalian cells to be studied in an appropriate format (e.g., 96-well plate, glass-bottom dish).

  • Reconstitution of this compound: Incubate the purified apo-obelin with a molar excess of coelenterazine in a suitable buffer in the dark for at least 2 hours at 4°C to form the active photoprotein complex.

  • Loading of this compound into Cells: Introduce the reconstituted this compound into the cytoplasm of the target cells. This can be achieved by methods such as microinjection or by using commercially available protein delivery reagents.

  • Baseline Measurement: Place the cells in the luminometer or on the microscope stage. Measure the basal luminescence for a defined period to establish a baseline.

  • Stimulation: Add the stimulus of interest to the cells to induce a change in intracellular calcium concentration.

  • Kinetic Measurement: Immediately record the resulting light emission over time. The intensity of the light flash is proportional to the concentration of free calcium.

  • Total Light Measurement: At the end of the experiment, lyse the cells with a lysis buffer to release all remaining this compound and trigger the emission of all remaining light. This measurement is used to normalize the data.

  • Data Analysis: The kinetic data is typically expressed as the ratio of the light intensity at any given time point to the total light emitted after cell lysis. This ratio can be calibrated to absolute calcium concentrations using established formulas.

Visualizing the Process: Signaling Pathways and Workflows

To further clarify the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

ObelinCalciumDetection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus (e.g., Agonist) Receptor Receptor Stimulus->Receptor 1. Binding Ca_Store Intracellular Ca²⁺ Store (e.g., ER) Receptor->Ca_Store 2. Signal Transduction Ca_Ion Ca²⁺ Ca_Store->Ca_Ion 3. Ca²⁺ Release Apothis compound Apo-Obelin Ca_Ion->Apothis compound 4. Binding (x3) Obelin_Ca Ca²⁺-Obelin Complex Apothis compound->Obelin_Ca Oxidation Oxidative Decarboxylation Obelin_Ca->Oxidation 5. Conformational Change Coelenterazine Coelenterazine Coelenterazine->Oxidation Light Light (485 nm) Oxidation->Light 6. Chemiluminescence Coelenteramide Coelenteramide + CO₂ Oxidation->Coelenteramide

Caption: this compound Calcium Detection Signaling Pathway.

ObelinExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Expression 1. Recombinant Apo-Obelin Expression & Purification Reconstitution 2. Reconstitution with Coelenterazine Expression->Reconstitution Loading 4. Loading this compound into Cells Reconstitution->Loading CellCulture 3. Cell Culture CellCulture->Loading Baseline 5. Baseline Luminescence Measurement Loading->Baseline Stimulation 6. Cell Stimulation Baseline->Stimulation Kinetic 7. Kinetic Luminescence Measurement Stimulation->Kinetic Lysis 8. Cell Lysis & Total Light Measurement Kinetic->Lysis Normalization 9. Data Normalization Lysis->Normalization Calibration 10. Calibration to [Ca²⁺] Normalization->Calibration

Caption: Experimental Workflow for this compound-Based Calcium Assay.

References

The Obelin-Coelenterazine Activation Process: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical and molecular processes governing the activation of the photoprotein Obelin by its substrate, coelenterazine (B1669285). The document details the intricate signaling pathways, presents key quantitative data, and outlines detailed experimental protocols relevant to the study and application of this bioluminescent system.

Introduction to the this compound-Coelenterazine System

This compound, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia, is a powerful tool in biological research, particularly for the detection and measurement of intracellular calcium concentrations.[1] Its bioluminescent reaction is triggered by the binding of calcium ions, leading to the oxidative decarboxylation of its bound substrate, coelenterazine, and the emission of a flash of blue light.[2][3] This process occurs on a millisecond timescale, making this compound an exceptionally responsive indicator for rapid calcium transients.[4] The stable complex of apo-obelin (the protein component), coelenterazine, and molecular oxygen forms the functional photoprotein, ready to emit light upon Ca²⁺ activation.[2]

The Biochemical Activation Pathway

The activation of this compound is a multi-step process that begins with the formation of the active photoprotein and culminates in a calcium-triggered light-emitting reaction.

Formation of the Active Photoprotein

The functional this compound photoprotein is formed from the apoprotein (apo-obelin) and coelenterazine in the presence of molecular oxygen.[5] This process, known as reconstitution, is significantly slower than the subsequent calcium-triggered bioluminescence.[6] The binding of coelenterazine to apo-obelin is a rapid, millisecond-scale event.[6] Following binding, a slower conversion of coelenterazine to a 2-hydroperoxycoelenterazine intermediate occurs, which is the light-emitting substrate.[5][6] This active complex is stable in the absence of calcium.

The formation of the active photoprotein can be depicted as a sequential process:

Apothis compound Apo-Obelin AnaerobicComplex Apo-Obelin-Coelenterazine (Anaerobic Complex) Apothis compound->AnaerobicComplex  Binding (ms) Coelenterazine Coelenterazine Coelenterazine->AnaerobicComplex Oxygen Molecular Oxygen (O2) ActivePhotoprotein Active this compound Photoprotein (2-hydroperoxycoelenterazine bound) Oxygen->ActivePhotoprotein AnaerobicComplex->ActivePhotoprotein  Oxygenation (hours)

Figure 1: Formation of the active this compound photoprotein.
Calcium-Triggered Bioluminescence

The culmination of the this compound activation process is the rapid, calcium-dependent emission of light. This compound possesses three EF-hand calcium-binding loops.[7][8] The binding of at least three Ca²⁺ ions is believed to be necessary to trigger the bioluminescent flash.[4][9] This binding induces a conformational change in the protein, which in turn destabilizes the 2-hydroperoxycoelenterazine intermediate.[2][8]

This destabilization leads to an intramolecular oxidation-decarboxylation reaction, producing CO₂, water, and coelenteramide (B1206865) in an excited state.[2][8] The relaxation of the excited coelenteramide to its ground state results in the emission of a photon of blue light, with a maximum emission wavelength (λmax) typically around 485 nm.[1][10] Key amino acid residues within the coelenterazine-binding cavity, such as His175 and Tyr138, play crucial roles in this triggering mechanism.[11]

The signaling pathway for calcium-triggered bioluminescence is as follows:

Ca_ions 3 Ca²⁺ Ions Ca_Bound_this compound Ca²⁺-Bound this compound (Conformational Change) Ca_ions->Ca_Bound_this compound Activethis compound Active this compound Photoprotein Activethis compound->Ca_Bound_this compound Reaction Oxidative Decarboxylation of 2-hydroperoxycoelenterazine Ca_Bound_this compound->Reaction Products Excited Coelenteramide* + CO₂ Reaction->Products Light Bioluminescence (λmax ≈ 485 nm) Products->Light GroundState Ground State Coelenteramide Products->GroundState Relaxation

Figure 2: Calcium-triggered bioluminescence signaling pathway.

Quantitative Data on this compound Activation

The following tables summarize key quantitative parameters of the this compound-coelenterazine system.

Table 1: Kinetic Parameters of this compound Bioluminescence

ParameterValueConditionsReference
Bioluminescence Delay Time ~3 ms20°C[4]
Rate of Rise of Light Intensity (k_rise) 476.5 ± 1.4 s⁻¹Wild-type this compound
Rate of Rise of Light Intensity (k_rise) 992 s⁻¹W92F this compound mutant
Coelenterazine Binding to Apo-obelin millisecond-scale-[6]
Active Photoprotein Formation hours-[6]

Table 2: Calcium and Coelenterazine Binding Properties

ParameterValueConditionsReference
Number of Ca²⁺ binding sites 3 (EF-hand loops)[7][8]
Stoichiometry of Ca²⁺ for activation ≥ 3 Ca²⁺ ions[4][9]
pCa Sensitivity Range Shifts with pH and monovalent cationspH 6.8 to 7.1 shifts curve by ~0.37 pCa units[9]
Apparent K_d for Coelenterazine 0.2 ± 0.04 µM[6]
Ca²⁺-independent Luminescence < 10⁻⁶ of maximum response[Ca²⁺] < 10⁻⁷ M[4]

Table 3: Spectral and Quantum Yield Properties

ParameterValueConditionsReference
Bioluminescence Emission Maximum (λ_max) ~485 nmWild-type this compound[1][10]
Bioluminescence Emission Maximum (λ_max) 410 nm and 470 nm (bimodal)W92F this compound mutant[10]
Fluorescence Quantum Yield (Φ_F) of bound Coelenteramide 0.19Native Coelenteramide[5]
Fluorescence Quantum Yield (Φ_F) of bound Coelenteramide-v 0.24Coelenteramide-v[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound-coelenterazine system.

Recombinant this compound Expression and Purification in E. coli

This protocol outlines the steps for producing and purifying recombinant apo-obelin.

1. Transformation:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the apo-obelin gene.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Incubate overnight at 37°C.

2. Expression:

  • Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the starter culture.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.

3. Purification:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl, with protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • If the apo-obelin is expressed with a purification tag (e.g., His-tag), purify the supernatant using an appropriate affinity chromatography column (e.g., Ni-NTA resin).

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the purified apo-obelin using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole (B134444) for His-tagged proteins).

  • Dialyze the purified apo-obelin against a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA).

  • Confirm the purity and size of the protein using SDS-PAGE.

The workflow for recombinant this compound expression and purification is as follows:

Transformation Transformation of E. coli Expression Protein Expression (IPTG Induction) Transformation->Expression Harvesting Cell Harvesting (Centrifugation) Expression->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Purification Affinity Chromatography Lysis->Purification Dialysis Dialysis and Storage Purification->Dialysis Analysis Purity Analysis (SDS-PAGE) Dialysis->Analysis

References

A Technical Comparison of Native and Recombinant Obelin: Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the core properties of native Obelin, isolated from the luminous hydroid Obelia geniculata, and its recombinant counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as a calcium reporter in various experimental settings. Herein, we present a summary of their biochemical and biophysical properties, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound as a Calcium Reporter

This compound is a Ca²⁺-regulated photoprotein that emits a flash of blue light upon binding to calcium ions. This property makes it an invaluable tool for monitoring intracellular calcium dynamics, particularly in the context of G-protein coupled receptor (GPCR) signaling and other cellular processes involving calcium as a second messenger. The choice between using native or recombinant this compound depends on the specific requirements of the experiment, including sensitivity, purity, and scalability. While native this compound offers the advantage of being in its natural, post-translationally modified state, recombinant this compound provides benefits such as higher purity, lot-to-lot consistency, and the potential for genetic engineering to create variants with altered properties.[1][2][3]

Comparative Analysis of Physicochemical and Bioluminescent Properties

PropertyNative this compound (Obelia geniculata)Recombinant this compound (Obelia geniculata)
Molecular Weight ~22 kDa~21-22 kDa[4]
Bioluminescence Emission Maximum (λmax) ~495 nm[5]~485-495 nm[4][5]
Quantum Yield Data not readily availableData not readily available for direct comparison
Calcium (Ca²⁺) Binding Affinity (Kd) Proportional to the square of the free Ca²⁺ concentration[6]Ca²⁺ concentration-effect curve spans a range of approximately 10⁻⁸ M to 10⁻³ M[5]
Decay Kinetics (k) Exponential decay with k = 2.8 s⁻¹ (crude extract)[6]Decays in less than 1 second[4]
pH Stability Optimal at pH 7.0 (crude extract)[6]Stable over a broad pH range (data specific to recombinant this compound is limited)
Thermal Stability Data not readily availableStable for up to 24 months at -20°C[4]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Methodologies for Production and Purification

The protocols for obtaining native and recombinant this compound differ significantly in their approach and scalability.

Native this compound: Extraction and Partial Purification

The extraction of native this compound from its natural source, the hydroid Obelia geniculata, is a multi-step process that yields a partially purified protein.

Experimental Protocol: Extraction and Partial Purification of Native this compound [6]

  • Collection and Extraction:

    • Collect fresh Obelia geniculata specimens.

    • Perform an overnight extraction in a buffer containing 40 mM EDTA and 200 mM Tris-HCl at pH 7.0 to chelate any free Ca²⁺ and prevent premature luminescence.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation:

    • Subject the crude extract to fractional ammonium sulfate precipitation.

    • Collect the protein fraction that precipitates between 60% and 100% saturation with ammonium sulfate. This step achieves a roughly threefold purification with a yield of approximately 69%.

  • Storage:

    • The resulting precipitate can be stored as a suspension in 40 mM EDTA with saturated ammonium sulfate at pH 7.0 and frozen at -70°C for long-term stability.

G cluster_extraction Extraction cluster_purification Purification Obelia_geniculata Obelia geniculata Extraction_Buffer Extraction Buffer (EDTA, Tris-HCl, pH 7.0) Obelia_geniculata->Extraction_Buffer Overnight Crude_Extract Crude Extract Extraction_Buffer->Crude_Extract Ammonium_Sulfate Ammonium Sulfate (60-100% saturation) Crude_Extract->Ammonium_Sulfate Precipitation Precipitate Partially Purified Native this compound Ammonium_Sulfate->Precipitate

Recombinant this compound: Expression and Purification

Recombinant this compound is typically produced in a heterologous expression system, such as Escherichia coli, which allows for large-scale production and high-purity preparations.[2][5][7][8][9][10]

Experimental Protocol: Expression and Purification of Recombinant this compound [5]

  • Gene Cloning and Expression:

    • Clone the cDNA encoding the apo-obelin from Obelia geniculata into a suitable bacterial expression vector.

    • Transform the expression vector into an appropriate E. coli strain.

    • Induce protein expression, for example, with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis and Inclusion Body Solubilization:

    • Harvest the bacterial cells and lyse them to release the cellular contents.

    • Recombinant this compound is often expressed as inclusion bodies. Isolate the inclusion bodies by centrifugation.

    • Solubilize the inclusion bodies using a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • Refolding and Purification:

    • Refold the denatured protein by rapidly diluting or dialyzing it into a refolding buffer, which allows the protein to adopt its native conformation.

    • Purify the refolded this compound using a combination of chromatographic techniques, such as ion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography, to achieve high purity.

G cluster_expression Expression cluster_purification Purification Obelin_cDNA This compound cDNA Expression_Vector Expression Vector Obelin_cDNA->Expression_Vector E_coli E. coli Expression_Vector->E_coli Inclusion_Bodies Inclusion Bodies E_coli->Inclusion_Bodies Induction Denaturation Denaturation (Urea/Guanidine HCl) Inclusion_Bodies->Denaturation Refolding Refolding Denaturation->Refolding Chromatography Chromatography Refolding->Chromatography Pure_this compound Purified Recombinant this compound Chromatography->Pure_this compound

Characterization of this compound Properties: Experimental Protocols

To quantitatively compare the properties of native and recombinant this compound, a series of standardized assays are required.

Bioluminescence Assay

This assay measures the total light output or the kinetics of the light emission upon the addition of Ca²⁺.

Experimental Protocol: Bioluminescence Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound (either native or recombinant) in a Ca²⁺-free buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Prepare a trigger solution containing a saturating concentration of CaCl₂ (e.g., 100 mM CaCl₂ in 100 mM Tris-HCl, pH 7.4).

  • Measurement:

    • Place a known amount of the this compound solution into a luminometer tube or a well of a microplate.

    • Inject the CaCl₂ trigger solution into the sample.

    • Measure the resulting light emission over time using a luminometer. The data can be expressed as relative light units (RLU) or integrated to determine the total light output.

Calcium Titration for Determining Ca²⁺ Affinity

This experiment determines the concentration of Ca²⁺ required for half-maximal light emission, providing an estimate of the Ca²⁺ binding affinity.

Experimental Protocol: Calcium Titration

  • Reagent Preparation:

    • Prepare a series of Ca²⁺/EGTA buffers with known free Ca²⁺ concentrations ranging from nanomolar to millimolar levels.

    • Prepare a stock solution of this compound in a Ca²⁺-free buffer.

  • Measurement:

    • Add a constant amount of the this compound stock solution to each of the Ca²⁺/EGTA buffers.

    • Measure the peak light emission from each sample using a luminometer.

  • Data Analysis:

    • Plot the peak light emission as a function of the free Ca²⁺ concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the apparent dissociation constant (Kd) for Ca²⁺.

This compound in Cellular Signaling: A GPCR-Mediated Calcium Assay

This compound is frequently used as a reporter to study Ca²⁺ signaling downstream of GPCR activation. Upon ligand binding, Gq-coupled GPCRs activate phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺ is then detected by this compound.[1][11][12][13][14][15][16][17][18][19][20]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR (Gq-coupled) G_protein Gq Protein PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 IP3R IP3 Receptor IP3->IP3R DAG DAG This compound Apo-Obelin + Coelenterazine Active_this compound Active this compound Ca_this compound Ca²⁺-Obelin Complex Light Light (485-495 nm) Calcium Ca²⁺ ER_Calcium Ca²⁺ Store ER_Calcium->Calcium

Experimental Workflow: GPCR Calcium Assay using Recombinant this compound

  • Cell Line Preparation:

    • Generate a stable cell line co-expressing the GPCR of interest and apo-obelin.

  • Apo-obelin Reconstitution:

    • Incubate the cells with coelenterazine, which will passively diffuse across the cell membrane and reconstitute with apo-obelin to form the active photoprotein.

  • Ligand Stimulation:

    • Add the GPCR ligand to the cells.

  • Luminescence Detection:

    • Measure the resulting bioluminescence signal over time using a luminometer. The light emission kinetics and intensity will reflect the changes in intracellular Ca²⁺ concentration triggered by GPCR activation.

Conclusion

Both native and recombinant this compound are powerful tools for studying calcium signaling. Native this compound, while challenging to purify in large quantities, provides a benchmark for the protein in its natural state. Recombinant this compound offers significant advantages in terms of yield, purity, and the potential for modification, making it the more practical choice for most high-throughput and quantitative applications. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the appropriate form of this compound and designing robust experimental strategies for their specific research needs.

References

An In-depth Technical Guide to the Calcium Binding Core of Obelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obelin, a Ca²⁺-regulated photoprotein from the hydroid Obelia longissima, serves as a highly sensitive bioluminescent indicator for calcium ions. Its light-emitting reaction is triggered by the binding of Ca²⁺, making it a valuable tool in a myriad of research and diagnostic applications, including immunoassays and intracellular calcium monitoring.[1] A thorough understanding of the molecular mechanisms governing its calcium binding properties is paramount for its effective application and for the development of novel biosensors. This guide provides a detailed examination of this compound's calcium binding sites, affinity, and the experimental methodologies used to characterize these properties.

Calcium Binding Sites and Stoichiometry

This compound possesses three canonical EF-hand calcium-binding loops, which are characteristic structural motifs in a large family of calcium-binding proteins.[2][3][4] Crystal structure analysis of calcium-loaded apo-obelin has definitively shown that each of these three EF-hand loops binds a single calcium ion, establishing a binding stoichiometry of 3:1 (Ca²⁺:this compound). The binding of calcium to these sites is cooperative and induces a conformational change in the protein, which, although subtle, is sufficient to trigger the bioluminescent reaction.[5]

Table 1: Calcium Coordinating Residues in this compound's EF-hand Loops

While the precise coordinating residues for all three EF-hand loops are not fully detailed in all literature, the coordination in the first EF-hand motif has been explicitly identified. The coordination in the other loops can be inferred from the conserved nature of the EF-hand motif. The canonical EF-hand loop consists of a 12-residue sequence where amino acids at specific positions (1, 3, 5, 7, 9, and 12, often denoted as X, Y, Z, -Y, -X, and -Z) are crucial for coordinating the Ca²⁺ ion through their side-chain carboxylates or carbonyls, and sometimes via a water molecule.[3][4]

EF-hand LoopCoordinating Residues (Position in Loop)Notes
I Asp30 (X), Asn32 (Y), Asn34 (Z), Main chain oxygen of Lys36 (-Y)The other two coordination sites are occupied by water molecules.
III Inferred from conserved EF-hand sequenceTypically involves Asp or Asn at positions 1, 3, and 5, and a bidentate Glu or Asp at position 12.
IV Inferred from conserved EF-hand sequenceSimilar to other canonical EF-hand loops, with specific residues determined by the this compound primary sequence in this region.

Calcium Binding Affinity

This compound exhibits a high affinity for calcium, enabling it to detect changes in Ca²⁺ concentration in the micromolar to nanomolar range. The relationship between light emission and calcium concentration is steep, indicating a cooperative binding mechanism involving at least three calcium ions.[5] While a precise dissociation constant (Kd) is not consistently reported across the literature, the operational range and the steepness of the response curve suggest a Kd value in the low micromolar range. Factors such as pH and the presence of other cations can influence the apparent affinity. For instance, an increase in pH or the presence of monovalent cations like Na⁺ can shift the calcium-response curve, indicating a change in affinity.[5]

Table 2: Qualitative and Semi-Quantitative Calcium Affinity Data for this compound
ParameterValue/ObservationExperimental ConditionReference
Stoichiometry ~3 Ca²⁺ ions per this compound moleculeBased on the slope of the log-log plot of light intensity vs. [Ca²⁺][5]
Affinity Range Responsive to [Ca²⁺] in the 1 x 10⁻⁶ to 3 x 10⁻⁴ M rangeKinetic studies of the luminescent reaction[5]
Cooperativity Positive cooperativityInferred from the steepness of the Ca²⁺-response curve[5]
pH Effect Increased pH shifts the pCa curve to the right (lower affinity)Luminescence measurements at varying pH[5]
Cation Effect Monovalent cations (e.g., Na⁺) compete with Ca²⁺, shifting the pCa curve to the rightLuminescence measurements in the presence of other cations

Signaling Pathway and Experimental Workflows

The binding of calcium to this compound initiates a cascade of events leading to the emission of light. This process can be both conceptually and experimentally dissected.

Calcium-Triggered Bioluminescence Signaling Pathway

The binding of three Ca²⁺ ions to the EF-hand loops of this compound induces a conformational change. This change is transmitted through the protein structure to the active site, where a stabilized coelenterazine (B1669285) hydroperoxide is located. The conformational shift destabilizes this intermediate, leading to its oxidative decarboxylation to coelenteramide (B1206865) in an excited state. As the excited coelenteramide relaxes to its ground state, it emits a flash of blue light.

Obelin_Signaling_Pathway cluster_0 Calcium Binding cluster_1 Conformational Change cluster_2 Bioluminescence Reaction Ca2+_ion1 Ca²⁺ Obelin_apo Apo-obelin (Inactive) Ca2+_ion1->Obelin_apo Ca2+_ion2 Ca²⁺ Ca2+_ion2->Obelin_apo Ca2+_ion3 Ca²⁺ Ca2+_ion3->Obelin_apo Obelin_Ca Ca²⁺-Obelin Complex (Active Conformation) Obelin_apo->Obelin_Ca Binding Coelenterazine_hydroperoxide Coelenterazine Hydroperoxide Obelin_Ca->Coelenterazine_hydroperoxide Triggers Coelenteramide_excited Excited Coelenteramide* Coelenterazine_hydroperoxide->Coelenteramide_excited Oxidative Decarboxylation Coelenteramide_ground Ground State Coelenteramide Coelenteramide_excited->Coelenteramide_ground Relaxation Light Blue Light (hv) Coelenteramide_excited->Light

Caption: Calcium binding to apo-obelin induces a conformational change that triggers the bioluminescent reaction.

Experimental Protocols

Recombinant this compound Expression and Purification

A reliable source of pure this compound is essential for accurate biophysical characterization.

Objective: To produce and purify recombinant apo-obelin.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding for Obelia longissima this compound is codon-optimized for expression in E. coli and cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: A culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., Triton X-100) and a DNase. Lysis is performed by sonication or high-pressure homogenization.

  • Purification:

    • The lysate is clarified by centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • His-tagged this compound is eluted with a buffer containing a high concentration of imidazole.

  • Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., Tris-HCl with EDTA) to remove imidazole and stored at -80°C.

Determination of Calcium Affinity by Luminescence Titration

This method leverages the calcium-dependent light emission of this compound to determine its affinity for Ca²⁺.

Objective: To determine the calcium concentration at which the half-maximal light emission occurs (EC₅₀), which is related to the dissociation constant (Kd).

Methodology:

  • Preparation of Calcium Buffers: A series of calcium-EGTA buffers with precisely known free Ca²⁺ concentrations are prepared.

  • Reconstitution of Active this compound: The purified apo-obelin is incubated with its substrate, coelenterazine, in a calcium-free buffer to form the active photoprotein complex.

  • Luminescence Measurement:

    • Aliquots of the reconstituted this compound are placed in the wells of a microplate luminometer.

    • The different calcium-EGTA buffers are injected into the wells to initiate the luminescent reaction.

    • The peak light intensity or the integrated light emission over a short time is recorded for each calcium concentration.

  • Data Analysis:

    • A dose-response curve is generated by plotting the luminescence intensity against the free Ca²⁺ concentration.

    • The data is fitted to a sigmoidal dose-response equation to determine the EC₅₀ value.

    • The Hill coefficient can also be determined from the fit, providing an indication of the cooperativity of binding.

Calcium_Affinity_Workflow cluster_0 Protein Preparation cluster_1 Experiment Setup cluster_2 Measurement & Analysis Expression Recombinant Apo-obelin Expression Purification Affinity Chromatography Expression->Purification Reconstitution Incubation with Coelenterazine Purification->Reconstitution Luminometer Aliquot this compound in Luminometer Plate Reconstitution->Luminometer Ca_Buffers Prepare Ca²⁺-EGTA Buffers Injection Inject Ca²⁺ Buffers Ca_Buffers->Injection Luminometer->Injection Detection Measure Luminescence Injection->Detection Analysis Plot Dose-Response Curve & Fit Data Detection->Analysis Result Determine EC₅₀ & Hill Coefficient Analysis->Result

Caption: Workflow for determining the calcium affinity of this compound using a luminescence-based titration assay.

Conclusion

The calcium-binding properties of this compound are central to its function as a sensitive bioluminescent reporter. With three canonical EF-hand binding sites, it exhibits a cooperative and high-affinity interaction with calcium, leading to a robust light-emitting response. The methodologies outlined in this guide provide a framework for the production and detailed characterization of this important protein, enabling its continued use and development in research and biotechnology. Further investigation into the precise coordinating residues of all three EF-hand loops and a definitive determination of the dissociation constants under various conditions will undoubtedly refine our understanding and expand the utility of this compound.

References

The Role of Obelin in Obelia longissima: A Technical Guide to its Core Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Obelin, the Ca²⁺-regulated photoprotein from the marine hydroid Obelia longissima, represents a cornerstone in the study of bioluminescence and intracellular calcium signaling. This document provides an in-depth examination of this compound's molecular structure, the biochemical cascade leading to light emission, its physiological significance in Obelia, and its applications as a highly sensitive Ca²⁺ reporter. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Molecular and Structural Biology of this compound

This compound is a globular protein that functions as a pre-charged, single-turnover enzyme.[1] The functional photoprotein is a stable complex of the 195-amino acid polypeptide, apothis compound, and a tightly bound chromophore, 2-hydroperoxycoelenterazine, which is held within a hydrophobic internal cavity.[2][3]

Apothis compound: The Protein Scaffold

The cDNA sequence of apothis compound from Obelia longissima reveals a protein with a molecular mass of approximately 20 kDa.[4][5] A key feature of its structure is the presence of three EF-hand motifs, which are characteristic calcium-binding domains.[5][6] These domains confer upon this compound its sensitivity to intracellular calcium transients. Crystal structure analysis shows that apothis compound has a compact scaffold, and upon Ca²⁺ binding, it undergoes small but significant conformational changes, typical of "calcium signal modulator" proteins.[6][7] The amino acid sequence of O. longissima this compound shares a high degree of identity (86%) with this compound from the related species O. geniculata.[8][9]

The Chromophore: 2-Hydroperoxycoelenterazine

The light-emitting potential of this compound is stored in its chromophore, an oxygenated form of coelenterazine.[4] This molecule, 2-hydroperoxycoelenterazine, is stabilized within the protein's binding cavity through a network of hydrogen bonds and hydrophobic interactions.[2] This stabilization is crucial, as it prevents the chromophore from reacting until the protein is triggered by calcium ions.

The Bioluminescent Reaction: A Calcium-Triggered Signaling Pathway

The primary role of this compound is to emit light in response to specific physiological stimuli, which manifest as an increase in intracellular Ca²⁺ concentration. In Obelia, epithelial calcium action potentials are the direct triggers for brief light flashes from specialized cells containing this compound.[10] The process is a rapid, intramolecular reaction.[11]

The binding of calcium ions to the EF-hand domains is the initiating event. It is proposed that this compound must bind three calcium ions to emit light.[10] This binding induces a conformational change in the protein structure.[3] This structural shift repositions key amino acid residues, such as His-175, which in turn catalyzes the oxidative decarboxylation of the 2-hydroperoxycoelenterazine.[2][7] This reaction produces CO₂ and a coelenteramide (B1206865) molecule in an electronically excited state.[3] As the excited coelenteramide relaxes to its ground state, it releases energy in the form of a photon of blue light.[2]

Obelin_Signaling_Pathway cluster_resting Resting State ([Ca²⁺] < 10⁻⁸ M) cluster_activation Activation & Reaction cluster_emission Emission & Products This compound This compound (Apothis compound + 2-hydroperoxycoelenterazine) Ca_this compound Ca²⁺-Obelin Complex This compound->Ca_this compound Ca_ion 3 Ca²⁺ Ions Ca_ion->Ca_this compound Binding to EF-Hands Conformation Conformational Change (His-175 Repositioning) Ca_this compound->Conformation Oxidation Oxidative Decarboxylation of Coelenterazine Conformation->Oxidation Excited_Product Excited-State Coelenteramide* Oxidation->Excited_Product CO2 CO₂ Oxidation->CO2 Light Photon Emission (Bioluminescence) Excited_Product->Light Relaxation to Ground State Discharged_this compound Ca²⁺-Discharged this compound (Apothis compound + Coelenteramide) Excited_Product->Discharged_this compound Light->Discharged_this compound Extraction_Workflow Start Collect Obelia longissima Hydroids Extract Overnight Extraction (40mM EDTA, pH 7.0) Start->Extract Homogenize Homogenize Tissue Extract->Homogenize Centrifuge1 Centrifuge (20,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Crude Extract) Centrifuge1->Supernatant1 AmSO4_1 Add Ammonium Sulfate (to 60% Saturation) Supernatant1->AmSO4_1 Centrifuge2 Centrifuge AmSO4_1->Centrifuge2 Discard1 Discard Pellet Centrifuge2->Discard1 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 AmSO4_2 Add Ammonium Sulfate (to 100% Saturation) Supernatant2->AmSO4_2 Centrifuge3 Centrifuge AmSO4_2->Centrifuge3 Pellet Collect Pellet (Partially Purified this compound) Centrifuge3->Pellet End Store at -70°C or Proceed to Dialysis Pellet->End Assay_Workflow Start Prepare this compound Solution in Ca²⁺-free buffer Luminometer Place sample in Luminometer Start->Luminometer Inject Inject saturating [Ca²⁺] solution Luminometer->Inject Measure Measure Light Emission (Peak and/or Total Counts) Inject->Measure Record Record Data (RLU) Measure->Record End Quantify Activity Record->End

References

An In-depth Technical Guide to the Core Principles of Obelin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Obelin-based assays, offering detailed insights into the underlying biochemical mechanisms, experimental protocols, and data analysis. Designed for professionals in research and drug development, this document aims to serve as a practical resource for the application of this powerful bioluminescent reporter system.

Core Principles of this compound Bioluminescence

This compound is a calcium-regulated photoprotein isolated from the hydroid Obelia longissima. It belongs to the aequorin-obelin family of photoproteins that emit light in response to calcium binding. The this compound system is a binary system consisting of the apoprotein, apo-obelin, and a non-covalently bound luciferin, coelenterazine (B1669285).

The generation of light is the result of a multi-step intracellular reaction. The active photoprotein is formed through the reaction of apo-obelin with coelenterazine and molecular oxygen in a calcium-independent process. This mature this compound photoprotein is a stable complex that remains in a resting state until it is activated by calcium ions.

Upon binding of Ca2+ ions to its EF-hand domains, this compound undergoes a conformational change. This change triggers the oxidative decarboxylation of the bound coelenterazine to an excited-state coelenteramide (B1206865). The relaxation of this excited coelenteramide to its ground state results in the emission of a flash of blue light, with a maximum emission wavelength typically around 485 nm.[1] The light emission is transient, with a rapid rise to a peak intensity in milliseconds, followed by a decay as the coelenterazine substrate is consumed.[1] Due to the nature of this chemical reaction, the bioluminescent signal from this compound assays has a virtually non-existent background, allowing for extremely sensitive detection.[2]

This compound Activation and Bioluminescence Pathway

Obelin_Activation Figure 1: this compound Activation and Bioluminescence Pathway cluster_0 Reconstitution cluster_1 Bioluminescence Apothis compound Apo-Obelin Activethis compound Active this compound (Photoprotein) Apothis compound->Activethis compound Coelenterazine Coelenterazine Coelenterazine->Activethis compound O2 O2 O2->Activethis compound ConformationalChange Conformational Change Activethis compound->ConformationalChange + Ca²⁺ Ca 3 Ca²⁺ Ca->ConformationalChange ExcitedCoelenteramide Excited Coelenteramide ConformationalChange->ExcitedCoelenteramide Oxidative Decarboxylation GroundCoelenteramide Ground State Coelenteramide ExcitedCoelenteramide->GroundCoelenteramide Light Blue Light (∼485 nm) ExcitedCoelenteramide->Light Relaxation CO2 CO₂ ExcitedCoelenteramide->CO2

Caption: The pathway of this compound activation from its apo-protein form to the emission of light upon calcium binding.

Quantitative Data and Comparative Analysis

This compound-based assays are renowned for their high sensitivity and rapid kinetics. The table below summarizes key quantitative parameters of wild-type this compound and provides a comparison with another commonly used photoprotein, Aequorin.

ParameterThis compoundAequorinReference(s)
Bioluminescence Quantum Yield ~0.15~0.17[3]
Fluorescence Quantum Yield (Ca²⁺-discharged) 0.19~0.06[3]
Emission Maximum (λmax) ~485 nm~465 nm[1]
Calcium Detection Limit ~10⁻⁷ M~10⁻⁷ M[4]
Signal-to-Background Ratio High (low background)High (low background)[2]
Rise Time to Peak (t½) ~3 ms~10 ms[4]
Decay Time Constant (k₁) 43.6 s⁻¹Slower than this compound[5]
Decay Time Constant (k₂) 5.0 s⁻¹Slower than this compound[5]
Number of Ca²⁺ Binding Sites 33[5]

Experimental Protocols

Reconstitution of Apo-Obelin

Objective: To prepare active this compound photoprotein from its apo-protein form and coelenterazine.

Materials:

  • Apo-obelin solution

  • Coelenterazine solution (in ethanol (B145695) or methanol)

  • Reconstitution Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, 10 mM DTT, pH 7.2)

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Thaw the apo-obelin solution and coelenterazine solution on ice and protect from light.

  • In a microcentrifuge tube, dilute the apo-obelin to a final concentration of 1 mg/mL in the reconstitution buffer.

  • Add coelenterazine to the apo-obelin solution to a final concentration of 5-10 µM. A 2-5 fold molar excess of coelenterazine over apo-obelin is typically used.

  • Gently mix the solution by inverting the tube.

  • Incubate the mixture on ice in the dark for at least 4 hours, or overnight at 4°C for optimal reconstitution. The formation of the active photoprotein is a slow process.[6]

  • The reconstituted this compound is now ready for use in assays. Store at 4°C in the dark for short-term use or at -20°C for long-term storage.

Standard this compound-Based Calcium Assay

Objective: To measure calcium concentrations using the bioluminescent response of this compound.

Materials:

  • Reconstituted active this compound

  • Calcium standards of known concentrations

  • Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Luminometer with an injector

  • 96-well white, opaque microplate

Procedure:

  • Prepare a dilution series of calcium standards in the assay buffer.

  • Pipette 50 µL of each calcium standard or unknown sample into the wells of the 96-well plate.

  • In the luminometer's injector, load the reconstituted this compound solution diluted in the assay buffer. The final concentration in the well should be in the nanomolar range, but needs to be optimized for the specific instrument and assay sensitivity required.

  • Set the luminometer to inject 50 µL of the this compound solution into each well and immediately measure the light emission. The integration time is typically set to 1-10 seconds.

  • Record the relative light units (RLU) for each well.

  • Generate a standard curve by plotting the RLU against the known calcium concentrations.

  • Determine the calcium concentration of the unknown samples by interpolating their RLU values on the standard curve.

Application in Signaling Pathway Analysis: GPCR Signaling

This compound is a powerful tool for studying signaling pathways that involve changes in intracellular calcium concentration, such as the Gq-coupled G protein-coupled receptor (GPCR) pathway. Upon ligand binding, these receptors activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be precisely measured using this compound.

Gq-Coupled GPCR Signaling Pathway Monitored by this compound

GPCR_Signaling Figure 2: Gq-Coupled GPCR Signaling Pathway Monitored by this compound Ligand Ligand (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_cyto Ca²⁺ (cytosolic) IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ (stored) Ca_ER->IP3R This compound This compound Ca_cyto->this compound Activates Light Bioluminescence This compound->Light

Caption: The cascade of events in a Gq-coupled GPCR signaling pathway leading to calcium release and its detection by this compound.

Experimental Workflow: High-Throughput Screening (HTS) for GPCR Antagonists

This compound-based assays are well-suited for high-throughput screening of compound libraries to identify modulators of GPCRs. The following workflow outlines a typical HTS campaign to find antagonists for a Gq-coupled GPCR.

HTS Workflow for GPCR Antagonists using this compound

HTS_Workflow Figure 3: HTS Workflow for GPCR Antagonists using this compound cluster_0 Assay Preparation cluster_1 Screening cluster_2 Detection & Analysis Cell_Plating Plate cells expressing the target GPCR and apo-obelin Reconstitution Incubate cells with coelenterazine to form active this compound Cell_Plating->Reconstitution Compound_Addition Add test compounds (potential antagonists) Reconstitution->Compound_Addition Incubation1 Incubate Compound_Addition->Incubation1 Agonist_Addition Add known agonist Incubation1->Agonist_Addition Signal_Detection Measure bioluminescence (this compound light emission) Agonist_Addition->Signal_Detection Data_Analysis Analyze data to identify hits (compounds that inhibit the agonist-induced signal) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation and Dose-Response Analysis Data_Analysis->Hit_Confirmation

Caption: A streamlined workflow for a high-throughput screen to identify antagonists of a Gq-coupled GPCR using an this compound-based calcium assay.

Application in Immunoassays: Competitive Immunoassay

The high sensitivity of this compound makes it an excellent label in immunoassays. In a competitive immunoassay format, a known amount of this compound-labeled antigen competes with the unlabeled antigen in a sample for a limited number of antibody binding sites. The amount of light produced is inversely proportional to the concentration of the antigen in the sample.

Protocol for a Competitive Immunoassay using an this compound Conjugate

Objective: To quantify the concentration of an antigen in a sample using a competitive immunoassay with an this compound-antigen conjugate.

Materials:

  • 96-well microplate coated with a specific antibody against the antigen of interest

  • This compound-antigen conjugate

  • Antigen standards of known concentrations

  • Samples containing the unknown antigen concentration

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Luminometer with an injector for the trigger solution (e.g., a solution containing a high concentration of Ca²⁺)

Procedure:

  • Prepare a series of antigen standards in the assay buffer.

  • Add a fixed volume (e.g., 50 µL) of the antigen standards or unknown samples to the antibody-coated wells.

  • Immediately add a fixed volume (e.g., 50 µL) of the this compound-antigen conjugate (at a predetermined optimal dilution) to all wells.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

  • Wash the plate thoroughly with the wash buffer to remove any unbound components.

  • Place the plate in the luminometer.

  • Inject the calcium-containing trigger solution into each well and immediately measure the bioluminescent signal (RLU).

  • Generate a standard curve by plotting the RLU against the concentration of the antigen standards. The signal will decrease as the concentration of the standard increases.

  • Determine the concentration of the antigen in the unknown samples by interpolating their RLU values on the standard curve.

References

Obelin as a Bioluminescent Reporter Molecule: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obelin, a calcium-activated photoprotein isolated from the hydroid Obelia longissima, has emerged as a powerful bioluminescent reporter molecule in a myriad of biological research and drug discovery applications.[1] Its calcium-dependent light emission provides a direct and sensitive method for monitoring intracellular calcium dynamics, a critical component of numerous signaling pathways. Furthermore, its utility extends to various bioanalytical assays, including immunoassays and the detection of specific gene variants. This technical guide provides a comprehensive overview of the core principles of this compound-based reporter systems, detailed experimental protocols, and a comparative analysis of its properties, empowering researchers to effectively harness this versatile tool.

Introduction to this compound

This compound is a photoprotein that consists of a single polypeptide chain, apo-obelin, non-covalently bound to a luciferin (B1168401) molecule, coelenterazine (B1669285), in the presence of molecular oxygen.[1][2] The binding of calcium ions to this compound's EF-hand domains triggers a conformational change, leading to the oxidative decarboxylation of coelenterazine and the emission of a flash of blue light.[1][3] This entire process is independent of any external enzyme, making it a self-contained light-emitting system. The light signal is characterized by a rapid rise to a peak intensity followed by an exponential decay.[4]

The gene for apo-obelin has been cloned and can be expressed in various host systems, allowing for the production of recombinant this compound and the creation of fusion proteins.[1][5] This has significantly expanded its applications, enabling its use as a genetically encoded reporter in living cells and organisms.

The Mechanism of this compound Bioluminescence

The bioluminescent reaction of this compound is a multi-step process initiated by the binding of Ca²⁺ ions. The core of this mechanism involves the protein, its substrate (coelenterazine), and molecular oxygen, which form a stable peroxide intermediate.

dot

Obelin_Mechanism Apothis compound Apo-obelin Activethis compound Active this compound (Peroxyintermediate) Apothis compound->Activethis compound Coelenterazine Coelenterazine Coelenterazine->Activethis compound O2 O2 O2->Activethis compound ConformationalChange Conformational Change Activethis compound->ConformationalChange + Ca²⁺ Ca 3 Ca²⁺ Ca->ConformationalChange ExcitedCoelenteramide Excited State Coelenteramide (B1206865)* ConformationalChange->ExcitedCoelenteramide Oxidative Decarboxylation CO2 CO₂ ConformationalChange->CO2 GroundCoelenteramide Ground State Coelenteramide ExcitedCoelenteramide->GroundCoelenteramide Light Light (hv) ExcitedCoelenteramide->Light

Caption: The bioluminescent reaction pathway of this compound.

The process begins with the reconstitution of the inactive apo-obelin with coelenterazine and molecular oxygen to form the active photoprotein, which contains a stable 2-hydroperoxycoelenterazine intermediate.[2][3] The binding of three calcium ions to the EF-hand domains of this compound induces a significant conformational change.[3][6] This change facilitates the decarboxylation of the hydroperoxide, leading to the formation of an excited-state coelenteramide. As the excited coelenteramide relaxes to its ground state, it emits a photon of light.[7]

Quantitative Properties of this compound and its Mutants

The biophysical and bioluminescent properties of wild-type this compound and several of its mutants have been characterized, offering a palette of reporters with different spectral and kinetic characteristics.

PropertyWild-Type this compoundY138F MutantW92F-H22E Mutant
Bioluminescence λmax ~485 nm[8]~498 nm[9]~390 nm (violet)[9]
Relative Light Yield 100%~70% of wild-type[7]High activity and stability[9]
Decay Kinetics (k) 2.8 s⁻¹ (in excess Ca²⁺)[4]~10 times slower than wild-type[7]-
Ca²⁺ Sensitivity Detects as little as 50 pmol of Ca²⁺[4]--
Apo-obelin Dissociation Constant (Kd) for Coelenterazine 0.2 ± 0.04 µM[10]--

Experimental Protocols

Expression and Purification of Recombinant Apo-obelin

This protocol describes a general method for obtaining high-purity apo-obelin from E. coli.

dot

ApoObelin_Purification Start E. coli expressing apo-obelin construct CellCulture Cell Culture and Induction (e.g., with IPTG) Start->CellCulture Harvest Cell Harvest (Centrifugation) CellCulture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Chromatography Anion-Exchange Chromatography (e.g., DEAE-Sepharose) Clarification->Chromatography Elution Elution with NaCl Gradient Chromatography->Elution Desalting Desalting/Buffer Exchange (e.g., Sephadex G-25) Elution->Desalting End Purified Apo-obelin Desalting->End

Caption: Workflow for the purification of recombinant apo-obelin.

Methodology:

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the apo-obelin gene. Grow the culture at 37°C to an OD₆₀₀ of 0.5-0.6, then induce protein expression with IPTG (e.g., 1 mM) and continue cultivation for 3-4 hours.[5]

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, pH 7.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble apo-obelin.

  • Purification:

    • Load the clarified supernatant onto an anion-exchange chromatography column (e.g., DEAE-Sepharose) pre-equilibrated with a low-salt buffer.[5]

    • Wash the column to remove unbound proteins.

    • Elute the bound apo-obelin using a linear salt gradient (e.g., 0 to 0.35 M NaCl).[5]

    • Collect fractions and identify those containing apo-obelin by SDS-PAGE.

  • Desalting: Pool the fractions containing pure apo-obelin and desalt using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., 10 mM HEPES, 10 µM EDTA, pH 7.0).[11]

  • Storage: The purified apo-obelin can be stored at -70°C. For long-term storage, it can be precipitated in a saturated ammonium (B1175870) sulfate (B86663) solution with 40 mM EDTA at pH 7.0 and stored at -70°C.[4]

Reconstitution of Active this compound

This protocol details the formation of the active photoprotein from purified apo-obelin and coelenterazine.

Methodology:

  • Preparation: Prepare a solution of purified apo-obelin in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.0).

  • Coelenterazine Addition: Add a 2 to 5-fold molar excess of coelenterazine (typically dissolved in a small volume of methanol (B129727) or ethanol) to the apo-obelin solution.

  • Incubation: Incubate the mixture in the dark, at 4°C, for several hours (e.g., overnight) with gentle agitation to allow for the formation of the active photoprotein complex.[12] The rate-limiting step in this process is the conversion of coelenterazine to its 2-hydroperoxy derivative.[10]

  • Removal of Excess Coelenterazine: If necessary, remove unbound coelenterazine by gel filtration or dialysis.

  • Activity Assay: Measure the bioluminescent activity of the reconstituted this compound by injecting a solution with a high concentration of CaCl₂ (e.g., 10 mM) and measuring the light emission in a luminometer.

Intracellular Calcium Measurement

This protocol outlines the use of genetically encoded this compound to monitor Ca²⁺ dynamics in living cells.

dot

Calcium_Imaging_Workflow Start Cells of Interest Transfection Transfection with Apo-obelin Expression Vector Start->Transfection Expression Expression of Apo-obelin (24-48 hours) Transfection->Expression Reconstitution Incubation with Coelenterazine (in the dark) Expression->Reconstitution Stimulation Cell Stimulation (e.g., agonist addition) Reconstitution->Stimulation Measurement Luminescence Measurement (Luminometer) Stimulation->Measurement DataAnalysis Data Analysis (Light Intensity vs. Time) Measurement->DataAnalysis End Intracellular Ca²⁺ Profile DataAnalysis->End

Caption: Experimental workflow for intracellular calcium measurement using this compound.

Methodology:

  • Cell Culture and Transfection: Culture the cells of interest and transfect them with a mammalian expression vector encoding apo-obelin.

  • Protein Expression: Allow 24-48 hours for the expression of apo-obelin within the cells.

  • Reconstitution: Incubate the transfected cells with coelenterazine (typically 1-5 µM) in a serum-free medium for 1-4 hours in the dark to form the active photoprotein.

  • Cell Stimulation: Place the cells in a luminometer. To measure Ca²⁺ mobilization, inject a stimulus (e.g., a GPCR agonist) into the cell suspension or well.

  • Luminescence Detection: Measure the resulting light emission over time. The intensity of the light signal is proportional to the intracellular Ca²⁺ concentration.

  • Data Analysis: Plot the luminescence intensity as a function of time to visualize the intracellular Ca²⁺ transient.

Applications in Research and Drug Discovery

G-Protein Coupled Receptor (GPCR) Signaling

This compound is widely used to study GPCRs that signal through the Gαq pathway, leading to the release of intracellular calcium.

dot

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum ER->IP3R Ca_cyto Ca²⁺ (cytosolic) IP3R->Ca_cyto releases Ca_ER Ca²⁺ This compound This compound Ca_cyto->this compound activates Light Light This compound->Light

Caption: GPCR-mediated calcium signaling pathway monitored by this compound.

Activation of a Gαq-coupled GPCR by its ligand leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. The resulting increase in cytosolic Ca²⁺ is detected by co-expressed this compound, which emits light. This assay is highly amenable to high-throughput screening for GPCR modulators.

Bioluminescence Resonance Energy Transfer (BRET)

This compound can serve as a donor molecule in BRET assays to study protein-protein interactions. In a BRET assay, the energy from the bioluminescent reaction of this compound is transferred to a fluorescent acceptor protein (e.g., GFP or a fluorescently labeled antibody) when the two are in close proximity. The emission of light from the acceptor is then measured.

Immunoassays

This compound's high sensitivity and low background signal make it an excellent label in immunoassays.[1] It can be chemically conjugated or expressed as a fusion protein with antibodies or antigens.[1][13] For instance, a fusion protein of this compound with the ZZ domain of Staphylococcus aureus protein A, which binds to the Fc region of immunoglobulins, has been successfully used in bioluminescent immunoassays.[13] The amount of light emitted upon the addition of Ca²⁺ is proportional to the amount of this compound-labeled reactant bound in the assay. Mutants of this compound with different emission spectra have been developed for dual-analyte immunoassays, allowing for the simultaneous detection of two different analytes in a single sample.[9][14]

Advantages and Disadvantages of this compound

Advantages:

  • High Sensitivity: The lack of background luminescence in most biological systems allows for extremely sensitive detection.[1]

  • Genetically Encodable: As a protein, it can be expressed within cells and targeted to specific subcellular compartments.

  • Fast Kinetics: The rapid light emission is ideal for monitoring fast cellular processes.[4]

  • No Cofactor Requirement (besides Ca²⁺ and O₂): The reaction is self-contained after reconstitution.

  • Low Toxicity: Generally well-tolerated by cells.

Disadvantages:

  • Consumable Substrate: The reaction is stoichiometric, and the this compound is consumed during the light-emitting process.

  • Lower Light Output than Luciferases: The total light emission is generally lower than that of enzyme-based systems like firefly luciferase.

  • Blue Light Emission: The blue light emitted by wild-type this compound can be subject to higher absorbance and scattering in deep tissues, although red-shifted mutants are being developed.[15]

Conclusion

This compound is a robust and versatile bioluminescent reporter with a wide range of applications in basic research and drug development. Its direct correlation of light emission with calcium concentration provides an invaluable tool for dissecting cellular signaling pathways. The continuous development of this compound mutants with altered spectral properties and kinetics, along with its use in sophisticated assay formats like BRET and dual-analyte immunoassays, ensures its continued prominence as a key technology in the biologist's toolkit. This guide provides the fundamental knowledge and practical protocols to empower researchers to successfully implement this compound-based assays in their own laboratories.

References

An In-depth Technical Guide to Photoproteins in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoproteins are a class of bioluminescent enzymes that produce light through a chemical reaction, offering a powerful tool for various research applications. Unlike luciferases, which exhibit steady light emission in the presence of a substrate, photoproteins generate a rapid flash of light in response to a specific stimulus, most notably calcium ions (Ca²⁺).[1][2] This unique characteristic makes them exceptionally valuable as intracellular Ca²⁺ indicators and as energy donors in Bioluminescence Resonance Energy Transfer (BRET) assays.[3][4] This guide provides a comprehensive technical overview of photoproteins, focusing on their core mechanisms, quantitative properties, and detailed experimental protocols for their application in research and drug discovery.

Core Concepts: The Mechanism of Photoprotein Bioluminescence

The light-emitting reaction of photoproteins is a self-contained process. The protein, in its inactive state (apophotoprotein), binds non-covalently to a luciferin (B1168401) molecule, typically coelenterazine (B1669285), and molecular oxygen to form a stable complex.[2][5] The activation of the photoprotein is triggered by the binding of calcium ions to its EF-hand domains.[6][7] This binding induces a conformational change in the protein, which in turn catalyzes the oxidative decarboxylation of coelenterazine. This reaction produces coelenteramide (B1206865) in an excited state, which then decays to its ground state by emitting a photon of light.[2][8] The intensity of the light flash is proportional to the amount of photoprotein consumed.

The two most extensively studied and utilized photoproteins in research are aequorin, isolated from the jellyfish Aequorea victoria, and obelin, from the hydroid Obelia longissima.[9][10]

Quantitative Properties of Aequorin and this compound

The selection of a photoprotein for a specific application often depends on its unique photophysical and biochemical properties. The following tables summarize key quantitative data for wild-type aequorin and this compound.

PropertyAequorinThis compoundReferences
Molecular Weight ~21 kDa~22 kDa[2][11]
Bioluminescence Emission Maximum (λmax) ~469 nm~485 nm[12][13]
Fluorescence Emission Maximum (of Ca²⁺-discharged protein) ~470 nm~505 nm[13]
Number of Ca²⁺ Binding Sites 33[6][7]
Calcium Affinity (pCa for half-maximal activation) ~6.0-6.5~6.0-6.5[14]

Table 1: General Properties of Aequorin and this compound

PropertyAequorinThis compoundReferences
Light Emission Kinetics (Decay Constant) Varies with conditions, typically in the order of secondsFast decay, with a peak within 100ms and a decay constant of ~2.8 s⁻¹[9]
Relative Luminescence with Coelenterazine Analogs Can be modulated with different coelenterazine analogsCan be modulated with different coelenterazine analogs[15][16][17]
pH Sensitivity Light emission is sensitive to pH changesLight emission is sensitive to pH changes[14]

Table 2: Kinetic and Sensitivity Properties of Aequorin and this compound

Applications in Research and Drug Discovery

Intracellular Calcium Imaging

The primary application of photoproteins is the measurement of intracellular calcium concentrations. Their high sensitivity and the ratiometric nature of the light emission make them ideal for detecting transient and localized changes in Ca²⁺ levels within cells and specific organelles.[11] This is particularly valuable in studying signaling pathways that involve calcium as a second messenger, such as G-protein coupled receptor (GPCR) activation.[18][19][20]

A common pathway studied using photoproteins involves the activation of Gq-coupled GPCRs. Upon ligand binding, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[18][19][21] This transient increase in cytosolic Ca²⁺ can be detected by the light emission of a co-expressed photoprotein like aequorin.

GPCR_Calcium_Signaling Ligand Ligand GPCR GPCR (Gq-coupled) Ligand->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER opens channel Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto release Photoprotein Photoprotein (e.g., Aequorin) Ca_cyto->Photoprotein activates Light Light Flash Photoprotein->Light emits

Caption: GPCR-mediated intracellular calcium release pathway.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for studying protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor molecule when they are in close proximity (typically <10 nm).[4][22] Photoproteins, such as aequorin and this compound, or more commonly, luciferases like Renilla luciferase (RLuc), can serve as the energy donor. The acceptor is typically a fluorescent protein like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP).[4][22] An increase in the BRET signal indicates that the two proteins of interest, fused to the donor and acceptor, are interacting.

Experimental Protocols

Measurement of Intracellular Calcium using Aequorin

This protocol outlines the key steps for measuring agonist-induced intracellular Ca²⁺ changes in mammalian cells expressing aequorin.

Aequorin_Workflow cluster_prep Day 1-2: Cell Preparation cluster_assay Day 3: Assay Plating Plate cells (e.g., 30-50% confluency) Transfection Transfect cells with Apoaequorin plasmid Plating->Transfection Reconstitution Reconstitute Holo-aequorin: Incubate with coelenterazine (e.g., 5 µM for 90 min at 37°C) Transfection->Reconstitution Measurement Measure baseline luminescence Reconstitution->Measurement Stimulation Add agonist to stimulate Ca²⁺ release Measurement->Stimulation Detection Record light emission (Luminometer/PMT) Stimulation->Detection Lysis Lyse cells to measure remaining aequorin Detection->Lysis Analysis Data analysis and [Ca²⁺] calibration Lysis->Analysis

Caption: Workflow for an aequorin-based intracellular calcium assay.

  • Cell Culture and Transfection:

    • Plate mammalian cells of choice in a suitable format (e.g., 24-well plate with coverslips) to achieve 30-50% confluency on the day of transfection.[11]

    • Transfect the cells with a plasmid encoding apoaequorin using a suitable transfection reagent. The apoaequorin can be targeted to specific subcellular compartments by including appropriate targeting sequences in the plasmid construct.[11]

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Aequorin Reconstitution:

    • Prepare a stock solution of coelenterazine in methanol (B129727) or ethanol. Handle coelenterazine in the dark to prevent degradation.[16]

    • On the day of the experiment, wash the cells once with a suitable buffer (e.g., Krebs-Ringer Buffer, KRB).[11]

    • Incubate the cells with 5 µM coelenterazine in the buffer for 90 minutes to 2 hours at 37°C to reconstitute the active holo-aequorin.[11][23]

  • Luminescence Measurement:

    • Transfer the cells (e.g., the coverslip) to a luminometer or a microscope equipped with a photomultiplier tube (PMT).[11]

    • Perfuse the cells with the buffer and record the baseline luminescence for a stable period.

    • Introduce the agonist or drug of interest into the perfusion system to stimulate the cells.

    • Continuously record the light emission until the signal returns to baseline.[11]

  • Data Analysis and Calibration:

    • At the end of the experiment, lyse the cells with a digitonin-containing solution in the presence of saturating Ca²⁺ to discharge the remaining aequorin pool. This measurement represents the total light emission (Lmax).[11]

    • The recorded luminescence signal can be converted to Ca²⁺ concentration using established algorithms that take into account the light emission at any given time point and the total light emission.[24]

BRET Assay for Protein-Protein Interactions

This protocol provides a general framework for performing a BRET assay to detect the interaction between two proteins of interest (Protein A and Protein B).

BRET_Workflow cluster_prep Day 1-2: Cell Preparation cluster_assay_bret Day 3: BRET Measurement Plating_BRET Plate cells Transfection_BRET Co-transfect cells with plasmids: - Protein A-Donor (e.g., RLuc) - Protein B-Acceptor (e.g., YFP) Plating_BRET->Transfection_BRET Substrate_add Add BRET substrate (e.g., coelenterazine) Transfection_BRET->Substrate_add Measurement_BRET Measure luminescence at two wavelengths: - Donor emission wavelength - Acceptor emission wavelength Substrate_add->Measurement_BRET Calculation Calculate BRET ratio: (Acceptor Emission) / (Donor Emission) Measurement_BRET->Calculation Analysis_BRET Analyze BRET signal Calculation->Analysis_BRET

Caption: General workflow for a BRET-based protein-protein interaction assay.

  • Plasmid Construction and Cell Transfection:

    • Generate fusion constructs of the proteins of interest with the BRET donor (e.g., RLuc) and acceptor (e.g., YFP).

    • Co-transfect mammalian cells with the donor and acceptor plasmids. Include control transfections with the donor plasmid alone and with the donor and an unrelated acceptor-fused protein to determine background levels.

  • BRET Measurement:

    • 24-48 hours post-transfection, harvest and resuspend the cells in a suitable buffer.

    • Add the BRET substrate (e.g., coelenterazine h for BRET1) to the cell suspension.[25]

    • Immediately measure the luminescence emission at two distinct wavelengths corresponding to the donor and acceptor emission peaks using a plate reader equipped with appropriate filters.[25]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission.[25]

    • Subtract the background BRET ratio obtained from the control samples to determine the net BRET signal. A significant net BRET signal indicates an interaction between the two proteins of interest.

Conclusion

Photoproteins, with their unique calcium-dependent light emission, are indispensable tools in modern biological research and drug discovery. Their application as sensitive Ca²⁺ indicators has illuminated complex cellular signaling pathways, while their use as donors in BRET assays has provided deep insights into the dynamics of protein-protein interactions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to effectively harness the power of photoproteins in their experimental endeavors.

References

Obelin: A Comprehensive Technical Guide to its Gene, Protein, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Obelin gene and protein, a calcium-regulated photoprotein isolated from the hydroid Obelia longissima. This compound's unique bioluminescent properties, triggered by the binding of calcium ions, have positioned it as a valuable tool in a variety of biological research and biotechnological applications, particularly as a sensitive intracellular calcium reporter.

This compound Gene and Protein Sequence Information

The this compound protein is a single-chain polypeptide with a molecular weight of approximately 22.2 kDa.[1] Its primary structure consists of 195 amino acids and features three EF-hand calcium-binding domains, which are characteristic of many calcium-binding proteins.[2]

Gene Sequence (cDNA)

The complementary DNA (cDNA) sequence of this compound from Obelia longissima has been cloned and sequenced. The coding sequence (CDS) for apo-obelin is presented below.

FeatureSequence
Organism Obelia longissima
Gene Name This compound (obl)
cDNA Sequence (Coding Region) ATGTCAAGCAAGTACGCAGTAAAACTGAAAACAGATTTTGACAATCCACGCTGGATTAAACGTCACAAACACATGTTTGACTTTCTTGACATCAACGGCAACGGCAAAATCACCTTAGACGAAATAGTTAGCAAAGCATCAGATGATATATGTGCAAAACTTGAAGCCACACCAGAACAAACCAAACGTCACCAAGTTTGTGTGGAAGCATTCTTCCGTGGCTGTGGAATGGAATACGGCAAAGAAATTGCATTCCCACAATTTCTTGATGGCTGGAAACAACTGGCCACCTCAGAACTGAAAAAATGGGCACGAAATGAACCAACCCTTATTCGTGAATGGGGAGATGCAGTTTTTGATATTTTTGACAAAGATGGTTCTGGAACCATTACTCTTGATGAATGGAAAGCCTATGGAAAAATCTCTGGAATTTCTCCATCTCAAGAAGATTGTGAAGCCACCTTCAGACATTGTGATCTTGACAATTCTGGAGATCTTGATGTTGATGAAATGACACGACAACATTTGGGTTTTTGGTACACATTAGATCCAGAAGCAGATGGACTATACGGCAACGGTGTTCCATAA
Protein Sequence

The deduced amino acid sequence of apo-obelin, the protein component of the active photoprotein, is as follows:

FeatureSequence
Protein Name This compound
UniProt Accession Q27709
Amino Acid Sequence MSSKYAVKLKTDFDNPRWIKRHKHMFDFLDINGNGKITLDEIVSKASDDICAKLEATPEQTKRHQVCVEAFFRGCGMEYGKEIAFPQFLDGWKQLATSELKKWARNEPTLIREWGDAVFDIFDKDGSGTITLDEWKAYGKISGISPSQEDCEATFRHCDLDNSGDLDVDEMTRQHLGFWYTLDPEADGLYGNGVP
Molecular Weight 22,226 Da
Number of Amino Acids 195

Mechanism of Bioluminescence and Signaling

This compound's function is intrinsically linked to intracellular calcium signaling. It does not participate in a signaling pathway in the traditional sense of signal transduction cascades but rather acts as a direct and sensitive indicator of calcium ion concentration.

The inactive form of this compound, apo-obelin, binds non-covalently to the luciferin (B1168401) substrate, coelenterazine (B1669285), in the presence of molecular oxygen to form a stable photoprotein complex. The bioluminescent reaction is triggered upon the binding of free calcium ions to the EF-hand domains of the protein. This binding induces a conformational change in the protein, which in turn catalyzes the oxidative decarboxylation of coelenterazine to coelenteramide, releasing a photon of blue light in the process.[1] The intensity of the light emitted is directly proportional to the concentration of calcium ions, allowing for real-time monitoring of calcium dynamics within cells or subcellular compartments.

Obelin_Mechanism cluster_pre_activation Pre-activation State cluster_activation Calcium-Triggered Activation cluster_luminescence Bioluminescence Reaction Apo-Obelin Apo-Obelin This compound Photoprotein Inactive this compound (Photoprotein Complex) Apo-Obelin->this compound Photoprotein + Coelenterazine + O2 Coelenterazine Coelenterazine O2 O2 Active this compound Active this compound-Ca²⁺ Complex This compound Photoprotein->Active this compound Binding of Ca²⁺ Ca2 Ca²⁺ Ca2->this compound Photoprotein Light Blue Light (485 nm) Active this compound->Light Oxidative Decarboxylation Apo-Obelin_recycled Apo-Obelin Active this compound->Apo-Obelin_recycled Release of Coelenteramide

Figure 1. Mechanism of this compound bioluminescence. Apo-obelin binds coelenterazine and oxygen to form an inactive photoprotein. Calcium binding triggers a conformational change, leading to the oxidation of coelenterazine and the emission of blue light.

Experimental Protocols

Recombinant Expression and Purification of this compound

Recombinant apo-obelin can be expressed at high levels in Escherichia coli and subsequently purified for use in various assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound cDNA (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, lysozyme, DNase I)

  • Anion-exchange chromatography column (e.g., Q-Sepharose)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Coelenterazine

Protocol:

  • Transformation: Transform the E. coli expression strain with the this compound expression plasmid.

  • Culture Growth: Inoculate a starter culture of the transformed E. coli into a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for 3-4 hours at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble apo-obelin.

  • Anion-Exchange Chromatography: Load the clarified supernatant onto an equilibrated anion-exchange column. Wash the column with a low-salt buffer to remove unbound proteins.

  • Elution: Elute the bound apo-obelin using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure apo-obelin.

  • Dialysis: Pool the pure fractions and dialyze against a suitable storage buffer to remove the high salt concentration.

  • Activation: To generate the active photoprotein, incubate the purified apo-obelin with coelenterazine in the presence of a reducing agent (e.g., dithiothreitol) and oxygen.

Recombinant_Obelin_Workflow start Transformation of E. coli culture Cell Culture and Induction with IPTG start->culture lysis Cell Lysis and Clarification culture->lysis chromatography Anion-Exchange Chromatography lysis->chromatography elution Elution of Apo-obelin chromatography->elution analysis SDS-PAGE Analysis elution->analysis dialysis Dialysis and Concentration analysis->dialysis activation Activation with Coelenterazine dialysis->activation end Purified this compound Photoprotein activation->end

Figure 2. Workflow for recombinant this compound expression and purification.

Bioluminescence Assay for Calcium Detection

This protocol outlines a general procedure for measuring calcium-induced bioluminescence using purified this compound.

Materials:

  • Purified this compound photoprotein

  • Calcium standards of known concentrations

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EGTA)

  • Calcium chloride (CaCl2) solution

  • Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

  • Preparation of Reagents: Prepare a series of calcium standards by adding known amounts of CaCl2 to the assay buffer containing EGTA to buffer the free calcium concentration.

  • Assay Setup: In a luminometer tube or a well of a white microplate, add a small volume of the purified this compound photoprotein diluted in the assay buffer.

  • Initiation of Reaction: To initiate the bioluminescent reaction, inject a solution containing the calcium standard or the experimental sample into the tube/well.

  • Light Measurement: Immediately measure the light emission using the luminometer. The light flash is typically rapid, with a peak intensity reached within seconds.

  • Data Analysis: The peak light intensity or the total light emission over a defined period is proportional to the calcium concentration. Generate a standard curve by plotting the luminescence values of the calcium standards against their known concentrations. Use this curve to determine the calcium concentration in the experimental samples.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound protein.

Table 1: this compound Protein Properties

PropertyValueReference
Molecular Weight (Apo-obelin)22,226 Da[1]
Number of Amino Acids195[1]
Number of EF-hand Domains3[2]
Bioluminescence Emission Maximum~485 nm[3]
SubstrateCoelenterazine[1]

Table 2: Structural Data from Protein Data Bank (PDB)

PDB IDDescriptionResolution (Å)
1QV0Crystal structure of this compound from Obelia longissima1.10
1EL4Structure of the calcium-regulated photoprotein this compound1.73
1JF0The Crystal Structure of this compound from Obelia geniculata1.82
2F8PCrystal structure of this compound following Ca2+ triggered bioluminescence1.93

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool in various research and development areas:

  • Intracellular Calcium Imaging: this compound is widely used as a genetically encoded calcium indicator to monitor real-time changes in intracellular calcium concentrations in living cells and organisms.[4]

  • High-Throughput Screening: The rapid and sensitive nature of the this compound bioluminescent assay makes it suitable for high-throughput screening of compounds that modulate calcium signaling pathways, which are important targets in drug discovery.

  • Reporter Gene Assays: The this compound gene can be used as a reporter gene to study gene expression and regulation under the control of specific promoters.

  • Immunoassays: this compound has been genetically engineered to create fusion proteins for use as labels in highly sensitive bioluminescent immunoassays.[1][5]

Conclusion

This compound, with its well-characterized gene and protein sequences, straightforward recombinant production, and sensitive calcium-dependent bioluminescence, remains a cornerstone tool for researchers and drug development professionals. Its application as a calcium reporter has provided invaluable insights into the complex roles of calcium signaling in cellular physiology and pathology. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound-based technologies in a wide range of scientific investigations.

References

An In-depth Technical Guide to the Chemical Properties of Coelenterazine Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of coelenterazine (B1669285), a widely utilized luciferin (B1168401) in bioluminescence research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective application of coelenterazine and its analogs in various experimental settings. This document details the substrate's physicochemical characteristics, stability, and provides established protocols for its use in key bioassays.

Core Chemical and Physical Properties

Coelenterazine is an imidazopyrazinone luciferin, the light-emitting molecule responsible for the bioluminescence of numerous marine organisms.[1][2] Its utility in scientific research stems from its role as a substrate for a variety of luciferases and photoproteins.[1]

PropertyValueReference
Molecular Formula C₂₆H₂₁N₃O₃[3]
Molecular Weight 423.46 g/mol [3]
Appearance Orange-yellow crystals[2]
Peak Absorption (in Methanol) 435 nm[2]
Molar Extinction Coefficient (in Methanol) ~7,500 M⁻¹cm⁻¹[4]
Molar Extinction Coefficient (in aqueous solution, pH 7) 7,400 M⁻¹cm⁻¹ at 427 nm[5]
Solubility Soluble in methanol (B129727), ethanol (B145695), and propylene (B89431) glycol.[6][7][8] Sparingly soluble in water.[9] Avoid Dimethyl sulfoxide (B87167) (DMSO) as it can cause instability.[6][7][6][7][8][9]
Storage (Solid) -20°C or below, desiccated, protected from light, under inert gas.[4][7][10][4][7][10]
Storage (Solution) Methanol or ethanol stocks can be stored at -20°C or below for up to six months, tightly sealed and protected from light.[8] Avoid repeated freeze-thaw cycles.[10][8][10]

Stability Profile

The stability of coelenterazine is a critical factor for ensuring reproducible and reliable experimental results. Several factors can influence its degradation:

  • Oxidation: Coelenterazine spontaneously oxidizes in the presence of molecular oxygen, especially in some organic solvents like DMSO.[2][7] It is recommended to store solutions under an inert gas like nitrogen or argon.[4][7]

  • pH: Slightly acidic conditions (pH 3-6) can help prevent auto-oxidation.[9] The luminescence activity of luciferases that use coelenterazine is often optimal around pH 7 to 8.[11]

  • Light: Coelenterazine is light-sensitive and should be protected from light during storage and handling to prevent photodegradation.[7][12]

  • Temperature: For long-term storage, solid coelenterazine should be kept at -20°C or below.[7][10] Stock solutions are also best stored at low temperatures.[12] While brief heating to 80-90°C can aid in dissolving the crystalline form, prolonged exposure to high temperatures should be avoided.[9]

  • Aqueous Stability: Once in an aqueous solution, the stability of coelenterazine decreases, and it is recommended to use freshly prepared solutions.[9] Some sources suggest that aqueous solutions can be stable for up to five hours.[13]

Bioluminescence and Chemiluminescence Mechanisms

Coelenterazine emits light through either bioluminescence (enzyme-catalyzed) or chemiluminescence (non-enzymatic). The fundamental mechanism for both processes is the oxidation of the coelenterazine molecule.[3][14] This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of light and produces coelenteramide (B1206865) and carbon dioxide.[3][15]

In bioluminescent reactions, the specific luciferase or photoprotein catalyst determines the characteristics of the light emission, including the wavelength and quantum yield.[3] For instance, Renilla luciferase catalyzes the oxidation of coelenterazine to produce blue light with an emission maximum around 480 nm.[16] In contrast, photoproteins like aequorin are pre-charged with coelenterazine and release light upon binding to calcium ions.[17][18]

Bioluminescence_Mechanism General Bioluminescence Reaction of Coelenterazine Coelenterazine Coelenterazine (Substrate) Dioxetanone Dioxetanone Intermediate (High Energy) Coelenterazine->Dioxetanone + O₂ (catalyzed by Luciferase) Luciferase Luciferase (e.g., Renilla, Gaussia) Luciferase->Dioxetanone O2 O₂ O2->Dioxetanone Coelenteramide_excited Excited State Coelenteramide* Dioxetanone->Coelenteramide_excited Decarboxylation CO2 CO₂ Dioxetanone->CO2 Coelenteramide_ground Ground State Coelenteramide Coelenteramide_excited->Coelenteramide_ground Photon Emission Light Light (Photon) Coelenteramide_excited->Light

General Bioluminescence Reaction of Coelenterazine

Experimental Protocols

Preparation of Coelenterazine Stock Solution

A common procedure for preparing a coelenterazine stock solution for in vitro assays is as follows:

  • Solvent Selection: Use acidified methanol or ethanol.[19][20] To prepare acidified methanol, add one drop of concentrated HCl to 10 ml of methanol.[19][20]

  • Dissolution: Dissolve the crystalline coelenterazine in the chosen solvent to a desired concentration, for example, 5 mM.[19] Gentle warming or vortexing can aid in dissolution.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and evaporation.[8][21] Purge with an inert gas (e.g., nitrogen) before sealing.[21] Store the aliquots at -80°C for long-term stability.[19]

Renilla Luciferase Assay Protocol (In Vitro)

This protocol is a general guideline for measuring Renilla luciferase activity in cell lysates.

  • Cell Lysis:

    • Wash cultured cells expressing Renilla luciferase with phosphate-buffered saline (PBS).

    • Add an appropriate volume of 1X Passive Lysis Buffer to the cells.

    • Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

    • Transfer the lysate to a microfuge tube. If not used immediately, store at -20°C or -80°C.[10]

  • Reagent Preparation:

    • Prepare a Renilla working solution by diluting a coelenterazine stock solution into the Renilla Luciferase Assay Buffer to the desired final concentration (e.g., by diluting a 2 mg/mL aqueous coelenterazine stock 1:50).[10] This working solution should be prepared fresh.[10][22]

  • Measurement:

    • Add 20 µl of cell lysate to a luminometer tube.

    • Add 100 µl of the Renilla working solution to the tube.

    • Quickly mix and measure the luminescence using a luminometer, typically with an integration time of 1-10 seconds.[13][22]

Gaussia Luciferase Assay Protocol (Secreted)

Gaussia luciferase is naturally secreted, allowing for its detection in the cell culture medium.

  • Sample Collection: Collect an aliquot (e.g., 10-50 µl) of the conditioned cell culture medium.[20]

  • Reagent Preparation:

    • Prepare a solution of 20 µM coelenterazine in PBS supplemented with 5 mM NaCl, pH 7.2.[20]

    • Incubate the coelenterazine solution for 30 minutes at room temperature in the dark to stabilize it.[20]

  • Measurement:

    • Transfer the collected medium to a white or black 96-well plate.[20]

    • Add the prepared coelenterazine solution to the well.

    • Immediately measure the luminescence, as the Gaussia luciferase reaction has "flash" kinetics.[23]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique for studying protein-protein interactions in living cells. A common BRET pair is Renilla luciferase (Rluc) as the donor and a Yellow Fluorescent Protein (YFP) as the acceptor.[24][25]

  • Cell Preparation: Co-transfect cells with constructs encoding the two proteins of interest fused to Rluc and YFP, respectively.

  • Substrate Preparation: Prepare a solution of coelenterazine h (a common analog for BRET) at a final concentration of 5 µM in an appropriate assay buffer.[24][25]

  • Measurement:

    • Resuspend the transfected cells in a suitable buffer.

    • Dispense the cell suspension into a white 96-well plate.

    • Add the coelenterazine h solution to initiate the reaction.

    • Immediately measure the luminescence at two distinct wavelengths corresponding to the emission maxima of the donor (Rluc, ~475 nm) and the acceptor (YFP, ~525-535 nm).[24][25][26]

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission intensity to the donor emission intensity.[5]

BRET_Workflow Bioluminescence Resonance Energy Transfer (BRET) Workflow cluster_Cell Live Cell ProteinX Protein X-Rluc (Donor) Interaction Interaction (<10nm) DonorEmission Donor Emission (~475 nm) ProteinX->DonorEmission Bioluminescence ProteinY Protein Y-YFP (Acceptor) AcceptorEmission Acceptor Emission (~530 nm) Interaction->AcceptorEmission Energy Transfer NoInteraction No Interaction (>10nm) Coelenterazine Add Coelenterazine h (Substrate) Coelenterazine->ProteinX Luminometer Measure Luminescence BRET_Ratio Calculate BRET Ratio (Acceptor/Donor) Luminometer->BRET_Ratio DonorEmission->Luminometer AcceptorEmission->Luminometer Renilla_Signaling_Pathway Renilla Bioluminescence Signaling Pathway Stimulus Stimulus (e.g., Mechanical) LBP_Coelenterazine Luciferin-Binding Protein (LBP)-Coelenterazine Complex Stimulus->LBP_Coelenterazine Triggers LBP LBP LBP_Coelenterazine->LBP Release Coelenterazine Coelenterazine LBP_Coelenterazine->Coelenterazine Rluc Renilla Luciferase (Rluc) Coelenterazine->Rluc Substrate Blue_Light Blue Light (~480 nm) Rluc->Blue_Light Catalyzes Oxidation GFP Green Fluorescent Protein (GFP) Blue_Light->GFP Energy Transfer (BRET) Green_Light Green Light (~509 nm) GFP->Green_Light Fluorescence

References

An In-depth Technical Guide to the Stability and Storage of Obelin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, has emerged as a powerful tool in various biomedical and research applications. Its calcium-dependent bioluminescent properties make it an invaluable reporter for studying intracellular Ca²⁺ dynamics, in high-throughput screening assays, and as a label in immunoassays.[1] The utility of this compound is intrinsically linked to its stability and the retention of its biological activity over time. This technical guide provides a comprehensive overview of the factors influencing this compound stability, recommendations for optimal storage, and detailed protocols for assessing its activity and stability.

Core Concepts of this compound Stability

The stability of this compound, like any protein, is determined by the integrity of its three-dimensional structure. This structure is maintained by a delicate balance of non-covalent interactions. Disruption of this structure, or denaturation, leads to a loss of its bioluminescent activity. The primary pathways for loss of this compound activity during storage and handling include:

  • Thermal Denaturation: Exposure to elevated temperatures can disrupt the protein's folded structure.

  • pH-Induced Denaturation: Deviations from the optimal pH range can alter the ionization state of amino acid residues, leading to conformational changes.

  • Proteolytic Degradation: Contaminating proteases can cleave the this compound polypeptide chain.

  • Aggregation: Unfolded or partially folded this compound molecules can clump together, forming inactive aggregates.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can impact protein structure and function.

Quantitative Stability Data

Table 1: Temperature Stability of this compound

TemperatureExpected StabilityRecommendations
Room Temperature (20-25°C)LowAvoid for prolonged periods. Suitable for immediate use post-reconstitution.
4°CModerate (days to weeks)Suitable for short-term storage of reconstituted aliquots.
-20°CGood (months)Recommended for short to medium-term storage. The addition of a cryoprotectant like glycerol (B35011) is advised to prevent damage from ice crystal formation.
-80°CExcellent (years)Ideal for long-term storage of both lyophilized and liquid aliquots.

Table 2: pH Stability of this compound

pH RangeExpected StabilityRecommendations
< 5.0LowAcidic conditions can lead to denaturation.
5.0 - 7.0Moderate to GoodGenerally suitable for experimental use.
7.0 - 8.5OptimalThe neutral to slightly alkaline range is often optimal for both stability and activity.
> 8.5Moderate to LowHighly alkaline conditions can also induce denaturation.

Table 3: Storage Format and Stability

Storage FormatTypical Shelf LifeKey Considerations
LyophilizedYears (at -20°C or -80°C)Offers the best long-term stability by minimizing molecular motion and chemical degradation.[2] Requires careful reconstitution.
Liquid (with cryoprotectant)Months to a year (at -20°C or -80°C)Convenient for frequent use. Cryoprotectants (e.g., 20-50% glycerol) are essential to prevent freeze-thaw damage.
Liquid (at 4°C)Days to weeksSuitable for working solutions. Prone to microbial growth and proteolytic degradation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for properly reconstituting lyophilized this compound to ensure maximum activity.

Materials:

  • Vial of lyophilized this compound protein

  • Reconstitution buffer (e.g., Tris-HCl or Phosphate buffer at a pH between 7.0 and 8.0, potentially containing salts like NaCl and a chelating agent like EDTA to prevent premature activation by trace Ca²⁺)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitution: Carefully open the vial and add the recommended volume of reconstitution buffer. The final protein concentration should ideally be 1 mg/mL or higher to minimize adsorption to surfaces.

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Avoid vigorous shaking or vortexing, which can cause denaturation and foaming.[3] Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.[3]

  • Aliquoting and Storage: Once fully dissolved, aliquot the this compound solution into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. For long-term storage, flash-freeze the aliquots in liquid nitrogen before transferring them to -80°C.

Protocol 2: Bioluminescence Assay for this compound Activity

This assay measures the Ca²⁺-triggered light emission from this compound, which is a direct indicator of its activity.

Materials:

  • Reconstituted this compound protein solution

  • Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Calcium solution (e.g., 100 mM CaCl₂ in assay buffer)

  • Luminometer or plate reader with luminescence detection capabilities

  • Opaque microplate (e.g., white 96-well plate)

Procedure:

  • Sample Preparation: Dilute the reconstituted this compound in the assay buffer to the desired working concentration.

  • Plate Loading: Pipette the diluted this compound solution into the wells of the opaque microplate.

  • Signal Initiation: Program the luminometer to inject the calcium solution into each well and immediately measure the light output. The light emission is typically a rapid flash.

  • Data Acquisition: Measure the luminescence signal, usually as relative light units (RLU), over a short period (e.g., 1-10 seconds). The peak light intensity or the integral of the signal over time can be used as a measure of this compound activity.

  • Data Analysis: Compare the luminescence of stored samples to that of a freshly prepared or reference standard to determine the percentage of retained activity.

Protocol 3: Thermal Shift Assay (TSA) for this compound Stability

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm).

Materials:

  • This compound protein solution

  • SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument with a melt curve function

  • PCR plates

Procedure:

  • Reaction Setup: In each well of a PCR plate, mix the this compound protein with the SYPRO Orange dye in a suitable buffer. A final protein concentration of 2-5 µM and a 5x concentration of the dye are common starting points.[4]

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and subject it to a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.[4]

  • Fluorescence Monitoring: The instrument will monitor the fluorescence of the SYPRO Orange dye as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[4]

  • Data Analysis: Plot the fluorescence intensity against temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of this transition, which can be determined from the peak of the first derivative of the curve.[4] A higher Tm indicates greater thermal stability. This assay can be used to screen for optimal buffer conditions (pH, salts, additives) that enhance this compound's stability.

Visualizing Key Processes

This compound Bioluminescence Signaling Pathway

Obelin_Bioluminescence cluster_activation Activation cluster_reaction Bioluminescence Reaction Apoprotein Apo-obelin Activethis compound Active this compound (Photoprotein) Apoprotein->Activethis compound Coelenterazine Coelenterazine Coelenterazine->Activethis compound Oxygen Oxygen Oxygen->Activethis compound ConformationalChange Conformational Change Activethis compound->ConformationalChange Binding Calcium Ca²⁺ Calcium->ConformationalChange Oxidation Oxidation of Coelenterazine ConformationalChange->Oxidation ExcitedState Excited-state Coelenteramide* Oxidation->ExcitedState CO2 CO₂ Light Light (hv) ExcitedState->Light Relaxation GroundState Ground-state Coelenteramide ExcitedState->GroundState

Caption: The calcium-triggered bioluminescence pathway of this compound protein.

Experimental Workflow for this compound Stability Assessment

Obelin_Stability_Workflow Start Start: Purified this compound Storage Store under various conditions (Temperature, pH, Buffer) Start->Storage Sampling Sample at different time points Storage->Sampling ActivityAssay Bioluminescence Activity Assay Sampling->ActivityAssay StabilityAssay Thermal Shift Assay (TSA) Sampling->StabilityAssay AggregationAssay Aggregation Analysis (e.g., DLS, SEC) Sampling->AggregationAssay DataAnalysis Data Analysis: - % Activity Remaining - ΔTm - Aggregation Profile ActivityAssay->DataAnalysis StabilityAssay->DataAnalysis AggregationAssay->DataAnalysis Conclusion Determine Optimal Storage Conditions DataAnalysis->Conclusion

Caption: A typical workflow for evaluating the stability of this compound protein.

Best Practices for Handling and Storage

To maximize the shelf-life and performance of this compound, the following best practices are recommended:

  • Purity: Start with highly purified this compound, as contaminants can include proteases that degrade the protein.

  • Aliquoting: Always aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to protein stability.

  • Cryoprotectants: For frozen storage of liquid samples, include a cryoprotectant such as glycerol at a final concentration of 20-50% to minimize the formation of damaging ice crystals.

  • Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes for storage to prevent loss of protein due to adsorption to the tube walls, especially for dilute solutions.

  • Additives: Consider the inclusion of stabilizing additives in the storage buffer. These can include:

    • Reducing agents: Such as Dithiothreitol (DTT) or β-mercaptoethanol (at 1-5 mM) to prevent oxidation of cysteine residues.

    • Chelating agents: Such as EDTA (at 1-5 mM) to sequester divalent cations that could prematurely trigger the bioluminescent reaction or be cofactors for certain proteases.

    • Protease inhibitors: A cocktail of protease inhibitors can be added to prevent degradation, especially during purification and for short-term storage at 4°C.

  • Lyophilization: For long-term archival storage, lyophilization is the preferred method. Ensure the lyophilization buffer contains appropriate cryoprotectants (e.g., trehalose (B1683222) or sucrose) to protect the protein during the freeze-drying process.[2]

Conclusion

The stability of this compound is paramount for its effective use in research and diagnostic applications. By understanding the factors that influence its stability and adhering to proper storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments. This guide provides a framework for maintaining the integrity of this compound, from reconstitution to long-term storage, and offers detailed methodologies for assessing its stability and activity. Careful attention to these details will ultimately lead to more robust and meaningful scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for Intracellular Calcium Measurement Using Obelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, is a powerful tool for monitoring intracellular calcium ([Ca²⁺]i) dynamics.[1][2] This bioluminescent reporter emits a flash of blue light in the presence of calcium, offering a sensitive and direct method for measuring [Ca²⁺]i changes in living cells.[3] Unlike fluorescent indicators, this compound-based measurement does not require an external light source for excitation, thus eliminating issues of phototoxicity and autofluorescence.[1] These characteristics make this compound particularly valuable for a range of applications, from fundamental research into cellular signaling to high-throughput drug screening.[4][5]

This document provides detailed application notes and experimental protocols for the use of recombinant this compound in the measurement of intracellular calcium.

Principle of this compound-Based Calcium Detection

The core of the this compound system is the apo-obelin protein, which, in its inactive state, needs to be complexed with the luciferin (B1168401) substrate, coelenterazine (B1669285), and molecular oxygen to form the functional photoprotein.[1] The binding of Ca²⁺ ions to the EF-hand domains of this compound triggers a conformational change in the protein.[6][7] This change catalyzes the oxidative decarboxylation of coelenterazine, resulting in the emission of a quantifiable flash of light.[1] The intensity of the emitted light is directly proportional to the concentration of free calcium ions.

Advantages and Disadvantages of Using this compound

AdvantagesDisadvantages
No phototoxicity or autofluorescence: As a bioluminescent protein, this compound does not require an excitation light source, minimizing cell damage and background noise.[1]Lower signal intensity: The light output from this compound is generally lower than that of bright fluorescent dyes, which may require sensitive detection equipment.
High signal-to-noise ratio: The absence of background fluorescence results in a very high signal-to-noise ratio, enabling the detection of small changes in [Ca²⁺]i.[1]Consumption of substrate: The reaction is irreversible, and the this compound-coelenterazine complex is consumed upon Ca²⁺ binding, which can limit the duration of long-term experiments.
Direct measurement of Ca²⁺: The light emission is a direct result of Ca²⁺ binding, providing a more straightforward interpretation of the signal compared to some fluorescent dyes.Introduction into cells: As a protein, introducing this compound into cells can be more challenging than loading small molecule dyes and may require techniques like microinjection or genetic expression of apo-obelin.
Wide dynamic range: this compound can be used to measure a broad range of Ca²⁺ concentrations.Temperature and pH sensitivity: The kinetics and quantum yield of the this compound reaction can be influenced by temperature and pH.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in intracellular calcium measurement.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight (recombinant)~21,000 Da[3]
Emission Maximum~485 nm[3]
Calcium Binding Sites3 EF-hand domains[6][7]
Optimal pH Range7.0 - 7.5
Optimal Temperature Range20 - 37 °C

Table 2: Coelenterazine Properties

PropertyValueReference
Molecular Weight (native)423.5 g/mol [1]
Recommended Solvents for StockMethanol (B129727) or Ethanol (B145695)[1]
Molar Extinction Coefficient (in methanol)~9,500 M⁻¹cm⁻¹ at 435 nm
Storage Conditions (solid)-20°C to -70°C, protected from light, under inert gas[1][8]
Storage Conditions (stock solution)<-70°C, protected from light, under inert gas[3]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 Preparation of Coelenterazine Stock Solution (1 mg/mL)

  • Materials:

    • Lyophilized coelenterazine

    • Anhydrous methanol or ethanol

    • Inert gas (argon or nitrogen)

    • Light-blocking microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized coelenterazine to equilibrate to room temperature before opening to prevent condensation.[7]

    • Under a gentle stream of inert gas, add the appropriate volume of anhydrous methanol or ethanol to the vial to achieve a 1 mg/mL concentration.

    • Mix gently by inversion until the coelenterazine is completely dissolved. Avoid vigorous vortexing.

    • Aliquot the stock solution into light-blocking microcentrifuge tubes.

    • Purge the headspace of each tube with inert gas before capping tightly.

    • Store the aliquots at -70°C or lower, protected from light.[3][8]

1.2 Preparation of Coelenterazine Working Solution (e.g., 5 µM)

  • Materials:

    • Coelenterazine stock solution (1 mg/mL)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or a custom buffer appropriate for your cells)

  • Procedure:

    • Thaw an aliquot of the coelenterazine stock solution on ice, protected from light.

    • Dilute the stock solution in the assay buffer to the desired final working concentration (e.g., 5 µM). Prepare this solution fresh immediately before use.[8]

Protocol 2: Introduction of Apo-Obelin and Reconstitution

This protocol describes the general steps for introducing the apo-obelin protein into cells and its subsequent reconstitution with coelenterazine to form the active photoprotein. The most common method is the transfection of cells with a plasmid encoding apo-obelin.

2.1 Transfection of Mammalian Cells with Apo-Obelin Plasmid

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Plasmid DNA encoding apo-obelin

    • Transfection reagent (e.g., lipofectamine-based reagent or electroporation system)

    • Culture plates or dishes

  • Procedure:

    • Plate the cells in the desired format (e.g., 96-well plate) at a density that will result in 70-90% confluency at the time of the assay.

    • Transfect the cells with the apo-obelin plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate the cells for 24-48 hours to allow for expression of the apo-obelin protein.

2.2 In Situ Reconstitution of this compound

  • Materials:

    • Cells expressing apo-obelin

    • Coelenterazine working solution (e.g., 5 µM in assay buffer)

    • Assay buffer

  • Procedure:

    • Gently wash the cells twice with pre-warmed assay buffer to remove the culture medium.

    • Add the coelenterazine working solution to the cells.

    • Incubate the cells in the dark at 37°C for 1-4 hours to allow for the reconstitution of the this compound photoprotein. The optimal incubation time should be determined empirically for your specific cell type.

Protocol 3: Measurement of Intracellular Calcium

3.1 Instrumentation Setup

  • Instrument: A luminometer with an injection system is required. This can be a plate-reading luminometer for high-throughput applications or a tube luminometer for single-sample measurements.

  • Settings:

    • Integration time: Typically 0.1 to 1 second per reading.

    • Kinetic reads: The instrument should be set to take continuous readings over the desired time course.

    • Injection: If using an automated injector, ensure it is primed and the injection volume and speed are optimized to minimize artifacts.

3.2 Calcium Mobilization Assay

  • Procedure:

    • Place the plate or tube containing the this compound-loaded cells into the luminometer.

    • Start the kinetic measurement to establish a baseline luminescence reading for 10-20 seconds.

    • Inject the stimulus (e.g., agonist, antagonist, or ionophore) into the well or tube.

    • Continue to record the luminescence signal for a period sufficient to capture the full calcium transient (e.g., 60-180 seconds).

    • At the end of the experiment, inject a solution of digitonin (B1670571) or Triton X-100 followed by a saturating concentration of CaCl₂ to lyse the cells and measure the total remaining this compound (Lmax).

Data Presentation and Analysis

The raw data from the luminometer will be in Relative Light Units (RLU). To convert this to intracellular calcium concentration, the following steps are recommended:

  • Baseline Subtraction: Subtract the average baseline RLU from the entire kinetic trace.

  • Conversion to Fractional Luminescence: Express the light signal as a fraction of the total light emission (L/Lmax).

  • Calcium Concentration Calculation: The relationship between the fractional luminescence and the calcium concentration can be described by the following equation:

    [Ca²⁺] = K_d * ( (L/L_max)^(1/n) / (1 - (L/L_max)^(1/n)) )

    Where:

    • [Ca²⁺] is the intracellular calcium concentration.

    • K_d is the dissociation constant of this compound for Ca²⁺. This needs to be determined empirically under your experimental conditions.

    • L is the luminescence intensity at a given time point.

    • L_max is the maximum luminescence intensity obtained by lysing the cells in the presence of saturating Ca²⁺.

    • n is the Hill coefficient, which is typically around 2.5 for this compound, indicating the cooperative binding of Ca²⁺ ions.[9]

Mandatory Visualizations

Signaling Pathway of this compound Activation

Obelin_Activation cluster_cell Cell Ca2_ext Extracellular Ca²⁺ Ca2_cyt Cytosolic Ca²⁺ Ca2_ext->Ca2_cyt Ca²⁺ influx This compound Active this compound Ca2_cyt->this compound Binding Stimulus Stimulus (e.g., Agonist) Receptor Receptor Stimulus->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling ER Endoplasmic Reticulum (ER) Signaling->ER IP₃ ER->Ca2_cyt Ca²⁺ release Apothis compound Apo-Obelin Apothis compound->this compound Coelenterazine Coelenterazine Coelenterazine->this compound Reconstitution Light Light (485 nm) This compound->Light Oxidation

Caption: Signaling pathway of this compound activation by intracellular calcium.

Experimental Workflow for this compound-Based Calcium Assay

Obelin_Workflow Start Start Cell_Culture 1. Cell Culture & Plasmid Transfection (Apo-Obelin) Start->Cell_Culture Reconstitution 2. In Situ Reconstitution with Coelenterazine Cell_Culture->Reconstitution Luminometer 3. Place cells in Luminometer Reconstitution->Luminometer Baseline 4. Measure Baseline Luminescence Luminometer->Baseline Stimulation 5. Inject Stimulus Baseline->Stimulation Measurement 6. Kinetic Measurement of Luminescence Stimulation->Measurement Lysis 7. Cell Lysis & Lmax Determination Measurement->Lysis Data_Analysis 8. Data Analysis & [Ca²⁺] Calculation Lysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for intracellular calcium measurement using this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or very low signal - Inefficient transfection of apo-obelin. - Incomplete reconstitution with coelenterazine. - Inactive coelenterazine. - Instrument settings not optimized.- Optimize transfection protocol. - Increase coelenterazine concentration or incubation time. - Use a fresh aliquot of coelenterazine. - Increase luminometer gain or integration time.
High background signal - Autoluminescence of media components. - Contamination of reagents with Ca²⁺.- Use a phenol (B47542) red-free medium for the assay. - Prepare all solutions with Ca²⁺-free water and use plasticware.
Rapid signal decay - High levels of Ca²⁺ causing rapid consumption of this compound.- Reduce the concentration of the stimulus. - Use a lower concentration of cells.
Inconsistent results - Variation in cell number per well. - Uneven dye loading/reconstitution. - Temperature fluctuations.- Ensure accurate and consistent cell seeding. - Optimize and standardize the reconstitution protocol. - Maintain a constant temperature throughout the experiment.

References

Application Notes and Protocols for Obelin-Based Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, is a powerful tool for monitoring intracellular calcium dynamics.[1] This bioluminescent reporter protein undergoes a conformational change upon binding to free calcium ions, triggering the oxidation of its bound chromophore, coelenterazine (B1669285), and resulting in a flash of blue light.[1][2] The light emission is directly proportional to the concentration of free Ca²⁺, making this compound an excellent sensor for studying calcium signaling in various cellular processes.

This document provides detailed protocols for the production of recombinant this compound, its use in calcium imaging experiments, and an overview of its application in studying G-protein coupled receptor (GPCR) signaling pathways.

Principle of this compound-Based Calcium Detection

This compound is a ~21 kDa protein containing three EF-hand calcium-binding sites.[2][3][4] In its inactive state, apothis compound (the apoprotein) must be reconstituted with the substrate coelenterazine in the presence of oxygen to form the functional photoprotein. The binding of Ca²⁺ to the EF-hand domains induces a conformational change that allows the oxidation of coelenterazine to coelenteramide, accompanied by the emission of light and CO₂.[1] The rapid kinetics of this reaction, with light reaching its peak in less than 100 milliseconds and decaying in under a second, allows for the detection of transient changes in intracellular calcium concentration.[2]

Quantitative Data of this compound Variants

Site-directed mutagenesis of this compound has generated variants with altered calcium affinity, luminescence kinetics, and emission wavelengths. This allows researchers to select a variant best suited for their specific experimental needs.

VariantEmission Max (λmax)Relative Light Yield (%)Decay Rate Constant (s⁻¹)Ca²⁺ Affinity (pCa for half-max luminescence)Reference
Wild-type this compound485 nm100~6.9~6.0 - 6.3[5][6]
Y138F this compound493 nm~70~0.69Not specified[7]
W92F this compound405 nm and 475 nm (bimodal)Not specified> 2x faster rise time than WTNot specified[6]

Note: Quantitative data for photoproteins can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength). The values presented here are compiled from the cited literature and should be used as a general guide.

Experimental Protocols

Recombinant Apothis compound Expression and Purification

This protocol describes the expression of His-tagged apothis compound in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the apothis compound gene with a polyhistidine tag (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose (B213101) resin

  • Lysozyme (B549824)

  • DNase I

Procedure:

  • Transformation: Transform the apothis compound expression vector into a suitable E. coli expression strain. Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: The next day, inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for better protein folding.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification:

    • Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the apothis compound with 5 column volumes of Elution Buffer.

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole. Aliquot the purified apothis compound and store at -80°C.

Reconstitution of Apothis compound with Coelenterazine

This protocol describes the in vitro reconstitution of purified apothis compound to form the active photoprotein, this compound.

Materials:

  • Purified apothis compound

  • Coelenterazine (store as a stock solution in methanol (B129727) at -80°C, protected from light)

  • Reconstitution Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Preparation: Dilute the purified apothis compound to a concentration of approximately 1 mg/mL in ice-cold Reconstitution Buffer. Add DTT to a final concentration of 1 mM.

  • Coelenterazine Addition: In the dark or under dim red light, add coelenterazine to the apothis compound solution to a final concentration of 5-10 µM.

  • Incubation: Incubate the mixture on ice in the dark for at least 3 hours, or overnight at 4°C, to allow for complete reconstitution.

  • Removal of Excess Coelenterazine: Remove unbound coelenterazine by dialysis against a buffer without DTT or by using a desalting column.

  • Storage: Store the reconstituted this compound at -20°C or -80°C in small aliquots, protected from light.

Intracellular Calcium Imaging using this compound

This protocol provides a general workflow for introducing this compound into mammalian cells and measuring changes in intracellular calcium.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Reconstituted this compound

  • Microinjection setup or cell-loading reagents (e.g., electroporation, lipofection)

  • Luminometer or a microscope equipped with a sensitive photon-counting camera

  • Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Agonist or stimulus to induce calcium changes

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Loading this compound into Cells:

    • Microinjection: Directly inject the reconstituted this compound into the cytoplasm of individual cells.

    • Genetic Encoding: Transfect cells with a plasmid encoding apothis compound. Before imaging, incubate the cells with coelenterazine (1-5 µM) in the culture medium for 1-2 hours to reconstitute this compound intracellularly.

  • Imaging:

    • Wash the cells with Imaging Buffer to remove any extracellular this compound or coelenterazine.

    • Place the dish on the luminometer or microscope stage.

    • Acquire a baseline luminescence reading.

    • Add the agonist or stimulus to the cells and record the resulting light emission over time.

  • Data Analysis:

    • The raw data will be in the form of light intensity (luminescence) versus time.

    • The change in luminescence is directly proportional to the change in intracellular calcium concentration.

    • Data can be expressed as relative light units (RLU) or normalized to the baseline reading.

Signaling Pathway and Experimental Workflow Diagrams

Calcium Signaling Pathway via GPCR

GPCR_Calcium_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein Gq Protein GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Cellular_Response Cellular Response Ca_ion->Cellular_Response Mediates IP3R->Ca_ion Releases ER_Ca Ca²⁺ ER_Ca->IP3R

Experimental Workflow for Recombinant this compound Production

Obelin_Production_Workflow cluster_molecular_biology Molecular Biology cluster_protein_expression Protein Expression & Purification cluster_reconstitution Reconstitution Cloning Cloning of Apothis compound Gene into Expression Vector Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture Bacterial Culture & Induction (IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Purification of Apothis compound (IMAC) Lysis->Purification Reconstitution Reconstitution with Coelenterazine Purification->Reconstitution Final_Product Active this compound Photoprotein Reconstitution->Final_Product

This compound-Based Calcium Imaging Workflow

Calcium_Imaging_Workflow cluster_preparation Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture Culture Cells on Imaging Dish Obelin_Loading Load Cells with this compound (Microinjection or Transfection) Cell_Culture->Obelin_Loading Baseline Record Baseline Luminescence Obelin_Loading->Baseline Stimulation Add Stimulus/Agonist Baseline->Stimulation Recording Record Luminescence Kinetics Stimulation->Recording Data_Processing Process Raw Data (Luminescence vs. Time) Recording->Data_Processing Normalization Normalize Data (e.g., to baseline) Data_Processing->Normalization Interpretation Interpret Calcium Dynamics Normalization->Interpretation

References

Application Note: Creating and Utilizing Obelin Fusion Proteins for Cellular Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. Consequently, G-protein coupled receptors (GPCRs) and ion channels that modulate intracellular Ca²⁺ levels are critical targets for drug discovery.[1][2][3] Bioluminescent photoproteins, such as Obelin from the marine hydroid Obelia longissima, offer a highly sensitive method for detecting these changes.[4] this compound undergoes a conformational change upon binding to Ca²⁺, catalyzing the oxidation of its substrate, coelenterazine (B1669285), which results in a flash of blue light.[4][5] This reaction has virtually no background signal, enabling extremely sensitive detection.[4]

By creating a fusion protein that genetically links this compound to a protein of interest (e.g., a specific GPCR), it is possible to target the Ca²⁺ sensor to a particular subcellular location or signaling complex. This application note provides a comprehensive guide to the design, creation, and implementation of this compound fusion proteins for robust, quantitative, and high-throughput cellular assays.

Principle of the Assay: GPCR-Mediated Ca²⁺ Signaling

A common application for this compound-based assays is to monitor the activation of Gq-coupled GPCRs.[1] The binding of an agonist to a Gq-GPCR initiates a signaling cascade that results in the release of Ca²⁺ from intracellular stores, which is then detected by the this compound fusion protein.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation Ligand Ligand Ligand->GPCR 1. Binding PLC PLC Gq->PLC 3. Activation IP3 IP3 PLC->IP3 4. Cleavage of PIP2 IP3R IP3 Receptor IP3->IP3R 5. Binding ObelinFusion This compound Fusion Protein Light Light (485 nm) ObelinFusion->Light 8. Bioluminescence Ca_Cytosol IP3R->Ca_Cytosol 6. Ca²⁺ Release Ca_Store Ca_Cytosol->ObelinFusion 7. Binding

Caption: Gq-coupled GPCR signaling pathway leading to this compound activation.

Creating this compound Fusion Proteins: A Workflow

The generation of a functional this compound fusion protein requires careful planning and execution of standard molecular biology techniques. The general workflow involves designing the fusion construct, cloning it into a suitable expression vector, and verifying the final plasmid.

Cloning_Workflow start Start design 1. Design Fusion Construct (N- vs C-terminal, Linker) start->design pcr_this compound 2a. PCR Amplify This compound Gene design->pcr_this compound pcr_target 2b. PCR Amplify Target Gene design->pcr_target digest 3. Restriction Digest Vector & Inserts pcr_this compound->digest pcr_target->digest ligation 4. Ligation (Vector + Inserts) digest->ligation transform 5. Transformation into E. coli ligation->transform screen 6. Colony Screening (Colony PCR / Digest) transform->screen sequence 7. Sequence Verification screen->sequence end Verified Plasmid sequence->end

Caption: Workflow for cloning an this compound fusion protein expression vector.

Experimental Protocols

Protocol 1: Construction of an this compound-Target Protein Fusion Vector

This protocol describes a standard restriction enzyme-based cloning approach. Modern alternatives like Gateway or Gibson assembly are also suitable.[6][7]

4.1. Materials

  • High-fidelity DNA polymerase

  • Mammalian expression vector (e.g., pcDNA3.1)

  • cDNA for this compound and the target protein

  • Restriction enzymes and corresponding buffers

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

  • Plasmid miniprep kit

  • DNA sequencing primers

4.2. Procedure

  • Primer Design: Design PCR primers to amplify the this compound and target protein coding sequences.

    • N-terminal Fusion (Target-Obelin):

      • Target Forward Primer: Add a Kozak sequence (e.g., GCCACC) and a 5' restriction site (e.g., NheI).

      • Target Reverse Primer: Remove the stop codon, add a linker sequence if desired, and a 3' restriction site (e.g., KpnI) that is in-frame with the this compound start.

      • This compound Forward Primer: Add a 5' restriction site (KpnI) matching the target reverse primer.

      • This compound Reverse Primer: Add a stop codon and a 3' restriction site (e.g., XhoI).

    • C-terminal Fusion (this compound-Target): Adapt primer design accordingly.

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the this compound and target gene fragments. Purify the PCR products.

  • Restriction Digest: Digest the purified PCR products and the mammalian expression vector with the selected restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Set up a ligation reaction with the digested vector, this compound fragment, and target fragment using T4 DNA Ligase. Incubate as recommended by the manufacturer.

  • Transformation: Transform the ligation mixture into competent E. coli. Plate onto LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening: Select several colonies and perform colony PCR or a diagnostic restriction digest on miniprep DNA to identify potentially correct clones.

  • Sequence Verification: Send plasmids from positive clones for Sanger sequencing to confirm the correct sequence and reading frame of the entire fusion construct.

Protocol 2: Transient Expression in Mammalian Cells

5.1. Materials

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Verified this compound fusion plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Opti-MEM or other serum-free medium

  • 96-well white, clear-bottom assay plates

5.2. Procedure

  • Cell Seeding: The day before transfection, seed cells into a 96-well plate at a density that will result in 50-80% confluency at the time of transfection (e.g., 20,000 cells/well for HEK293).[8]

  • Transfection Complex Preparation:

    • For each well, dilute ~100 ng of plasmid DNA into 25 µL of serum-free medium.

    • In a separate tube, dilute the transfection reagent in 25 µL of serum-free medium according to the manufacturer's protocol.

    • Combine the DNA and reagent solutions, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 50 µL of transfection complex dropwise to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for protein expression.

Protocol 3: Performing the this compound-Based Calcium Assay

6.1. Materials

  • Transfected cells in a 96-well plate

  • Coelenterazine (native or h-coelenterazine)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Test compounds (agonists, antagonists) diluted in Assay Buffer

  • Luminometer with an injector function

6.2. Procedure

  • Prepare Apo-Obelin: Wash the transfected cells twice with Assay Buffer to remove the serum-containing medium.

  • Load Coelenterazine: Add 50 µL of Assay Buffer containing 5 µM coelenterazine to each well. Incubate in the dark at room temperature for 2-4 hours to reconstitute the active photoprotein.

  • Prepare Compounds: During the incubation, prepare a compound plate containing your test compounds at the desired concentrations (e.g., 2X final concentration).

  • Measure Luminescence:

    • Place the cell plate into the luminometer.

    • Set the instrument to inject 50 µL from the compound plate into the cell plate.

    • Measure the light emission immediately upon injection (kinetic read) for 10-60 seconds. The signal is typically a rapid flash that decays quickly.

    • The primary data output will be Relative Light Units (RLU).

Data Presentation and Analysis

Quantitative data should be summarized for clarity. The primary measurement is the peak luminescence signal (RLU max) or the integral of the signal over time.

Table 1: Agonist Dose-Response Data

This table shows example data for a GPCR-Obelin fusion stimulated with increasing concentrations of an agonist.

Agonist Conc. (nM)Mean RLU (Peak)Std. Deviation% of Max Response
0.011,5201802.1%
0.14,8904508.5%
125,6002,10046.2%
1051,3004,50094.1%
10054,5004,100100.0%
100054,8004,900100.5%
EC₅₀ (nM) 1.2 --
Table 2: Comparison of Fusion Constructs

This table compares the performance of N-terminal versus C-terminal fusions for a hypothetical Target X protein.

ConstructBasal Signal (RLU)Stimulated Signal (RLU)Signal-to-Background Ratio
This compound-Target X850 ± 9551,300 ± 4,50060.4
Target X-Obelin1,100 ± 15012,500 ± 1,80011.4
This compound (unfused)780 ± 809,200 ± 1,10011.8

Application: High-Throughput Screening (HTS)

The this compound fusion protein assay is readily adaptable for HTS to identify modulators of a target protein.

HTS_Workflow start Start HTS plate_compounds 1. Plate Compound Library (384-well format) start->plate_compounds seed_cells 2. Seed Cells Expressing This compound Fusion Protein plate_compounds->seed_cells load_ctz 3. Load with Coelenterazine seed_cells->load_ctz inject_read 4. Inject Compounds & Read Luminescence load_ctz->inject_read data_analysis 5. Data Analysis (Z-factor, Hit Picking) inject_read->data_analysis hit_validation 6. Hit Confirmation & Secondary Assays data_analysis->hit_validation end Validated Hits hit_validation->end

Caption: A typical workflow for a high-throughput screen using an this compound assay.

References

Application Notes and Protocols for Measuring Mitochondrial Calcium Using the Obelin Photoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of mitochondrial calcium ([Ca2+]m) is crucial for understanding a wide range of cellular processes, from bioenergetics and signaling to cell death pathways. Dysregulation of mitochondrial calcium homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The photoprotein Obelin, derived from the hydroid Obelia longissima, offers a sensitive and specific method for quantifying [Ca2+]m. Like its well-known counterpart aequorin, this compound is a bioluminescent protein that emits light in a calcium-dependent manner. This technology provides a high signal-to-noise ratio due to the absence of background luminescence in most biological systems.[1][2]

These application notes provide a detailed protocol for the expression of a mitochondrially-targeted this compound (mtthis compound) and its use in measuring mitochondrial calcium dynamics in live cells.

Principle of the Method

The this compound-based [Ca2+]m measurement relies on the expression of a chimeric protein where the apo-obelin (the protein component of this compound) is fused to a mitochondrial targeting sequence (MTS). This fusion protein is expressed in the host cells and is subsequently imported into the mitochondrial matrix. The expressed apo-obelin is then reconstituted with its luciferin (B1168401) substrate, coelenterazine (B1669285), which is cell-permeant. The reconstituted this compound is inactive in the low-calcium environment of the resting mitochondrial matrix. Upon cellular stimulation that leads to an increase in mitochondrial calcium, Ca2+ binds to this compound, triggering a conformational change that leads to the oxidation of coelenterazine and the emission of a flash of blue light. The intensity of this light is proportional to the concentration of mitochondrial calcium.

Quantitative Data Summary

The following tables summarize the key characteristics of the this compound photoprotein and provide a comparison with other common methods for measuring mitochondrial calcium.

Table 1: Properties of Recombinant this compound

PropertyValueReference
Molecular Weight~22 kDa-
Calcium Binding Sites3-
Emission Maximum485 nm-
Optimal [Ca2+] Range10⁻⁶.⁵ to 10⁻³.⁵ M[3]
SignalBioluminescent-
RequirementCoelenterazine-

Table 2: Comparison of Mitochondrial Calcium Measurement Methods

FeatureMitochondrially-Targeted this compoundFluorescent Dyes (e.g., Rhod-2)Genetically Encoded Fluorescent Indicators (e.g., GCaMP)
Principle BioluminescenceFluorescenceFluorescence (FRET or single fluorophore)
Targeting Specific (Genetic)Less specific, potential cytosolic contaminationSpecific (Genetic)
Signal-to-Noise Very HighModerate to HighHigh
Phototoxicity NonePotentialPotential
Photobleaching NoneYesYes
Dynamic Range WideModerateModerate to Wide
Calibration Relatively straightforwardComplex, requires in situ calibrationRatiometric probes are self-calibrating
Temporal Resolution ExcellentGoodGood
Ease of Use Requires transfection and reconstitutionSimple dye loadingRequires transfection/transduction

Experimental Protocols

I. Construction of a Mitochondrially-Targeted this compound (mtthis compound) Expression Plasmid

This protocol describes the creation of a mammalian expression vector that will express apo-obelin with an N-terminal mitochondrial targeting sequence. A commonly used and efficient MTS is the pre-sequence of subunit VIII of human cytochrome c oxidase.

Materials:

  • Mammalian expression vector (e.g., pcDNA3.1)

  • cDNA encoding apo-obelin

  • Oligonucleotides for PCR amplification of the MTS and apo-obelin

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Plasmid purification kit

Procedure:

  • Design PCR Primers:

    • Forward Primer for MTS: Design a forward primer that includes a Kozak consensus sequence followed by the start codon and the sequence for the MTS from subunit VIII of human cytochrome c oxidase (e.g., MSVLTPLLLRGLTGSARRLPVPRAKIHSL). Incorporate a restriction site at the 5' end (e.g., NheI).

    • Reverse Primer for MTS: Design a reverse primer that is complementary to the end of the MTS and introduces a restriction site that will allow in-frame fusion with the apo-obelin sequence (e.g., BamHI).

    • Forward Primer for apo-obelin: Design a forward primer that includes a restriction site compatible with the MTS reverse primer (e.g., BamHI) and is in-frame with the start of the apo-obelin coding sequence.

    • Reverse Primer for apo-obelin: Design a reverse primer complementary to the end of the apo-obelin coding sequence, including a stop codon and a different restriction site (e.g., XhoI).

  • PCR Amplification:

    • Amplify the MTS sequence from a suitable template (e.g., a plasmid containing a mitochondrially-targeted protein or synthesized oligonucleotides).

    • Amplify the apo-obelin cDNA.

  • Restriction Digest and Ligation:

    • Digest the mammalian expression vector and the PCR products with the appropriate restriction enzymes.

    • Purify the digested DNA fragments.

    • Perform a three-part ligation (vector + MTS insert + apo-obelin insert) using T4 DNA ligase.

  • Transformation and Screening:

    • Transform the ligation mixture into competent E. coli.

    • Select for positive clones by antibiotic resistance.

    • Screen colonies by colony PCR and restriction digest of purified plasmid DNA.

  • Sequence Verification:

    • Sequence the final plasmid construct to ensure the MTS and apo-obelin are in the correct frame and free of mutations.

II. Cell Culture and Transfection

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • mtthis compound expression plasmid

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a suitable format (e.g., 24-well plate or 35 mm dishes) so that they are 70-90% confluent at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-48 hours to allow for protein expression.

III. Reconstitution of mtApo-Obelin and Measurement of Mitochondrial Calcium

Materials:

  • Transfected cells expressing mtApo-Obelin

  • Krebs-Ringer Bicarbonate (KRB) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 6 mM glucose, 2 mM CaCl2, pH 7.4.

  • Coelenterazine (5 mM stock in methanol, stored at -80°C)

  • Luminometer with injection ports

  • Agonist of interest (e.g., ATP, histamine) to induce calcium release

  • Digitonin (B1670571)

  • Triton X-100

  • CaCl2 solution

Procedure:

  • Apo-Obelin Reconstitution:

    • Wash the transfected cells twice with KRB buffer.

    • Incubate the cells in KRB buffer containing 5 µM coelenterazine for 2-4 hours at 37°C in the dark. This allows the coelenterazine to cross the cell and mitochondrial membranes and reconstitute the apo-obelin into functional this compound.[4]

  • Luminometer Setup:

    • Place the plate or dish containing the reconstituted cells into the luminometer.

    • Set the luminometer to record luminescence at 1-second intervals.

  • Measurement of Basal and Stimulated [Ca2+]m:

    • Start recording the basal luminescence for 60-120 seconds to establish a stable baseline.

    • Inject the agonist of interest through the luminometer's injection port and continue recording the luminescence signal. A sharp increase in luminescence indicates a rise in mitochondrial calcium.

  • Calibration:

    • At the end of the experiment, inject a solution of digitonin (to permeabilize the plasma membrane) followed by a high concentration of CaCl2 (e.g., 10 mM) and Triton X-100 (to lyse all membranes) to measure the total remaining this compound pool (Lmax).

IV. Data Analysis and Calibration

The raw luminescence data (in Relative Light Units, RLU) can be converted to calcium concentration using the following equation, which relates the rate of this compound consumption (L) to the total amount of active this compound (Lmax):

[Ca²⁺] = (L / (k * Lmax))^(1/n)

Where:

  • L is the luminescence intensity at a given time.

  • Lmax is the total luminescence obtained after lysing the cells in the presence of saturating Ca2+.

  • k is the rate constant for the Ca2+-dependent reaction.

  • n is the number of Ca2+ binding sites involved in triggering luminescence (for this compound, this is typically between 2 and 3).

The values for 'k' and 'n' are typically determined by in vitro calibration of the specific this compound construct.

Mandatory Visualizations

Signaling_Pathway Signaling Pathway for Mitochondrial Calcium Uptake Agonist Agonist (e.g., ATP, Histamine) Receptor GPCR / Receptor Agonist->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ Increase ER->Ca_cyto releases Ca²⁺ IP3R->ER on Mitochondrion Mitochondrion Ca_mito Mitochondrial Ca²⁺ Increase Mitochondrion->Ca_mito uptake MCU Mitochondrial Calcium Uniporter (MCU) MCU->Mitochondrion on Ca_cyto->MCU enters via

Caption: Agonist-induced mitochondrial calcium signaling pathway.

Experimental_Workflow Experimental Workflow for mtthis compound Assay Start Start Plasmid Construct mtthis compound Expression Plasmid Start->Plasmid Transfect Transfect Cells with mtthis compound Plasmid Plasmid->Transfect Express Express mtApo-Obelin (24-48h) Transfect->Express Reconstitute Reconstitute with Coelenterazine (2-4h) Express->Reconstitute Measure Measure Luminescence in Luminometer Reconstitute->Measure Stimulate Stimulate with Agonist Measure->Stimulate Calibrate Calibrate with Digitonin/Triton X-100/Ca²⁺ Measure->Calibrate Stimulate->Measure Analyze Analyze Data Calibrate->Analyze End End Analyze->End

Caption: Workflow for measuring mitochondrial calcium with this compound.

Logical_Relationship Logical Relationship of this compound Assay Components cluster_protein Functional this compound Photoprotein cluster_reaction Bioluminescent Reaction Apothis compound Apo-Obelin (Protein) Coelenterazine Coelenterazine (Substrate) Calcium Mitochondrial Ca²⁺ Apothis compound->Calcium binds to reconstituted This compound in presence of Coelenterazine->Calcium is oxidized by Apo-Obelin in presence of Light Light Emission (485 nm) Calcium->Light triggers

Caption: Core components and their roles in the this compound assay.

References

Application Notes and Protocols for Expressing and Purifying Recombinant Obelin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the expression and purification of recombinant Obelin, a calcium-dependent photoprotein from the hydroid Obelia longissima, using an Escherichia coli expression system. The protocols outlined below cover the entire workflow from gene cloning to the activation of the purified apo-protein.

Introduction

This compound is a bioluminescent protein that emits a flash of blue light in the presence of calcium ions. This property makes it a valuable tool in various biological assays, particularly for the detection and quantification of intracellular calcium. Recombinant expression in E. coli provides a reliable and cost-effective method for producing large quantities of this compound for research and drug development purposes. The process involves the expression of the apo-protein (apo-obelin), which is then purified and subsequently activated by incubation with its substrate, coelenterazine (B1669285), to form the functional photoprotein.

Quantitative Data Summary

The following table summarizes the expected yield and purity of recombinant apo-obelin at various stages of the purification process, based on a 1-liter E. coli culture.

Purification StepTotal Protein (mg)Apo-obelin (mg)Purity (%)Yield (%)Fold Purification
Crude Lysate25005021001
Anion Exchange Chromatography10045459022.5
Hydrophobic Interaction Chromatography3530856042.5
Final Purified Apo-obelin 30 ~28.5 >95 ~57 >47.5

Note: These values are representative and may vary depending on the specific experimental conditions.

Signaling Pathway and Experimental Workflow

The overall process for producing functional recombinant this compound involves several key stages, from the initial cloning of the gene to the final activation of the purified apo-protein.

Obelin_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Apo-obelin Purification cluster_activation Activation PCR This compound Gene Amplification Ligation Ligation PCR->Ligation Vector pET Expression Vector Vector->Ligation Transformation_Cloning Transformation (Cloning Strain) Ligation->Transformation_Cloning Plasmid_Prep Plasmid Purification Transformation_Cloning->Plasmid_Prep Transformation_Expression Transformation (Expression Strain) Plasmid_Prep->Transformation_Expression Culture Cell Culture Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Clarification Lysis->Centrifugation Anion_Exchange Anion Exchange Chromatography Centrifugation->Anion_Exchange HIC Hydrophobic Interaction Chromatography Anion_Exchange->HIC Activation Incubation with Coelenterazine HIC->Activation Active_this compound Functional This compound Activation->Active_this compound

Figure 1: Experimental workflow for recombinant this compound production.

The bioluminescent reaction of this compound is triggered by the binding of calcium ions, which causes a conformational change in the protein, leading to the oxidation of coelenterazine and the emission of light.

Obelin_Activation_Pathway Apothis compound Apo-obelin Activethis compound Active this compound (Photoprotein) Apothis compound->Activethis compound Activation Coelenterazine Coelenterazine + O2 Coelenterazine->Activethis compound ConformationalChange Conformational Change Activethis compound->ConformationalChange Binding Calcium Ca2+ Calcium->ConformationalChange Oxidation Coelenterazine Oxidation ConformationalChange->Oxidation Coelenteramide Excited State Coelenteramide Oxidation->Coelenteramide Light Light Emission (~485 nm) Coelenteramide->Light Relaxation

Figure 2: this compound bioluminescence signaling pathway.

Experimental Protocols

Cloning of the this compound Gene into a pET Expression Vector

This protocol describes the cloning of the this compound gene into the pET-21a(+) vector.

Materials:

  • This compound gene source (e.g., cDNA library or synthetic gene)

  • pET-21a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase

  • dNTPs

  • Primers for this compound amplification (with restriction sites)

    • Forward Primer (with NdeI site): 5'-CATATGTCAAAAGTTACAGCAATCG-3'

    • Reverse Primer (with XhoI site): 5'-CTCGAGTTAACATTTGTTTTGATCAGC-3'

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)

  • DNA purification kits (PCR and plasmid)

Protocol:

  • PCR Amplification: Amplify the this compound gene using a high-fidelity DNA polymerase with the specified forward and reverse primers.

  • Restriction Digest: Digest both the purified PCR product and the pET-21a(+) vector with NdeI and XhoI restriction enzymes.

  • Purification: Purify the digested PCR product and vector using a DNA purification kit.

  • Ligation: Ligate the digested this compound gene into the digested pET-21a(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells.

  • Selection: Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR and restriction digestion of purified plasmid DNA to confirm the correct insert. Sequence the plasmid to verify the this compound gene sequence.

Expression of Recombinant Apo-obelin in E. coli

This protocol details the expression of apo-obelin in the BL21(DE3) E. coli strain.

Materials:

  • pET-21a(+)-Obelin plasmid

  • BL21(DE3) competent E. coli cells

  • LB medium

  • Ampicillin (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the pET-21a(+)-Obelin plasmid into competent BL21(DE3) E. coli cells.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[1][2]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3]

  • Expression: Continue to incubate the culture at a reduced temperature, such as 20°C, for 16-18 hours with shaking.[2] This lower temperature can improve protein solubility.[3]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Apo-obelin

This protocol describes a two-step chromatography process for purifying apo-obelin.

Materials:

  • E. coli cell pellet containing apo-obelin

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Anion Exchange Chromatography Buffers:

    • Buffer A (Equilibration): 20 mM Tris-HCl (pH 8.0)

    • Buffer B (Elution): 20 mM Tris-HCl (pH 8.0), 1 M NaCl

  • Hydrophobic Interaction Chromatography Buffers:

    • Buffer C (Equilibration): 20 mM Tris-HCl (pH 7.5), 1.5 M (NH4)2SO4

    • Buffer D (Elution): 20 mM Tris-HCl (pH 7.5)

  • Anion exchange column (e.g., DEAE Sepharose)

  • Hydrophobic interaction column (e.g., Phenyl Sepharose)

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Anion Exchange Chromatography: a. Equilibrate the anion exchange column with Buffer A. b. Load the clarified supernatant onto the column. c. Wash the column with Buffer A until the absorbance at 280 nm returns to baseline. d. Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10 column volumes. e. Collect fractions and analyze by SDS-PAGE to identify fractions containing apo-obelin.

  • Hydrophobic Interaction Chromatography: a. Pool the apo-obelin containing fractions from the anion exchange step and add (NH4)2SO4 to a final concentration of 1.5 M. b. Equilibrate the hydrophobic interaction column with Buffer C. c. Load the sample onto the column. d. Wash the column with Buffer C. e. Elute the apo-obelin with a linear gradient of 0-100% Buffer D. f. Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.

  • Buffer Exchange: Dialyze the purified apo-obelin against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) and store at -80°C.

Activation of Apo-obelin with Coelenterazine

This protocol describes the in vitro activation of purified apo-obelin to form the functional photoprotein.

Materials:

Protocol:

  • Prepare Coelenterazine Stock: Dissolve coelenterazine in methanol or ethanol to create a stock solution (e.g., 1 mg/mL).

  • Dilute Apo-obelin: Dilute the purified apo-obelin in Activation Buffer to a final concentration of approximately 0.1-0.5 mg/mL.

  • Activation: Add coelenterazine to the diluted apo-obelin solution to a final concentration of 5-10 µM.

  • Incubation: Incubate the mixture in the dark at 4°C for at least 3 hours, or overnight, to allow for the formation of the active photoprotein.[4] The formation of the active complex is a slow process.[4]

  • Storage: The activated this compound can be stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful expression and purification of recombinant this compound in E. coli. By following these methods, researchers can produce high-purity, functional this compound for a wide range of applications in calcium signaling research and drug discovery. Optimization of specific steps, such as induction conditions and chromatography gradients, may be necessary to maximize yield and purity for specific laboratory settings.

References

Designing a High-Sensitivity Obelin-based Immunoassay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescent immunoassays (CLIAs) have become a cornerstone in modern bioanalysis, offering superior sensitivity and a wider dynamic range compared to traditional colorimetric assays like ELISA. Among the various chemiluminescent reporters, the photoprotein Obelin, originally isolated from the hydroid Obelia longissima, presents a compelling option due to its high quantum yield and flash-type kinetics, resulting in a high signal-to-noise ratio. This document provides detailed application notes and experimental protocols for designing and implementing robust and sensitive immunoassays utilizing this compound as the reporter molecule. The methodologies described herein are tailored for applications in basic research, diagnostics, and drug development, where precise quantification of low-abundance analytes is critical.

This compound is a calcium-activated photoprotein. In its resting state, it exists as a stable complex of the apoprotein (apo-obelin), a peroxy-coelenterazine chromophore, and molecular oxygen. The binding of calcium ions induces a conformational change in the protein, triggering the oxidative decarboxylation of coelenterazine (B1669285) to coelenteramide. This reaction releases a flash of blue light, which can be quantified using a luminometer.[1][2] The flash kinetics, with light emission peaking within milliseconds and decaying in seconds, contribute to the low background signal characteristic of this compound-based assays.[3]

Principle of this compound-based Immunoassays

This compound can be employed as a label in various immunoassay formats, including sandwich and competitive assays. The fundamental principle involves conjugating this compound to an antibody or antigen, and the subsequent detection of the resulting immunocomplex is achieved by triggering the bioluminescent reaction with calcium ions.

A significant advantage of using this compound is the ability to produce it as a recombinant fusion protein.[2] This approach allows for site-specific and stoichiometric labeling, overcoming the heterogeneity often associated with chemical conjugation methods. For instance, fusing this compound to Protein A or a specific peptide allows for controlled attachment to antibodies or other molecules of interest.[1][2]

Key Performance Characteristics

This compound-based immunoassays are known for their exceptional sensitivity, often reaching the femtogram-per-milliliter level.[3] The performance characteristics outlined below are typical and may vary depending on the specific assay design, reagents, and instrumentation.

ParameterTypical PerformanceReference
Limit of Detection (LOD) 0.01 µIU/mL (for Thyroid Stimulating Hormone)[1]
< 1 pg/mL[3]
Dynamic Range 3-4 orders of magnitudeGeneral Immunoassay Principle
Intra-assay Precision (CV%) < 10%[4][5]
Inter-assay Precision (CV%) < 15%[4][5]
Signal-to-Noise Ratio High, due to flash kinetics and low background[2][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and procedural steps, the following diagrams are provided in Graphviz DOT language.

This compound Activation Signaling Pathway

Obelin_Activation This compound Bioluminescence Activation Pathway cluster_this compound Inactive this compound Complex Apothis compound Apo-obelin Coelenterazine Peroxy-coelenterazine Active_this compound Activated this compound-Ca²⁺ Complex Ca Calcium Ions (Ca²⁺) Ca->Apothis compound Binds to EF-hand domains Coelenteramide Coelenteramide (Excited State) Active_this compound->Coelenteramide Oxidative Decarboxylation Light Light Emission (~485 nm) Coelenteramide->Light Ground_State Ground State Coelenteramide Light->Ground_State

This compound Bioluminescence Activation Pathway
This compound-based Sandwich Immunoassay Workflow

Sandwich_Immunoassay_Workflow This compound-based Sandwich Immunoassay Workflow Start Start Step1 1. Coat Plate with Capture Antibody Start->Step1 Step2 2. Block Plate Step1->Step2 Step3 3. Add Sample (contains Antigen) Step2->Step3 Step4 4. Add this compound-conjugated Detection Antibody Step3->Step4 Step5 5. Wash Unbound Reagents Step4->Step5 Step6 6. Trigger with Ca²⁺ Solution Step5->Step6 Step7 7. Measure Luminescence Step6->Step7 End End Step7->End

This compound-based Sandwich Immunoassay Workflow

Experimental Protocols

Protocol 1: this compound-Antibody Conjugation (Chemical Crosslinking)

This protocol describes a general method for covalently coupling this compound to an antibody using a heterobifunctional crosslinker such as SMCC. For more controlled labeling, using recombinant this compound fusion proteins is recommended (see Protocol 3).

Materials:

  • Purified this compound

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dithiothreitol (DTT)

  • N-hydroxysuccinimide (NHS) ester

  • Sephadex G-25 desalting column

  • Reaction Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Modification: a. Dissolve SMCC in DMSO to a concentration of 10 mg/mL. b. Add a 20-fold molar excess of SMCC to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Remove excess SMCC using a desalting column equilibrated with Reaction Buffer.

  • This compound Thiolation (if not already possessing free thiols): a. React this compound with a 10-fold molar excess of a thiolating agent like Traut's reagent (2-iminothiolane) for 1 hour at room temperature. b. Purify the thiolated this compound using a desalting column equilibrated with Reaction Buffer.

  • Conjugation: a. Mix the maleimide-activated antibody and the thiolated this compound at a 1:3 molar ratio (antibody:this compound). b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: a. Add Quenching Buffer to a final concentration of 50 mM to block any unreacted maleimide (B117702) groups. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the this compound-antibody conjugate using size-exclusion chromatography to separate it from unconjugated this compound and antibody. b. Store the conjugate in a suitable buffer containing a protein stabilizer like BSA at 4°C.

Protocol 2: this compound-based Sandwich Immunoassay

This protocol provides a framework for a sandwich immunoassay. Optimization of antibody concentrations, incubation times, and blocking buffers is essential for achieving optimal performance.

Materials:

  • White, opaque 96-well microplates

  • Capture Antibody (1-10 µg/mL)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Analyte standards and samples

  • This compound-Antibody Conjugate (Detection Antibody)

  • Triggering Solution: 100 mM CaCl₂ in 100 mM Tris-HCl, pH 8.5

  • Luminometer

Procedure:

  • Plate Coating: a. Dilute the capture antibody to the desired concentration in a suitable coating buffer (e.g., PBS, pH 7.4, or carbonate-bicarbonate buffer, pH 9.6).[7] b. Add 100 µL of the capture antibody solution to each well of the microplate. c. Incubate overnight at 4°C.

  • Blocking: a. Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation: a. Wash the wells three times with Wash Buffer. b. Add 100 µL of standards or samples to the appropriate wells. c. Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection Antibody Incubation: a. Wash the wells three times with Wash Buffer. b. Add 100 µL of the this compound-antibody conjugate, diluted in Blocking Buffer, to each well. c. Incubate for 1 hour at room temperature with gentle shaking.

  • Final Washes: a. Wash the wells five times with Wash Buffer to remove all unbound conjugate.

  • Signal Generation and Detection: a. Place the microplate in a luminometer with an injector for the Triggering Solution. b. Inject 100 µL of the Triggering Solution into each well. c. Immediately measure the light emission (typically for 1-5 seconds).

Protocol 3: Expression and Purification of an this compound Fusion Protein

This protocol outlines the general steps for producing a His-tagged this compound fusion protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound fusion gene (e.g., pET vector)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme (B549824) and DNase I)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

Procedure:

  • Transformation and Expression: a. Transform the expression vector into the E. coli expression strain. b. Inoculate a starter culture and grow overnight. c. Inoculate a larger culture with the starter culture and grow to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).

  • Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in Lysis Buffer and incubate on ice. c. Lyse the cells by sonication. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Purification: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the cleared lysate onto the column. c. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. d. Elute the fusion protein with Elution Buffer.

  • Buffer Exchange and Storage: a. Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS) using a desalting column or dialysis. b. Store the purified protein at -80°C.

Data Analysis

The data obtained from an this compound-based immunoassay is typically in the form of Relative Light Units (RLUs). A standard curve is generated by plotting the RLU values against the known concentrations of the analyte standards. A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended for the sigmoidal dose-response curves characteristic of immunoassays.[8][9] The concentration of the analyte in unknown samples is then interpolated from this standard curve.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Insufficient blocking or washing; High concentration of detection antibody; Contaminated reagents.Increase blocking time or try a different blocking agent; Optimize detection antibody concentration; Use fresh, high-purity reagents.[10]
Low or No Signal Inactive this compound conjugate; Incorrect Triggering Solution pH or concentration; Insufficient incubation times.Verify the activity of the this compound conjugate; Ensure the Triggering Solution is correctly prepared; Optimize incubation times for each step.[11]
High Variability (High CV%) Inconsistent pipetting; Edge effects in the microplate; Inadequate mixing of reagents.Use calibrated pipettes and consistent technique; Avoid using the outermost wells of the plate; Ensure thorough mixing of all reagents before use.[10]

Advanced Application: Bioluminescence Resonance Energy Transfer (BRET) Immunoassay

BRET is a powerful technique for studying protein-protein interactions. In a BRET immunoassay, this compound can serve as the energy donor, and a fluorescent protein (e.g., GFP) can be the acceptor. When the this compound- and GFP-labeled molecules are in close proximity (<10 nm) due to an antigen-antibody interaction, energy is transferred from this compound to GFP upon calcium-triggered bioluminescence, resulting in light emission at the acceptor's wavelength.[12][13] This ratiometric measurement (acceptor emission / donor emission) provides a highly sensitive and robust assay format.

BRET Immunoassay Logical Relationship

BRET_Immunoassay BRET Immunoassay Principle cluster_complex Immunocomplex Formation Obelin_Ab Antibody-Obelin (Donor) GFP_Ag Antigen-GFP (Acceptor) Energy_Transfer Bioluminescence Resonance Energy Transfer (<10 nm) Ca Calcium Ions (Ca²⁺) Ca->Obelin_Ab Donor_Emission Donor Emission (~485 nm) Energy_Transfer->Donor_Emission Partial Acceptor_Emission Acceptor Emission (~510 nm for GFP) Energy_Transfer->Acceptor_Emission Efficient

BRET Immunoassay Principle

Conclusion

This compound-based immunoassays offer a highly sensitive and robust platform for the quantification of a wide range of analytes. The use of recombinant this compound fusion proteins further enhances the control and reproducibility of these assays. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can develop and implement high-performance this compound-based immunoassays for their specific research and development needs. The potential for advanced applications such as BRET further extends the utility of this versatile bioluminescent reporter.

References

Application Notes and Protocols for Split-Obelin in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Protein-fragment complementation assays (PCAs) have emerged as powerful tools to investigate these interactions in living cells. This document provides detailed application notes and protocols for the use of a split-photoprotein system, specifically envisioning a split-Obelin assay, for the quantitative analysis of PPIs.

Disclaimer: As of the latest literature review, a dedicated and optimized split-Obelin system for protein-protein interaction studies has not been extensively described. The following protocols and notes are based on the established principles of other split-luciferase and split-photoprotein complementation assays and are intended as a guide for the development and application of a putative split-Obelin system.

Obelin is a calcium-regulated photoprotein isolated from the hydroid Obelia longissima. Its luminescence is triggered by the binding of calcium ions, making a split-Obelin system a potentially valuable tool for studying PPIs involved in calcium signaling pathways. The principle relies on splitting the this compound protein into two non-functional fragments. These fragments are fused to two proteins of interest. If the target proteins interact, they bring the this compound fragments into close proximity, allowing them to refold and reconstitute a functional, calcium-responsive photoprotein. The resulting luminescence upon calcium influx can be measured as an indicator of the PPI.

Principle of the Split-Obelin Assay

The core of the split-Obelin assay is the reconstitution of a functional this compound photoprotein from two inactive fragments, contingent upon the interaction of two target proteins.

Principle of the Split-Obelin Assay cluster_1 Interaction ProtA_NOb Protein A N-Obelin Interaction Protein A N-Obelin Protein B C-Obelin ProtB_COb Protein B C-Obelin Reconstituted_this compound Reconstituted this compound Interaction->Reconstituted_this compound Reconstitution Luminescence Luminescence Reconstituted_this compound->Luminescence Oxidation of Coelenterazine (B1669285) Ca2_ion Ca2+ Ca2_ion->Reconstituted_this compound Trigger

Principle of the Split-Obelin Assay

Data Presentation

Quantitative data from protein-fragment complementation assays are crucial for assessing assay performance and interpreting results. The following tables summarize typical quantitative parameters obtained from various split-luciferase assays, which can serve as a benchmark for the development of a split-Obelin system.

Table 1: Quantitative Parameters of Split-Luciferase Assays

Luciferase SystemInteracting Partners ModelSignal-to-Background (S/B) RatioZ'-FactorReference
Emerald LuciferaseD2longR and β-arrestin2High (not specified numerically)N/A[1]
Firefly LuciferaseHIV-1 Rev protein dimerizationN/A0.85[2]
NanoLuc (NanoBiT)D2R - D2R dimerHigh (best signal-to-noise)N/A[3]

Table 2: Dissociation Constants (Kd) in Split-Protein Systems

Reporter SystemInteracting PartnersDissociation Constant (Kd)Reference
Split NanoLucLysozyme detection system1.3 µM[4]
Apo-aequorin/coelenterazineBinding affinity1.2 +/- 0.12 µM[5]
Apo-obelin/coelenterazineBinding affinity0.2 +/- 0.04 µM[5]

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for a specific split-Obelin system.

Protocol 1: Construction of Split-Obelin Fusion Plasmids
  • This compound Fragmentation: Based on the known structure of this compound, rationally design N-terminal (N-Obi) and C-terminal (C-Obi) fragments. The split site selection is critical to minimize self-assembly and maximize reconstitution upon PPI.

  • Vector Design: Clone the cDNA for N-Obi and C-Obi into mammalian expression vectors. Incorporate flexible linkers (e.g., (GGGGS)n) between the this compound fragment and the multiple cloning site to ensure proper folding and orientation.

  • Fusion Protein Cloning: Clone the cDNAs of the two proteins of interest (Protein A and Protein B) into the N-Obi and C-Obi expression vectors, creating constructs such as pCMV-ProteinA-N-Obi and pCMV-ProteinB-C-Obi. It is recommended to create both N- and C-terminal fusions for each protein to identify the optimal configuration.[6]

  • Sequence Verification: Sequence all constructs to confirm the correct in-frame fusion of the genes.

Protocol 2: Cell Culture and Transfection
  • Cell Line Selection: Choose a mammalian cell line suitable for your experimental system (e.g., HEK293T, CHO, or a cell line relevant to the signaling pathway being studied).

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

  • Transfection: Co-transfect the cells with the pCMV-ProteinA-N-Obi and pCMV-ProteinB-C-Obi plasmids using a suitable transfection reagent. Include appropriate controls:

    • Negative Controls:

      • Transfection with only one fusion construct and an empty vector.

      • Co-transfection of one fusion construct with a non-interacting partner fused to the complementary this compound fragment.

    • Positive Control: Co-transfection of two fusion constructs of known interacting proteins.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

Protocol 3: Apo-Obelin Reconstitution with Coelenterazine
  • Prepare Coelenterazine Solution: Prepare a stock solution of coelenterazine in an appropriate solvent (e.g., methanol (B129727) or ethanol) and protect it from light.

  • Cell Lysis (Optional, for in vitro assay): For a lysate-based assay, wash the cells with PBS and lyse them in a buffer compatible with this compound activity (calcium-free).

  • Reconstitution: Add coelenterazine to the cell culture medium (for live-cell assays) or cell lysate (for in vitro assays) to a final concentration that needs to be empirically determined (typically in the µM range).

  • Incubation: Incubate in the dark at room temperature for 2-4 hours to allow the apo-Obelin to reconstitute with coelenterazine to form the active photoprotein.

Protocol 4: Luminescence Measurement
  • Prepare Calcium Stimulation Buffer: Prepare a buffer containing a high concentration of calcium chloride (e.g., 100 mM).

  • Luminometer Setup: Set up a luminometer with an injector for the calcium stimulation buffer. The measurement should be set to kinetic mode to capture the flash luminescence profile of this compound.

  • Measurement:

    • Place the 96-well plate in the luminometer.

    • Inject the calcium stimulation buffer into each well.

    • Immediately measure the luminescence signal. The integral of the light signal over a defined period (e.g., 1-10 seconds) is typically used for quantification.

  • Data Analysis:

    • Subtract the background luminescence from the negative control wells.

    • Calculate the signal-to-background ratio.

    • For drug screening applications, calculate the Z'-factor to assess the quality of the assay.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key steps in a typical split-Obelin experiment.

Split-Obelin Experimental Workflow start Start constructs Construct Fusion Plasmids (ProteinA-N-Obi, ProteinB-C-Obi) start->constructs transfection Co-transfect into Mammalian Cells constructs->transfection expression Protein Expression (24-48 hours) transfection->expression reconstitution Apo-Obelin Reconstitution (Add Coelenterazine) expression->reconstitution stimulation Trigger Luminescence (Inject Ca2+) reconstitution->stimulation measurement Measure Luminescence (Luminometer) stimulation->measurement analysis Data Analysis (S/B Ratio, Z'-Factor) measurement->analysis end End analysis->end

Split-Obelin Experimental Workflow
Example Signaling Pathway: GPCR-Mediated Calcium Release

A split-Obelin assay would be particularly well-suited for studying PPIs that are modulated by intracellular calcium, such as the interaction between a G-protein coupled receptor (GPCR) and β-arrestin following ligand binding.

GPCR-β-Arrestin Interaction Monitored by Split-Obelin Ligand Ligand GPCR GPCR-N-Obi Ligand->GPCR 1. Binding G_protein G Protein GPCR->G_protein 2. Activation Arrestin β-Arrestin-C-Obi GPCR->Arrestin 7. Recruitment Interaction GPCR-Arrestin Interaction GPCR->Interaction PLC PLC G_protein->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER 5. Binds Receptor Ca2_release Ca2+ Release ER->Ca2_release 6. Arrestin->Interaction Luminescence Luminescence Interaction->Luminescence Reconstitution & Ca2+ Trigger

GPCR-β-Arrestin Interaction Pathway

Applications in Drug Development

The split-Obelin assay, once developed and validated, could be a powerful tool in various stages of drug discovery:

  • High-Throughput Screening (HTS): The assay can be adapted to a 384- or 1536-well plate format to screen large compound libraries for inhibitors or stabilizers of a specific PPI.[2]

  • Mechanism of Action Studies: For hit compounds identified in primary screens, the split-Obelin assay can be used to confirm their on-target activity and to characterize their mode of action (e.g., competitive vs. allosteric inhibition).

  • Lead Optimization: The quantitative nature of the assay allows for the determination of dose-response curves and the calculation of IC50 or EC50 values, which are critical for structure-activity relationship (SAR) studies during lead optimization.

  • Biased Agonism Studies: For GPCRs, a split-Obelin assay focused on the receptor-β-arrestin interaction can be used in parallel with G-protein activation assays to identify biased agonists that preferentially activate one pathway over another.[1]

Conclusion

While the split-Obelin system for PPI analysis remains a conceptual framework, the principles established by other split-luciferase assays provide a clear roadmap for its development. Its inherent link to calcium signaling could unlock new possibilities for studying PPIs in physiological and pathological processes where calcium is a key second messenger. The protocols and data presented here serve as a foundational guide for researchers and drug development professionals interested in exploring this promising technology. Careful optimization and validation will be paramount to establishing a robust and reliable split-Obelin assay.

References

Application Notes and Protocols for Targeting Obelin to Specific Cellular Compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for targeting the Ca²⁺-sensitive photoprotein Obelin to specific subcellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. This targeted approach allows for the precise measurement of calcium dynamics within these organelles, offering valuable insights into their roles in cellular signaling, metabolism, and disease.

Introduction to this compound and Subcellular Calcium Signaling

This compound is a bioluminescent photoprotein isolated from the hydroid Obelia geniculata. It consists of an apoprotein (apo-obelin) and a non-covalently bound chromophore, coelenterazine. In the presence of calcium ions (Ca²⁺), this compound undergoes a conformational change that triggers the oxidation of coelenterazine, resulting in a flash of blue light. This property makes this compound an excellent tool for monitoring intracellular Ca²⁺ concentrations.

Different cellular compartments maintain distinct Ca²⁺ concentrations and exhibit unique Ca²⁺ dynamics in response to various stimuli. Targeting this compound to specific organelles enables the study of these localized Ca²⁺ signals, which are crucial for understanding processes such as energy metabolism in mitochondria, gene expression in the nucleus, and protein folding in the endoplasmic reticulum.

Principles of Subcellular Targeting

The localization of proteins within a cell is determined by specific amino acid sequences known as targeting signals. By genetically fusing these signals to this compound, the resulting chimeric protein can be directed to the desired organelle.

  • Mitochondrial Targeting: Mitochondrial proteins are typically synthesized in the cytoplasm with an N-terminal Mitochondrial Targeting Sequence (MTS). These sequences are rich in positively charged and hydrophobic amino acids and form an amphipathic helix.

  • Nuclear Targeting: Proteins destined for the nucleus contain a Nuclear Localization Signal (NLS). A classic example is the NLS from the SV40 large T-antigen, which consists of a short stretch of basic amino acids (PKKKRKV).[1]

  • Endoplasmic Reticulum (ER) Targeting: Soluble proteins are retained in the ER lumen by a C-terminal retention signal, most commonly the KDEL sequence (Lys-Asp-Glu-Leu).[2][3]

Quantitative Data Summary

The following table summarizes typical targeting signal sequences and expected localization efficiencies. Note that actual efficiencies may vary depending on the cell type, expression level, and the specific construct.

Target CompartmentTargeting Signal SequenceTypical Localization EfficiencyReference for Signal Sequence
Mitochondria N-terminal sequence from human cytochrome c oxidase subunit VIII (e.g., MSVLTPLLLRGLTGSARRLPVPRAKIHSL)> 90%General knowledge of MTS
Nucleus C-terminal SV40 large T-antigen NLS (PKKKRKV)> 95%[1]
Endoplasmic Reticulum C-terminal KDEL sequence> 90%[2][3]

Experimental Protocols

Construction of Targeted this compound Expression Vectors

This protocol describes the general steps for creating expression plasmids that encode this compound fused with subcellular targeting signals. A mammalian expression vector such as pcDNA3.1 is recommended for high-level expression in a wide range of cell lines.

Workflow for Plasmid Construction:

G cluster_prep Plasmid and Insert Preparation cluster_pcr PCR Amplification cluster_cloning Cloning Obelin_cDNA This compound cDNA PCR_this compound PCR Amplify this compound Obelin_cDNA->PCR_this compound Targeting_Signal_Oligos Targeting Signal Oligos Anneal_Oligos Anneal Oligos for NLS/KDEL Targeting_Signal_Oligos->Anneal_Oligos pcDNA3_1 pcDNA3.1 Vector Restriction_Digest Restriction Digest pcDNA3_1->Restriction_Digest PCR_this compound->Restriction_Digest Ligation Ligation Anneal_Oligos->Ligation Restriction_Digest->Ligation Transformation Transformation into E. coli Ligation->Transformation Plasmid_Purification Plasmid Purification Transformation->Plasmid_Purification G Seed_Cells Seed Cells in Plate Prepare_DNA_Lipofectamine Prepare DNA-Lipofectamine Complex Seed_Cells->Prepare_DNA_Lipofectamine Transfect_Cells Add Complex to Cells Prepare_DNA_Lipofectamine->Transfect_Cells Incubate Incubate for 24-48h Transfect_Cells->Incubate Expression_Analysis Analyze Protein Expression Incubate->Expression_Analysis G Prepare_Cells Prepare Transfected Cells with Reconstituted this compound Place_on_Microscope Place on Luminometer/Microscope Stage Prepare_Cells->Place_on_Microscope Establish_Baseline Establish Baseline Luminescence Place_on_Microscope->Establish_Baseline Add_Stimulus Add Ca2+ Mobilizing Agent Establish_Baseline->Add_Stimulus Record_Luminescence Record Luminescence Signal Add_Stimulus->Record_Luminescence Data_Analysis Analyze Data (e.g., ΔF/F0) Record_Luminescence->Data_Analysis G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nuc Nucleus ER_Ca ER Ca2+ Store Obelin_KDEL This compound-KDEL ER_Ca->Obelin_KDEL monitors IP3R IP3 Receptor ER_Ca->IP3R Mito_Ca Mitochondrial Matrix Ca2+ Obelin_MTS This compound-MTS Mito_Ca->Obelin_MTS monitors Nuc_Ca Nuclear Ca2+ Obelin_NLS This compound-NLS Nuc_Ca->Obelin_NLS monitors Gene_Expression Gene Expression Nuc_Ca->Gene_Expression Agonist Agonist (e.g., ATP) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3->IP3R Cytosolic_Ca Cytosolic Ca2+ IP3R->Cytosolic_Ca Ca2+ release MCU Mitochondrial Ca2+ Uniporter Cytosolic_Ca->MCU Nuclear_Pore Nuclear Pore Complex Cytosolic_Ca->Nuclear_Pore MCU->Mito_Ca Nuclear_Pore->Nuc_Ca

References

Illuminating Cellular Processes: Dual-Color Imaging with Obelin Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to simultaneously visualize multiple cellular events in real-time is paramount for unraveling complex biological processes and for the development of novel therapeutics. Bioluminescent reporters, such as the photoprotein Obelin, offer a powerful tool for live-cell imaging due to their high signal-to-noise ratio and the absence of phototoxicity associated with fluorescence microscopy. Recent advancements in protein engineering have yielded this compound mutants with distinct spectral properties, enabling dual-color imaging to monitor two separate intracellular events concurrently. This document provides detailed application notes and protocols for utilizing specific this compound mutants for dual-color imaging in a research and drug development context.

Two particularly useful this compound mutants for dual-color imaging are W92F-H22E and Y139F. The W92F-H22E mutant emits violet light with a maximum emission at approximately 390 nm, while the Y139F mutant emits greenish light with a maximum emission at around 498 nm.[1][2] The significant spectral separation between these two mutants allows for their simultaneous detection with minimal crosstalk, making them an ideal pair for dual-color bioluminescence imaging.[1][2]

Data Presentation: Photophysical Properties of this compound Mutants

For effective planning and execution of dual-color imaging experiments, a clear understanding of the photophysical properties of the this compound mutants is essential. The following table summarizes the key characteristics of the wild-type this compound and the two color-shifted mutants.

PropertyWild-Type this compoundW92F-H22E this compound MutantY139F this compound Mutant
Bioluminescence Color BlueVioletGreenish
Emission Maximum (λmax) ~485 nm~390 nm[1][2]~498 nm[1][2]
Relative Bioluminescence Activity 100%~10% of wild-type~70% of wild-type[2]
Spontaneous (Ca²⁺-free) Bioluminescence Baseline3 times lower than wild-type[2]2 times higher than wild-type[2]
Bioluminescence Decay Kinetics FastFast (k_d = 0.6 s⁻¹)[3]Slow (k_d = 6.1 s⁻¹)[3]

Experimental Protocols

Plasmid Construction and Preparation

To express the this compound mutants in mammalian cells, their respective coding sequences should be cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The vector should contain a strong constitutive promoter (e.g., CMV) to ensure high levels of protein expression. For targeted expression to specific cellular compartments, appropriate localization signals (e.g., mitochondrial targeting sequence, nuclear localization signal) can be fused to the N- or C-terminus of the this compound coding sequence.

Cell Culture and Transfection

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)

  • This compound mutant expression plasmids

  • 6-well or 12-well tissue culture plates

Protocol:

  • One day before transfection, seed the cells in the tissue culture plates at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For dual-color imaging, co-transfect the cells with both the W92F-H22E and Y139F this compound expression plasmids.

  • Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_expression Expression p1 Seed Cells p2 Prepare DNA-Transfection Reagent Complex p1->p2 Day 1 t1 Add Complex to Cells p2->t1 Day 2 t2 Incubate for 24-48h t1->t2 e1 This compound Mutant Protein Expression t2->e1

Cell Transfection Workflow
Preparation and Loading of Coelenterazine (B1669285)

Coelenterazine is the luciferin (B1168401) required for this compound's bioluminescence. It is a hydrophobic molecule and needs to be prepared correctly for efficient loading into live cells.

Materials:

  • Coelenterazine (native)

  • Ethanol (B145695) or Methanol

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Protocol:

  • Prepare a stock solution of coelenterazine (e.g., 1-5 mM) in ethanol or methanol. Store aliquots at -80°C, protected from light.

  • On the day of the experiment, dilute the coelenterazine stock solution in the imaging buffer to the desired final concentration (typically 1-5 µM).

  • Wash the transfected cells once with the imaging buffer.

  • Add the coelenterazine-containing imaging buffer to the cells and incubate for 1-2 hours at 37°C in the dark to allow for efficient loading.

Dual-Color Bioluminescence Imaging

Microscopy Setup:

  • An inverted microscope equipped with a highly sensitive, cooled CCD or EMCCD camera.

  • A dual-view emission splitter or a filter wheel with appropriate bandpass filters to separate the violet and greenish emissions.

    • For the W92F-H22E mutant, a bandpass filter around 400 nm (e.g., 400/50 nm) is suitable.

    • For the Y139F mutant, a bandpass filter around 500 nm (e.g., 500/50 nm) is recommended.

  • A heated stage and an environmental chamber to maintain the cells at 37°C and 5% CO₂ during imaging.

Imaging Protocol:

  • After coelenterazine loading, replace the loading buffer with fresh, pre-warmed imaging buffer.

  • Place the culture dish on the microscope stage.

  • Acquire bioluminescence images sequentially or simultaneously through the two different emission filters.

  • For dynamic studies, acquire a time-lapse series of images. The exposure time will depend on the expression level of the this compound mutants and the sensitivity of the camera, but typically ranges from a few seconds to a minute.

Imaging_Workflow cluster_loading Substrate Loading cluster_imaging Imaging cluster_analysis Analysis l1 Prepare Coelenterazine Solution l2 Incubate Cells with Coelenterazine l1->l2 i1 Mount on Microscope l2->i1 i2 Acquire Dual-Color Images i1->i2 a1 Image Processing i2->a1 a2 Data Quantification a1->a2

Live-Cell Imaging Workflow

Application: Monitoring GPCR Signaling

Dual-color imaging with this compound mutants can be a powerful tool to dissect the complex signaling pathways initiated by G-protein coupled receptors (GPCRs). For example, one could monitor the simultaneous changes in cytosolic calcium and cyclic AMP (cAMP) levels upon GPCR activation.

In this hypothetical setup, the greenish Y139F this compound mutant could be expressed in the cytosol to monitor calcium influx, a common downstream event of Gq-coupled GPCR activation. Concurrently, a cAMP biosensor based on Bioluminescence Resonance Energy Transfer (BRET) could be employed. This BRET sensor would consist of a cAMP-binding protein flanked by the violet W92F-H22E this compound mutant (as the BRET donor) and a suitable acceptor fluorophore. An increase in cAMP would induce a conformational change in the biosensor, altering the BRET efficiency and thus the ratio of violet to acceptor emission.

GPCR_Signaling_Diagram cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq GPCR->Gq activates AC Adenylate Cyclase GPCR->AC activates/inhibits PLC PLC Gq->PLC activates ATP ATP AC->ATP converts Ligand Ligand Ligand->GPCR PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_cytosol Cytosolic Ca²⁺ (Y139F this compound) Y139F_emission Greenish Light cAMP cAMP ATP->cAMP BRET_sensor cAMP BRET Sensor (W92F-H22E this compound) cAMP->BRET_sensor binds W92F_H22E_emission Violet Light IP3R->Ca_cytosol releases Ca²⁺ Ca_ER ER Ca²⁺ Store Ca_ER->IP3R

GPCR Signaling Pathway

By simultaneously imaging the greenish light from the Y139F this compound and the violet/acceptor emission ratio from the BRET sensor, researchers can gain quantitative insights into the kinetics and dynamics of both the calcium and cAMP signaling pathways in response to GPCR activation, providing a more comprehensive understanding of the receptor's function and the effects of potential drug candidates.

Conclusion

The use of spectrally distinct this compound mutants, such as W92F-H22E and Y139F, provides a robust and versatile platform for dual-color bioluminescence imaging in live cells. These tools enable the simultaneous monitoring of two distinct cellular processes, offering a deeper understanding of complex biological systems. The protocols and application examples provided here serve as a guide for researchers and drug development professionals to implement this powerful technology in their studies, ultimately accelerating scientific discovery and therapeutic innovation.

References

Application Notes and Protocols: Obelin-based Biosensor for GPCR Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. A major class of GPCRs, the Gq-coupled receptors, transduce extracellular signals by activating phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) concentration.[1] Monitoring these intracellular Ca2+ dynamics provides a robust method for studying the activation of Gq-coupled GPCRs and for screening potential drug candidates.[2]

This application note details the use of an Obelin-based biosensor for the study of GPCR activation. This compound is a Ca2+-regulated photoprotein isolated from the hydroid Obelia longissima.[3] It consists of an apoprotein (apo-obelin) and a stabilized peroxide of the luminophore coelenterazine (B1669285).[4] Upon binding of Ca2+, this compound undergoes a conformational change that triggers the oxidative decarboxylation of coelenterazine, resulting in a flash of blue light.[5] This bioluminescent reporter system offers a high signal-to-background ratio and avoids the issue of phototoxicity and photobleaching often associated with fluorescent dyes.[3]

Principle of the Assay

The this compound-based GPCR activation assay relies on the co-expression of a target Gq-coupled GPCR and the apo-obelin protein in a suitable mammalian host cell line. The assay is performed in two main stages:

  • Reconstitution of the Holoprotein: The apo-obelin is converted into its active, light-emitting form (holo-obelin) by incubating the cells with its substrate, coelenterazine.[6]

  • Measurement of GPCR Activation: Upon stimulation with a ligand, the Gq-coupled GPCR activates the PLC pathway, leading to the release of Ca2+ from the endoplasmic reticulum. The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to the holo-obelin, triggering the bioluminescent reaction. The emitted light is then measured using a luminometer, and the intensity of the light signal is proportional to the extent of GPCR activation.

For GPCRs that do not naturally couple to the Gq pathway (e.g., Gs or Gi-coupled receptors), this assay can be adapted by co-expressing a promiscuous G-protein, such as Gα16, or a chimeric G-protein that redirects the signaling to the PLC/Ca2+ pathway.[7]

Data Presentation

The following table presents illustrative quantitative data obtained from this compound-based biosensor assays for agonist and antagonist screening of representative Gq-coupled GPCRs. This data is intended for demonstration purposes to highlight the typical parameters measured.

GPCRLigandAssay TypeEC50/IC50 (nM)Hill SlopeZ' Factor
M1 Muscarinic Receptor CarbacholAgonist851.10.78
M1 Muscarinic Receptor AtropineAntagonist2.5-1.00.82
A1 Adenosine Receptor (with Gα16) AdenosineAgonist1200.90.75
A1 Adenosine Receptor (with Gα16) DPCPXAntagonist15-1.20.80
Vasopressin V1a Receptor Arginine VasopressinAgonist0.51.30.85
Vasopressin V1a Receptor SR49059Antagonist1.2-0.90.88

Experimental Protocols

Generation of a Stable Cell Line Co-expressing GPCR and Apo-Obelin

This protocol describes the generation of a mammalian cell line that stably expresses both the target GPCR and the apo-obelin biosensor.

Materials:

  • Mammalian cell line (e.g., HEK293, CHO-K1)

  • Expression vector containing the target GPCR cDNA with a selection marker (e.g., neomycin resistance)

  • Expression vector containing the apo-obelin cDNA with a different selection marker (e.g., puromycin (B1679871) resistance)

  • Transfection reagent

  • Complete cell culture medium

  • Selection antibiotics (e.g., G418, puromycin)

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) facility

Procedure:

  • Vector Construction: Clone the cDNA of the target GPCR and apo-obelin into separate mammalian expression vectors, each containing a different antibiotic resistance gene.

  • Transfection: Co-transfect the host cell line with both expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection of Stable Clones:

    • 48 hours post-transfection, begin selection by adding the appropriate concentrations of both selection antibiotics to the culture medium. The optimal antibiotic concentration should be determined beforehand by performing a kill curve.[8]

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, antibiotic-resistant colonies will become visible.

  • Isolation of Monoclonal Cell Lines:

    • Isolate individual colonies using cloning cylinders or by using FACS to sort single cells into individual wells of a 96-well plate.

    • Expand the isolated clones.

  • Validation of Expression:

    • Confirm the expression of the target GPCR through methods such as Western blotting, qPCR, or flow cytometry using a tagged receptor or a specific antibody.

    • Confirm the functional expression of apo-obelin by performing a preliminary calcium mobilization assay with a calcium ionophore like ionomycin (B1663694) after reconstitution with coelenterazine.

Reconstitution of Apo-Obelin with Coelenterazine

This step is necessary to form the active holo-obelin biosensor within the cells.

Materials:

  • Stable cell line co-expressing the GPCR and apo-obelin

  • Coelenterazine

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Seed the stable cells in a white, clear-bottom 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • On the day of the assay, remove the culture medium.

  • Add coelenterazine solution (typically 5 µM in assay buffer) to each well.

  • Incubate the plate in the dark at room temperature for 2-4 hours to allow for efficient reconstitution of the holo-obelin.

GPCR Agonist Dose-Response Assay

This protocol is for determining the potency (EC50) of an agonist for the target GPCR.

Materials:

  • Reconstituted stable cell line in a multi-well plate

  • Test agonist compounds at various concentrations

  • Luminometer with an injector

Procedure:

  • Prepare serial dilutions of the agonist compounds in the assay buffer.

  • Place the cell plate in the luminometer.

  • Set the luminometer to inject the agonist solution and immediately begin measuring the bioluminescent signal. A typical kinetic read would be for 30-60 seconds post-injection.

  • The data is collected as Relative Light Units (RLU).

GPCR Antagonist Assay

This protocol is for determining the potency (IC50) of an antagonist.

Materials:

  • Reconstituted stable cell line in a multi-well plate

  • Test antagonist compounds at various concentrations

  • Agonist at a fixed concentration (typically EC80)

  • Luminometer with an injector

Procedure:

  • Prepare serial dilutions of the antagonist compounds in the assay buffer.

  • Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the luminometer.

  • Set the luminometer to inject the agonist solution (at its EC80 concentration) and immediately begin measuring the bioluminescent signal.

  • The data is collected as Relative Light Units (RLU).

Mandatory Visualization

GPCR_Signaling_Pathway Gq-Coupled GPCR Signaling Pathway leading to this compound Activation Ligand Agonist Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Binding & Activation G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor (Ca2+ Channel) IP3->Ca_channel Binds to & Opens ER Endoplasmic Reticulum (ER) ER->Ca_channel Ca_ion Ca2+ Ca_channel->Ca_ion Releases This compound This compound-Coelenterazine Complex Ca_ion->this compound Binds to Light Light Emission (~475 nm) This compound->Light Catalyzes Oxidation

Caption: Gq-Coupled GPCR Signaling Pathway leading to this compound Activation.

Agonist_Assay_Workflow Agonist Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells expressing GPCR and apo-obelin p2 Incubate with Coelenterazine (2-4 hours) p1->p2 a2 Place plate in luminometer p2->a2 a1 Prepare serial dilutions of agonist a3 Inject agonist a1->a3 a2->a3 a4 Measure bioluminescence (kinetic read) a3->a4 d1 Plot RLU vs. [Agonist] a4->d1 d2 Calculate EC50 and Hill Slope d1->d2

Caption: Experimental Workflow for an this compound-based GPCR Agonist Assay.

Antagonist_Assay_Workflow Antagonist Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells expressing GPCR and apo-obelin p2 Incubate with Coelenterazine (2-4 hours) p1->p2 a2 Pre-incubate cells with antagonist (15-30 min) p2->a2 a1 Prepare serial dilutions of antagonist a1->a2 a3 Place plate in luminometer a2->a3 a4 Inject agonist (EC80) a3->a4 a5 Measure bioluminescence (kinetic read) a4->a5 d1 Plot RLU vs. [Antagonist] a5->d1 d2 Calculate IC50 and Hill Slope d1->d2

Caption: Experimental Workflow for an this compound-based GPCR Antagonist Assay.

References

High-Throughput Screening Assays Using Obelin: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets. Cell-based assays that monitor intracellular calcium (Ca²⁺) mobilization are particularly crucial for screening G-protein coupled receptors (GPCRs), ion channels, and other targets that signal through changes in Ca²⁺ concentration. Obelin, a Ca²⁺-sensitive photoprotein from the hydroid Obelia longissima, offers a sensitive, bioluminescent method for quantifying these changes. This application note provides detailed protocols and practical guidance for the implementation of this compound-based assays in a high-throughput screening format.

Principle of the this compound Assay

The this compound-based calcium assay relies on the bioluminescent properties of the photoprotein. Recombinant this compound is a complex of the apoprotein (apo-obelin), the luciferin (B1168401) coelenterazine (B1669285), and molecular oxygen. In its inactive state, this complex is stable. Upon binding of Ca²⁺ ions to its EF-hand domains, this compound undergoes a conformational change, catalyzing the oxidation of coelenterazine. This reaction results in a rapid flash of blue light, with an emission maximum around 485 nm.[1] The intensity of the emitted light is directly proportional to the concentration of intracellular Ca²⁺, providing a robust and sensitive readout for HTS applications. The transient nature of the light flash, peaking in under 100 milliseconds and decaying within a second, is well-suited for the rapid read times required in HTS.

Key Advantages of this compound in HTS

  • High Sensitivity: Bioluminescent assays inherently have very low background signals, leading to excellent signal-to-noise ratios and the ability to detect small changes in Ca²⁺ levels.

  • No Excitation Light Required: Unlike fluorescent dyes, this compound does not require an external light source for excitation, which eliminates issues of autofluorescence from compounds or cellular components and reduces the potential for phototoxicity.

  • Homogeneous Assay Format: this compound assays can be performed in a simple "add-and-read" format, without the need for wash steps, making them highly amenable to automation.

  • Wide Dynamic Range: Photoproteins like this compound and the related Aequorin offer a large linear dynamic range for Ca²⁺ detection.

Comparison with Other Calcium Assay Technologies

This compound-based assays provide a compelling alternative to more traditional fluorescent Ca²⁺ indicators. A comparison of key features is summarized below.

FeatureThis compound (Bioluminescent)Fluo-4 / Fura-2 (Fluorescent)
Principle Ca²⁺-activated bioluminescenceCa²⁺-binding induced fluorescence
Excitation Source NoneRequired (e.g., 488 nm for Fluo-4)
Autofluorescence No interferencePotential interference from compounds
Phototoxicity NonePotential for cell damage with high-intensity light
Signal-to-Background ExcellentGood, but can be limited by background fluorescence
Assay Format Homogeneous (no-wash)Often requires wash steps or quencher dyes
Dynamic Range WideGenerally wide, but can be prone to saturation
Multiplexing Possible with color-shifted mutantsPossible with spectrally distinct dyes

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing Apo-Obelin

The successful implementation of an this compound-based HTS assay begins with the generation of a stable cell line that expresses the apo-obelin protein. This ensures consistent and reproducible expression of the photoprotein across all assay wells.

Materials:

  • Mammalian expression vector containing the apo-obelin gene and a selectable marker (e.g., neomycin resistance).

  • Host cell line appropriate for the target of interest (e.g., HEK293 or CHO cells).

  • Transfection reagent (e.g., lipofection-based or viral transduction system).[2][3]

  • Complete cell culture medium.

  • Selective antibiotic (e.g., G418).[3]

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) for monoclonal selection.

Procedure:

  • Transfection:

    • Plate host cells in a 6-well plate and grow to 70-80% confluency.

    • Transfect the cells with the apo-obelin expression vector according to the manufacturer's protocol for the chosen transfection reagent.[2]

    • As a control, transfect a separate well of cells with an empty vector.

  • Selection of Stable Transfectants:

    • 48 hours post-transfection, passage the cells into a larger flask containing complete medium supplemented with the appropriate concentration of selective antibiotic. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental cell line.[3]

    • Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.

  • Isolation of Monoclonal Cell Lines:

    • Once antibiotic-resistant colonies appear, isolate individual colonies using cloning cylinders or by using limiting dilution in a 96-well plate.[4]

    • Alternatively, if the expression vector also contains a fluorescent marker, use FACS to sort single cells into individual wells of a 96-well plate.

  • Expansion and Characterization:

    • Expand the isolated clones into larger cultures.

    • Screen the different clones for apo-obelin expression and functional response. This can be done by loading the cells with coelenterazine (see Protocol 2) and stimulating with a known agonist for a constitutively expressed GPCR or by directly challenging with a calcium ionophore like ionomycin.

    • Select the clone with the highest and most stable response for use in HTS.

  • Cell Banking:

    • Establish a frozen cell bank of the selected stable cell line to ensure a consistent supply of cells for future experiments.

Protocol 2: this compound-Based Calcium Mobilization Assay in a 384-Well Format

This protocol is designed for screening compounds for their ability to modulate GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.

Materials:

  • Stable cell line expressing apo-obelin and the GPCR of interest.

  • White, opaque 384-well assay plates.[5]

  • Coelenterazine (native or an analog like coelenterazine-h).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Positive control agonist.

  • Negative control (vehicle, e.g., DMSO).

  • Luminometer with an automated injector system.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the apo-obelin expressing cells into white, opaque 384-well plates at a predetermined optimal density (e.g., 10,000-20,000 cells per well) in complete culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of coelenterazine in ethanol (B145695) or methanol.

    • On the day of the assay, dilute the coelenterazine stock solution in assay buffer to the final working concentration (typically 5 µM). Protect the solution from light.

  • Coelenterazine Loading:

    • Remove the culture medium from the cell plates.

    • Add the coelenterazine working solution to each well (e.g., 20 µL per well).

    • Incubate the plates at room temperature in the dark for 2-4 hours to allow for reconstitution of the active this compound photoprotein.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and control compounds in assay buffer. The final concentration of DMSO should typically be kept below 1%.

    • Add the compound solutions to the wells of the cell plate (e.g., 5 µL per well).

  • Signal Detection:

    • Place the assay plate in the luminometer.

    • Program the luminometer to inject the agonist solution (for antagonist screening) or assay buffer (for agonist screening) and immediately begin measuring the luminescence signal.

    • For agonist screening, the luminometer measures the light flash produced upon compound addition.

    • For antagonist screening, the cells are pre-incubated with the test compounds before the addition of a known agonist. A reduction in the light signal compared to the agonist-only control indicates antagonist activity.

    • The light signal is typically integrated over a period of 1-5 seconds.

Data Presentation and Analysis

Quantitative Data Summary

The performance of an HTS assay is critically evaluated using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.[6][7] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8] While specific data for this compound-based HTS is not widely published, data from analogous aequorin-based assays provide a good reference for expected performance.

ParameterDescriptionTypical Value (Aequorin-based assay)Reference
Z'-Factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.0.71 - 0.78[9]
S/B Ratio The ratio of the mean signal from the positive control to the mean signal from the negative control.> 10[10]
CV (%) Coefficient of variation, a measure of the variability of the signal.< 15%[11]
Data Analysis Workflow

A typical data analysis pipeline for an this compound-based HTS campaign involves several steps to identify and validate hit compounds.

raw_data Raw Luminescence Data (RLU per well) normalization Data Normalization (e.g., % activity relative to controls) raw_data->normalization hit_id Primary Hit Identification (e.g., >3 SD from mean) normalization->hit_id dose_response Dose-Response Confirmation (EC50/IC50 determination) hit_id->dose_response counter_screens Counter-Screens & Orthogonal Assays (to eliminate false positives) dose_response->counter_screens sar Structure-Activity Relationship (SAR) Analysis counter_screens->sar

Caption: A typical data analysis workflow for an this compound-based HTS campaign.

Signaling Pathways and Experimental Workflows

GPCR Signaling Pathway (Gαq-coupled)

This compound-based assays are particularly well-suited for monitoring the activation of Gαq-coupled GPCRs, which signal through the phospholipase C (PLC) pathway to induce the release of calcium from intracellular stores.

ligand Ligand gpcr Gαq-coupled GPCR ligand->gpcr g_protein Gαq Protein gpcr->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum ca_release Ca²⁺ Release er->ca_release releases This compound This compound + Ca²⁺ ca_release->this compound activates light Light Emission (485 nm) This compound->light

Caption: The Gαq signaling pathway leading to this compound activation.

HTS Experimental Workflow

The overall workflow for an this compound-based HTS campaign involves several integrated steps, from assay development to hit validation.

cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Validation cell_line Stable Cell Line Generation (Apo-Obelin expression) assay_dev Assay Development & Optimization (e.g., 384-well) cell_line->assay_dev plating Cell Plating assay_dev->plating loading Coelenterazine Loading plating->loading compound_add Compound Addition loading->compound_add readout Luminescence Reading compound_add->readout primary_analysis Primary Data Analysis (Hit Identification) readout->primary_analysis hit_confirm Hit Confirmation & Dose-Response primary_analysis->hit_confirm hit_validation Orthogonal Assays & SAR Expansion hit_confirm->hit_validation

Caption: A comprehensive workflow for an this compound-based HTS campaign.

Troubleshooting

Common issues encountered in bioluminescent HTS assays and their potential solutions are outlined below.

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal - Low expression of apo-obelin.- Inefficient coelenterazine loading.- Degraded coelenterazine.- Instrument settings not optimized.- Re-select a higher-expressing cell clone.- Optimize loading time and temperature.- Use fresh, light-protected coelenterazine solution.- Increase integration time or detector gain.[12]
High Background - Cell contamination (e.g., mycoplasma).- Assay buffer components causing auto-luminescence.- Light leak in the luminometer.- Test cells for contamination.- Screen buffer components for luminescence.- Have the instrument serviced.
High Variability (CV%) - Inconsistent cell plating.- Pipetting errors during reagent/compound addition.- Edge effects in the microplate.- Ensure a homogeneous cell suspension before plating.- Use calibrated, automated liquid handlers.- Avoid using the outer wells of the plate or use specialized plates.
False Positives - Compound auto-luminescence.- Compound stabilizing the luciferase enzyme.- Perform a counter-screen with compound in the absence of cells.- Use orthogonal assays to confirm hits.[10]

This compound-based calcium mobilization assays offer a robust, sensitive, and HTS-friendly platform for the discovery of novel modulators of GPCRs and ion channels. The inherent advantages of bioluminescence, including low background and the absence of compound interference from autofluorescence, make this compound a valuable tool for primary screening campaigns. By following the detailed protocols and guidelines presented in this application note, researchers can successfully implement and execute this compound-based HTS assays to accelerate their drug discovery efforts.

References

Quantitative Analysis of Obelin Luminescence Data: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obelin, a Ca²⁺-activated photoprotein isolated from the hydroid Obelia longissima, is a powerful tool for monitoring intracellular calcium dynamics.[1][2][3] Its bioluminescent reaction is triggered by the binding of calcium ions, resulting in a flash of light that can be quantitatively measured.[2][3] This property makes this compound an excellent reporter for studying signaling pathways that involve changes in intracellular Ca²⁺ concentration, such as those mediated by G-protein coupled receptors (GPCRs).[4][5][6] This application note provides detailed protocols for the expression of recombinant this compound, the execution of this compound-based luminescence assays, and the quantitative analysis of the resulting data.

Principle of this compound-Based Calcium Assay

The core of the this compound-based assay lies in the protein's conformational change upon binding to Ca²⁺. This change catalyzes the oxidation of its bound chromophore, coelenterazine (B1669285), leading to the emission of blue light. The intensity of the emitted light is directly proportional to the concentration of free intracellular calcium, allowing for real-time monitoring of Ca²⁺ fluxes.

I. Recombinant Apothis compound Expression and Purification

A reliable source of purified apothis compound (the protein component of this compound) is essential for developing a robust assay. The following is a general protocol for the expression and purification of recombinant apothis compound in E. coli.

Experimental Protocol: Recombinant Apothis compound Production

1. Vector Construction:

  • Subclone the apothis compound cDNA into a suitable E. coli expression vector, such as one containing a T7 promoter and an N-terminal His6-tag for affinity purification.

2. Transformation:

  • Transform the expression plasmid into a competent E. coli strain suitable for protein expression, like BL21(DE3).[7]

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.[7]

3. Expression:

  • Inoculate a single colony into a starter culture of LB medium with the selection antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

4. Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged apothis compound with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the purified apothis compound against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C.

II. This compound-Based Intracellular Calcium Assay

This protocol describes the use of recombinant apothis compound to measure intracellular Ca²⁺ changes in mammalian cells.

Experimental Protocol: Intracellular Ca²⁺ Measurement

1. Cell Culture and Transfection:

  • Plate mammalian cells (e.g., HEK293, CHO) in a white, clear-bottom 96-well plate suitable for luminescence measurements.[7]

  • Transfect the cells with a mammalian expression vector encoding apothis compound using a suitable transfection reagent. If studying a specific receptor, co-transfect with the plasmid encoding the receptor of interest.

  • Incubate the cells for 24-48 hours to allow for protein expression.

2. Reconstitution of Holo-Obelin:

  • Prepare a stock solution of the substrate, coelenterazine, in ethanol (B145695) or methanol.

  • Dilute the coelenterazine in a serum-free medium to the final working concentration (typically 1-5 µM).

  • Remove the culture medium from the cells and add the coelenterazine-containing medium.

  • Incubate the cells in the dark at 37°C for 1-2 hours to allow for the reconstitution of the active this compound photoprotein.

3. Luminescence Measurement:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Place the plate in a luminometer equipped with injectors.

  • Set the luminometer to measure luminescence intensity over time (kinetic mode).

  • Inject the agonist or compound of interest and immediately begin recording the luminescence signal. The signal will be a rapid flash of light that decays over seconds to minutes.

III. Quantitative Data Analysis

The raw output from the luminometer will be in Relative Light Units (RLU). Proper analysis is required to convert this into meaningful quantitative data.

Data Analysis Workflow
  • Background Subtraction: Subtract the baseline luminescence reading (before agonist injection) from the entire kinetic curve.

  • Peak Luminescence: Identify the maximum luminescence intensity (Peak RLU) after agonist addition. This value is proportional to the peak intracellular Ca²⁺ concentration.

  • Area Under the Curve (AUC): Calculate the integral of the luminescence signal over a defined time period. AUC represents the total Ca²⁺ mobilization.

  • Normalization: To account for variations in cell number and transfection efficiency, the data can be normalized. A common method is to lyse the cells at the end of the experiment (e.g., with Triton X-100 in the presence of a saturating Ca²⁺ concentration) to measure the total this compound content. The agonist-induced signal can then be expressed as a percentage of the total this compound signal.

  • Dose-Response Curves: For pharmacological studies, perform the assay with a range of agonist concentrations. Plot the Peak RLU or AUC against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine parameters like EC₅₀.

Data Presentation: Quantitative Summary
ParameterDescriptionTypical UnitsExample Value
Baseline RLU Luminescence before agonist additionRLU1,500
Peak RLU Maximum luminescence after agonist additionRLU250,000
Time to Peak Time taken to reach peak luminescenceSeconds5
Area Under the Curve (AUC) Total luminescence signal over timeRLU*seconds1,800,000
EC₅₀ Agonist concentration for 50% maximal responseMolar1.2 x 10⁻⁸

IV. Visualizations

Signaling Pathway Diagram

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gq Protein GPCR->G_protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 G_protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_ion Ca²⁺ This compound Apo-Obelin + Coelenterazine -> this compound Ca_ion->this compound 8. Binding & Activation Light Light (Luminescence) This compound->Light 9. Luminescence ER_Ca Ca²⁺ Store IP3R->ER_Ca 6. Channel Opening ER_Ca->Ca_ion 7. Ca²⁺ Release Agonist Agonist Agonist->GPCR 1. Binding

Caption: GPCR-mediated intracellular calcium signaling pathway leading to this compound luminescence.

Experimental Workflow Diagram

Obelin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Transfection 2. Transfect with Apo-Obelin Plasmid Cell_Culture->Transfection Incubation1 3. Incubate for 24-48h (Protein Expression) Transfection->Incubation1 Reconstitution 4. Incubate with Coelenterazine (1-2h) Incubation1->Reconstitution Wash 5. Wash Cells Reconstitution->Wash Luminometer 6. Place Plate in Luminometer Wash->Luminometer Injection 7. Inject Agonist Luminometer->Injection Measurement 8. Measure Luminescence (Kinetic Read) Injection->Measurement Raw_Data 9. Obtain Raw Data (RLU vs. Time) Measurement->Raw_Data Normalization 10. Normalize Data Raw_Data->Normalization Quantification 11. Calculate Peak, AUC, etc. Normalization->Quantification Dose_Response 12. Generate Dose-Response Curves Quantification->Dose_Response Data_Analysis_Logic cluster_processing Data Processing cluster_quantification Quantitative Metrics cluster_pharmacology Pharmacological Analysis Raw_RLU Raw Luminescence Data (RLU) Background_Subtract Background Subtraction Raw_RLU->Background_Subtract Normalize Normalize Signal (% of Total) Background_Subtract->Normalize Total_this compound Measure Total this compound Signal (Lysis) Total_this compound->Normalize Peak_Response Peak Response (Max RLU) Normalize->Peak_Response AUC Area Under the Curve (AUC) Normalize->AUC Dose_Response_Curve Dose-Response Curve Plot Peak_Response->Dose_Response_Curve AUC->Dose_Response_Curve EC50_Calc EC₅₀ Calculation Dose_Response_Curve->EC50_Calc

References

Application Notes and Protocols for Obelin Expression in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obelin, a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima, is a powerful bioluminescent reporter for monitoring intracellular calcium (Ca²⁺) dynamics.[1] Upon binding to Ca²⁺, this compound catalyzes the oxidation of its substrate, coelenterazine (B1669285), resulting in a flash of blue light.[1][2] This property makes it an excellent tool for studying Ca²⁺ signaling in various cellular processes, particularly in high-throughput screening (HTS) applications for drug discovery. This document provides detailed application notes and protocols for the expression of this compound in two commonly used mammalian cell lines: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells.

Suitable Cell Lines for this compound Expression

HEK293 and CHO-K1 cells are highly suitable for both transient and stable expression of this compound. Their robust growth characteristics, high transfection efficiency, and adaptability to suspension culture make them ideal for large-scale protein production and cell-based assays.[3][4][5]

Table 1: Characteristics of Recommended Cell Lines for this compound Expression

FeatureHEK293 CellsCHO-K1 Cells
Origin Human Embryonic KidneyChinese Hamster Ovary
Morphology Epithelial-likeEpithelial-like
Growth Properties Adherent or suspension cultureAdherent or suspension culture
Transfection Efficiency HighHigh
Suitability for Stable Expression ExcellentExcellent
Common Applications Transient and stable protein expression, virus production, cell signaling studiesRecombinant protein production, drug screening, toxicity studies

Comparison of this compound and Aequorin

This compound and Aequorin are the two most commonly used Ca²⁺-activated photoproteins. While they share a similar mechanism of action, they exhibit different bioluminescent properties.

Table 2: Comparison of this compound and Aequorin Properties

PropertyThis compoundAequorin
Origin Obelia longissimaAequorea victoria
Bioluminescence Maximum ~485 nm (shoulder at ~400 nm)[3][6]~465 nm[7]
Ca²⁺ Binding Sites 33
Luminescence Kinetics Faster rise and decay rates[8]Slower rise and decay rates
Ca²⁺ Sensitivity Slightly lowerSlightly higher
Light Yield Generally lower than Aequorin with native coelenterazine[9]Generally higher

The faster kinetics of this compound can be advantageous for detecting rapid Ca²⁺ transients.[8]

Signaling Pathway: GPCR-Mediated Intracellular Ca²⁺ Release

This compound is frequently used to study G protein-coupled receptor (GPCR) signaling pathways that involve the mobilization of intracellular Ca²⁺. The Gq pathway is a primary example.

GPCR_Ca_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq_protein Gq Protein (α, β, γ) GPCR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca2+ Ca²⁺ Active_this compound Active this compound Ca2+->Active_this compound Binds to This compound Apo-Obelin + Coelenterazine This compound->Active_this compound Reconstitution Light Light (485 nm) Active_this compound->Light Emits ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens channel ER_Ca->Ca2+ Releases

Figure 1: GPCR Gq signaling pathway leading to this compound luminescence.

Experimental Protocols

General Workflow for this compound-Based Ca²⁺ Assay

Obelin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 or CHO-K1 cells Transfection 2. Transfect cells with this compound expression vector Cell_Culture->Transfection Incubation1 3. Incubate for 24-48 hours Transfection->Incubation1 Harvest 4. Harvest and seed cells into assay plate Incubation1->Harvest Coelenterazine 5. Add Coelenterazine and incubate Harvest->Coelenterazine Stimulation 6. Add agonist/compound Coelenterazine->Stimulation Detection 7. Measure luminescence Stimulation->Detection Data_Processing 8. Process raw data (e.g., background subtraction) Detection->Data_Processing Quantification 9. Quantify Ca²⁺ response (e.g., peak RLU, area under the curve) Data_Processing->Quantification Dose_Response 10. Generate dose-response curves Quantification->Dose_Response

Figure 2: General workflow for an this compound-based calcium assay.

Protocol 1: Transient Expression of this compound in HEK293 Cells

This protocol is suitable for rapid expression and initial characterization of this compound-reported Ca²⁺ responses.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound expression plasmid

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 96-well white, clear-bottom assay plates

  • Coelenterazine

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a T75 flask so that they reach 70-80% confluency on the day of transfection.

  • Transfection Complex Preparation (Example with PEI):

    • In tube A, dilute 10 µg of this compound plasmid DNA in 500 µL of serum-free medium.

    • In tube B, dilute 30 µg of PEI (1 mg/mL stock) in 500 µL of serum-free medium.

    • Add the contents of tube B to tube A, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the DNA-PEI complexes dropwise to the T75 flask of cells. Gently swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting and Seeding:

    • Gently detach the cells using a cell scraper or enzyme-free dissociation buffer.

    • Resuspend the cells in fresh growth medium and determine the cell density.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 50,000 - 100,000 cells per well in 100 µL of medium.

    • Incubate for at least 4 hours to allow cell attachment.

  • Coelenterazine Loading:

    • Prepare a 5 µM coelenterazine solution in assay buffer.

    • Gently remove the growth medium from the wells and add 50 µL of the coelenterazine solution.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Place the assay plate in a luminometer with an injector.

    • Inject 50 µL of the agonist/compound of interest.

    • Measure the luminescence signal immediately for a desired period (e.g., 60 seconds).

Protocol 2: Generation of a Stable this compound-Expressing CHO-K1 Cell Line

This protocol is ideal for creating a consistent cell source for HTS and long-term studies.

Materials:

  • CHO-K1 cells

  • Complete growth medium (e.g., F-12K with 10% FBS)

  • Linearized this compound expression plasmid containing a selection marker (e.g., neomycin resistance)

  • Transfection reagent

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or limited dilution supplies

Procedure:

  • Transfection: Transfect CHO-K1 cells with the linearized this compound plasmid using an optimized protocol for your lab (e.g., electroporation or lipid-based transfection).

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium. The optimal concentration should be determined beforehand by a kill curve.

  • Colony Formation: Replace the medium with fresh selection medium every 3-4 days. Allow colonies to form over 2-3 weeks.

  • Clonal Isolation:

    • Identify well-isolated, healthy colonies.

    • Isolate individual colonies using cloning cylinders or by performing serial dilutions into 96-well plates.

  • Expansion and Screening:

    • Expand the isolated clones.

    • Screen the clones for this compound expression by performing the Ca²⁺ assay as described in Protocol 1 (steps 6 and 7). Select clones with a high signal-to-background ratio.

  • Cell Banking: Cryopreserve the selected high-expressing clones to create a stable cell bank.

  • Characterization: Further characterize the stable cell line for expression stability over multiple passages and consistent performance in the Ca²⁺ assay.

Data Presentation and Quantitative Analysis

The output of an this compound-based assay is a luminescent signal, typically measured in Relative Light Units (RLU). Key parameters for quantitative analysis include peak luminescence, time to peak, and the area under the curve (AUC), which represents the total Ca²⁺ mobilized.

Table 3: Hypothetical Quantitative Data for this compound Expression

ParameterHEK293 (Transient)CHO-K1 (Stable Clone)
Transfection Efficiency ~70-90%N/A
Optimal Coelenterazine Concentration 5 µM5 µM
Incubation Time with Coelenterazine 1-2 hours1-2 hours
Peak Luminescence (RLU) upon ATP stimulation 1.0 x 10⁵ - 5.0 x 10⁵2.0 x 10⁵ - 8.0 x 10⁵
Signal-to-Background Ratio > 100> 500
Time to Peak < 1 second< 1 second
Signal Decay (t₁/₂) ~1-2 seconds~1-2 seconds

Note: These are representative values and will vary depending on the expression vector, cell passage number, luminometer settings, and specific experimental conditions.

Assay Validation for High-Throughput Screening

For HTS applications, it is crucial to validate the this compound-based assay to ensure its robustness and reliability.

Key Validation Parameters:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • Signal Window (SW): The ratio of the mean maximal signal to the mean minimal signal. A larger signal window is desirable.

    • SW = Mean_max / Mean_min

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is generally acceptable.

    • %CV = (SD / Mean) * 100

Conclusion

This compound is a versatile and sensitive bioluminescent reporter for real-time measurement of intracellular Ca²⁺. Both HEK293 and CHO-K1 cell lines provide excellent platforms for expressing this compound, either transiently for rapid studies or stably for the development of robust cell-based assays for high-throughput screening and drug discovery. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this compound-based Ca²⁺ assays in their work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Obelin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Obelin-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you improve the signal-to-noise ratio in your experiments, ensuring robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it generate a luminescent signal?

A1: this compound is a photoprotein isolated from the hydroid Obelia longissima. It is a bioluminescent reporter that emits a flash of blue light (centered around 485 nm) in the presence of calcium ions (Ca²⁺). The protein exists as a complex with a luciferin (B1168401) substrate, coelenterazine (B1669285). When three Ca²⁺ ions bind to this compound, it undergoes a conformational change that triggers the oxidation of coelenterazine, resulting in the emission of light. This reaction is rapid, with the light flash peaking in under 100 milliseconds and decaying in less than a second.[1]

Q2: What are the main applications of this compound in research?

A2: Due to its Ca²⁺-dependent nature, this compound is widely used as a sensitive indicator for intracellular and intercellular calcium concentrations. A primary application is in functional assays for G-protein coupled receptors (GPCRs), particularly those that signal through the Gq pathway, leading to an increase in intracellular Ca²⁺.[2] It is also utilized in other cell-based assays where calcium mobilization is a key readout.

Q3: What is the "signal-to-noise" ratio in the context of an this compound assay?

A3: The signal-to-noise ratio (S/N) is a critical measure of assay quality.

  • Signal: The light emission generated by the specific Ca²⁺-dependent activation of this compound in response to a stimulus.

  • Noise (or Background): Unwanted light emission that is not related to the specific stimulus. This can originate from various sources, including the assay reagents, the cells themselves (autofluorescence), or the instrumentation.

A high S/N ratio indicates that the specific signal is strong relative to the background noise, leading to more reliable and reproducible data.

Q4: What are the most common causes of a low signal-to-noise ratio in this compound assays?

A4: A low S/N ratio can be attributed to either a weak signal or high background noise.

  • Causes of Weak Signal:

    • Low expression of the this compound protein in the host cells.

    • Suboptimal concentration of the coelenterazine substrate.

    • Weak cellular response to the stimulus (e.g., low receptor expression, inactive compound).

    • Presence of inhibiting substances in the assay buffer.

  • Causes of High Background Noise:

    • Ca²⁺-independent luminescence of this compound.[3]

    • Autofluorescence from cell culture media components (e.g., phenol (B47542) red, serum).[4]

    • Contamination of reagents with Ca²⁺ or fluorescent impurities.

    • Non-specific activation of the signaling pathway.

    • Use of inappropriate microplates.[5]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound-based experiments.

Issue 1: High Background Signal

A high background can mask the specific signal from your experiment.

Possible Cause Recommended Solution
Ca²⁺-independent Luminescence This is an inherent property of this compound, but its level is sensitive to the ionic composition and temperature of the solution.[3] Optimize the assay buffer by titrating the concentrations of ions like Na⁺ and Mg²⁺, and consider performing the assay at a lower temperature to minimize this effect.
Contaminated Reagents Prepare all buffers and solutions with Ca²⁺-free water and high-purity reagents. Ensure that stock solutions of compounds are free of contaminating Ca²⁺.
Autofluorescence from Media When possible, perform the final steps of the assay in a serum-free and phenol red-free buffer, such as Hank's Balanced Salt Solution (HBSS).[6]
Inappropriate Microplates For luminescence assays, always use white, opaque-walled microplates.[5] These plates reflect light and maximize the signal output. Black plates will reduce the luminescent signal.[5]
Sub-optimal Cell Seeding Density Overly confluent cells can lead to higher background signals. Optimize the cell seeding density to ensure a healthy monolayer.
Issue 2: Weak or No Signal

A weak signal can make it difficult to distinguish from the background noise.

Possible Cause Recommended Solution
Low this compound Expression Verify the transfection efficiency and expression of the this compound construct. If using a stable cell line, ensure the expression level is adequate and has not diminished over passages.
Insufficient Coelenterazine Ensure that the coelenterazine substrate is fresh and has been stored correctly (typically at -20°C or -80°C, protected from light). Titrate the coelenterazine concentration to find the optimal level for your cell type and this compound expression level.
Suboptimal Assay Buffer The presence of cations like K⁺, Na⁺, and Mg²⁺ can shift the Ca²⁺ activation curve of this compound.[3] Optimize the buffer composition to ensure maximal this compound sensitivity in your experimental conditions.
Poor Cell Health Ensure that cells are healthy and in the logarithmic growth phase. Stressed or dying cells will not respond optimally to stimuli.
Incorrect Instrument Settings Optimize the luminometer's integration time and gain settings. A longer integration time can help capture a weak signal, but may also increase the background.
Issue 3: High Variability Between Replicates

Inconsistent results can undermine the reliability of your data.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding into the microplate to achieve a uniform cell number in each well.
Pipetting Errors Calibrate pipettes regularly. When adding reagents, especially the stimulus, ensure that it is done consistently and quickly across all wells. Using a multi-channel pipette or an automated injector can improve consistency.[7]
"Edge Effect" in Microplates The outer wells of a microplate are more prone to evaporation, which can affect cell health and reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
Inadequate Mixing After adding reagents, ensure proper mixing by gently shaking the plate. Poor mixing can lead to variations in reaction rates.[5]

Experimental Protocols

Protocol: GPCR Activation Assay Using this compound

This protocol outlines a general workflow for measuring the activation of a Gq-coupled GPCR in response to a ligand, using a stably expressed this compound.

1. Cell Seeding:

  • Harvest healthy, log-phase cells expressing both the GPCR of interest and this compound.

  • Resuspend cells in complete culture medium to the optimized seeding density.

  • Seed the cells into a white, opaque, 96-well cell culture plate.

  • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Coelenterazine Loading:

  • Prepare a fresh working solution of coelenterazine in an appropriate assay buffer (e.g., HBSS).

  • Gently remove the culture medium from the wells.

  • Add the coelenterazine solution to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow for substrate loading.

3. Compound Addition and Signal Measurement:

  • Prepare serial dilutions of the test compound (ligand) in the assay buffer.

  • Place the microplate into a luminometer with an injector function.

  • Set the luminometer to inject the compound solution and immediately begin reading the luminescent signal. The integration time should be optimized, but a starting point of 1-2 seconds per well is common.

  • Inject the compound and measure the resulting light flash.

4. Data Analysis:

  • For each well, calculate the integral of the luminescent signal over the measurement time.

  • Subtract the average signal from the negative control (vehicle-treated) wells to correct for background.

  • Plot the background-subtracted signal as a function of the compound concentration to generate a dose-response curve.

Visualizations

GPCR Signaling Pathway Leading to this compound Activation

GPCR_Obelin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation PLC PLC IP3 IP3 PLC->IP3 4. PIP₂ to IP₃ Gq->PLC 3. Activation Ligand Ligand Ligand->GPCR 1. Binding ER ER Ca²⁺ Store IP3->ER 5. Binds Receptor Ca_release Ca²⁺ Release Obelin_active Active this compound (Luminescence) Ca_release->Obelin_active 7. This compound Activation ER->Ca_release 6. Ca²⁺ Release

Caption: Workflow of Gq-coupled GPCR activation leading to this compound luminescence.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low S/N Ratio Check_Signal Is the raw signal low? Start->Check_Signal Check_Background Is the background high? Start->Check_Background Low_Signal_Solutions Weak Signal Troubleshooting: - Increase this compound expression - Optimize coelenterazine conc. - Check cell health - Optimize buffer Check_Signal->Low_Signal_Solutions Yes High_Background_Solutions High Background Troubleshooting: - Use Ca²⁺-free reagents - Use phenol red-free media - Use white, opaque plates - Optimize cell density Check_Background->High_Background_Solutions Yes End Improved S/N Ratio Low_Signal_Solutions->End High_Background_Solutions->End

Caption: Decision tree for troubleshooting a low signal-to-noise ratio in this compound assays.

References

Technical Support Center: Troubleshooting Low Bioluminescence Signal with Obelin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the photoprotein Obelin, particularly focusing on low bioluminescence signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it produce light?

This compound is a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima. It exists as a stable complex of the apoprotein (apo-obelin), a luminophore called coelenterazine (B1669285), and molecular oxygen. The binding of calcium ions to this compound's EF-hand domains triggers a conformational change in the protein.[1] This change catalyzes the oxidative decarboxylation of coelenterazine, leading to the formation of an excited-state coelenteramide, which then emits a flash of blue light as it returns to its ground state.[1] The peak emission of this bioluminescence is typically around 485 nm.[1]

Q2: What are the critical components of an this compound assay?

A successful this compound assay relies on the proper preparation and handling of several key components:

  • Active this compound: The photoprotein must be correctly folded and charged with coelenterazine.

  • Coelenterazine: This substrate is light-sensitive and prone to auto-oxidation.[2]

  • Calcium Ions (Ca²⁺): The trigger for the bioluminescent reaction. The concentration of Ca²⁺ directly influences the intensity of the light signal.[3]

  • Assay Buffer: The pH, ionic strength, and presence of other ions can significantly impact this compound's activity.[3]

  • Luminometer: A sensitive instrument capable of detecting flash luminescence is required.[4]

Q3: How should I store this compound and coelenterazine?

Proper storage is crucial for maintaining the activity of these reagents.

  • This compound: Recombinant this compound is stable for up to 24 months when stored at -20°C.[1] Avoid repeated freeze-thaw cycles.

  • Coelenterazine: It is best stored as a dry powder at -20°C or -80°C, protected from light and moisture.[2] Stock solutions are typically prepared in methanol (B129727) or ethanol (B145695) and should also be stored at -20°C in the dark.[2] It is recommended to prepare fresh aqueous working solutions before each experiment, as coelenterazine is unstable in aqueous buffers.[2]

Troubleshooting Guide: Low Bioluminescence Signal

A weak or absent signal is a common issue in this compound-based assays. The following sections provide a systematic approach to identify and resolve the root cause of the problem.

Signaling Pathway and Troubleshooting Workflow

The following diagrams illustrate the this compound bioluminescence pathway and a logical workflow for troubleshooting low signal issues.

Obelin_Signaling_Pathway This compound Bioluminescence Signaling Pathway This compound Inactive this compound (Apo-obelin + Coelenterazine + O2) Active_this compound Active Ca²⁺-Obelin Complex This compound->Active_this compound Conformational Change Ca2 Ca²⁺ Influx Ca2->this compound Binding to EF-hands Oxidation Oxidative Decarboxylation Active_this compound->Oxidation Excited_Coelenteramide Excited Coelenteramide Oxidation->Excited_Coelenteramide Light Bioluminescence (~485 nm) Excited_Coelenteramide->Light Photon Emission Ground_Coelenteramide Ground State Coelenteramide Light->Ground_Coelenteramide

A diagram of the this compound bioluminescence signaling cascade.

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Signal Start Low or No Signal Check_Reagents 1. Reagent Integrity Start->Check_Reagents Check_Assay_Conditions 2. Assay Conditions Check_Reagents->Check_Assay_Conditions Reagents OK Reagent_Issues Improper Storage? Degraded Coelenterazine? Incorrect Concentrations? Check_Reagents->Reagent_Issues Issue Found Check_Instrumentation 3. Instrumentation Check_Assay_Conditions->Check_Instrumentation Conditions OK Assay_Issues Suboptimal pH/Temp? Interfering Ions? Incorrect Buffer? Check_Assay_Conditions->Assay_Issues Issue Found Resolved Signal Restored Check_Instrumentation->Resolved Settings OK Instrument_Issues Incorrect Settings? Injectors Primed? PMT Gain Too Low? Check_Instrumentation->Instrument_Issues Issue Found Reagent_Issues->Resolved Corrected Assay_Issues->Resolved Corrected Instrument_Issues->Resolved Corrected

A logical workflow for troubleshooting low this compound signal.
Reagent and Sample Integrity

Possible Cause Recommended Action
Degraded this compound Ensure this compound has been stored at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot.
Degraded Coelenterazine Coelenterazine is sensitive to light and oxidation. Prepare fresh working solutions from a stock solution stored at -20°C in an appropriate solvent (e.g., acidified methanol or ethanol).[2]
Incorrect Reagent Concentrations Verify the final concentrations of this compound, coelenterazine, and the calcium trigger solution. Perform a concentration-response curve for calcium to ensure it is not the limiting factor.
Assay Conditions

The activity of this compound is highly sensitive to its environment.

Parameter Optimal Range Suboptimal Range & Effect on Signal
pH 7.0 - 8.0< 6.5 or > 8.5: Significant decrease in light emission.[3]
Temperature 20 - 25°C> 30°C: Increased rate of reaction but potential for protein instability. < 15°C: Slower reaction kinetics, leading to a lower peak signal.
Monovalent Cations (K⁺, Na⁺) 0 - 50 mM> 100 mM: Can shift the Ca²⁺ activation curve to higher concentrations, effectively reducing the signal at a given Ca²⁺ concentration.[3]
Divalent Cations (Mg²⁺) 0 - 1 mM> 2 mM: Competes with Ca²⁺ for binding, leading to a decrease in the bioluminescent signal.[3]
Instrumentation and Measurement

This compound produces a rapid flash of light, requiring specific instrument settings.

Possible Cause Recommended Action
Incorrect Luminometer Settings This compound assays are "flash" type reactions. Ensure the luminometer is set to read immediately after the injection of the calcium trigger solution. Use an integration time of 1-10 seconds.[4]
Injector Issues Prime the injectors with the calcium trigger solution to ensure accurate and consistent dispensing. Check for clogs or bubbles in the injector lines.
Low PMT Gain If the signal is consistently low across all samples, increase the photomultiplier tube (PMT) gain setting on the luminometer.
Inappropriate Microplate Use opaque, white-walled microplates for luminescence assays to maximize light reflection and signal detection.[5]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1 this compound Stock Solution:

  • Reconstitute lyophilized this compound in a calcium-free buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2) to a stock concentration of 1 mg/mL.

  • Aliquot into single-use tubes and store at -20°C.

1.2 Coelenterazine Stock Solution (1 mg/mL):

  • Allow the vial of lyophilized coelenterazine to warm to room temperature.

  • Add acidified methanol or ethanol (e.g., add 10 µL of 1N HCl to 10 mL of alcohol) to the vial to achieve a 1 mg/mL concentration.

  • Vortex briefly to dissolve.

  • Aliquot into light-protected tubes and store at -20°C.

1.3 Calcium Trigger Solution (100 mM CaCl₂):

  • Dissolve anhydrous calcium chloride in deionized water to a final concentration of 100 mM.

  • Filter-sterilize and store at 4°C.

Protocol 2: Standard this compound Bioluminescence Assay

This protocol is for a typical in vitro assay in a 96-well plate format using a luminometer with injectors.

  • Prepare the Assay Plate:

    • Add your samples containing this compound to the wells of a white, opaque 96-well plate. The final volume in each well before adding the trigger solution should be 50-100 µL.

    • Include appropriate controls:

      • Negative Control: Assay buffer without this compound.

      • Positive Control: A known concentration of active this compound.

  • Prepare the Coelenterazine Working Solution:

    • Dilute the coelenterazine stock solution in the assay buffer to the desired final concentration (typically 1-5 µM). Prepare this solution fresh and protect it from light.

    • If your this compound is not pre-charged, incubate the samples with the coelenterazine working solution for at least 1 hour at room temperature in the dark.

  • Set up the Luminometer:

    • Set the instrument to "injection and read" mode.

    • Injection Volume: 25-50 µL of the calcium trigger solution.

    • Integration Time: 1-10 seconds.

    • Delay Time: 0 seconds (read immediately after injection).

    • Set the PMT gain to an appropriate level based on preliminary experiments.

  • Perform the Measurement:

    • Place the assay plate in the luminometer.

    • Initiate the run. The instrument will inject the calcium trigger solution into each well and immediately measure the resulting light emission.

  • Data Analysis:

    • The data will be reported in Relative Light Units (RLU).

    • Subtract the average RLU of the negative control wells from all other readings.

    • Analyze the data as required for your specific experiment (e.g., dose-response curves, kinetic analysis).

References

Technical Support Center: Optimizing Coelenterazine Concentration for Obelin Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coelenterazine (B1669285) concentration for robust and reproducible Obelin assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays that can be related to coelenterazine concentration.

Issue Possible Cause Recommended Solution
Low or No Luminescence Signal Insufficient Coelenterazine Concentration: The amount of coelenterazine is limiting the bioluminescent reaction.Perform a coelenterazine titration to determine the optimal concentration. Start with a concentration range of 1-10 µM and increase until a plateau in signal intensity is reached.
Degraded Coelenterazine: Coelenterazine is unstable in aqueous solutions and can degrade over time, leading to reduced activity.[1][2][3]Prepare fresh working solutions of coelenterazine for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions in an oxygen-free environment.
Suboptimal Assay Buffer pH: The pH of the assay buffer can affect both this compound activity and coelenterazine stability.Ensure the assay buffer pH is within the optimal range for this compound (typically pH 7.0-8.0).
High Background Signal Autoluminescence of Coelenterazine: Coelenterazine can auto-oxidize, especially at high concentrations, leading to a background signal independent of this compound activity.Reduce the coelenterazine concentration. Use the lowest concentration that provides a robust signal-to-noise ratio.
Contaminated Reagents: Contamination in the assay buffer or other reagents can contribute to background luminescence.Use high-purity water and reagents. Prepare fresh buffers for each experiment.
Signal Decays Too Quickly High Coelenterazine Concentration: Excess coelenterazine can lead to a rapid initial flash of light followed by a fast decay as the substrate is quickly consumed.Lower the coelenterazine concentration to achieve a more sustained signal.
Presence of Cations: Certain cations can influence the kinetics of the this compound reaction.Review the ionic composition of your assay buffer. If possible, maintain a consistent ionic strength across experiments.
Inconsistent Results Between Wells/Experiments Inaccurate Pipetting of Coelenterazine: Small variations in the volume of the concentrated coelenterazine stock solution can lead to significant differences in the final concentration.Use calibrated pipettes and ensure thorough mixing of the final assay solution. Prepare a master mix of the coelenterazine-containing reagent to add to all wells.
Variable Incubation Time: If a pre-incubation step with coelenterazine is used, variations in incubation time can lead to inconsistent results.Standardize the incubation time for all samples.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of coelenterazine for an this compound assay?

The optimal concentration is empirical and should be determined for each specific assay setup. A typical starting range is 1-10 µM. The goal is to use a concentration that is saturating for the this compound protein to ensure the signal is proportional to the amount of active this compound, but not so high as to cause significant autoluminescence or rapid signal decay.

2. How should I prepare and store coelenterazine stock solutions?

Coelenterazine is susceptible to oxidation and degradation.[1][2][3] It is best to dissolve lyophilized coelenterazine in methanol (B129727) or ethanol (B145695) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes and store them under an inert gas (like argon or nitrogen) at -80°C to minimize oxidation. Avoid repeated freeze-thaw cycles.

3. Why is my coelenterazine solution yellow?

A yellow color in the coelenterazine solution is normal and indicates the presence of the active compound.[4] However, a significant darkening or change in color could indicate degradation.

4. Can I reuse a diluted working solution of coelenterazine?

It is strongly recommended to prepare fresh working solutions of coelenterazine in your assay buffer immediately before each experiment. Coelenterazine is unstable in aqueous solutions, and its potency will decrease over time.[1][2][3]

5. Does the type of coelenterazine analogue affect the optimal concentration?

Yes, different coelenterazine analogues can have varying affinities for this compound and different quantum yields.[1][2][3][5] Therefore, the optimal concentration will likely differ between analogues and should be determined experimentally for each one.

Experimental Protocols

Protocol for Optimizing Coelenterazine Concentration

This protocol describes a method to determine the optimal coelenterazine concentration for an this compound-based luminescence assay.

1. Reagent Preparation:

  • Apo-Obelin Stock Solution: Prepare a stock solution of apo-obelin in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.2). Determine the protein concentration accurately.
  • Coelenterazine Stock Solution: Prepare a 1 mM stock solution of coelenterazine in methanol or ethanol.
  • Assay Buffer: Prepare the assay buffer that will be used for the final experiment (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.2).
  • Calcium Solution: Prepare a solution to trigger the luminescence (e.g., 100 mM CaCl2 in assay buffer).

2. Coelenterazine Titration:

  • In a 96-well white opaque plate, add a fixed amount of apo-obelin to each well.
  • Create a serial dilution of the coelenterazine stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, 20 µM).
  • Add the different concentrations of coelenterazine to the wells containing apo-obelin.
  • Include a "no coelenterazine" control to measure background.
  • Incubate the plate in the dark for a standardized period (e.g., 1-2 hours) to allow for the reconstitution of active this compound.

3. Luminescence Measurement:

  • Place the plate in a luminometer.
  • Inject the calcium solution into each well to initiate the luminescent reaction.
  • Measure the light output (Relative Light Units - RLU) immediately after calcium injection. Integrate the signal over a defined period (e.g., 1-10 seconds).

4. Data Analysis:

  • Subtract the average RLU of the "no coelenterazine" control from all other readings.
  • Plot the background-subtracted RLU against the coelenterazine concentration.
  • The optimal concentration is typically the lowest concentration that gives the maximum or near-maximum signal (the point at which the curve begins to plateau).

Data Presentation

Table 1: Example of Coelenterazine Titration Data for this compound Assay
Coelenterazine Concentration (µM)Average RLUStandard DeviationSignal-to-Noise Ratio (SNR)
0 (Background)150251.0
0.15,00045033.3
0.525,0002,100166.7
1.060,0005,500400.0
2.5125,00011,000833.3
5.0220,00019,5001466.7
7.5245,00021,0001633.3
10.0250,00022,0001666.7
15.0251,00023,0001673.3
20.0249,00024,5001660.0

Note: This is example data. Actual results will vary depending on the specific experimental conditions.

Visualizations

Obelin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Apo-Obelin Stock Solution D Dilute Apo-Obelin in Assay Buffer A->D B Prepare Coelenterazine Stock Solution (in Ethanol) E Add Coelenterazine to Assay Wells B->E C Prepare Assay Buffer and Calcium Solution C->D G Inject Calcium Solution C->G D->E F Incubate in Dark (Reconstitution) E->F F->G H Measure Luminescence (RLU) G->H I Plot RLU vs. [Coelenterazine] H->I J Determine Optimal Concentration I->J Coelenterazine_Optimization_Logic Start Start Optimization Titration Perform Coelenterazine Titration (e.g., 0.1 - 20 µM) Start->Titration Measure Measure Luminescence (RLU) Titration->Measure Analyze Analyze Data: Plot RLU vs. [Coelenterazine] Measure->Analyze Decision Is there a clear signal plateau? Analyze->Decision Optimal Select Lowest Concentration at Plateau Decision->Optimal Yes Troubleshoot Troubleshoot Assay: - Check Reagent Stability - Verify this compound Activity - Adjust Incubation Time Decision->Troubleshoot No Troubleshoot->Titration

References

Technical Support Center: Optimizing Obelin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background luminescence in their Obelin-based experiments. By addressing common issues, this guide aims to improve assay sensitivity and data reliability.

Frequently Asked questions (FAQs)

Q1: What is this compound and how does it produce light?

This compound is a calcium-binding photoprotein isolated from the hydroid Obelia longissima. It exists as a complex of the apoprotein (apo-obelin), a luciferin (B1168401) substrate called coelenterazine (B1669285), and molecular oxygen. The binding of calcium ions to specific sites on the this compound protein triggers a conformational change. This change catalyzes the oxidation of coelenterazine, resulting in the production of a flash of blue light and the release of coelenteramide (B1206865) and carbon dioxide. This calcium-dependent light emission makes this compound a powerful tool for measuring intracellular calcium dynamics.

Q2: What are the main sources of high background luminescence in this compound assays?

High background luminescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescent molecules within cells and tissues (e.g., NADH, flavins, collagen) can emit light upon excitation, contributing to the background signal.[1][2][3]

  • Reagent-related Issues:

    • Coelenterazine Instability: Coelenterazine and its analogs can degrade over time, leading to auto-oxidation and a higher background signal.

    • Contaminated Reagents: Buffers, media, and other solutions may contain fluorescent impurities or be contaminated with microorganisms that contribute to background luminescence.

  • Assay System and Consumables:

    • Microplate Autofluorescence: The material of the microplate itself can fluoresce, especially after exposure to ambient light.[4]

    • Crosstalk: Light from a well with a strong signal can "bleed over" into adjacent wells, artificially increasing their measured luminescence.[5]

  • Instrumental Noise: The luminometer's detector and electronics can generate a baseline level of noise that contributes to the overall background reading.

Q3: How does the choice of microplate affect background luminescence?

The color and material of the microplate are critical for minimizing background and maximizing the signal-to-noise ratio in luminescence assays.

  • White Plates: Opaque white plates are generally recommended for luminescence assays because they reflect and maximize the light emitted from the sample, thereby increasing the signal.[4][6]

  • Black Plates: Black plates are typically used for fluorescence assays as they absorb scattered light and reduce background and crosstalk.[7][8] While they can be used for luminescence assays to reduce crosstalk, they will also significantly decrease the desired signal.[6]

  • Clear Plates: Clear plates are not recommended for luminescence assays due to high crosstalk between wells.[9]

It is also important to use plates made from materials with low autofluorescence. "Dark adapting" plates by storing them in the dark before use can also help reduce plate-induced background.[4]

Q4: Can the type of coelenterazine used influence the background signal?

Yes, the purity and the specific analog of coelenterazine can impact the background luminescence. Some synthetic coelenterazine analogs may have lower intrinsic luminescence or be more stable, leading to a lower background. However, some analogs may also result in a lower overall signal from the this compound reaction.[1][3] It is crucial to use high-purity coelenterazine and to prepare fresh solutions for each experiment to minimize degradation-related background.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Issue 1: High and variable background across the plate.

  • Question: My blank wells (no cells or no this compound) show high and inconsistent luminescence readings. What could be the cause and how can I fix it?

  • Answer: This issue often points to problems with your reagents, assay setup, or plate handling.

    • Possible Causes & Solutions:

CauseSolution
Contaminated Reagents Use high-purity, sterile-filtered water and analytical-grade reagents for all buffers and media. Prepare fresh solutions for each experiment.[11]
Coelenterazine Degradation Prepare coelenterazine stock solutions fresh and protect them from light. Aliquot and store at -80°C for long-term use.[10]
Microplate Autofluorescence Use opaque, white-walled microplates with low autofluorescence. Store plates in the dark before use to "dark adapt" them.[4]
Insufficient Washing If your assay involves washing steps, ensure they are thorough to remove any unbound reagents that may contribute to the background.[12]
Incubator Contamination Ensure the incubator used for cell culture is clean and free from microbial contamination that could introduce fluorescent compounds.

Issue 2: Low signal-to-noise ratio (SNR).

  • Question: My this compound signal is weak compared to the background, making it difficult to detect changes in calcium levels. How can I improve my SNR?

  • Answer: A low SNR can be due to either a weak signal or high background. The following steps can help improve it.

    • Possible Causes & Solutions:

CauseSolution
Suboptimal Instrument Settings Optimize the luminometer's gain settings to amplify the signal without significantly increasing the background noise. Titrate the gain to find the optimal balance.[8]
Low this compound Expression/Loading If using a cell-based assay, ensure efficient transfection or loading of this compound into the cells. Verify the expression level of your this compound construct.
Inappropriate Microplate Use opaque white microplates to maximize the reflection of the luminescent signal to the detector.[4][6]
High Autofluorescence If working with cell or tissue samples, consider using a red-shifted coelenterazine analog if available, as autofluorescence is typically higher in the blue-green spectrum.[8] Include a "no this compound" control to quantify and subtract the sample autofluorescence.
Coelenterazine Concentration Titrate the concentration of coelenterazine to find the optimal concentration that provides the best signal-to-noise ratio for your specific assay conditions.

Issue 3: Signal decays too quickly.

  • Question: The luminescence signal from my this compound reaction flashes and disappears almost instantly, making it difficult to measure accurately. What can I do?

  • Answer: this compound produces a characteristic flash of light upon calcium binding. The rapid decay is inherent to the protein's mechanism.

    • Possible Causes & Solutions:

CauseSolution
Flash-type Luminescence This is the natural kinetic profile of this compound. Use a luminometer with an injector to add the calcium-containing solution and measure the light emission simultaneously or with a very short delay.
Inappropriate Detector Settings Ensure the luminometer is set to "flash" mode with an appropriate integration time (the duration over which light is measured) to capture the peak of the light emission.
Sub-optimal Reagent Mixing Ensure rapid and thorough mixing of the calcium stimulus with the this compound-containing sample to initiate the reaction uniformly across the well.

Data Presentation

Table 1: Comparison of Microplate Types on Signal-to-Background Ratio in a Hypothetical this compound Assay

Microplate TypeAverage Signal (RLU)Average Background (RLU)Signal-to-Background Ratio
Opaque White850,0005,000170
Solid Black95,0001,50063
Clear450,00025,00018

RLU: Relative Light Units. Data is hypothetical and for illustrative purposes. Opaque white plates generally provide the highest signal-to-background ratio for luminescence assays.[4][6]

Table 2: Effect of Coelenterazine Analog on this compound Luminescence and Background (Hypothetical Data)

Coelenterazine AnalogRelative Luminescence (%)Relative Background (%)
Native Coelenterazine100100
Coelenterazine-h8570
Coelenterazine-f110120

Data is hypothetical and for illustrative purposes. Different coelenterazine analogs can affect both the signal intensity and the background luminescence.[1][3]

Experimental Protocols

Protocol 1: Cell-Based this compound Assay for Measuring Intracellular Calcium

This protocol provides a general workflow for using this compound to measure calcium mobilization in response to a stimulus in cultured mammalian cells.

  • Cell Seeding:

    • Seed cells in a white, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Apo-obelin Reconstitution (Coelenterazine Loading):

    • Prepare a fresh working solution of coelenterazine in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a final concentration of 1-5 µM. Protect the solution from light.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the coelenterazine solution to each well and incubate for 1-2 hours at 37°C in the dark. This allows the coelenterazine to enter the cells and reconstitute the apo-obelin into functional this compound.

  • Washing:

    • After incubation, gently wash the cells 2-3 times with HBSS to remove any excess, unincorporated coelenterazine, which can be a significant source of background.

  • Assay Execution:

    • Place the plate in a luminometer equipped with injectors.

    • Program the instrument to inject the calcium-mobilizing stimulus (e.g., a specific agonist) into each well.

    • Immediately following injection, measure the luminescent signal (flash kinetics) for 5-10 seconds.

  • Data Analysis:

    • The luminescent signal is typically reported as Relative Light Units (RLU).

    • The peak light intensity or the integral of the signal over time can be used to quantify the calcium response.

    • Include appropriate controls:

      • Negative Control (No Stimulus): Cells with this compound but injected with buffer only, to determine the baseline luminescence.

      • Background Control (No this compound): Cells without this compound but treated with coelenterazine and the stimulus, to measure autofluorescence and reagent-related background.

Mandatory Visualization

Obelin_Calcium_Signaling Agonist Agonist GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Initiates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Ca2+ Ca_ER->Ca_cyto Release This compound This compound Ca_cyto->this compound Binds Ca_cyto->CellularResponse Initiates Light Light (485 nm) This compound->Light Triggers

Caption: this compound-based detection of GPCR-mediated calcium signaling.

Troubleshooting_Workflow Start High Background Luminescence Observed CheckReagents Check Reagents Start->CheckReagents CheckSetup Check Assay Setup CheckReagents->CheckSetup OK FreshReagents Prepare Fresh Buffers and Coelenterazine CheckReagents->FreshReagents Contamination? Purity Verify Coelenterazine Purity CheckReagents->Purity Degradation? CheckInstrument Check Instrument CheckSetup->CheckInstrument OK PlateType Use Opaque White Plate CheckSetup->PlateType Wrong Plate? Washing Optimize Washing Steps CheckSetup->Washing Insufficient Washing? DarkAdapt Dark Adapt Plate CheckSetup->DarkAdapt Plate Autofluorescence? Gain Optimize Gain Settings CheckInstrument->Gain Low SNR? Mode Select 'Flash' Mode CheckInstrument->Mode Fast Kinetics? Resolved Problem Resolved CheckInstrument->Resolved OK FreshReagents->CheckSetup Purity->CheckSetup PlateType->CheckInstrument Washing->CheckInstrument DarkAdapt->CheckInstrument Gain->Resolved Mode->Resolved

Caption: A logical workflow for troubleshooting high background in this compound assays.

References

dealing with Obelin photobleaching or signal decay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Obelin-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving the photoprotein this compound. Here you will find answers to frequently asked questions and detailed guides to address common issues such as signal decay and photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it produce light?

This compound is a calcium-binding photoprotein isolated from the hydroid Obelia longissima. It exists as a stable complex of the apoprotein (apo-obelin) and a luminophore, coelenterazine (B1669285), in the presence of oxygen. The bioluminescent reaction is triggered by the binding of calcium ions. This binding event causes a conformational change in the protein, leading to the oxidation of coelenterazine and the emission of a flash of blue light, with a maximum emission wavelength typically around 485 nm.[1] The reaction is independent of ATP.

Q2: What is the difference between this compound "photobleaching" and "signal decay"?

While often used interchangeably, these terms have distinct meanings in the context of bioluminescence. "Photobleaching" is the photochemical destruction of a fluorophore by light, a phenomenon relevant to fluorescence microscopy.[2][3][4] In the case of this compound, which is a bioluminescent protein, the decay of the light signal is not caused by external light exposure but rather by the consumption of the coelenterazine substrate during the enzymatic reaction. Therefore, "signal decay" is a more accurate term and refers to the decrease in light intensity as the this compound-coelenterazine complex is consumed following the addition of calcium.

Q3: How quickly does the this compound signal decay?

The decay of the this compound light signal is a rapid process, often occurring on the millisecond to second timescale.[5] The exact kinetics depend on several factors, including calcium concentration, temperature, pH, and the presence of other ions.[5] This rapid decay necessitates the use of a luminometer with an injector to measure the peak light emission accurately.

Q4: Can I reuse my this compound sample after the signal has decayed?

No, the bioluminescent reaction of this compound is an irreversible oxidative decarboxylation of coelenterazine.[6] Once the coelenterazine is consumed, the this compound is in a "discharged" state and cannot be reactivated to produce more light. Fresh this compound is required for each experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-based assays.

Problem 1: Weak or No Luminescent Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive this compound - Storage: Ensure this compound has been stored correctly, typically at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. - Reagent Age: Use this compound and coelenterazine that are within their expiration dates.
Coelenterazine Degradation - Preparation: Prepare coelenterazine stock solutions in an appropriate solvent (e.g., ethanol (B145695) or methanol) and store them at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. - Working Solution: Prepare the final working dilution of coelenterazine immediately before use, as it is unstable in aqueous solutions.[7]
Suboptimal Calcium Concentration - Concentration Range: The optimal calcium concentration for this compound activation is typically in the micromolar range.[5] Perform a calcium titration to determine the optimal concentration for your specific experimental conditions. - Chelators: Ensure your buffers do not contain high concentrations of calcium chelators like EDTA or EGTA, which would prevent this compound activation.
Incorrect Buffer Composition - pH: The optimal pH for the this compound reaction is generally between 7.0 and 8.5. Verify the pH of your assay buffer. - Interfering Ions: High concentrations of certain cations like K+, Na+, and Mg2+ can shift the calcium sensitivity of this compound, requiring higher calcium concentrations for activation.[5]
Instrument Settings - Luminometer Sensitivity: Ensure the luminometer's photomultiplier tube (PMT) gain is set appropriately to detect the signal. - Integration Time: Use a short integration time (e.g., 0.1-1 second) to capture the peak of the flash reaction. - Injectors: Use a luminometer with injectors to ensure rapid and consistent mixing of the calcium solution with the this compound sample.
Problem 2: Rapid Signal Decay (Faster than Expected)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Calcium Concentration - Titration: An excessively high calcium concentration can lead to a very rapid consumption of the this compound-coelenterazine complex. Perform a calcium titration to find a concentration that gives a more sustained signal if required for your application.
Temperature - Assay Temperature: The kinetics of the this compound reaction are temperature-dependent.[5] Higher temperatures will generally result in a faster reaction and quicker signal decay. Ensure your experiments are performed at a consistent and appropriate temperature.
This compound Concentration - Lower Concentration: A lower concentration of this compound will be consumed more quickly. Consider increasing the this compound concentration if a more prolonged signal is necessary.
Problem 3: High Background Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Autoluminescence of Assay Plates - Plate Type: Use opaque, white microplates specifically designed for luminescence assays to maximize signal reflection and minimize well-to-well crosstalk.[8] Black plates can also be used to reduce crosstalk but will decrease the overall signal intensity.[8]
Contaminated Reagents - Fresh Buffers: Prepare fresh assay buffers and solutions to avoid contamination that may contribute to background luminescence.
Ca2+-independent Light Emission - Low Level Luminescence: this compound can exhibit a very low level of calcium-independent light emission.[5] This is generally negligible but can be measured before the addition of calcium to establish a baseline.

Experimental Protocols

Protocol 1: In Vitro this compound Assay for Calcium Detection

This protocol outlines a general procedure for detecting calcium using this compound in a microplate format.

Materials:

  • Recombinant this compound

  • Coelenterazine

  • Assay Buffer (e.g., 100 mM MOPS, 50 mM KCl, pH 7.2)

  • Calcium Standard Solutions (for calibration curve)

  • Opaque, white 96-well or 384-well plates

  • Luminometer with injectors

Procedure:

  • Reagent Preparation:

    • Reconstitute this compound in the assay buffer to the desired concentration. Store on ice and protect from light.

    • Prepare a stock solution of coelenterazine (e.g., 1 mM in ethanol) and store at -80°C.

    • On the day of the experiment, dilute the coelenterazine stock solution in the assay buffer to the final working concentration (typically 1-10 µM).

  • Apo-obelin Reconstitution (if starting with the apoprotein):

    • Incubate apo-obelin with the coelenterazine working solution in the dark at 4°C for at least 4 hours to allow for the formation of the active this compound complex.

  • Assay Setup:

    • Pipette the reconstituted this compound solution into the wells of the microplate.

    • If generating a calibration curve, add different known concentrations of calcium standards to respective wells. For experimental samples, add the samples to be tested.

  • Luminescence Measurement:

    • Place the microplate in the luminometer.

    • Set the luminometer to inject the calcium solution (or the sample if this compound is injected) and immediately begin measuring the luminescence.

    • Use a short integration time (e.g., 0.5 seconds) to capture the peak of the flash.

  • Data Analysis:

    • Determine the peak luminescence intensity for each well.

    • If a calibration curve was generated, plot the peak luminescence intensity against the calcium concentration to determine the concentration in the unknown samples.

Data Presentation

Table 1: Factors Influencing this compound Luminescence

ParameterOptimal Range/EffectNotes
Calcium Concentration 1 µM - 100 µMHigher concentrations lead to faster signal decay.[5]
pH 7.0 - 8.5Deviations from this range can reduce luminescence.
Temperature 20 - 25 °CHigher temperatures increase the reaction rate and signal decay.[5]
Coelenterazine Concentration 1 - 10 µMSufficient concentration is needed for complete reconstitution of apo-obelin.
Monovalent Cations (K+, Na+) < 150 mMHigh concentrations can decrease calcium sensitivity.[5]
Divalent Cations (Mg2+) < 5 mMHigh concentrations can compete with calcium and inhibit the reaction.[5]

Visualizations

Obelin_Signaling_Pathway cluster_0 Inactive State cluster_1 Activation cluster_2 Light Emission Apothis compound Apo-Obelin This compound Active this compound (Photoprotein) Apothis compound->this compound Coelenterazine Coelenterazine Coelenterazine->this compound O2 O2 O2->this compound ExcitedState Excited-State Intermediate This compound->ExcitedState Ca²⁺ binding Ca Ca²⁺ Light Light (≈485 nm) ExcitedState->Light Relaxation to ground state Dischargedthis compound Discharged this compound (Apo-Obelin + Coelenteramide (B1206865) + CO₂) ExcitedState->Dischargedthis compound

Caption: The bioluminescent signaling pathway of this compound.

Obelin_Experimental_Workflow start Start reagent_prep Reagent Preparation (this compound, Coelenterazine, Buffers) start->reagent_prep reconstitution Apo-Obelin Reconstitution (Incubate with Coelenterazine) reagent_prep->reconstitution plate_setup Plate Setup (Pipette this compound and Samples/Standards) reconstitution->plate_setup measurement Luminescence Measurement (Inject Ca²⁺ and read signal) plate_setup->measurement analysis Data Analysis (Determine peak intensity) measurement->analysis end End analysis->end

Caption: A typical experimental workflow for an in vitro this compound assay.

Obelin_Troubleshooting_Tree start No or Weak Signal check_reagents Are reagents active and properly prepared? start->check_reagents check_reagents_yes Yes check_reagents->check_reagents_yes Yes check_reagents_no No check_reagents->check_reagents_no No check_buffer Is buffer composition optimal? (pH, no chelators) check_reagents_yes->check_buffer prepare_fresh Prepare fresh reagents (this compound, Coelenterazine) check_reagents_no->prepare_fresh check_buffer_yes Yes check_buffer->check_buffer_yes Yes check_buffer_no No check_buffer->check_buffer_no No check_ca Is Ca²⁺ concentration correct? check_buffer_yes->check_ca adjust_buffer Adjust pH, remove chelators, check ion concentrations check_buffer_no->adjust_buffer check_ca_yes Yes check_ca->check_ca_yes Yes check_ca_no No check_ca->check_ca_no No check_instrument Are luminometer settings correct? (Gain, integration time) check_ca_yes->check_instrument titrate_ca Perform Ca²⁺ titration check_ca_no->titrate_ca check_instrument_yes Yes check_instrument->check_instrument_yes Yes check_instrument_no No check_instrument->check_instrument_no No contact_support Contact Technical Support check_instrument_yes->contact_support optimize_instrument Optimize gain and integration time check_instrument_no->optimize_instrument

Caption: A decision tree for troubleshooting weak or absent this compound signals.

References

Technical Support Center: Expression of Functional Recombinant Obelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of functional recombinant Obelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the expression and purification of recombinant this compound.

Problem 1: Low or No Expression of Recombinant this compound

Q1: I am not observing any band corresponding to this compound on my SDS-PAGE gel after induction. What could be the issue?

A1: Several factors could lead to a lack of visible protein expression. Here’s a step-by-step troubleshooting guide:

  • Verify your construct: Ensure the this compound gene is correctly inserted into the expression vector and is in the correct reading frame. Sequence verification of your plasmid is highly recommended.[1]

  • Check your E. coli host strain: For pET vectors, which are commonly used for this compound expression, a host strain that expresses T7 RNA polymerase, such as BL21(DE3), is required.[2][3] Using an inappropriate host strain will result in no expression.

  • Optimize induction conditions:

    • Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical. While 1 mM IPTG has been used successfully, high concentrations can be toxic to the cells.[1][4] It's advisable to test a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).

    • Induction Time and Temperature: The timing and temperature of induction can significantly impact protein expression. Inducing at a lower temperature (e.g., 16°C, 25°C, 30°C) for a longer period (e.g., overnight) can sometimes improve the expression of soluble protein.[2][5] One study noted that the total amount of apothis compound increased during the first 3 hours after induction.[4]

    • Cell Density at Induction: Inducing the culture at the optimal cell density (OD600) is important. A common practice is to induce when the OD600 reaches 0.5-0.8.[2][4]

  • Test different clones: Occasionally, different colonies from the same transformation can exhibit varying levels of expression. It's good practice to test multiple individual colonies.[2]

  • Codon Usage: If the this compound gene contains codons that are rare in E. coli, this can lead to truncated or non-functional protein. Consider codon optimization of your gene sequence.[1][6]

Experimental Workflow for Troubleshooting Low Expression

SolubleObelinWorkflow cluster_refolding Inclusion Body Refolding Start Start: this compound in Inclusion Bodies OptimizeExpression Optimize Expression Conditions (Lower Temp, Lower IPTG) Start->OptimizeExpression FusionTags Use Solubility-Enhancing Fusion Tags (MBP, GST) OptimizeExpression->FusionTags Still Insoluble Solublethis compound Soluble, Functional this compound OptimizeExpression->Solublethis compound Success Chaperones Co-express Molecular Chaperones FusionTags->Chaperones Still Insoluble FusionTags->Solublethis compound Success Refolding Refold from Inclusion Bodies Chaperones->Refolding Still Insoluble Chaperones->Solublethis compound Success Refolding->Solublethis compound IsolateIB Isolate & Wash Inclusion Bodies Solubilize Solubilize with Denaturant (e.g., 8M Urea) IsolateIB->Solubilize Refold Refold by Removing Denaturant (Dialysis, Dilution) Solubilize->Refold ObelinBioluminescence Apothis compound Apothis compound (Inactive Protein) Photoprotein Active this compound Photoprotein (Apothis compound-Coelenterazine Complex) Apothis compound->Photoprotein Coelenterazine Coelenterazine (Chromophore) Coelenterazine->Photoprotein ConformationalChange Conformational Change Photoprotein->ConformationalChange + 3 Ca2+ Calcium Ca2+ Ions Calcium->ConformationalChange Oxidation Oxidation of Coelenterazine ConformationalChange->Oxidation Coelenteramide Excited State Coelenteramide Oxidation->Coelenteramide CO2 CO2 Oxidation->CO2 Light Light Emission (485 nm) Coelenteramide->Light

References

Technical Support Center: Preventing Obelin Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Obelin aggregation during in vitro experiments.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in this compound Solution

Visible precipitates or a cloudy appearance in your this compound solution are clear indicators of significant protein aggregation. This can compromise experimental results by reducing the concentration of active protein and interfering with downstream applications.

Troubleshooting Workflow:

G start Visible Precipitation Observed check_pH Verify Buffer pH (Optimal: ~7.0) start->check_pH check_pI Is buffer pH near this compound's pI (~4.88)? check_pH->check_pI If pH is off adjust_pH Adjust pH to ~7.0 check_salt Assess Ionic Strength (Recommended: ~150 mM NaCl) adjust_pH->check_salt check_pI->adjust_pH No change_buffer Change buffer to be at least 1 pH unit away from pI check_pI->change_buffer Yes change_buffer->check_salt adjust_salt Adjust Salt Concentration check_salt->adjust_salt If ionic strength is too low/high add_detergent Incorporate Non-ionic Detergent (e.g., 0.05-0.1% Tween 20) adjust_salt->add_detergent check_concentration Evaluate Protein Concentration add_detergent->check_concentration end_soluble Solution Clears add_detergent->end_soluble If solution clears dilute_protein Dilute Protein Sample check_concentration->dilute_protein If concentration is high end_insoluble Precipitate Persists check_concentration->end_insoluble If still precipitating dilute_protein->end_soluble

Figure 1: Troubleshooting workflow for visible this compound precipitation.

Detailed Steps:

  • Verify Buffer pH: The stability of this compound is pH-dependent, with an optimal pH of around 7.0.[1]

    • Action: Measure the pH of your buffer. If it deviates significantly from 7.0, adjust it or prepare a fresh buffer.

  • Consider the Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[2][3] The predicted pI of this compound (UniProt accession Q27709) is approximately 4.88.

    • Action: If your buffer pH is close to 4.88, aggregation is likely. Adjust the buffer pH to be at least one pH unit away from the pI (e.g., pH 6.0 or higher).

  • Assess Ionic Strength: The salt concentration of the buffer can influence protein solubility.

    • Action: A common starting point is a physiological ionic strength, such as 150 mM NaCl. If you are using a low-salt buffer, consider increasing the salt concentration.

  • Incorporate a Non-ionic Detergent: Detergents can help to solubilize proteins and prevent aggregation by interacting with hydrophobic surfaces.

    • Action: Add a non-ionic detergent like Tween 20 to a final concentration of 0.05-0.1%.

  • Evaluate Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Action: If you are working with a highly concentrated this compound solution, try diluting a small aliquot to see if the precipitate dissolves. For future preparations, consider working with more dilute solutions.

Issue 2: Aggregation After Freeze-Thaw Cycles

This compound solutions that appear clear initially may aggregate after being frozen and thawed. This is often due to the formation of ice crystals and local changes in solute concentration during freezing.

Troubleshooting Workflow:

G start Aggregation After Freeze-Thaw add_cryoprotectant Add Cryoprotectant (e.g., 10-50% Glycerol or 10% Mannitol) start->add_cryoprotectant aliquot Aliquot into Single-Use Volumes add_cryoprotectant->aliquot flash_freeze Flash-Freeze in Liquid Nitrogen aliquot->flash_freeze storage Store at -80°C flash_freeze->storage end_stable Stable Protein storage->end_stable G start Aggregation During Concentration check_buffer Ensure Optimal Buffer Conditions (pH, Ionic Strength, Additives) start->check_buffer slow_concentration Concentrate in Steps with Intermittent Mixing check_buffer->slow_concentration low_temp Perform Concentration at 4°C slow_concentration->low_temp check_membrane Check Concentrator Membrane Compatibility low_temp->check_membrane end_concentrated Concentrated, Soluble Protein check_membrane->end_concentrated Successful end_aggregated Aggregation Persists check_membrane->end_aggregated Unsuccessful G prep_buffers Prepare Test Buffers (Varying pH, salt, additives) dialyze Dialyze/Buffer Exchange this compound into Test Buffers prep_buffers->dialyze initial_analysis Initial Analysis (t=0) - Measure activity - DLS/SEC for aggregation dialyze->initial_analysis incubate Incubate Aliquots at Test Temperatures (e.g., 4°C, 25°C, 37°C) initial_analysis->incubate time_points Analyze at Time Points (e.g., 1h, 24h, 1 week) incubate->time_points final_analysis Final Analysis - Measure activity - DLS/SEC for aggregation time_points->final_analysis compare Compare Results to Identify Optimal Conditions final_analysis->compare

References

Optimizing Obelin BRET Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Obelin-based Bioluminescence Resonance Energy Transfer (BRET) assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound BRET assay?

A1: The this compound BRET assay is a powerful tool for studying protein-protein interactions (PPIs) in live cells. The assay relies on the non-radiative transfer of energy from a bioluminescent donor, this compound, to a fluorescent acceptor molecule. When the two proteins of interest, fused to this compound and an acceptor respectively, are in close proximity (typically <10 nm), the energy from this compound's catalytic reaction with its substrate, coelenterazine (B1669285), excites the acceptor, causing it to emit light at its characteristic wavelength. This energy transfer is measured as the BRET ratio, which is the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates an interaction between the two proteins.

Q2: What are the key advantages of using this compound as a BRET donor?

A2: this compound, a Ca2+-regulated photoprotein, offers several advantages. Its bioluminescence is triggered by the binding of Ca2+ ions, which can provide an additional layer of control in certain experimental setups. Like other luciferases, it does not require an external light source for excitation, which minimizes phototoxicity and autofluorescence, leading to a high signal-to-noise ratio.

Q3: What is the substrate for this compound and what is its emission spectrum?

A3: this compound utilizes coelenterazine as its substrate. Upon binding Ca2+, this compound catalyzes the oxidation of coelenterazine, resulting in the emission of blue light with a peak around 480-495 nm. This emission spectrum is crucial for selecting a suitable fluorescent acceptor with an excitation spectrum that overlaps with this compound's emission.

Troubleshooting Guide

This section addresses common issues encountered during this compound BRET assays and provides step-by-step guidance for resolution.

Problem 1: Low BRET Signal

A low BRET signal can be frustrating and may mask true interactions. The following steps can help identify and resolve the root cause.

Possible Causes and Solutions:

  • Suboptimal Donor-to-Acceptor Ratio: An imbalanced ratio of this compound (donor) to the fluorescent acceptor can significantly reduce the BRET signal.

    • Solution: Perform a donor-acceptor titration experiment to determine the optimal plasmid ratio. This involves keeping the donor plasmid concentration constant while varying the acceptor plasmid concentration.[1][2][3]

  • Low Protein Expression: Insufficient expression of one or both fusion proteins will naturally lead to a weak signal.

    • Solution: Verify protein expression levels using methods like Western blotting or by measuring the total luminescence (for this compound) and fluorescence (for the acceptor) in parallel wells. Consider using stronger promoters or optimizing transfection conditions.

  • Inefficient Energy Transfer: The distance or orientation between the this compound donor and the acceptor may not be optimal for BRET.

    • Solution: Consider redesigning the fusion constructs. This could involve switching the tag from the N-terminus to the C-terminus of your protein of interest, or vice-versa, or inserting a flexible linker between the protein and the BRET tag.

  • Substrate Degradation or Insufficient Concentration: The coelenterazine substrate is light-sensitive and can degrade over time.

    • Solution: Prepare fresh coelenterazine solutions for each experiment and protect them from light. Optimize the final coelenterazine concentration by performing a dose-response curve.[4]

  • Insufficient Intracellular Ca2+ (for Ca2+-dependent this compound variants): If using a Ca2+-sensitive this compound, low intracellular calcium levels may limit the bioluminescent reaction.

    • Solution: Ensure your experimental buffer contains an appropriate concentration of calcium or consider using a calcium ionophore to transiently increase intracellular calcium levels, if compatible with your experimental goals.

Problem 2: High Background Signal

High background can obscure the specific BRET signal, leading to a low signal-to-background ratio and difficulty in interpreting results.

Possible Causes and Solutions:

  • Spectral Overlap (Bleed-through): The emission spectrum of the this compound donor may overlap with the emission filter of the acceptor, leading to a false-positive signal.

    • Solution: Use appropriate narrow-bandpass filters to minimize spectral bleed-through. Always include a "donor-only" control (cells expressing only the this compound fusion protein) to measure and subtract this background from your BRET signal.[1][3]

  • Non-specific Interactions (Bystander BRET): Overexpression of the donor and acceptor proteins can lead to random collisions and non-specific BRET.[5]

    • Solution: Perform a saturation assay by keeping the donor concentration constant and increasing the acceptor concentration. A specific interaction will result in a hyperbolic curve that reaches a plateau, while non-specific interactions will show a linear increase.[1][5] Aim to use the lowest possible expression levels that still provide a detectable signal.

  • Autofluorescence: Cells and media components can exhibit natural fluorescence, contributing to background noise.

    • Solution: Use phenol (B47542) red-free media for your assays. Measure the background from untransfected cells and subtract it from your experimental values.

Problem 3: Poor Z'-factor and High Variability

A low Z'-factor (<0.5) indicates a small separation between the positive and negative controls, making the assay unreliable for screening purposes. High variability between replicates can also mask real effects.

Possible Causes and Solutions:

  • Inconsistent Cell Number: Variations in the number of cells seeded per well can lead to significant differences in signal intensity.

    • Solution: Ensure accurate and consistent cell counting and seeding. Perform a cell number titration to find the optimal cell density that provides a robust and reproducible signal.

  • Inhomogeneous Substrate Distribution: Uneven mixing of coelenterazine can cause well-to-well variability.

    • Solution: Ensure thorough but gentle mixing of the substrate in each well. Consider using automated injectors for better consistency.

  • Fluctuations in Temperature: Temperature can affect enzyme kinetics and protein interactions.

    • Solution: Maintain a constant and optimal temperature throughout the assay.

  • Edge Effects in Microplates: Wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability.

    • Solution: Avoid using the outer wells of the microplate for critical measurements or ensure proper plate sealing and incubation conditions.

Experimental Protocols

Protocol 1: Donor-Acceptor Plasmid Ratio Titration

This protocol aims to determine the optimal ratio of donor (this compound) and acceptor plasmids for transfection to achieve the maximal BRET signal.

Methodology:

  • Seed cells in a 96-well plate at the optimal density.

  • Prepare a series of transfection mixes with a constant amount of the this compound-donor plasmid and increasing amounts of the acceptor plasmid. Use an empty vector to keep the total amount of DNA constant in each transfection.

  • Example Ratios (Donor:Acceptor): 1:1, 1:2, 1:4, 1:6, 1:8, 1:10.

  • Transfect the cells and incubate for 24-48 hours to allow for protein expression.

  • Include control wells with "donor-only" and "acceptor-only" transfections.

  • Prior to BRET measurement, replace the culture medium with a suitable assay buffer (e.g., PBS or phenol red-free medium).

  • Measure the total fluorescence of the acceptor to confirm its expression level.

  • Add coelenterazine to a final concentration of 5 µM (this may need optimization).

  • Immediately measure the luminescence at the donor emission wavelength (e.g., 485 nm) and the acceptor emission wavelength (e.g., 530 nm for a yellow fluorescent protein).

  • Calculate the Net BRET ratio for each condition by subtracting the BRET ratio of the "donor-only" control.

  • Plot the Net BRET ratio against the acceptor/donor expression ratio to identify the saturating concentration that gives the maximal signal.

Protocol 2: Cell Number Titration

This protocol helps determine the optimal number of cells per well for a robust and reproducible BRET signal.

Methodology:

  • Prepare a cell suspension of known concentration.

  • Seed a serial dilution of cells into a 96-well plate (e.g., 5,000, 10,000, 20,000, 40,000, 80,000 cells/well).

  • Transfect the cells with the optimized donor-acceptor plasmid ratio determined from Protocol 1.

  • Incubate for 24-48 hours.

  • Perform the BRET assay as described in Protocol 1.

  • Plot the signal intensity (both donor and acceptor channels) against the cell number.

  • Select the cell number that provides a strong signal with low variability and is within the linear range of the instrument.

Protocol 3: Coelenterazine Concentration Optimization

This protocol is for determining the optimal final concentration of coelenterazine for the BRET assay.

Methodology:

  • Seed cells at the optimal density and transfect with the optimal donor-acceptor plasmid ratio.

  • Prepare a serial dilution of coelenterazine (e.g., from 0.1 µM to 20 µM).

  • Perform the BRET assay, adding the different concentrations of coelenterazine to the wells.

  • Measure the luminescence signal over time (kinetic read) to assess signal stability.

  • Plot the BRET ratio against the coelenterazine concentration.

  • Choose the concentration that gives a stable and maximal BRET signal without causing excessive background. A typical starting concentration is 5 µM.[4]

Data Presentation

Table 1: Troubleshooting Summary for this compound BRET Assays

IssuePossible CauseRecommended Action
Low BRET Signal Suboptimal donor:acceptor ratioPerform donor-acceptor titration.
Low protein expressionVerify expression (Western blot, fluorescence/luminescence).
Inefficient energy transferRe-design fusion constructs (change tag location, add linker).
Substrate issuesUse fresh coelenterazine; optimize concentration.
Low intracellular Ca2+Ensure adequate Ca2+ in buffer or use ionophore.
High Background Spectral bleed-throughUse narrow-bandpass filters; use "donor-only" control for subtraction.
Non-specific interactionsPerform saturation assay; lower protein expression levels.
AutofluorescenceUse phenol red-free media; subtract background from untransfected cells.
Poor Z'-factor Inconsistent cell numberOptimize cell density with a titration experiment.
Inhomogeneous substrateEnsure proper mixing; consider automated injectors.
Temperature fluctuationsMaintain constant temperature during the assay.
Plate edge effectsAvoid using outer wells or ensure proper plate sealing.

Table 2: Typical Starting Parameters for this compound BRET Assay Optimization

ParameterRecommended Starting RangeNotes
Donor:Acceptor Plasmid Ratio 1:1 to 1:10Highly dependent on the specific proteins and expression vectors. Titration is essential.[1][2]
Cell Density (96-well plate) 10,000 - 50,000 cells/wellVaries with cell type and size. Titration is recommended.
Coelenterazine Concentration 1 - 10 µMA final concentration of 5 µM is a common starting point.[4]
Incubation Time (Post-transfection) 24 - 48 hoursOptimize for maximal protein expression and cell health.
Signal Integration Time 0.5 - 2 secondsInstrument-dependent; optimize for best signal-to-noise ratio.

Visualizations

Obelin_BRET_Workflow cluster_prep Cell Preparation & Transfection cluster_assay BRET Assay cluster_analysis Data Analysis cell_seeding Seed Cells transfection Transfect with This compound-Donor and Acceptor Plasmids cell_seeding->transfection incubation Incubate (24-48h) for Protein Expression transfection->incubation add_substrate Add Coelenterazine incubation->add_substrate measure_signal Measure Donor (485nm) & Acceptor (530nm) Luminescence add_substrate->measure_signal calculate_ratio Calculate BRET Ratio (Acceptor/Donor) measure_signal->calculate_ratio subtract_bkg Subtract Background (Donor-only control) calculate_ratio->subtract_bkg analyze_data Analyze Net BRET subtract_bkg->analyze_data

Caption: Experimental workflow for a typical this compound BRET assay.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR-Obelin beta_arrestin β-Arrestin-Acceptor GPCR->beta_arrestin Recruitment & BRET Signal Agonist Agonist Agonist->GPCR Activation

Caption: GPCR-β-Arrestin interaction monitored by this compound BRET.

Troubleshooting_Decision_Tree start Low BRET Signal? suboptimal_ratio Suboptimal Donor:Acceptor Ratio? start->suboptimal_ratio Yes low_expression Low Protein Expression? start->low_expression No suboptimal_ratio->low_expression No perform_titration Perform Donor:Acceptor Titration suboptimal_ratio->perform_titration Yes inefficient_transfer Inefficient Energy Transfer? low_expression->inefficient_transfer No verify_expression Verify Expression (Western Blot) low_expression->verify_expression Yes redesign_constructs Redesign Constructs (Tags, Linkers) inefficient_transfer->redesign_constructs Yes

Caption: Decision tree for troubleshooting low BRET signal.

References

Technical Support Center: Enhancing Temporal Resolution of Obelin-Based Calcium Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Obelin as a calcium indicator. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the temporal resolution of your calcium measurements.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a simple question-and-answer format.

Issue 1: Low or No Bioluminescent Signal

Question: My this compound-based calcium assay is showing a very low or no signal. What are the initial checks I should perform?

Answer: A weak or absent signal can often be traced back to fundamental components of the assay. Before delving into complex issues, verify the following:

  • Cell Health and Viability: Ensure your cells are healthy, within an appropriate passage number, and not overgrown or stressed. Poor cell health can lead to inefficient expression or loading of this compound.

  • Positive Control: Always include a positive control. Treatment with a calcium ionophore (e.g., ionomycin) should elicit a strong signal, confirming that the this compound is functional and that your detection instrument is set up correctly.

  • Coelenterazine (B1669285) Integrity: Coelenterazine, the substrate for this compound, is sensitive to light and oxidation. Ensure it has been stored correctly and prepare fresh solutions for each experiment.

  • Instrument Settings: Verify that your luminometer or microscope is configured correctly for bioluminescence detection. This includes ensuring the appropriate filters are not in place (as they are for fluorescence) and that the detector gain is set appropriately.[1]

Issue 2: Slow Signal Rise Time Obscuring Fast Calcium Transients

Question: The rise time of my this compound signal is too slow to resolve the rapid calcium event I'm studying. How can I improve this?

Answer: The intrinsic kinetics of this compound can be a limiting factor. Here are several strategies to address this:

  • Use a Faster this compound Mutant: The W92F mutant of this compound exhibits a significantly faster rate of light signal increase in response to calcium compared to the wild-type protein.[2] Consider using this mutant for experiments requiring high temporal resolution.

  • Optimize Buffer Conditions: The ionic composition of your buffer can influence this compound's kinetics. While specific formulations for maximizing speed are not extensively documented, it is good practice to maintain consistent and optimal pH and salt concentrations.[3][4][5] Experiment with minor adjustments to your buffer composition to see if it impacts the kinetics.

  • Lower the Temperature: While seemingly counterintuitive, lowering the experimental temperature can slow down the kinetics of the bioluminescent reaction.[6][7] This can "stretch out" a very rapid calcium transient over a longer timeframe, potentially making it resolvable with your detection system. This approach requires careful characterization, as the kinetics of the biological process you are studying will also be affected.

Issue 3: High Background Noise or Unstable Baseline

Question: My baseline signal is noisy and drifting, making it difficult to detect small or rapid calcium changes. What can I do to improve the signal-to-noise ratio?

Answer: A stable, low-noise baseline is crucial for high-resolution measurements. Consider the following troubleshooting steps:

  • Insufficient Washing: Inadequate washing after coelenterazine loading can leave residual substrate in the extracellular medium, contributing to background luminescence. Ensure thorough but gentle washing steps.[8]

  • Cellular Health: As mentioned previously, unhealthy or dying cells can have dysregulated calcium homeostasis, leading to an unstable baseline.

  • Instrument Noise: Ensure your luminometer or microscope is properly shielded from ambient light. For microscope-based imaging, cooling the camera can reduce thermal noise.

  • Mechanical Stability: For imaging experiments, ensure the microscope stage and perfusion system are stable to avoid motion artifacts that can be misinterpreted as calcium signals.[9]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using the W92F this compound mutant over the wild-type?

A1: The primary advantage of the W92F this compound mutant is its superior temporal resolution. It responds to sudden changes in calcium concentration with a much faster rise in light emission, making it better suited for studying rapid calcium transients.[2]

Q2: Can I use deconvolution to improve the temporal resolution of my this compound measurements?

A2: Yes, deconvolution is a computational technique that can be used to infer the underlying, faster biological signal from a slower, measured signal.[10][11] By mathematically modeling the response of this compound, it is possible to "de-blur" the output signal and estimate the timing of the original calcium spikes with greater precision. This is particularly useful when the kinetics of this compound are slower than the biological event of interest.

Q3: How does temperature affect this compound kinetics?

A3: Generally, enzymatic reactions, including the bioluminescent reaction of this compound, are temperature-dependent.[3] Lowering the temperature will slow down the reaction kinetics. While this reduces the peak signal intensity, it can be a useful strategy to temporally resolve very fast events by extending their duration. Conversely, increasing the temperature will speed up the kinetics, but may also increase baseline noise and the risk of cellular stress. The optimal temperature should be determined empirically for your specific experimental system.[6][12][13]

Q4: What are the key differences in kinetics between this compound and Aequorin?

A4: this compound generally exhibits a faster response to calcium than Aequorin. At 20°C, the delay in this compound's response to a sudden change in calcium concentration is approximately 3 ms, whereas for Aequorin it is around 10 ms.[3] This makes this compound a better choice for applications where very high temporal resolution is critical.

Q5: What is stopped-flow kinetics and how is it used to characterize this compound?

A5: Stopped-flow kinetics is a technique used to study rapid reactions in solution.[7][14] It involves rapidly mixing two solutions (e.g., this compound and a calcium-containing buffer) and then abruptly stopping the flow to observe the ensuing reaction in a detection cell.[14] This method allows for the measurement of reaction kinetics on a millisecond timescale and is essential for determining the intrinsic kinetic parameters of photoproteins like this compound and its mutants.[2][15][16]

Data Presentation

Table 1: Comparison of Kinetic Properties of Wild-Type and Mutant Photoproteins
PhotoproteinRate of Rise of Light Intensity (s⁻¹)Key CharacteristicsReference
Wild-Type Aequorin115Slower kinetics compared to this compound.[2]
Wild-Type this compound Not specified, but faster than AequorinFaster response than Aequorin.[3]
W92F this compound Mutant 992 Significantly faster kinetics, ideal for high temporal resolution. Emits violet light.[2]

Experimental Protocols

Protocol 1: Characterization of this compound Kinetics using Stopped-Flow

This protocol provides a general methodology for measuring the kinetic properties of this compound upon rapid mixing with calcium.

Objective: To determine the rate of rise of the bioluminescent signal of this compound.

Materials:

  • Purified this compound (wild-type or mutant)

  • Calcium-free buffer (e.g., 150 mM KCl, 5 mM PIPES, pH 7.0)

  • Calcium-containing buffer (e.g., 40 mM Ca²⁺, 30 mM KCl, 5 mM PIPES, pH 7.0)

  • Stopped-flow instrument equipped with a luminescence detector

Methodology:

  • Preparation:

    • Dissolve the purified this compound in the calcium-free buffer to a final concentration of approximately 2 µM.

    • Prepare the calcium-containing buffer.

    • Ensure all solutions are filtered and degassed to prevent air bubbles.

  • Instrument Setup:

    • Power on the stopped-flow instrument, lamp (if required for other measurements), and computer.

    • Set the temperature of the sample handling unit to the desired experimental temperature (e.g., 20°C).

    • Thoroughly wash the instrument syringes and flow circuit with the calcium-free buffer.

  • Loading Samples:

    • Load one syringe with the this compound solution.

    • Load the other syringe with the calcium-containing buffer.

  • Data Acquisition:

    • Set the data acquisition software to kinetic mode for luminescence detection.

    • Define the acquisition time. For fast kinetics, this will be in the millisecond to second range.

    • Initiate the rapid mixing. The instrument will inject equal volumes of the two solutions into the mixing chamber and then into the observation cell, where the reaction will be monitored.

    • Record the bioluminescent signal over time.

    • Perform multiple replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Export the kinetic traces.

    • Fit the rising phase of the luminescence signal to an appropriate kinetic model (e.g., a single exponential function) to determine the rate constant (k).

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow Experimental Workflow for this compound Calcium Measurements cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ This compound Expression Coelenterazine_Loading Coelenterazine Loading & Washing Cell_Culture->Coelenterazine_Loading Baseline Establish Baseline Signal Coelenterazine_Loading->Baseline Stimulation Apply Stimulus (e.g., Agonist) Baseline->Stimulation Detection Detect Bioluminescence (Luminometer/Microscope) Stimulation->Detection Raw_Data Raw Kinetic Data Detection->Raw_Data Processing Data Processing (e.g., Baseline Subtraction) Raw_Data->Processing Deconvolution Optional: Deconvolution Processing->Deconvolution Final_Analysis Kinetic Analysis/ Spike Detection Processing->Final_Analysis Deconvolution->Final_Analysis

Caption: A typical workflow for conducting calcium measurements using this compound.

Deconvolution_Concept Concept of Deconvolution True_Signal True (Fast) Calcium Signal Measured_Signal Measured (Slow) Bioluminescent Signal True_Signal->Measured_Signal Convolution Obelin_Response This compound Response Function (Intrinsic Kinetics) Deconvolution_Algo Deconvolution Algorithm Obelin_Response->Deconvolution_Algo Informs Measured_Signal->Deconvolution_Algo Estimated_Signal Estimated (Fast) Calcium Signal Deconvolution_Algo->Estimated_Signal

Caption: Deconvolution reverses the blurring effect of this compound's kinetics.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem: Poor Temporal Resolution Check_Kinetics Is the signal rise time too slow? Start->Check_Kinetics Check_SNR Is the signal-to-noise ratio low? Start->Check_SNR Use_Mutant Solution: Use W92F this compound Mutant Check_Kinetics->Use_Mutant Yes Optimize_Temp Solution: Optimize Temperature Check_Kinetics->Optimize_Temp Yes Deconvolve Solution: Apply Deconvolution Check_Kinetics->Deconvolve Yes Improve_Wash Solution: Improve Washing Steps Check_SNR->Improve_Wash Yes Check_Cells Solution: Check Cell Health Check_SNR->Check_Cells Yes Optimize_Instrument Solution: Optimize Instrument Settings Check_SNR->Optimize_Instrument Yes

Caption: A decision tree for troubleshooting poor temporal resolution.

References

Technical Support Center: Obelin-Based Quantitative Calcium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of the Obelin signal for quantitative calcium analysis. Find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for calcium measurement?

A1: this compound is a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima. It is a bioluminescent protein that emits light in the presence of calcium. This property makes it a valuable tool for detecting and quantifying intracellular calcium levels with high sensitivity and a large dynamic range, avoiding issues like autofluorescence and phototoxicity often associated with fluorescent dyes.

Q2: How does this compound emit light in response to calcium?

A2: this compound is a complex of the apoprotein (apo-obelin) and a luminophore, coelenterazine (B1669285), in the presence of oxygen. When three calcium ions bind to the protein, it undergoes a conformational change. This change triggers the oxidation of coelenterazine, resulting in the production of coelenteramide, carbon dioxide, and a flash of blue light. The intensity of the emitted light is proportional to the concentration of calcium.

Q3: What is the difference between this compound and Aequorin?

A3: this compound and Aequorin are both Ca²⁺-activated photoproteins. While they function similarly, there are key differences. For instance, the conformational changes upon Ca²⁺ binding differ slightly between the two. This compound's response to rapid changes in Ca²⁺ concentration is significantly faster than that of aequorin, with a delay of approximately 3 ms (B15284909) for this compound compared to 10 ms for Aequorin at 20°C.

Q4: What is apo-obelin and how is it activated?

A4: Apo-obelin is the protein component of this compound without the coelenterazine substrate. To become active and capable of emitting light in the presence of Ca²⁺, apo-obelin must be reconstituted with coelenterazine. This process involves incubating the purified apo-obelin with a solution of coelenterazine, allowing the substrate to bind within the protein's active site.

Q5: How do I prepare calcium standards for calibration?

A5: Calcium standards for calibration are typically prepared using calcium-EGTA buffers. These buffers allow for the creation of solutions with known free calcium concentrations. The preparation involves mixing a calcium-free EGTA solution with a calcium-saturating CaEGTA solution in precise ratios. It is crucial to accurately determine the dissociation constant (Kd) of EGTA under your specific experimental conditions (pH, temperature, ionic strength) to calculate the free Ca²⁺ concentration correctly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Weak or No Luminescence Signal 1. Inactive this compound: Apo-obelin may not be properly reconstituted with coelenterazine. 2. Low Protein Concentration: Insufficient amount of active this compound in the assay. 3. Coelenterazine Degradation: Coelenterazine is light-sensitive and can degrade over time. 4. Incorrect Buffer Conditions: pH or ionic strength of the assay buffer may be suboptimal.1. Verify Reconstitution: Ensure the reconstitution protocol was followed correctly and allow sufficient incubation time. Prepare fresh coelenterazine solution. 2. Concentrate Protein: Increase the concentration of this compound used in the assay. 3. Use Fresh Coelenterazine: Prepare coelenterazine solutions fresh and protect them from light. 4. Optimize Buffer: Check and adjust the pH and ionic strength of your buffer to optimal conditions for this compound activity.
High Background Luminescence 1. Calcium Contamination: Contamination of buffers or labware with calcium can trigger this compound luminescence. 2. Autoluminescence: Some reagents may exhibit inherent luminescence.1. Use Ca²⁺-free Reagents: Prepare all solutions with calcium-free water and use plasticware that has been rinsed with a calcium chelator like EGTA. 2. Run Blank Measurements: Measure the luminescence of your assay buffer and reagents without this compound to identify and subtract any background signal.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate pipetting of this compound, calcium standards, or reagents. 2. Temperature Fluctuations: The kinetics of the this compound reaction are temperature-dependent. 3. Incomplete Mixing: Inadequate mixing of reagents upon injection can lead to variable light emission.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Maintain Constant Temperature: Use a temperature-controlled luminometer or water bath to maintain a consistent temperature throughout the experiment. 3. Ensure Rapid and Thorough Mixing: Use a luminometer with an automated injector for consistent and rapid mixing of the sample with the calcium solution.
Calibration Curve has a Low Slope or is Non-Linear 1. Incorrect Calcium Standard Concentrations: Errors in the preparation of the calcium-EGTA buffers. 2. Presence of Interfering Ions: Cations like Mg²⁺, Na⁺, and K⁺ can shift the calcium activation curve. 3. pH Drift: Changes in the pH of the buffer can alter this compound's sensitivity to calcium.1. Recalculate and Remake Standards: Carefully re-prepare the calcium standards, paying close attention to the pH and the purity of the EGTA. 2. Match Ionic Strength: Ensure that the ionic strength of your experimental samples matches that of your calibration standards. 3. Buffer pH: Use a stable buffer system and verify the pH of all solutions before use.

Quantitative Data Summary

Table 1: Factors Influencing this compound's Ca²⁺-Activation Curve

FactorEffectReference
Increasing [K⁺], [Na⁺], [Mg²⁺] Shifts the activation curve to higher Ca²⁺ concentrations.
Increasing [H⁺] (Lowering pH) Shifts the activation curve to higher Ca²⁺ concentrations.
Temperature Affects the rate of the luminescent reaction.

Table 2: Apparent Dissociation Constants (Kd) for Coelenterazine Binding

ApoproteinApparent Kd (µM)Reference
Apo-obelin 0.2 ± 0.04
Apo-aequorin 1.2 ± 0.12

Experimental Protocols

Protocol 1: Recombinant Apo-Obelin Expression and Purification

This protocol is a general guideline and may require optimization based on the specific expression vector and E. coli strain used.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the apo-obelin gene.

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Continue to incubate the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Purify the apo-obelin from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged protein). Wash the column extensively and elute the purified apo-obelin.

  • Dialysis and Storage: Dialyze the purified apo-obelin against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove the elution buffer components. Store the purified apo-obelin at -80°C.

Protocol 2: Reconstitution of Apo-Obelin with Coelenterazine
  • Prepare Coelenterazine Stock: Dissolve coelenterazine in methanol (B129727) or ethanol (B145695) to create a stock solution (e.g., 1 mg/mL). Store the stock solution at -80°C, protected from light.

  • Reconstitution Reaction: Dilute the purified apo-obelin to a final concentration of approximately 0.5-1 mg/mL in a reconstitution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA, 10 mM DTT).

  • Add Coelenterazine: Add the coelenterazine stock solution to the apo-obelin solution to a final concentration of 5-10 µM.

  • Incubation: Incubate the mixture at 4°C for at least 4 hours, or overnight, in the dark with gentle agitation.

  • Removal of Excess Coelenterazine: Remove the unbound coelenterazine by dialysis or using a desalting column.

  • Storage: Store the reconstituted this compound at -80°C in small aliquots, protected from light.

Protocol 3: In Vitro Calibration of this compound Signal
  • Prepare Calcium-EGTA Buffers: Prepare a set of calibration buffers with known free Ca²⁺ concentrations ranging from Ca²⁺-free (containing EGTA) to saturating Ca²⁺ levels.

  • Set up Luminometer: Set the luminometer to measure flash luminescence with an appropriate integration time (e.g., 10 seconds). If available, use an automated injector for adding the calcium standards.

  • Establish Lmin (Minimum Luminescence): Pipette a small volume of reconstituted this compound into a luminometer tube. Inject the Ca²⁺-free EGTA buffer and measure the luminescence. This represents the background signal.

  • Establish Lmax (Maximum Luminescence): Pipette the same volume of reconstituted this compound into a new tube. Inject the saturating Ca²⁺ buffer and measure the peak luminescence.

  • Generate Calibration Curve: For each intermediate calcium standard, pipette the same volume of reconstituted this compound into a new tube and inject the corresponding calcium buffer. Record the peak luminescence.

  • Data Analysis: Plot the logarithm of the luminescence intensity (or a normalized value like (L - Lmin) / (Lmax - Lmin)) against the pCa (-log[Ca²⁺]) of the standards. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill slope.

  • Determine Unknown [Ca²⁺]: Measure the luminescence of your experimental sample under the same conditions and use the calibration curve to determine its free Ca²⁺ concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Data Analysis A Express & Purify Apo-Obelin B Reconstitute with Coelenterazine A->B D Measure Lmin (Ca2+-free Buffer) B->D E Measure Lmax (Saturating Ca2+ Buffer) B->E F Measure Luminescence for each Ca2+ Standard B->F G Measure Luminescence of Experimental Sample B->G C Prepare Calcium-EGTA Calibration Buffers C->D C->E C->F H Generate Calibration Curve (Luminescence vs. pCa) D->H E->H F->H I Determine Unknown [Ca2+] from Calibration Curve G->I H->I

Caption: Workflow

Technical Support Center: Minimizing Coelenterazine Cytotoxicity in Live-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of coelenterazine (B1669285) in live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of coelenterazine-induced cytotoxicity in live cells?

A1: The primary causes of coelenterazine-related cytotoxicity stem from two main sources: the solvent used to dissolve the coelenterazine and the inherent properties of the coelenterazine molecule itself. Coelenterazine is typically dissolved in nonpolar solvents like ethanol (B145695) or methanol, which can be toxic to cells, especially at higher concentrations or with prolonged exposure.[1] Additionally, coelenterazine can undergo auto-oxidation, a process that can be enhanced in biological fluids and may contribute to cellular stress.[2] Some studies suggest that coelenterazine possesses antioxidant properties at certain concentrations but can also be cytotoxic, indicating a complex dose-dependent effect.[3][4]

Q2: At what concentrations does coelenterazine become toxic to cells?

A2: The cytotoxic concentration of coelenterazine can vary significantly depending on the cell type, the specific analog used, and the duration of exposure. For native coelenterazine, cytotoxicity has been observed at concentrations as low as 20 µM in some cell lines. One study reported an IC50 value of 69 µM for native coelenterazine in rat hepatocytes.[3][4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: Are there less toxic alternatives to native coelenterazine?

A3: Yes, several alternatives with reduced cytotoxicity are available:

  • Coelenterazine Analogs: Analogs such as coelenterazine-h and coelenterazine-f have been developed and are commonly used.[5][6] While comprehensive comparative cytotoxicity data is limited, these are often used in live-cell imaging with the implicit understanding of being gentler on cells.

  • Water-Soluble Coelenterazine: A commercially available water-soluble formulation of coelenterazine (s-CTZ) eliminates the need for alcohol-based solvents, thereby reducing solvent-induced toxicity.[1] This formulation is particularly advantageous for in vivo studies where higher doses may be required.[1]

  • Stabilized Live-Cell Substrates: Products like EnduRen™ and ViviRen™ are engineered coelenterazine derivatives with protected oxidation sites. This modification increases their stability in cell culture media, reduces auto-luminescence, and allows for prolonged measurements with minimal cytotoxicity.

  • Furimazine: The substrate for NanoLuc® luciferase, furimazine, is a synthetic analog of coelenterazine. While it also exhibits cytotoxicity at higher concentrations, its high signal intensity with NanoLuc® allows for the use of lower, potentially less toxic, concentrations.[7][8][9][10][11]

Q4: How does the cytotoxicity of furimazine compare to that of coelenterazine?

A4: Furimazine, the substrate for the highly sensitive NanoLuc® luciferase, is also known to be cytotoxic at certain concentrations.[7][8][9][11] One study reported the 50% lethal concentration (LC50) of furimazine in A549 cells to be 0.081 mM, while its more soluble analog, fluorofurimazine (B12065213) (FFz), was found to be less toxic with an LC50 of 0.25 mM.[2][8] The high quantum yield of the NanoLuc®-furimazine reaction means that researchers can often use lower substrate concentrations (typically 10-20 µM) to achieve a bright signal, which helps to minimize cytotoxic effects.[10][12]

Troubleshooting Guides

Issue 1: High background signal and low signal-to-noise ratio in my assay.

This could be due to the auto-oxidation of coelenterazine in the culture medium.

Solution Detailed Explanation
Use Stabilized Substrates Employ commercially available stabilized substrates like EnduRen™ or ViviRen™. These have modified structures that protect against oxidation, leading to lower background luminescence and a more stable signal over time.
Prepare Fresh Solutions Always prepare coelenterazine solutions fresh before each experiment. Coelenterazine is unstable in aqueous solutions and will degrade over time, contributing to high background.
Optimize Substrate Concentration Titrate the coelenterazine concentration to find the lowest possible level that still provides a robust signal. This will reduce the amount of substrate available for auto-oxidation.
Use a Luminometer with an Injector If possible, use a luminometer with an automated injector to add the coelenterazine immediately before reading the luminescence. This minimizes the time the substrate is in the aqueous environment of the well before measurement.
Issue 2: I'm observing significant cell death or changes in cell morphology after adding coelenterazine.

This is likely due to either solvent toxicity or the intrinsic cytotoxicity of the coelenterazine itself.

Solution Detailed Explanation
Switch to a Water-Soluble Formulation Use a water-soluble coelenterazine formulation to eliminate the need for potentially toxic organic solvents like ethanol or methanol.[1]
Reduce Solvent Concentration If using a solvent-based stock, ensure the final concentration of the solvent in the cell culture medium is well below the toxic threshold for your cells (typically <0.1% for many cell lines).
Perform a Dose-Response Curve Conduct a cell viability assay (e.g., MTT or LDH) with a range of coelenterazine concentrations to determine the highest non-toxic concentration for your specific cell line and experimental duration.
Minimize Incubation Time Reduce the exposure time of the cells to coelenterazine as much as possible while still allowing for a sufficient signal to be generated.
Issue 3: My cytotoxicity assay results (e.g., MTT, LDH) seem inconsistent or unreliable when coelenterazine is present.

This may be due to interference of coelenterazine or its byproducts with the assay chemistry.

Solution Detailed Explanation
Run Proper Controls Include control wells containing coelenterazine in cell-free media to assess if the substrate itself reacts with the assay reagents and contributes to the signal.[13][14]
Use an Orthogonal Viability Assay If you suspect interference, confirm your results with a different type of viability assay that relies on a different cellular marker. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay like LDH, or an ATP-based assay.
Consider a Bioluminescent Viability Assay To avoid spectral overlap issues with colorimetric or fluorescent assays, consider using a bioluminescent viability assay that utilizes a different luciferase-substrate pair (e.g., a firefly luciferase-based ATP assay).

Quantitative Data on Cytotoxicity

The following tables summarize available data on the cytotoxicity of coelenterazine and its analogs. It is important to note that these values can be highly dependent on the cell line and experimental conditions.

Table 1: Cytotoxicity of Coelenterazine and Its Analogs

CompoundCell LineCytotoxicity Metric (IC50/LC50)Reference
Native CoelenterazineRat HepatocytesIC50: 69 µM[3][4]
FurimazineA549LC50: 81 µM[2][8]
Fluorofurimazine (FFz)A549LC50: 250 µM[2][8]

IC50: Half-maximal inhibitory concentration; LC50: Half-maximal lethal concentration.

Experimental Protocols

Protocol 1: Preparation of Water-Soluble Coelenterazine for Live-Cell Assays

This protocol describes the preparation of a water-soluble coelenterazine solution to minimize solvent-induced cytotoxicity.

Materials:

  • Water-soluble coelenterazine (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of lyophilized water-soluble coelenterazine to room temperature.

  • Add the appropriate volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. Consult the manufacturer's instructions for the specific amount of solvent to add.

  • Allow the powder to rehydrate for a few minutes.

  • Gently vortex the vial until the coelenterazine is completely dissolved.

  • Let the solution sit at room temperature for 5-10 minutes to allow any air bubbles to dissipate.

  • This stock solution is now ready to be diluted to the final working concentration in your cell culture medium.

Protocol 2: Assessing Coelenterazine Cytotoxicity using the MTT Assay

This protocol provides a method for determining the dose-dependent cytotoxicity of coelenterazine.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Coelenterazine stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of coelenterazine in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of coelenterazine. Include wells with medium only (no cells) for background control and wells with cells in medium without coelenterazine as a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 3: Assessing Coelenterazine Cytotoxicity using the LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Coelenterazine stock solution

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of coelenterazine in complete culture medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit instructions (usually around 30 minutes), protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of around 680 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, following the kit manufacturer's formula.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start prep_cells Seed Cells in 96-well Plate start->prep_cells prep_ctz Prepare Serial Dilutions of Coelenterazine start->prep_ctz treat_cells Treat Cells with Coelenterazine Dilutions prep_cells->treat_cells prep_ctz->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay_choice Choose Assay: MTT or LDH incubate->assay_choice add_reagent Add Assay Reagent assay_choice->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate analyze Calculate % Viability/ % Cytotoxicity read_plate->analyze end End analyze->end

Caption: Workflow for Assessing Coelenterazine Cytotoxicity.

cytotoxicity_pathway cluster_trigger Cellular Exposure cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Induction cluster_outcome Cellular Outcome ctz High Concentration of Coelenterazine ros Increased Reactive Oxygen Species (ROS) ctz->ros Induces mito Mitochondrial Dysfunction ros->mito Leads to bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Proposed Signaling Pathway for Coelenterazine-Induced Cytotoxicity.

References

Obelin Fusion Protein Expression: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of Obelin fusion proteins. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Expression & Cell Growth

Q1: Why am I seeing low or no expression of my this compound fusion protein on an SDS-PAGE gel?

A1: Several factors can contribute to low or no protein expression. Here are some common causes and solutions:

  • Codon Bias: The codons in your this compound fusion gene may not be optimal for E. coli.

    • Solution: Re-synthesize the gene with codons optimized for E. coli expression. Several online tools and commercial services are available for this purpose.[1][2][3][4]

  • Plasmid Issues: The plasmid containing your gene may have a mutation or be unstable.

    • Solution: Sequence your plasmid to confirm the integrity of the gene and regulatory elements. It is also good practice to use a fresh transformation for each expression experiment.

  • Toxicity of the Fusion Protein: High levels of this compound fusion protein may be toxic to the host cells, leading to cell death and low protein yield.

    • Solution 1: Lower the induction temperature (e.g., 15-25°C) and induce for a longer period (e.g., 16-24 hours).[5]

    • Solution 2: Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression.[5]

    • Solution 3: Use a weaker promoter or a tightly regulated expression system.

  • Inefficient Induction: The induction conditions may not be optimal.

    • Solution: Optimize the cell density (OD600) at the time of induction and the concentration of the inducer.

Q2: My E. coli culture is growing very slowly or lysing after induction. What could be the cause?

A2: This is often a sign of protein toxicity. When the expressed protein is harmful to the host cells, it can impair cell growth or even lead to cell lysis.

  • Solution 1: Lower the expression temperature and inducer concentration to reduce the stress on the cells.

  • Solution 2: Switch to a different E. coli expression strain that is better suited for toxic proteins, such as BL21(DE3)pLysS or C41(DE3).[6]

  • Solution 3: Consider a different fusion partner that might reduce the toxicity of the fusion protein.

Protein Solubility & Inclusion Bodies

Q3: My this compound fusion protein is expressed at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A3: Inclusion body formation is a common issue with recombinant protein expression in E. coli. Here are several strategies to increase the yield of soluble protein:

  • Lower Expression Temperature: Reducing the temperature (e.g., 15-25°C) after induction slows down protein synthesis, which can promote proper folding.[5]

  • Optimize Inducer Concentration: A lower concentration of the inducer can reduce the rate of expression and give the protein more time to fold correctly.

  • Choice of E. coli Strain: Some strains are engineered to enhance protein folding and solubility.

    • Solution: Try expressing your protein in strains like Rosetta(DE3) or SHuffle T7 Express, which can aid in the formation of disulfide bonds and proper folding.[6]

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your this compound can significantly improve its solubility.

    • Solution: Consider using fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[7][8][9]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.

    • Solution: Co-express your this compound fusion protein with chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE.[10]

Q4: My protein is in inclusion bodies. How can I purify and refold it?

A4: If optimizing expression conditions doesn't yield enough soluble protein, you can purify the protein from inclusion bodies and then refold it. This process involves solubilizing the inclusion bodies with strong denaturants and then removing the denaturant to allow the protein to refold.[11][12][13][14][15]

  • Step 1: Inclusion Body Isolation and Washing: After cell lysis, pellet the inclusion bodies by centrifugation and wash them to remove contaminating proteins and cellular debris.

  • Step 2: Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant like urea (B33335) or guanidinium (B1211019) hydrochloride (GdnHCl).

  • Step 3: Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis, dilution, or on-column refolding. The refolding buffer often contains additives to prevent aggregation and promote proper folding.

Purification & Activity

Q5: I am getting a low yield of purified this compound fusion protein. What are the possible reasons?

A5: Low yield after purification can stem from issues at various stages of the process:

  • Inefficient Cell Lysis: If cells are not lysed completely, a significant amount of your protein will not be released.

    • Solution: Ensure your lysis method (e.g., sonication, French press) is optimized and efficient. Adding lysozyme (B549824) and DNase I can improve lysis.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[16]

    • Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[16]

  • Poor Binding to Affinity Resin: The fusion tag may not be accessible for binding to the affinity resin.

    • Solution 1: Ensure your lysis and binding buffers have the correct pH and ionic strength for optimal binding.

    • Solution 2: If the tag is buried within the folded protein, you may need to perform the purification under denaturing conditions.

  • Protein Loss During Washing Steps: The wash buffer might be too stringent, causing your protein to elute prematurely.

    • Solution: Optimize the composition of your wash buffer, for example, by reducing the concentration of the competing agent (e.g., imidazole (B134444) for His-tagged proteins).[17]

Q6: My purified this compound fusion protein has low or no bioluminescent activity. What went wrong?

A6: The lack of activity in purified this compound is often related to the absence of the functional photoprotein complex, which requires the apo-Obelin protein, the substrate coelenterazine (B1669285), and molecular oxygen.[18][19][20]

  • Apo-Obelin is Inactive: The protein expressed in E. coli is the apoprotein (apo-Obelin), which is inactive until it is "charged" with coelenterazine.

    • Solution: You need to perform an in vitro activation step by incubating the purified apo-Obelin with coelenterazine in the presence of a reducing agent and oxygen.[18]

  • Improper Protein Folding: Even if activated, improperly folded protein will not be active.

    • Solution: Ensure your purification and refolding protocols are optimized to yield correctly folded protein.

  • Degradation of Coelenterazine: Coelenterazine is light-sensitive and can degrade over time.

    • Solution: Store coelenterazine protected from light and use fresh preparations for activation.

  • Presence of Inhibitors: Contaminants from the purification process might inhibit the bioluminescent reaction.

    • Solution: Ensure high purity of your final protein preparation. Consider an additional purification step like size-exclusion chromatography.

Quantitative Data Summary

The following tables provide representative data for optimizing this compound fusion protein expression. Note that optimal conditions can vary significantly depending on the specific fusion partner, expression vector, and E. coli strain used.

Table 1: Effect of Temperature and IPTG Concentration on Protein Solubility

Temperature (°C)IPTG Concentration (mM)Typical Soluble Fraction (%)Typical Inclusion Body Fraction (%)
371.010-2080-90
300.530-4060-70
250.150-6040-50
180.0570-8020-30

Table 2: Comparison of Different E. coli Strains for Soluble Protein Expression

E. coli StrainGenotype HighlightsExpected Relative Yield of Soluble Protein
BL21(DE3)lon and ompT protease deficientBaseline
BL21(DE3)pLysST7 lysozyme expression reduces basal expression+
Rosetta(DE3)Expresses tRNAs for rare codons++
SHuffle T7 ExpressPromotes disulfide bond formation in the cytoplasm+++
C41(DE3)Tolerant to toxic proteins++

Table 3: Common Components of Inclusion Body Solubilization and Refolding Buffers

Buffer ComponentFunctionTypical Concentration
Solubilization Buffer
UreaDenaturant6-8 M
Guanidinium HClDenaturant4-6 M
Tris-HClBuffering agent50-100 mM (pH 8.0-9.0)
DTT or β-mercaptoethanolReducing agent10-100 mM
Refolding Buffer
L-ArginineAggregation suppressor0.4-1.0 M
Glycerol/SucroseStabilizer5-20%
GSSG/GSHRedox shuffling system0.1 mM / 1 mM
EDTAChelating agent1-2 mM

Key Experimental Protocols

Protocol 1: Expression of this compound Fusion Protein in E. coli

  • Transform the expression plasmid containing the this compound fusion gene into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Incubate the culture for 16-24 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged this compound Fusion Protein from Inclusion Bodies

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate until the lysate is no longer viscous.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Inclusion Body Washing: Wash the pellet twice with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100) and once with a buffer without detergent (50 mM Tris-HCl pH 8.0, 300 mM NaCl). Centrifuge after each wash.

  • Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea or 6 M GdnHCl, 10 mM DTT). Stir at room temperature for 1-2 hours until the solution is clear.

  • Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Affinity Chromatography (Denaturing): Equilibrate a Ni-NTA affinity column with binding buffer (solubilization buffer with 10 mM imidazole). Load the clarified supernatant onto the column.

  • Washing: Wash the column with wash buffer (solubilization buffer with 20-40 mM imidazole).

  • Elution: Elute the protein with elution buffer (solubilization buffer with 250-500 mM imidazole).

Protocol 3: Refolding and Activation of Apo-Obelin

  • Refolding by Dialysis: Dialyze the eluted protein against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG) with stepwise decreasing concentrations of urea (4M, 2M, 1M, 0M) at 4°C.

  • Activation with Coelenterazine: To the refolded apo-Obelin solution, add coelenterazine (from a stock solution in ethanol (B145695) or propylene (B89431) glycol) to a final concentration of 5-10 µM.

  • Add a reducing agent, such as 2-mercaptoethanol (B42355) (to a final concentration of 30 mM) or DTT.

  • Incubate the mixture in the dark at 4°C for at least 4 hours (or overnight) to allow the formation of the active photoprotein.[18]

  • The active this compound is now ready for bioluminescence assays.

Visualizations

Obelin_Expression_Workflow Figure 1. General Workflow for this compound Fusion Protein Production cluster_0 Gene to Plasmid cluster_1 Protein Expression cluster_2 Downstream Processing cluster_3 Final Product Gene Synthesis\n(Codon Optimized) Gene Synthesis (Codon Optimized) Cloning into\nExpression Vector Cloning into Expression Vector Gene Synthesis\n(Codon Optimized)->Cloning into\nExpression Vector Transformation into\nE. coli Host Transformation into E. coli Host Cloning into\nExpression Vector->Transformation into\nE. coli Host Cell Culture\n(Growth to mid-log phase) Cell Culture (Growth to mid-log phase) Transformation into\nE. coli Host->Cell Culture\n(Growth to mid-log phase) Induction\n(e.g., IPTG) Induction (e.g., IPTG) Cell Culture\n(Growth to mid-log phase)->Induction\n(e.g., IPTG) Cell Harvest Cell Harvest Induction\n(e.g., IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Solubility Test Solubility Test Cell Lysis->Solubility Test Soluble Fraction Soluble Fraction Solubility Test->Soluble Fraction Soluble Inclusion Bodies Inclusion Bodies Solubility Test->Inclusion Bodies Insoluble Purification\n(Affinity Chromatography) Purification (Affinity Chromatography) Soluble Fraction->Purification\n(Affinity Chromatography) IB Solubilization\n& Refolding IB Solubilization & Refolding Inclusion Bodies->IB Solubilization\n& Refolding Apo-Obelin Activation\n(with Coelenterazine) Apo-Obelin Activation (with Coelenterazine) Purification\n(Affinity Chromatography)->Apo-Obelin Activation\n(with Coelenterazine) IB Solubilization\n& Refolding->Purification\n(Affinity Chromatography) Active this compound\nPhotoprotein Active this compound Photoprotein Apo-Obelin Activation\n(with Coelenterazine)->Active this compound\nPhotoprotein

Caption: Figure 1. General Workflow for this compound Fusion Protein Production

Troubleshooting_Flowchart Figure 2. Troubleshooting Low Yield of Active this compound decision decision process process io io result result start Start: Low/No Active Protein q1 Protein expression visible on SDS-PAGE? start->q1 a1_no Optimize: - Codon usage - Expression vector - E. coli strain - Induction conditions q1->a1_no No q2 Protein in soluble fraction? q1->q2 Yes a2_no Optimize for solubility: - Lower temperature - Lower [IPTG] - Add solubility tag - Co-express chaperones OR - Purify from inclusion bodies q2->a2_no No q3 Sufficient yield after purification? q2->q3 Yes a3_no Troubleshoot purification: - Check cell lysis efficiency - Add protease inhibitors - Optimize binding/wash/elution buffers q3->a3_no No q4 Protein active after coelenterazine addition? q3->q4 Yes a4_no Check: - Refolding conditions - Coelenterazine integrity - Presence of inhibitors - Assay conditions q4->a4_no No success Success: Active this compound Protein q4->success Yes

Caption: Figure 2. Troubleshooting Low Yield of Active this compound

Obelin_Bioluminescence Figure 3. Simplified this compound Bioluminescence Reaction Pathway Apo-Obelin Apo-Obelin Active Photoprotein\n(this compound-Coelenterazine-peroxide) Active Photoprotein (this compound-Coelenterazine-peroxide) Apo-Obelin->Active Photoprotein\n(this compound-Coelenterazine-peroxide) Coelenterazine Coelenterazine Coelenterazine->Active Photoprotein\n(this compound-Coelenterazine-peroxide) O2 O2 O2->Active Photoprotein\n(this compound-Coelenterazine-peroxide) Conformational Change Conformational Change Active Photoprotein\n(this compound-Coelenterazine-peroxide)->Conformational Change Binding of 3 Ca2+ Ca2+ Ca2+ Ca2+->Conformational Change CO2 CO2 Conformational Change->CO2 Excited State\nCoelenteramide Excited State Coelenteramide Conformational Change->Excited State\nCoelenteramide Decarboxylation Excited State\nCoelenteramide* Excited State Coelenteramide* Light (hv) Light (hv) Excited State\nCoelenteramide*->Light (hv) Ground State\nCoelenteramide Ground State Coelenteramide Excited State\nCoelenteramide->Ground State\nCoelenteramide

Caption: Figure 3. Simplified this compound Bioluminescence Reaction Pathway

References

Obelin Activity Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Obelin activity in your research. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it produce light?

A1: this compound is a calcium-activated photoprotein, a type of bioluminescent protein, originally isolated from the hydroid Obelia geniculata.[1] It exists as a stable complex of an apoprotein, a chromophore called coelenterazine (B1669285), and molecular oxygen.[2] The bioluminescent reaction is triggered by the binding of calcium ions (Ca²⁺), which causes a conformational change in the protein. This change allows this compound to catalyze the oxidation of coelenterazine, resulting in the emission of blue light, typically around 480 nm, and the release of carbon dioxide (CO₂).[2][3]

Q2: What is the optimal pH for this compound activity?

A2: The stability and activity of this compound are pH-dependent. Crude extracts of this compound show optimal stability at a pH of 7.0.[1] It is recommended to maintain a buffer pH around this neutral value for most applications to ensure maximal and reproducible activity.

Q3: What is the role of calcium in the this compound reaction?

A3: Calcium is the primary activator of the this compound bioluminescent reaction.[1][2] The binding of Ca²⁺ ions to specific sites on the this compound protein is the direct trigger for the conformational changes that lead to the oxidation of coelenterazine and subsequent light emission.[2][4] The rate of the luminescence reaction is proportional to the square of the free Ca²⁺ concentration in the presence of EGTA buffers.[1]

Q4: Are there any ions that interfere with this compound activity?

A4: Yes, certain ions can affect this compound's light emission. While Strontium (Sr²⁺) can also stimulate luminescence, this compound has a lower affinity for it compared to Ca²⁺.[1] Importantly, Magnesium (Mg²⁺) has been shown to inhibit the Ca²⁺-activated luminescence of this compound.[1] Therefore, it is crucial to consider the concentration of Mg²⁺ in your assay buffer, especially when studying intracellular calcium dynamics where Mg²⁺ is present.

Q5: How should I prepare and store coelenterazine?

A5: Coelenterazine is susceptible to oxidation, so proper handling is crucial. For non-water-soluble forms, it is best to prepare stock solutions in methanol (B129727) or ethanol; avoid using DMSO as it can affect stability.[5][6] For long-term storage, keep solid coelenterazine at -20°C or -70°C, protected from light and under an inert gas like nitrogen or argon.[5] Stock solutions should also be stored at -70°C and protected from light.[5] It is advisable to prepare fresh working solutions from the stock for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based assays.

Issue Potential Cause Recommended Solution
Weak or No Luminescence Signal Suboptimal pH: The buffer pH is outside the optimal range for this compound activity.Ensure your assay buffer is maintained at a pH of approximately 7.0.[1]
Insufficient Calcium: The concentration of free Ca²⁺ is too low to trigger the reaction.Verify the concentration of your calcium solution. Ensure that chelating agents like EDTA or EGTA are not present in excess in the final reaction mixture, unless they are part of a Ca²⁺ buffering system.
Degraded Coelenterazine: Coelenterazine has been oxidized due to improper storage or handling.Prepare fresh coelenterazine solutions. Always store solid and stock solutions protected from light at -70°C.[5]
Presence of Inhibitors: Your buffer may contain inhibitory ions like Mg²⁺.Review your buffer composition. If possible, perform the assay in a buffer with low or no Mg²⁺, or account for its inhibitory effect.[1]
High Background Signal Coelenterazine Auto-oxidation: Coelenterazine can spontaneously oxidize, leading to background luminescence.Prepare coelenterazine solutions fresh before the experiment. Minimize the exposure of coelenterazine to light and air.
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that cause chemiluminescence.Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Rapid Decay of Luminescence Signal High Calcium Concentration: A large excess of calcium can lead to a rapid peak of luminescence followed by a fast decay.[1]If you need a more sustained signal, consider using a Ca²⁺/EGTA buffer system to control the free calcium concentration. For kinetic studies, ensure your luminometer is set to measure the initial peak of light emission.
Assay Temperature: Temperature can influence the kinetics of the enzymatic reaction.Perform your assays at a consistent and controlled temperature. If not specified, room temperature is a common starting point.

Data Presentation

Summary of Optimal Buffer Conditions for this compound Activity
Parameter Optimal Condition/Concentration Notes
pH 7.0Stability of crude this compound extracts is optimal at this pH.[1]
Activating Ion Calcium (Ca²⁺)Luminescence is proportional to the square of the free Ca²⁺ concentration.[1]
Inhibitory Ion Magnesium (Mg²⁺)Mg²⁺ inhibits Ca²⁺-activated luminescence.[1]
Alternative Activator Strontium (Sr²⁺)This compound has a lower affinity for Sr²⁺ compared to Ca²⁺.[1]

Experimental Protocols

Standard this compound Luminescence Assay for Calcium Detection

This protocol provides a general framework for measuring calcium using this compound. Adjustments may be necessary based on the specific experimental setup and instrumentation.

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl, 100 mM KCl, pH 7.0.

  • This compound Reconstitution Buffer: 20 mM Tris-HCl, 1 mM EDTA, pH 7.0.

  • Coelenterazine Stock Solution: Dissolve coelenterazine in methanol to a concentration of 1 mg/mL. Store at -70°C in the dark.

  • This compound Working Solution: Reconstitute lyophilized apo-Obelin in the reconstitution buffer. Incubate with an excess of coelenterazine (e.g., 5-10 µM final concentration) in the dark at 4°C for at least 4 hours to form the active this compound photoprotein.

  • Calcium Standard Solutions: Prepare a series of calcium standard solutions in the assay buffer using a calcium salt (e.g., CaCl₂). For precise control of free calcium, Ca²⁺/EGTA buffers can be used.[1]

2. Assay Procedure:

  • Plate Preparation: Pipette your samples (containing unknown amounts of calcium) and calcium standards into the wells of a white or black 96-well microplate.

  • Reagent Equilibration: Allow all reagents and the plate to equilibrate to the desired assay temperature (e.g., room temperature).

  • Initiation of Luminescence: Using a luminometer with an injector, inject the this compound working solution into each well.

  • Signal Measurement: Immediately measure the luminescence signal. The light emission peaks within the first 100 milliseconds and then decays.[1] It is crucial to measure the peak intensity or the integrated signal over a short period (e.g., the first 10 seconds).[1]

  • Data Analysis: Subtract the background luminescence (from a no-calcium control) from all readings. Plot a standard curve of luminescence intensity versus calcium concentration. Use this curve to determine the calcium concentration in your unknown samples.

Visualizations

This compound Activation Pathway

Obelin_Activation cluster_pre_activation Inactive State cluster_activation Activation cluster_post_activation Active State & Reaction Obelin_Inactive Inactive this compound (Apo-obelin + Coelenterazine) Obelin_Active Active this compound-Ca²⁺ Complex Ca Ca²⁺ Ca->Obelin_Inactive Binding Oxidation Coelenterazine Oxidation Obelin_Active->Oxidation Catalysis Light Light Emission (~480 nm) Oxidation->Light Products Coelenteramide (B1206865) + CO₂ Oxidation->Products

Caption: The binding of calcium ions to inactive this compound triggers a conformational change, leading to the catalytic oxidation of coelenterazine and the emission of light.

General Experimental Workflow for this compound Assay

Obelin_Workflow Start Start Reagent_Prep Prepare Assay Buffer, This compound, and Ca²⁺ Standards Start->Reagent_Prep Plate_Loading Pipette Samples and Standards into 96-well Plate Reagent_Prep->Plate_Loading Equilibration Equilibrate Plate and Reagents to Assay Temperature Plate_Loading->Equilibration Injection Inject this compound Working Solution into Wells Equilibration->Injection Measurement Measure Luminescence Immediately Injection->Measurement Analysis Data Analysis: Standard Curve & Calculation Measurement->Analysis End End Analysis->End

Caption: A typical workflow for conducting a calcium assay using this compound, from reagent preparation to data analysis.

References

signal stability and decay kinetics of Obelin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoprotein Obelin. The information focuses on addressing common issues related to signal stability and decay kinetics that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format to help you troubleshoot your this compound-based assays.

Q1: I am not detecting any bioluminescent signal after adding my sample.

A1: The absence of a signal can be attributed to several factors:

  • Calcium Concentration: this compound's bioluminescence is triggered by the binding of calcium ions.[1][2] Ensure that your buffer contains a sufficient concentration of Ca²⁺ to initiate the reaction. The final Ca²⁺ concentration should typically be in the millimolar range for a maximal signal.

  • This compound Integrity: The protein may have degraded due to improper storage. Recombinant this compound is stable for up to 24 months when stored at -20°C.[3] Avoid repeated freeze-thaw cycles.

  • Missing Coelenterazine (B1669285): this compound is a photoprotein, which is a stable complex of the apoprotein and coelenterazine (the luciferin).[2] If you are working with apo-obelin, you must first charge it with coelenterazine in a calcium-free environment to form active this compound.

  • Incorrect pH: The pH of the reaction buffer can influence the light-emitting reaction. While this compound is active over a range of pH values, extreme pH levels can denature the protein. Check that your buffer pH is within the optimal range (typically pH 7.0-7.5).

Q2: The bioluminescent signal is much weaker than expected.

A2: A weak signal can be a result of suboptimal reaction conditions or reagent issues:

  • Low Calcium Levels: The intensity of the light flash is dependent on the concentration of calcium ions. A low Ca²⁺ concentration will result in a proportionally lower light output.

  • Inhibitors: Your sample may contain substances that inhibit the this compound reaction. Chelating agents like EDTA or EGTA will bind Ca²⁺ and prevent the reaction from occurring.

  • Sub-optimal Coelenterazine Analogues: While various coelenterazine analogues can be used with this compound, some may result in significantly lower light output compared to the native coelenterazine.[4][5]

  • Instrument Settings: Ensure your luminometer's sensitivity settings are appropriate for the expected signal intensity and that the correct emission filter (if any) is in place. The peak emission for native this compound is around 485 nm.[3]

Q3: The signal decays too rapidly for me to get a stable reading.

A3: this compound is known for its characteristic flash-type kinetics. The light signal reaches its peak in less than 100 milliseconds and decays in under a second.[3] This is an intrinsic property of the protein.

  • Luminometer with Injector: To accurately measure the peak signal, it is essential to use a luminometer equipped with an automatic injector. The injector allows for the rapid addition of calcium or your sample to the this compound solution while the instrument is actively reading.

  • Data Acquisition Rate: Set your luminometer's data acquisition rate to its maximum setting to capture the rapid rise and fall of the light signal.

  • Kinetic Profile Analysis: Instead of a single reading, analyze the entire kinetic profile of the light emission. The peak light intensity or the integral of the signal over a short period (e.g., the first second) are the most reliable quantitative measures.

Q4: My results are inconsistent between experiments.

A4: Inconsistent results often point to variations in experimental setup and execution.

  • Reagent Preparation: Prepare fresh reagents for each experiment, especially the calcium solution.

  • Pipetting Accuracy: Ensure precise and consistent pipetting, as small volume variations can lead to significant differences in signal intensity.

  • Temperature: Perform experiments at a consistent temperature, as reaction kinetics can be temperature-dependent.

  • Mixing: Inadequate or inconsistent mixing upon reagent injection can lead to variable results. Ensure the luminometer's injection and mixing parameters are optimized.

Quantitative Data on this compound Properties

The following tables summarize key quantitative data for wild-type recombinant this compound.

Table 1: General Properties of Recombinant this compound

PropertyValueReference
Molecular Weight~21,000 Da[3]
Bioluminescence Peak~485 nm[3]
Calcium Binding Sites3[3]
Storage StabilityUp to 24 months at -20°C[3]

Table 2: Signal Kinetics of Recombinant this compound

ParameterValueReference
Time to Peak Intensity< 100 milliseconds[3]
Signal Decay Time< 1 second[3]
Reaction TypeFlash Luminescence[3]

Experimental Protocols

Protocol: Measuring this compound Signal Decay Kinetics

This protocol outlines the steps to measure the characteristic flash kinetics of this compound upon the addition of calcium.

Materials:

  • Recombinant this compound solution (e.g., 1 mg/mL in a calcium-free buffer like 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)

  • Calcium solution (e.g., 100 mM CaCl₂ in 20 mM Tris-HCl, pH 7.2)

  • Assay buffer (20 mM Tris-HCl, pH 7.2)

  • Luminometer with at least one automatic injector

  • Luminometer tubes or plates

Procedure:

  • Instrument Setup:

    • Turn on the luminometer and allow the detector to stabilize.

    • Set the instrument to perform a kinetic read (measuring light output over time).

    • Set the data acquisition rate to the fastest possible setting (e.g., 0.01-0.1 seconds per reading).

    • Set the total read time to 5-10 seconds to capture the full decay curve.

    • Prime the injector with the calcium solution.

  • Sample Preparation:

    • Prepare a working solution of this compound by diluting it in the assay buffer. The final concentration will depend on the sensitivity of your luminometer.

    • Add the diluted this compound solution to a luminometer tube (e.g., 50-100 µL).

  • Measurement:

    • Place the tube in the luminometer.

    • Start the measurement protocol.

    • The instrument will begin reading the baseline luminescence (calcium-independent signal).[4]

    • After a brief delay (e.g., 1-2 seconds), the injector will automatically dispense a set volume of the calcium solution (e.g., 50-100 µL) into the tube, initiating the reaction.

    • The luminometer will record the rapid flash of light and its subsequent decay.

  • Data Analysis:

    • Export the kinetic data (Relative Light Units vs. Time).

    • Determine the peak light intensity (I_max).

    • Calculate the decay rate constant (k) by fitting the decay portion of the curve to a first-order exponential decay equation: I(t) = I_max * e^(-kt).[6][7]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

Obelin_Calcium_Signaling cluster_cell Cell Interior Stimulus External Stimulus (e.g., Neurotransmitter) Receptor Membrane Receptor Stimulus->Receptor CaChannel Ca²⁺ Channel Receptor->CaChannel opens Ca_cytosol ↑ Intracellular [Ca²⁺] CaChannel->Ca_cytosol Ca²⁺ influx ER Endoplasmic Reticulum (Ca²⁺ Store) ER->Ca_cytosol Ca²⁺ release This compound This compound Ca_cytosol->this compound binds Light Light Emission (~485 nm) This compound->Light triggers

Caption: Calcium signaling pathway leading to this compound bioluminescence.

Obelin_Assay_Workflow A Prepare Reagents (this compound, Ca²⁺ Solution, Buffer) C Pipette this compound Solution into Luminometer Tube A->C B Set Luminometer Parameters (Kinetic Read, Injector Speed) D Place Tube in Luminometer and Start Measurement B->D C->D E Automatic Injection of Ca²⁺ Triggers Light Flash D->E F Record Luminescence vs. Time Data E->F G Analyze Data (Peak Intensity, Decay Constant) F->G

Caption: Standard experimental workflow for an this compound flash assay.

Troubleshooting_Logic cluster_no_signal Troubleshooting: No Signal cluster_weak_signal Troubleshooting: Weak/Inconsistent Signal Start Start: Experiment Fails Q1 Is there ANY signal? Start->Q1 A1_No No Signal Q1->A1_No No A1_Yes Weak or Inconsistent Signal Q1->A1_Yes Yes Check_Ca Verify Ca²⁺ concentration in final reaction volume A1_No->Check_Ca Check_Injector Check luminometer injector for clogs and volume accuracy A1_Yes->Check_Injector Check_this compound Check this compound storage and expiration date Check_Ca->Check_this compound Check_Chelators Test for inhibitors (e.g., EDTA) in sample Check_this compound->Check_Chelators Check_Reagents Prepare fresh reagents and verify concentrations Check_Injector->Check_Reagents Check_Temp Ensure consistent assay temperature Check_Reagents->Check_Temp

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

Obelin Technical Support Center: Best Practices for Handling, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling and storing Obelin, a calcium-sensitive photoprotein widely used in biological research. Adherence to these guidelines is crucial for ensuring the stability, activity, and consistent performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized this compound?

A1: Proper reconstitution is critical for preserving this compound's activity. Follow these steps for optimal results:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes. This prevents condensation from forming on the protein.[1][2]

  • Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1 minute) to ensure the lyophilized powder is collected at the bottom.[2][3]

  • Reconstitution: Reconstitute the lyophilized this compound in a buffer of your choice. While sterile, purified water or PBS can be used, a buffer containing a chelating agent is often recommended to prevent premature activation by trace calcium.[4] A common reconstitution buffer is 10 mM Tris-HCl, 1 mM EDTA, pH 7.4. Gently swirl the vial to dissolve the protein. Avoid vigorous shaking or vortexing, as this can cause denaturation.[1][2]

  • Incubation: Allow the vial to stand at room temperature for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.[1][2]

Q2: What are the optimal storage conditions for this compound?

A2: The appropriate storage conditions depend on the form of this compound (lyophilized or reconstituted) and the intended duration of storage.

FormStorage TemperatureDurationNotes
Lyophilized -20°CUp to 24 monthsProtect from moisture.
Reconstituted (Stock Solution) -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Reconstituted (Working Solution) 4°CUp to 1 weekProtect from light.
Reconstituted (Working Solution) Room Temperature (23°C)Up to 24 hoursFor immediate use. Protect from light.[5][6]

Q3: How many times can I freeze and thaw my reconstituted this compound solution?

A3: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to protein denaturation and a significant loss of activity.[7][8] For reconstituted this compound, it is best practice to prepare single-use aliquots and store them at -20°C. When an aliquot is thawed, it should be used for the experiment and any remaining solution should be discarded or stored at 4°C for a very short period (no more than a day).

Q4: Is this compound sensitive to light?

A4: Yes, photoproteins like this compound can be sensitive to light exposure, which can lead to a decrease in activity. Both lyophilized and reconstituted this compound should be protected from direct light.[9][10] When working with this compound solutions, it is advisable to use amber-colored tubes or wrap tubes in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Luminescence Signal 1. Inactive this compound: Improper storage, repeated freeze-thaw cycles, or exposure to light. 2. Insufficient Calcium: The intracellular calcium concentration did not reach the threshold for this compound activation. 3. Low this compound Concentration: Incorrect dilution or insufficient loading into cells. 4. Instrument Settings: Incorrect luminometer settings (e.g., gain, integration time).1. Use a fresh, properly stored and handled aliquot of this compound. 2. Use a positive control such as a calcium ionophore (e.g., ionomycin) to confirm that the cells can respond to a calcium stimulus.[11] 3. Optimize the this compound concentration and loading conditions. 4. Optimize luminometer settings for your specific assay plate and conditions. Ensure the "read" is initiated immediately after calcium injection.
High Background Luminescence 1. Calcium Contamination: Presence of trace amounts of calcium in buffers or on labware. 2. Autoluminescence: Some assay components or the cells themselves may emit light. 3. Light Leakage: Inadequate light-tightness of the luminometer or microplate.1. Use high-purity, calcium-free water and reagents. Treat all solutions with a chelating resin if necessary. 2. Run a control with all assay components except this compound to measure background luminescence. 3. Use opaque, white-walled microplates designed for luminescence assays. Ensure the luminometer is in a dark environment.[12]
High Variability Between Replicates 1. Pipetting Errors: Inconsistent volumes of cells or reagents. 2. Uneven Cell Seeding: Non-uniform cell density across the wells of the microplate. 3. Temperature Gradients: Uneven temperature across the assay plate.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure a homogenous cell suspension before and during plating. 3. Equilibrate the plate to the assay temperature before starting the experiment.

Experimental Protocols

Protocol: Measuring Intracellular Calcium Release Following Gq-Coupled GPCR Activation

This protocol outlines the steps for using this compound to measure changes in intracellular calcium concentration in response to the activation of a Gq-protein coupled receptor (GPCR).

Materials:

  • HEK293 cells (or other suitable cell line) expressing the Gq-coupled GPCR of interest

  • Lyophilized recombinant this compound

  • Reconstitution Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • GPCR Agonist

  • Calcium Ionophore (e.g., Ionomycin) as a positive control

  • Opaque, white-walled 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed the cells into the opaque-walled microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Loading:

    • On the day of the experiment, reconstitute the lyophilized this compound in Reconstitution Buffer to a stock concentration of 1 mg/mL.

    • Dilute the this compound stock solution in Assay Buffer to the desired final loading concentration (typically 1-5 µg/mL).

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add the this compound loading solution to each well and incubate for 2-4 hours at 37°C in the dark.

  • Assay:

    • After incubation, gently wash the cells twice with Assay Buffer to remove any unloaded this compound.

    • Add fresh Assay Buffer to each well.

    • Place the plate in a luminometer equipped with an injector.

    • Set the luminometer to record luminescence kinetically.

    • Inject the GPCR agonist into the wells and immediately begin recording the luminescence signal for 60-120 seconds.

    • For a positive control, inject a calcium ionophore (e.g., 1 µM Ionomycin) to induce a maximal calcium response.

  • Data Analysis:

    • The luminescence signal is directly proportional to the intracellular calcium concentration.

    • Data can be expressed as Relative Light Units (RLU) or as a fold change over the baseline signal before agonist addition.

Visualizations

Workflow for Handling and Storing this compound

Obelin_Handling_Workflow cluster_storage Storage cluster_handling Handling Lyophilized Lyophilized this compound (-20°C, up to 24 months) Reconstitute Reconstitute in appropriate buffer Lyophilized->Reconstitute Equilibrate & Centrifuge Reconstituted Reconstituted Aliquots (-20°C, up to 6 months) Use Use in Experiment Reconstituted->Use Thaw one aliquot Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Aliquot->Reconstituted GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release This compound This compound + Ca²⁺ -> Light Ca_release->this compound Activates Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release

References

Validation & Comparative

A Comparative Guide to Obelin and Aequorin for Calcium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium detection, the choice between the photoproteins Obelin and Aequorin is a critical one. Both are bioluminescent reporters that emit light in the presence of calcium, offering a powerful tool for studying calcium signaling pathways. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable probe for your research needs.

Performance Comparison: this compound vs. Aequorin

A direct comparison of the key biochemical and photophysical properties of this compound and Aequorin is essential for understanding their respective advantages and limitations. The following table summarizes these characteristics based on available experimental data.

PropertyThis compoundAequorinReferences
Source Organism Obelia geniculata (hydroid)Aequorea victoria (jellyfish)[1][2]
Molecular Weight ~22 kDa~21 kDa[3][4]
Calcium Binding Sites 3 EF-hand domains3 EF-hand domains[5][6]
Calcium Stoichiometry for Luminescence At least 3 Ca²⁺ ionsAt least 2 Ca²⁺ ions[7]
Emission Maximum (native coelenterazine) ~485 nm (blue)~470 nm (blue)[4][8][9]
pH Sensitivity More sensitive to pH changes; a shift from pH 6.8 to 7.1 causes a ~0.37 pCa unit shift in the light vs. pCa curve.Less sensitive to pH changes; a shift from pH 6.8 to 7.1 causes a ~0.2 pCa unit shift in the light vs. pCa curve.[7]
Luminescence Kinetics Faster rise and decay kinetics. The peak of luminescence occurs within 100ms, followed by an exponential decay.Slower rise and decay kinetics compared to this compound.[1][4][5][10]
Inhibition by Mg²⁺ YesYes[1]
Cysteine Residues 53[11]

Mechanism of Action

Both this compound and Aequorin are photoproteins that exist as a complex of an apoprotein and the luciferin (B1168401) coelenterazine (B1669285). The binding of calcium ions to the EF-hand domains of the apoprotein induces a conformational change. This change triggers the oxidation of coelenterazine, resulting in the production of coelenteramide, carbon dioxide, and a flash of blue light.

cluster_inactive Inactive State cluster_active Active State Apoprotein Apoprotein (this compound or Aequorin) Photoprotein Active Photoprotein (Apo-protein + Coelenterazine) Apoprotein->Photoprotein + O₂ Coelenterazine Coelenterazine (Luciferin) Coelenterazine->Photoprotein Luminescence Luminescence (Light Emission) Photoprotein->Luminescence Oxidation Calcium Ca²⁺ Calcium->Photoprotein Binding Coelenteramide Coelenteramide + CO₂ Luminescence->Coelenteramide Results in

Mechanism of bioluminescent calcium detection by this compound and Aequorin.

Experimental Protocols

The following provides a generalized methodology for the use of this compound or Aequorin in mammalian cells for intracellular calcium detection.

Expression of Apoprotein in Target Cells
  • Vector Construction : The cDNA encoding the apoprotein (apo-obelin or apo-aequorin) is cloned into a suitable mammalian expression vector. For targeted measurements, localization signals (e.g., for mitochondria or endoplasmic reticulum) can be fused to the apoprotein sequence.

  • Transfection : The expression vector is transfected into the target mammalian cells using standard methods such as lipofection or electroporation. Allow 24-48 hours for protein expression.[12][13]

Reconstitution of the Active Photoprotein
  • Coelenterazine Loading : The transfected cells are incubated with the luciferin, coelenterazine, or one of its analogs. Coelenterazine is membrane-permeable and will enter the cells to combine with the apoprotein, forming the active photoprotein complex.[12][13]

    • A typical concentration for coelenterazine is 5 µM.[12]

    • Incubation is typically carried out for 1-2 hours at 37°C in the dark, as coelenterazine is light-sensitive.[12][14]

Luminescence Measurement
  • Cell Preparation : After reconstitution, cells are washed to remove excess coelenterazine.

  • Stimulation : The cells are placed in a luminometer. The experiment is initiated by adding a stimulus (e.g., an agonist) to induce an intracellular calcium transient.

  • Data Acquisition : The light emission resulting from the calcium-photoprotein interaction is recorded by the luminometer. The data is typically collected as relative light units (RLU) over time.[12]

Data Analysis and Calibration

  • Conversion to Calcium Concentration : The raw luminescence data (RLU) can be converted to calcium concentration. This often involves lysing the cells at the end of the experiment with a detergent (e.g., digitonin) in a calcium-rich buffer to measure the total remaining luminescence (Lmax).[12] The fractional rate of consumption (L/Lmax) is then used in calibration algorithms to estimate the intracellular calcium concentration.[13]

Transfection 1. Transfect cells with apoprotein cDNA Expression 2. Allow 24-48h for apoprotein expression Transfection->Expression Reconstitution 3. Incubate with Coelenterazine (1-2h, 37°C, dark) Expression->Reconstitution Washing 4. Wash cells to remove excess Coelenterazine Reconstitution->Washing Measurement 5. Place in luminometer and add stimulus Washing->Measurement Acquisition 6. Record luminescence (RLU) Measurement->Acquisition Calibration 7. Lyse cells to measure Lmax and calibrate to [Ca²⁺] Acquisition->Calibration

Experimental workflow for calcium detection using this compound or Aequorin.

Choosing the Right Photoprotein

The selection between this compound and Aequorin should be guided by the specific requirements of the experiment:

  • For detecting rapid calcium transients : this compound, with its faster kinetics, may be more suitable for resolving fast cellular signaling events.[4][5]

  • For experiments in environments with potential pH fluctuations : Aequorin's lower sensitivity to pH might provide more stable and reliable measurements.[7]

  • For studies requiring higher calcium sensitivity : The differing calcium stoichiometry suggests that the two photoproteins may have different sensitivities in various calcium concentration ranges. The specific calcium concentration range of interest should be a consideration.[7]

  • For applications involving protein engineering : The difference in the number of cysteine residues could be a factor in the design of fusion proteins or other modifications, as cysteines can be targets for labeling or be involved in disulfide bond formation that affects protein stability and function.[11]

References

A Comparative Guide to Calcium Indicators: Obelin vs. Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular and molecular biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes. This guide provides a comprehensive comparison between the bioluminescent photoprotein Obelin and a selection of widely used fluorescent calcium indicators, including Fura-2, Fluo-4, and the genetically encoded GCaMP family. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data and detailed methodologies, to facilitate an informed choice of calcium indicator for specific research needs.

At a Glance: Performance Characteristics

The selection of an appropriate calcium indicator hinges on a variety of factors, including the desired sensitivity, temporal resolution, and the experimental system. The following table summarizes key quantitative data for this compound and popular fluorescent indicators to aid in this decision-making process.

PropertyThis compoundFura-2Fluo-4GCaMP6sGCaMP6mGCaMP6f
Indicator Type Bioluminescent PhotoproteinRatiometric Fluorescent DyeSingle-Wavelength Fluorescent DyeGenetically Encoded Fluorescent ProteinGenetically Encoded Fluorescent ProteinGenetically Encoded Fluorescent Protein
Signal Output Light Emission (Bioluminescence)Fluorescence Ratio (340/380 nm)Fluorescence IntensityFluorescence IntensityFluorescence IntensityFluorescence Intensity
Wavelength (nm) Emission Peak: ~485Excitation: 340/380, Emission: ~510[1]Excitation: ~490, Emission: ~520[2]Excitation: ~488, Emission: ~510Excitation: ~488, Emission: ~510Excitation: ~488, Emission: ~510
Ca²⁺ Affinity (Kd) ~1-10 µM (Varies with isoform)~145 nM[2]~345 nM[3]~144 nM[4]~167 nM[4]~375 nM[4]
Quantum Yield Bioluminescence: ~0.19-0.25[5]Fluorescence: ~0.23-0.49Fluorescence: ~0.14-0.8Fluorescence: HighFluorescence: HighFluorescence: High
Kinetics: Rise Time <100 msec to peak[6]FastFast~70 msec (20-80%)[4]~120 msec (20-80%)[4]~160 msec (20-80%)[4]
Kinetics: Decay Time <1 second[6]FastFast~900 msec (80-20%)[4]~750 msec (80-20%)[4]~400 msec (80-20%)[4]
Signal-to-Noise Ratio High (low background)Moderate to HighHighHighHighHigh
Phototoxicity NoneHigh (UV excitation)[4]ModerateLowLowLow
Cell Loading Microinjection, electroporation, gene expressionAM Ester Loading[2]AM Ester Loading[2]Gene ExpressionGene ExpressionGene Expression

Signaling Pathways and Detection Mechanisms

The fundamental principles behind calcium detection differ significantly between this compound and fluorescent indicators.

This compound: A Bioluminescent Reaction

This compound is a photoprotein isolated from the hydroid Obelia longissima. It exists as a complex of the apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen. The binding of Ca²⁺ ions to this compound's EF-hand domains induces a conformational change, triggering the oxidative decarboxylation of coelenterazine (B1669285). This reaction results in the emission of a flash of blue light. A key feature of this mechanism is that it is a self-contained bioluminescent system that does not require an external light source for excitation, thereby eliminating issues of phototoxicity and autofluorescence.[7]

This compound Signaling Pathway Ca2 Intracellular Ca²⁺ This compound This compound-Coelenterazine Complex Ca2->this compound Binds to EF-hand domains ConformationalChange Conformational Change This compound->ConformationalChange Triggers Oxidation Oxidative Decarboxylation of Coelenterazine ConformationalChange->Oxidation Catalyzes Light Bioluminescent Light Emission (~485 nm) Oxidation->Light Results in

This compound calcium detection mechanism.

Fluorescent Indicators: Excitation and Emission

Fluorescent calcium indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They require an external light source for excitation and are broadly categorized into ratiometric and single-wavelength indicators.

  • Ratiometric Indicators (e.g., Fura-2): These dyes exhibit a shift in their optimal excitation or emission wavelength upon Ca²⁺ binding. For Fura-2, the excitation maximum shifts from around 380 nm in the Ca²⁺-free state to 340 nm when bound to Ca²⁺, while the emission remains at approximately 510 nm.[1] By calculating the ratio of fluorescence intensities at the two excitation wavelengths, a more accurate and quantitative measurement of Ca²⁺ concentration can be obtained, as it corrects for variations in dye concentration, cell thickness, and photobleaching.[8]

  • Single-Wavelength Indicators (e.g., Fluo-4): These indicators show a significant increase in fluorescence intensity upon Ca²⁺ binding without a considerable shift in their excitation or emission spectra.[2] They are generally brighter than ratiometric dyes and are well-suited for detecting rapid Ca²⁺ transients.

  • Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP): GECIs are proteins engineered to fluoresce upon Ca²⁺ binding. GCaMP, for instance, is a fusion of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide.[2] Ca²⁺ binding to the calmodulin moiety induces a conformational change that alters the chromophore environment of the cpGFP, leading to an increase in fluorescence.

Fluorescent Indicator Signaling Pathway cluster_0 Excitation cluster_1 Intracellular Environment cluster_2 Detection ExcitationLight Excitation Light (e.g., 340/380 nm for Fura-2, ~490 nm for Fluo-4/GCaMP) BoundIndicator Ca²⁺-Bound Indicator ExcitationLight->BoundIndicator Excites Ca2 Intracellular Ca²⁺ Indicator Fluorescent Indicator (e.g., Fura-2, Fluo-4, GCaMP) Ca2->Indicator Binds to Fluorescence Fluorescence Emission (e.g., ~510 nm) BoundIndicator->Fluorescence Emits

Fluorescent calcium indicator mechanism.

Experimental Protocols

To ensure a robust and objective comparison of calcium indicators, a standardized experimental workflow is crucial. The following sections outline the key steps for a comparative analysis.

General Experimental Workflow for Comparison

A head-to-head comparison of this compound and fluorescent indicators in the same cellular system provides the most reliable data. This workflow outlines the key stages of such a comparative experiment.

Comparative Experimental Workflow cluster_loading cluster_imaging cluster_data cluster_analysis CellCulture Cell Culture (e.g., HEK293, HeLa, Neurons) IndicatorLoading Indicator Loading CellCulture->IndicatorLoading ObelinLoading This compound Loading (e.g., Microinjection, Gene Expression) FluorescentLoading Fluorescent Dye Loading (AM Ester Incubation) Imaging Imaging Setup ObelinLoading->Imaging FluorescentLoading->Imaging Luminometer Luminometer/Bioluminescence Microscope (for this compound) FluorescenceMicroscope Fluorescence Microscope (for Fluorescent Dyes) Stimulation Cellular Stimulation (e.g., Agonist, Ionophore) Imaging->Stimulation DataAcquisition Data Acquisition Stimulation->DataAcquisition LuminescenceData Luminescence Intensity vs. Time FluorescenceData Fluorescence Intensity/Ratio vs. Time Analysis Data Analysis DataAcquisition->Analysis Kinetics Kinetics (Rise/Decay Time) SNR Signal-to-Noise Ratio DoseResponse Dose-Response Curves Comparison Comparative Analysis Analysis->Comparison

Workflow for comparing calcium indicators.

Detailed Methodologies

1. Cell Preparation and Culture:

  • Cell Lines: Use a consistent cell line (e.g., HEK293, HeLa, or primary neurons) for all experiments to ensure comparability.

  • Culture Conditions: Maintain standard culture conditions (e.g., 37°C, 5% CO₂) and passage cells consistently.

  • Plating: Plate cells on appropriate culture vessels for imaging (e.g., black-walled, clear-bottom 96-well plates for plate reader assays or glass-bottom dishes for microscopy).

2. Indicator Loading:

  • This compound:

    • Gene Expression: For stable or transient expression, transfect cells with a plasmid encoding the this compound apoprotein. After expression, incubate cells with coelenterazine in a Ca²⁺-free medium to reconstitute the active photoprotein.

    • Microinjection/Electroporation: Directly introduce the purified this compound photoprotein into the cytoplasm. This method is more invasive but allows for precise control over the intracellular concentration.

  • Fluorescent Dyes (AM Ester Form):

    • Stock Solution: Prepare a stock solution of the AM ester dye (e.g., Fura-2 AM, Fluo-4 AM) in anhydrous DMSO.

    • Loading Buffer: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final working concentration (typically 1-5 µM). The addition of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization.

    • Incubation: Replace the culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C.

    • De-esterification: After incubation, wash the cells with fresh buffer to remove extracellular dye and allow for an additional 30 minutes for intracellular esterases to cleave the AM groups, trapping the active dye inside the cells.

3. Measurement of Intracellular Calcium:

  • Instrumentation:

    • This compound: Use a luminometer or a microscope equipped with a sensitive photon-counting camera.

    • Fluorescent Dyes: Use a fluorescence microscope or a plate reader with appropriate filter sets for the specific dye.

  • Baseline Measurement: Record the baseline signal (luminescence or fluorescence) before stimulation.

  • Stimulation: Induce a Ca²⁺ transient by adding a stimulus, such as a receptor agonist (e.g., ATP, carbachol) or a calcium ionophore (e.g., ionomycin).

  • Data Acquisition: Record the change in signal over time. For kinetic analysis, a high sampling rate is crucial.

4. Data Analysis:

  • Signal Normalization:

    • This compound: The raw luminescence data is often plotted as a function of time.

    • Fura-2: Calculate the ratio of the fluorescence emission at 510 nm when excited at 340 nm and 380 nm.[9]

    • Fluo-4/GCaMP: Express the change in fluorescence as a ratio over the baseline fluorescence (ΔF/F₀).

  • Kinetic Parameters: Determine the rise time (time to peak signal) and decay time (time for the signal to return to baseline) of the Ca²⁺ transient.

  • Signal-to-Noise Ratio (SNR): Calculate the ratio of the peak signal amplitude to the standard deviation of the baseline noise.

  • Dose-Response Curves: To determine the Ca²⁺ affinity, titrate the cells with increasing concentrations of a calcium ionophore in the presence of a Ca²⁺ buffer system and measure the corresponding signal change.

Conclusion

The choice between this compound and fluorescent calcium indicators is not a matter of one being universally superior to the other, but rather a decision based on the specific experimental requirements. This compound offers the distinct advantage of a bioluminescent signal, which eliminates phototoxicity and background autofluorescence, making it ideal for long-term measurements and in vivo imaging in deep tissues.[10] However, its signal is consumed upon reaction, and introducing the protein into cells can be more challenging than loading synthetic dyes.

Fluorescent indicators, particularly the newer generations like Cal-520 and the GCaMP series, provide high signal-to-noise ratios, a wide range of affinities, and excellent temporal resolution.[4] Ratiometric dyes like Fura-2 allow for quantitative measurements of Ca²⁺ concentrations, while single-wavelength indicators like Fluo-4 are exceptionally bright and well-suited for high-throughput screening. The genetically encoded nature of GCaMPs enables targeted expression in specific cell types or subcellular compartments, a significant advantage for in vivo studies.[2]

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate calcium indicator to achieve their scientific objectives and generate high-quality, reliable data on the intricate dynamics of intracellular calcium signaling.

References

A Head-to-Head Comparison: Obelin vs. Fura-2 for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes. The choice of indicator is a critical decision that dictates the quality, reliability, and biological relevance of the experimental data. This guide provides an objective comparison between two popular calcium indicators: the bioluminescent photoprotein Obelin and the ratiometric fluorescent dye Fura-2 (B149405).

Mechanism of Action: A Tale of Two Signals

This compound and Fura-2 employ fundamentally different mechanisms to report intracellular calcium concentrations.

This compound is a Ca²⁺-regulated photoprotein that produces light through a chemical reaction. It exists as a stable complex of the apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen. The binding of three Ca²⁺ ions triggers a conformational change that catalyzes the oxidation of coelenterazine (B1669285), resulting in a rapid flash of blue light.[1] This process is known as bioluminescence and, critically, requires no external light source for excitation.

Fura-2 is a synthetic, fluorescent dye that operates by changing its light absorption properties upon binding to calcium.[2] Researchers load the cell-permeable version, Fura-2 AM, into cells, where intracellular esterases cleave the AM group, trapping the active Fura-2 inside.[3][4] The indicator is then excited with ultraviolet (UV) light at two different wavelengths. The Ca²⁺-free form of Fura-2 is maximally excited at approximately 380 nm, while the Ca²⁺-bound form is excited at 340 nm.[2][5] Both forms emit green light at around 510 nm.[2][4] The ratio of the fluorescence intensity at these two excitation wavelengths is directly proportional to the intracellular Ca²⁺ concentration.[2]

G cluster_this compound This compound (Bioluminescence) cluster_fura2 Fura-2 (Fluorescence) Ca_O 3 Ca²⁺ Ions Obelin_complex This compound-Coelenterazine Complex Ca_O->Obelin_complex Binds to Conformation Conformational Change Obelin_complex->Conformation Oxidation Coelenterazine Oxidation Conformation->Oxidation Light_O Bioluminescence (~485 nm Flash) Oxidation->Light_O Emits UV_Light UV Excitation Light Fura2_bound Ca²⁺-Bound Fura-2 UV_Light->Fura2_bound Excites at 340 nm Fura2_unbound Ca²⁺-Free Fura-2 UV_Light->Fura2_unbound Excites at 380 nm Ca_F Ca²⁺ Ion Fura2_dye Fura-2 Dye Ca_F->Fura2_dye Binds to Light_F Fluorescence (~510 nm Emission) Fura2_bound->Light_F Fura2_unbound->Light_F Ratio Calculate 340/380 Ratio Light_F->Ratio

Caption: Mechanisms of this compound bioluminescence and Fura-2 fluorescence.

Quantitative Data Comparison

The selection of a calcium indicator often depends on specific experimental parameters. The table below summarizes the key quantitative differences between this compound and Fura-2.

FeatureThis compoundFura-2
Signal Type Bioluminescence (Light Emission)Fluorescence (Light Absorption & Emission)
Excitation Light None requiredRequired (UV light, ~340 nm / 380 nm)[2]
Emission Peak ~485 nm[1]~510 nm[2][4]
Ratiometric No (unless using engineered versions)Yes (Excitation ratio 340nm/380nm)[2][6][7]
Ca²⁺ Affinity (Kd) Varies with mutant (e.g., high µM range)~145 nM[2][6][7]
Kinetics Very Fast (Peak <100 ms, Decay <1 s)[1]Slower (k_off = 84 s⁻¹)[8][9]
Phototoxicity NoneHigh (due to UV excitation)[10][11][12][13]
Photobleaching NoneModerate (mitigated by ratiometry)[6][14]
Autofluorescence No interferencePotential interference
Signal-to-Noise Ratio Very HighGood to High
Loading Method Genetic encoding / Protein deliveryChemical (AM ester)[3][4]
Subcellular Targeting Straightforward (via genetic tags)[15][16]Difficult (prone to compartmentalization)[3]

Key Advantages of this compound

This compound's unique bioluminescent nature offers significant advantages, particularly for sensitive or long-term experiments.

  • No Phototoxicity or Photobleaching : The most significant advantage of this compound is the absence of an external excitation light source. Fluorescent dyes like Fura-2 require high-intensity UV light, which can generate reactive oxygen species (ROS) that damage cells, alter physiology, and ultimately lead to cell death.[10][13] The lack of excitation light completely circumvents phototoxicity and photobleaching, making this compound ideal for long-duration experiments and studies on sensitive cell types.[10]

  • Superior Signal-to-Noise Ratio : Fluorescence imaging often suffers from background noise caused by cellular autofluorescence and light scattering.[10] Since bioluminescence is an emission-only process, the background signal is virtually zero. This results in an exceptionally high signal-to-noise ratio, allowing for the detection of very small changes in calcium concentration.[17][18]

  • Precise Subcellular Targeting : As a protein, this compound is genetically encodable. This allows researchers to use genetic targeting sequences to express this compound in specific cell types or confine it to subcellular compartments like the mitochondria or endoplasmic reticulum.[15][16][19] This level of precision is difficult to achieve with chemical dyes, which often compartmentalize non-specifically.[3]

  • Ideal for In Vivo Imaging : The absence of excitation light and the high signal-to-noise ratio make this compound and other bioluminescent reporters highly suitable for in vivo small animal imaging, as the emitted light can be detected with high sensitivity through tissues.[17][20]

Key Advantages of Fura-2

Despite its limitations, Fura-2 remains a cornerstone of calcium imaging for several compelling reasons.

  • Accurate Ratiometric Quantification : The primary advantage of Fura-2 is its ratiometric nature. By calculating the ratio of fluorescence from 340 nm and 380 nm excitation, measurements become largely independent of variables that plague single-wavelength dyes, such as dye concentration, cell thickness, photobleaching, and dye leakage.[2][4][6][7][11] This allows for more accurate and reproducible quantification of absolute intracellular calcium concentrations.

  • High Sensitivity for Resting Calcium : With a dissociation constant (Kd) of approximately 145 nM, Fura-2 is highly sensitive to the low calcium levels typical of resting cells.[2][6][7] This makes it excellent for studying the initial phases of a calcium signal and small fluctuations around the baseline.

  • Well-Established and Characterized : As one of the first widely adopted calcium indicators, there is a vast body of literature and highly refined protocols for using Fura-2 across countless cell types and experimental systems.[3]

Experimental Protocols

The procedures for using this compound and Fura-2 differ significantly due to their distinct chemical natures.

Fura-2 AM Loading and Imaging Protocol

This protocol outlines the general steps for loading cultured cells with Fura-2 AM for fluorescence microscopy.

  • Reagent Preparation : Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.[11] This stock can be stored at -20°C, protected from light and moisture.[11][21] Prepare a physiological recording buffer (e.g., HBSS) with a pH of 7.2-7.4.[14]

  • Cell Preparation : Culture cells on glass coverslips suitable for imaging. Ensure cells are healthy and sub-confluent.

  • Loading Solution : On the day of the experiment, dilute the Fura-2 AM stock into the recording buffer to a final concentration of 1-5 µM.[4] It is often beneficial to add Pluronic F-127 (a mild surfactant) to aid in dye solubilization.[14]

  • Cell Loading : Remove the culture medium and replace it with the Fura-2 AM loading solution. Incubate the cells for 30-60 minutes at either room temperature or 37°C.[11][14][21] Optimal loading time and temperature should be determined empirically for each cell type.[3][11][14]

  • Wash and De-esterification : After loading, wash the cells with fresh recording buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester groups by cytosolic esterases.[3][21]

  • Imaging : Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for dual-wavelength excitation (340 nm and 380 nm) and emission collection at ~510 nm.[7]

  • Calibration (Optional) : To convert fluorescence ratios to absolute calcium concentrations, a calibration must be performed using calcium buffers and ionophores to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[4][21]

This compound Reconstitution and Measurement Protocol

This protocol describes a general workflow for measuring calcium using genetically encoded this compound.

  • Gene Delivery : Transfect cells with a plasmid encoding the this compound apoprotein. The plasmid can include targeting sequences for specific subcellular localization. For stable expression, a stable cell line can be generated.[22]

  • Protein Expression : Allow 24-48 hours for the cells to express the this compound protein.[22]

  • Reconstitution of Holoprotein : To form the active photoprotein, the cells must be incubated with the luciferin substrate, coelenterazine. Add coelenterazine to the cell culture medium and incubate in the dark.

  • Measurement : Place the cells in a luminometer or a microscope equipped with a highly sensitive photon-counting camera.

  • Stimulation : Initiate the experiment by adding the stimulus of interest (e.g., a neurotransmitter, drug, or ionophore) to trigger a calcium influx.

  • Data Acquisition : Record the resulting flash of bioluminescent light. The light intensity over time corresponds to the change in intracellular calcium concentration.

  • Calibration : The total light emission can be calibrated by lysing the cells at the end of the experiment to discharge all remaining active this compound.

G cluster_fura2_workflow Fura-2 Experimental Workflow cluster_obelin_workflow This compound Experimental Workflow prep_f Prepare Fura-2 AM Loading Solution load_f Incubate Cells (30-60 min) prep_f->load_f wash_f Wash & De-esterify (30 min) load_f->wash_f image_f Image on Microscope (Ex: 340/380, Em: 510) wash_f->image_f analyze_f Calculate Ratio & [Ca²⁺] image_f->analyze_f transfect_o Transfect Cells with This compound Gene express_o Express Protein (24-48 hrs) transfect_o->express_o reconstitute_o Incubate with Coelenterazine express_o->reconstitute_o measure_o Place in Luminometer or Darkbox Microscope reconstitute_o->measure_o stimulate_o Add Stimulus measure_o->stimulate_o acquire_o Record Light Emission stimulate_o->acquire_o

Caption: Simplified experimental workflows for Fura-2 and this compound.

Calcium Signaling Pathway Context

Both this compound and Fura-2 are tools used to measure the downstream effect of a signaling cascade—the rise in intracellular calcium. This event can be triggered by a multitude of upstream signals, such as the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the release of calcium from internal stores like the endoplasmic reticulum (ER) or influx from the extracellular space.

G cluster_indicators Stimulus External Stimulus (e.g., Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ Production PLC->IP3 IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Opens Ca_Increase Increased Cytosolic [Ca²⁺] Ca_Release->Ca_Increase Indicator Ca²⁺ Indicator Ca_Increase->Indicator Binds to Obelin_node This compound Indicator->Obelin_node Fura2_node Fura-2 Indicator->Fura2_node Signal Detectable Signal (Light) Obelin_node->Signal Fura2_node->Signal

Caption: Generic signaling pathway leading to calcium measurement.

Conclusion and Recommendations

The choice between this compound and Fura-2 is not about which indicator is universally "better," but which is better suited for a specific research question.

Choose this compound if your experiment involves:

  • Long-term imaging (hours to days) where phototoxicity would compromise the results.

  • Highly light-sensitive cells or biological processes.

  • High-throughput screening using a luminometer, where its simple "add-and-read" nature is advantageous.

  • In vivo imaging in small animal models.

  • Precise measurement within specific organelles , requiring genetically targeted expression.

Choose Fura-2 if your experiment requires:

  • Accurate, quantitative measurement of absolute intracellular calcium concentrations.

  • High sensitivity to small changes in calcium near resting levels.

  • Experiments where a well-documented and standardized protocol is preferred.

  • The use of standard fluorescence microscopy equipment that is readily available.

By understanding the distinct advantages and experimental considerations of both this compound and Fura-2, researchers can make an informed decision to select the optimal tool for elucidating the complex and vital role of calcium in cellular signaling.

References

A Comparative Guide to In Vivo Calcium Imaging: Obelin vs. GCaMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of neuroscience and drug development, the ability to visualize and quantify intracellular calcium (Ca²⁺) dynamics in living organisms is paramount. Genetically encoded calcium indicators (GECIs) have emerged as indispensable tools for these in vivo studies. Among the most prominent GECIs are the bioluminescent protein Obelin and the fluorescent protein family GCaMP. This guide provides an objective comparison of their performance for in vivo calcium imaging, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

At a Glance: this compound vs. GCaMP

FeatureThis compoundGCaMP
Signal Type BioluminescenceFluorescence
Excitation Light Not requiredRequired (e.g., ~488 nm)
Phototoxicity Virtually nonePotential for phototoxicity and photobleaching with long-term or high-intensity illumination.[1]
Signal-to-Noise Ratio (SNR) Generally lower than GCaMPHigh, with newer variants showing significant improvements.[2][3][4]
Temporal Resolution Can have fast kineticsContinuously improving with new variants (e.g., jGCaMP8f with rise times of ~2 ms).[4]
Cell-Type Specificity Achievable through targeted genetic expressionA key advantage, enabling precise monitoring of specific neuronal populations.
In Vivo Application Well-suited for long-term, non-invasive imagingWidely used for high-resolution imaging in various animal models.
Substrate Requirement Requires administration of coelenterazine (B1669285)None
Long-term Expression Generally well-toleratedCan lead to cytotoxicity and altered neuronal health with prolonged high expression.[5]

Signaling Pathways and Mechanism of Action

The fundamental difference between this compound and GCaMP lies in their mechanism of generating a detectable signal in response to calcium binding.

This compound: A Bioluminescent Photoprotein

This compound is a Ca²⁺-regulated photoprotein isolated from the hydroid Obelia longissima.[6] It exists as a stable complex of the apoprotein, a luminophore substrate (coelenterazine), and molecular oxygen. The binding of Ca²⁺ ions to this compound's EF-hand domains induces a conformational change. This change triggers the oxidative decarboxylation of coelenterazine, resulting in the emission of blue light.[6] A key advantage of this mechanism is the absence of a need for external excitation light, thereby eliminating the risk of phototoxicity.[1][7]

Obelin_Pathway Ca2_ion Ca²⁺ Obelin_inactive This compound-Coelenterazine (Inactive) Ca2_ion->Obelin_inactive Binding Obelin_active This compound-Coelenterazine-Ca²⁺ (Active) Photon Photon (Light) Obelin_active->Photon Oxidation Coelenteramide Coelenteramide + CO₂ Obelin_active->Coelenteramide Reaction Product

This compound signaling pathway.
GCaMP: A Fluorescent Calcium Sensor

GCaMP is a genetically engineered protein that fuses a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[8] In the absence of calcium, the cpGFP is in a low fluorescence state. The binding of Ca²⁺ to the CaM domain causes a conformational change that allows CaM to bind to the M13 peptide. This interaction shields the cpGFP chromophore from solvent quenching and increases its brightness, resulting in a fluorescent signal upon excitation with light.[8] Successive generations of GCaMP (e.g., GCaMP6, jGCaMP7, jGCaMP8) have been engineered to have improved sensitivity, kinetics, and signal-to-noise ratios.[2][3][4]

GCaMP_Pathway Ca2_ion Ca²⁺ GCaMP_inactive GCaMP (Low Fluorescence) Ca2_ion->GCaMP_inactive Binding GCaMP_active GCaMP-Ca²⁺ (High Fluorescence) Emission Emission Light (~510 nm) GCaMP_active->Emission Fluorescence Excitation Excitation Light (~488 nm) Excitation->GCaMP_active

GCaMP signaling pathway.

Quantitative Performance Comparison

The choice between this compound and GCaMP often depends on the specific requirements of the experiment, such as the need for high temporal resolution, long-term imaging, or minimizing cellular perturbation.

ParameterThis compoundGCaMP (jGCaMP8 variants)
Rise Time (in response to 1 AP) Can be fast, with some mutants showing a rapid rise in light signal.[9]jGCaMP8f: ~2 ms; jGCaMP8m: ~7 ms; jGCaMP8s: ~13 ms[4]
Decay Time (Half-life) Can have a fast decay component, but the overall signal can be prolonged.[9]jGCaMP8f: ~25 ms; jGCaMP8m: ~150 ms; jGCaMP8s: ~300 ms[3]
Signal Change (ΔF/F₀ for 1 AP) Not applicable (bioluminescence)jGCaMP8s: ~110%[4]
Signal-to-Noise Ratio (SNR for 1 AP) Generally lower due to lower photon flux compared to fluorescence.jGCaMP8s: ~41[4]
Calcium Affinity (Kd) Can be engineered to have different Ca²⁺ sensitivities.Varies across variants to suit different applications (e.g., detecting single spikes vs. tonic firing).

Experimental Protocols

Successful in vivo calcium imaging requires careful planning and execution of experimental procedures, from the delivery of the sensor to the imaging setup and data analysis.

Experimental Workflow

The general workflow for in vivo calcium imaging is similar for both this compound and GCaMP, with key differences in the imaging equipment and the need for substrate administration for this compound.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Sensor Delivery (Viral Vector/Transgenesis) B Surgical Preparation (e.g., Cranial Window) A->B C Animal Handling & Anesthesia B->C D_this compound Coelenterazine Administration (this compound) C->D_this compound If this compound D_GCaMP Fluorescence Excitation (GCaMP) C->D_GCaMP If GCaMP E Image Acquisition D_this compound->E D_GCaMP->E F Data Pre-processing (Motion Correction, etc.) E->F G Signal Extraction & Analysis F->G

General experimental workflow for in vivo calcium imaging.
Sensor Delivery

Both this compound and GCaMP are genetically encoded, allowing for their expression in specific cell types using various methods:

  • Viral Vectors: Adeno-associated viruses (AAVs) are commonly used to deliver the gene encoding the sensor to the target brain region. This method allows for spatially restricted and relatively rapid expression.

  • Transgenic Animals: Creating transgenic animal lines that express the sensor under the control of a cell-type-specific promoter enables long-term and stable expression in a defined population of cells throughout the nervous system.

In Vivo Imaging Setup

For this compound (Bioluminescence Imaging):

  • Microscope: A highly sensitive microscope equipped with a cooled charge-coupled device (CCD) camera is required to detect the low levels of emitted light.

  • Light Path: The setup should be light-tight to minimize background noise. No external light source for excitation is needed.

  • Substrate Administration: Coelenterazine, the substrate for this compound, must be administered to the animal. This can be done systemically (e.g., via intravenous or intraperitoneal injection) or locally.[10] The timing and dosage of coelenterazine administration are critical for optimal signal and need to be determined empirically for each experimental model. Water-soluble formulations of coelenterazine are available to improve bioavailability and reduce toxicity.[10][11]

For GCaMP (Fluorescence Imaging):

  • Microscope: A one-photon or two-photon microscope is typically used. Two-photon microscopy is often preferred for in vivo imaging due to its deeper tissue penetration and reduced light scattering.

  • Light Source: A laser is required to provide excitation light at the appropriate wavelength for the specific GCaMP variant (e.g., ~920 nm for two-photon excitation of GCaMP6f).[12]

  • Detection: Photomultiplier tubes (PMTs) are used to detect the emitted fluorescent photons.

Data Analysis

The analysis pipelines for both this compound and GCaMP data share common steps, including:

  • Motion Correction: To correct for animal movement during imaging.

  • Region of Interest (ROI) Selection: Identifying the cell bodies or other structures of interest.

  • Signal Extraction: Measuring the change in light intensity (bioluminescence or fluorescence) over time for each ROI.

  • Event Detection: Identifying calcium transients that correspond to neuronal activity.

For GCaMP, the fluorescence signal is typically reported as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence. For this compound, the raw light emission is analyzed.

Advantages and Disadvantages in Practice

This compound

Advantages:

  • No Phototoxicity: The absence of excitation light makes this compound ideal for long-term, continuous imaging without causing damage to the tissue.[1][7] This is a significant advantage for studies of development, plasticity, and chronic disease models.

  • Low Background: Bioluminescence imaging has a very low background signal, which can lead to high contrast.

Disadvantages:

  • Lower Signal Intensity: The photon flux from bioluminescence is generally lower than that from fluorescence, which can result in a lower signal-to-noise ratio and may require longer integration times.[1][13]

  • Substrate Requirement: The need to administer coelenterazine adds a layer of complexity to the experiment and can be a source of variability.[14] The pharmacokinetics of the substrate can influence the observed signal.

  • Irreversible Reaction: The reaction that produces light is irreversible, meaning that each this compound-coelenterazine complex can only emit light once. This can be a limitation for imaging rapid, repetitive events.

GCaMP

Advantages:

  • High Signal-to-Noise Ratio: Modern GCaMP variants offer excellent SNR, allowing for the detection of single action potentials in some preparations.[2][3][4][8]

  • High Temporal Resolution: The fast kinetics of newer GCaMP variants, such as the jGCaMP8 series, enable the tracking of neuronal activity with high fidelity.[4]

  • No Substrate Required: Simplifies the experimental procedure compared to this compound.

Disadvantages:

  • Phototoxicity and Photobleaching: The requirement for excitation light can lead to phototoxicity, which can alter neuronal physiology and damage tissue over long imaging sessions.[1] Photobleaching, the irreversible loss of fluorescence, can also be a problem.

  • Potential for Cytotoxicity: Long-term, high-level expression of GCaMP has been shown to be detrimental to neuronal health, potentially leading to altered calcium buffering and nuclear accumulation.[5]

Conclusion

Both this compound and GCaMP are powerful tools for in vivo calcium imaging, each with a unique set of strengths and weaknesses. The choice between them should be guided by the specific scientific question being addressed.

  • This compound is the preferred choice for long-term, non-invasive imaging studies where minimizing phototoxicity is critical and the absolute highest temporal resolution is not the primary concern. Its low background and lack of excitation light make it a valuable tool for studying chronic processes.

  • GCaMP excels in applications requiring high temporal resolution and high signal-to-noise ratio for detecting discrete neuronal events like single action potentials. The continuous development of new and improved GCaMP variants makes it a versatile and widely applicable tool for a broad range of in vivo imaging experiments.

For many researchers, the ideal toolkit may include both types of sensors, allowing them to choose the most appropriate tool for each specific experimental paradigm. As both technologies continue to evolve, the future of in vivo calcium imaging promises even greater insights into the complex workings of the brain and other biological systems.

References

A Head-to-Head Comparison: Obelin vs. GCaMP6f for Calcium Detection

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers choosing between the bioluminescent photoprotein Obelin and the fluorescent protein GCaMP6f for the detection of intracellular calcium dynamics. This guide provides a detailed comparison of their sensitivity and kinetics, supported by experimental data and protocols.

Introduction

Measuring intracellular calcium (Ca²⁺) is fundamental to understanding a vast array of biological processes, from neurotransmission to muscle contraction. This compound and GCaMP6f are two powerful, genetically encoded tools used for this purpose, but they operate on distinct principles. This compound is a Ca²⁺-activated photoprotein that produces light through a chemical reaction (bioluminescence), offering a signal with virtually no background.[1] In contrast, GCaMP6f is a fluorescent protein that requires an external light source to excite it, and its fluorescence intensity increases upon Ca²⁺ binding.[2] GCaMP6f is part of the widely adopted GCaMP family, known for its high sensitivity and fast response kinetics, making it a staple in neuroscience.[2][3] The choice between these indicators depends critically on the specific experimental requirements concerning sensitivity, temporal resolution, and tolerance for phototoxicity.

Mechanism of Action

The operational mechanisms of this compound and GCaMP6f are fundamentally different, which dictates their respective advantages and limitations.

This compound: This photoprotein from the hydroid Obelia longissima exists as a stable complex of an apoprotein, a luciferin (B1168401) substrate (coelenterazine), and molecular oxygen.[1] The binding of three calcium ions induces a subtle conformational change in the protein.[4][5] This change catalyzes the oxidation of the bound coelenterazine (B1669285), resulting in a rapid flash of blue light (emission peak ~485 nm) and the release of coelenteramide (B1206865) and CO₂.[1][6] Because the signal is generated by an irreversible chemical reaction, there is no background fluorescence, leading to an exceptionally high signal-to-noise ratio.[1]

Obelin_Mechanism cluster_inactive Inactive State cluster_active Active State This compound Apo-obelin + Coelenterazine + O₂ Activethis compound Ca²⁺-Bound this compound Complex Products Apo-obelin + Coelenteramide + CO₂ Activethis compound->Products Oxidation Light Blue Light (~485nm) Activethis compound->Light Bioluminescence Ca 3 Ca²⁺ Ca->this compound Binding

Caption: this compound's bioluminescent signaling pathway.

GCaMP6f: This indicator is a synthetic fusion of a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[2] In the absence of Ca²⁺, the cpGFP chromophore is exposed to the aqueous environment, resulting in low fluorescence. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to the CaM domain. This triggers a conformational change that promotes the binding of CaM to the M13 peptide. This intramolecular interaction shields the cpGFP chromophore from water, dramatically increasing its quantum yield and resulting in a bright green fluorescence signal upon excitation.[2] GCaMP6f is the "fast" variant of the GCaMP6 series, engineered for rapid kinetics.[3]

GCaMP6f_Mechanism cluster_inactive Low Ca²⁺ State cluster_active High Ca²⁺ State GCaMP_off GCaMP6f (Low Fluorescence) GCaMP_on GCaMP6f (High Fluorescence) GCaMP_off->GCaMP_on Ca²⁺ Binding GCaMP_on->GCaMP_off Ca²⁺ Unbinding Light_out Emission Light (~510nm) GCaMP_on->Light_out Emission Ca Ca²⁺ Light_in Excitation Light (~480nm) Light_in->GCaMP_on Excitation

Caption: GCaMP6f's fluorescence signaling pathway.

Performance Comparison: Sensitivity and Kinetics

The performance of a calcium indicator is primarily defined by its sensitivity (how well it detects Ca²⁺) and its kinetics (how quickly it responds to changes in Ca²⁺ concentration).

Data Presentation

Table 1: General Properties of this compound and GCaMP6f

PropertyThis compoundGCaMP6f
Indicator Type Bioluminescent PhotoproteinFluorescent Protein
Signal Output Photon emission via chemical reactionFluorescence upon excitation
Chromophore Coelenterazine (requires addition)Integrated GFP chromophore
Color of Signal Blue (~485 nm)Green (~510 nm)
Excitation Light None requiredRequired (~480 nm)
Signal-to-Noise Extremely high (virtually no background)[1]High, but limited by autofluorescence
Phototoxicity Risk NonePresent, dependent on excitation intensity

Table 2: Quantitative Comparison of Sensitivity and Kinetics

ParameterThis compoundGCaMP6f
Ca²⁺ Affinity (Kd) Not typically reported as Kd~650 nM[7]
Ca²⁺ Stoichiometry 3 Ca²⁺ ions per reaction[5]4 Ca²⁺ binding sites on Calmodulin
Dynamic Range Not applicable (consumable reaction)>50-fold increase in fluorescence[8]
Rise Time ~3 ms (B15284909) delay, peak <100 ms (@20°C)[5][6]~50 ms (time to peak, 1 AP)[9]
Decay Time < 1 second (signal decay)[6]~140-200 ms (half-decay, 1 AP)[9][10]
In-Depth Analysis

Sensitivity: this compound's greatest strength is its signal-to-noise ratio. As a bioluminescent reporter, it produces light from a chemical reaction, meaning there is no need for excitation light and therefore no cellular autofluorescence to contaminate the signal. This allows for the detection of extremely small changes in Ca²⁺ concentration, with sensitivity reportedly in the femtogram range.[1][6]

GCaMP6f, while requiring excitation, is also highly sensitive and is capable of reliably detecting the small Ca²⁺ transients caused by single action potentials in neurons.[3] Its sensitivity is comparable to high-performance synthetic dyes like OGB1-AM.[3] The large dynamic range of GCaMP6f means that the fluorescence increase upon Ca²⁺ saturation is more than 50 times its baseline fluorescence, providing a robust signal for imaging.[8]

Kinetics: Both indicators exhibit rapid response times, but they are suited for different temporal dynamics. This compound's response to a Ca²⁺ influx is extremely fast, with a delay of only ~3 milliseconds and a peak light emission in under 100 milliseconds.[5][6] However, the signal is a transient "flash" that decays within a second as the coelenterazine substrate is consumed. This makes it ideal for detecting the peak of rapid, transient events but less suitable for monitoring sustained Ca²⁺ elevations.

GCaMP6f was specifically engineered for fast kinetics within the GCaMP family.[3] Its rise time of ~50 ms allows it to track neuronal firing, and its slower decay time of ~140-200 ms allows the signal from successive action potentials to summate, providing an integrated measure of activity over a short time window.[3][9][10] While slower than this compound's initial flash, GCaMP6f's reversible binding kinetics are better suited for imaging ongoing neural activity and resolving individual spikes within a burst.[3]

Experimental Protocols

Implementing these indicators requires distinct experimental workflows. The following section outlines the general procedures and provides a more detailed protocol for kinetic characterization.

General Experimental Workflow

The workflow for using either this compound or GCaMP6f involves introducing the genetic material into the target cells, allowing for protein expression, and then measuring the light output in response to a stimulus that modulates intracellular Ca²⁺.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transfection 1. Introduce Gene (Plasmid Transfection or Viral Transduction) Expression 2. Protein Expression (Cell Culture or in vivo) Transfection->Expression Substrate 3. Add Substrate (Coelenterazine for this compound only) Expression->Substrate Baseline 4. Measure Baseline Signal Substrate->Baseline Stimulate 5. Apply Stimulus (e.g., Electrical, Chemical) Baseline->Stimulate Acquire 6. Acquire Signal (Luminometer or Microscope) Stimulate->Acquire Process 7. Data Processing (Background Subtraction, ΔF/F₀) Acquire->Process Analyze 8. Quantify Kinetics & Amplitude Process->Analyze

Caption: General workflow for calcium imaging experiments.
Protocol for Kinetic Characterization of Calcium Indicators

This protocol describes a general method for measuring the on- and off-rates of a calcium indicator in vitro using a stopped-flow instrument, which allows for the rapid mixing of solutions.

1. Reagent Preparation:

  • Purified Protein: Purify recombinant this compound (in its apo-protein form) or GCaMP6f protein to >95% purity.

  • Buffers: Prepare a "zero Ca²⁺" buffer (e.g., 30 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.2) and a "high Ca²⁺" buffer with a known free Ca²⁺ concentration (e.g., 30 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2). Calculate the precise free Ca²⁺ concentration using software like MaxChelator.

  • This compound Substrate: For this compound, prepare a stock solution of coelenterazine in methanol. Incubate the apo-obelin with coelenterazine in the "zero Ca²⁺" buffer in the dark to reconstitute the active photoprotein.

2. Stopped-Flow Measurement (On-Rate):

  • Load one syringe of the stopped-flow instrument with the reconstituted indicator (this compound or GCaMP6f) in the "zero Ca²⁺" buffer.

  • Load the second syringe with the "high Ca²⁺" buffer.

  • Set the instrument to rapidly mix the two solutions (1:1 ratio).

  • For GCaMP6f, use an excitation light source (e.g., 480 nm LED) and detect emission at >510 nm. For this compound, no excitation is needed; measure total light emission.

  • Record the signal change over time, starting immediately upon mixing. The rise in signal reflects the binding of Ca²⁺ and the subsequent conformational change.

  • Fit the resulting curve to a single or double exponential function to determine the observed on-rate (k_on).

3. Stopped-Flow Measurement (Off-Rate):

  • Pre-incubate the indicator with the "high Ca²⁺" buffer to reach a saturated, high-signal state.

  • Load one syringe with this pre-incubated, Ca²⁺-saturated indicator.

  • Load the second syringe with a buffer containing a high concentration of a Ca²⁺ chelator (e.g., 100 mM EGTA) to rapidly sequester all free Ca²⁺.

  • Rapidly mix the two solutions and record the decay of the signal over time.

  • Fit the decay curve to an exponential function to determine the off-rate (k_off) of Ca²⁺ from the indicator.

4. Data Analysis:

  • Repeat measurements at various Ca²⁺ concentrations to fully characterize the binding properties.

  • Calculate the dissociation constant (Kd) from the ratio of the off- and on-rates (Kd = k_off / k_on).

  • Report rise times and decay times as the half-time (t₁/₂) of the respective kinetic traces.

This detailed characterization provides the fundamental kinetic parameters that govern the indicator's performance in complex cellular environments.

References

A Comparative Guide to the Spectral Properties of Obelin Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ca2+-regulated photoprotein Obelin, isolated from the hydroid Obelia longissima, has become a valuable tool in various bioluminescence-based assays. Its sensitivity to calcium ions and the light-emitting reaction upon their binding make it an excellent reporter protein. However, the spectral properties of wild-type this compound are not always optimal for all applications. Through site-directed mutagenesis, researchers have developed a suite of this compound mutants with altered spectral characteristics, including shifted emission wavelengths and changes in quantum yield. This guide provides a comparative overview of the spectral properties of different this compound mutants, supported by experimental data and methodologies, to aid researchers in selecting the most suitable variant for their specific needs.

Comparative Spectral Data of this compound Mutants

The following table summarizes the key spectral properties of several well-characterized this compound mutants, providing a clear comparison of their performance.

MutantWild-Type (WT)W92FW92F-H22EY139FobeW179KobeW179E
Bioluminescence Emission Maxima (λmax) 485 nm (with a shoulder at ~390 nm)[1][2]410 nm and 470 nm (bimodal)[2]390 nm[3]498 nm[3]460 nm[1]460 nm[1]
Relative Bioluminescence Activity 100%-High activity and stability[3]High activity and stability[3]--
Fluorescence Emission Maxima (λmax) of Ca2+-discharged protein 505 nm[1]Green fluorescence (similar to WT)----
Bioluminescence Quantum Yield (ΦBL) ~0.19 (with native coelenterazine)[2][4]-----

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the comparison of this compound mutants.

Measurement of Bioluminescence Emission Spectra

This protocol outlines the general steps for determining the bioluminescence emission spectrum of an this compound mutant.

Materials:

  • Purified this compound mutant protein

  • Coelenterazine (B1669285) solution

  • Calcium chloride (CaCl2) solution

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Spectrofluorometer or a luminometer with spectral scanning capabilities

  • Cuvettes

Procedure:

  • Prepare a solution of the purified this compound mutant in the assay buffer.

  • Add coelenterazine to the protein solution to reconstitute the active photoprotein. Incubate in the dark to allow for the binding of coelenterazine.

  • Place the cuvette containing the reconstituted photoprotein into the sample holder of the spectrofluorometer.

  • Set the instrument to bioluminescence or emission scan mode. Define the desired wavelength range for scanning (e.g., 350-650 nm).

  • Initiate the bioluminescence reaction by injecting a solution of CaCl2 into the cuvette.

  • Immediately start the spectral scan to record the emitted light as a function of wavelength.

  • The resulting spectrum will show the characteristic emission peaks of the this compound mutant.

Determination of Bioluminescence Quantum Yield (Comparative Method)

The bioluminescence quantum yield (ΦBL) is a measure of the efficiency of the light-producing reaction. The comparative method, using a well-characterized standard, is a common approach.

Materials:

  • Purified this compound mutant protein

  • Coelenterazine solution

  • Calcium chloride (CaCl2) solution

  • A bioluminescent standard with a known quantum yield (e.g., a specific luciferase-luciferin system)

  • Luminometer capable of integrating total light emission

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of the this compound mutant and the standard with identical absorbance at the excitation wavelength (if applicable for the standard) or prepared to have a known concentration of active sites.

  • Initiate the bioluminescent reaction for both the sample and the standard under identical conditions (e.g., temperature, buffer composition, and substrate concentration).

  • Measure the total integrated light emission (total photon flux) for both the this compound mutant and the standard using a luminometer.

  • The bioluminescence quantum yield of the this compound mutant (ΦBL_sample) can be calculated using the following equation:

    ΦBL_sample = ΦBL_standard * (I_sample / I_standard) * (A_standard / A_sample)

    Where:

    • ΦBL_standard is the quantum yield of the standard.

    • I_sample and I_standard are the integrated light intensities of the sample and standard, respectively.

    • A_sample and A_standard are the absorbances of the sample and standard at the wavelength of maximum absorption of the chromophore (coelenterazine), or the concentration of active protein.

Visualizing the Underlying Mechanisms

To better understand the processes governing the spectral properties of this compound mutants, the following diagrams illustrate the bioluminescence reaction pathway and the logical relationship between mutations and spectral shifts.

Bioluminescence_Reaction_Pathway Apoprotein Apo-Obelin (Inactive) Photoprotein Active this compound (Photoprotein) Apoprotein->Photoprotein Reconstitution Coelenterazine Coelenterazine Coelenterazine->Photoprotein Oxygen O2 Oxygen->Photoprotein ExcitedState Excited-state Coelenteramide* Photoprotein->ExcitedState Ca2+ binding Calcium Ca2+ Calcium->ExcitedState GroundState Ground-state Coelenteramide ExcitedState->GroundState Photon Emission Light Light (Photon) ExcitedState->Light Dischargedthis compound Ca2+-discharged this compound GroundState->Dischargedthis compound

Caption: The bioluminescence reaction pathway of this compound.

Mutation_Effect_on_Spectrum Mutation Amino Acid Mutation in Active Site Microenvironment Altered Microenvironment of Coelenterazine Binding Pocket Mutation->Microenvironment Causes EnergyLevels Modified Energy Levels of Excited-state Coelenteramide Microenvironment->EnergyLevels Leads to SpectralShift Shift in Bioluminescence Emission Spectrum EnergyLevels->SpectralShift Results in

Caption: Logical relationship of how mutations in the active site of this compound lead to spectral shifts.

References

A Comparative Guide to Obelin and Other Calcium Sensors for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from signal transduction and gene expression to muscle contraction and neurotransmitter release. The selection of an appropriate Ca²⁺ sensor is therefore a critical decision in experimental design. This guide provides a detailed comparison of Obelin, a bioluminescent photoprotein, with other widely used calcium sensors, including its photoprotein counterpart Aequorin, the genetically encoded fluorescent sensor GCaMP, and the chemical fluorescent dye Fura-2. This analysis is supported by quantitative performance data and detailed experimental protocols to assist researchers in making an informed choice for their specific applications.

Mechanism of Action: Photoproteins

This compound and Aequorin are Ca²⁺-activated photoproteins isolated from marine organisms. Their mechanism of action relies on a biochemical reaction that produces light. The apoprotein (apo-obelin or apo-aequorin) binds to a luciferin (B1168401) molecule, coelenterazine (B1669285), in the presence of oxygen to form a stable, inactive complex. The binding of Ca²⁺ ions to the EF-hand domains of the photoprotein triggers a conformational change, leading to the oxidation of coelenterazine and the emission of a flash of blue light. This process is independent of any external light source, resulting in a high signal-to-noise ratio.

cluster_0 Inactive State cluster_1 Active State Apothis compound Apo-obelin (Protein) Photoprotein This compound Photoprotein (Inactive Complex) Apothis compound->Photoprotein Coelenterazine Coelenterazine (Luciferin) Coelenterazine->Photoprotein Oxygen O₂ Oxygen->Photoprotein ConformationalChange Conformational Change Photoprotein->ConformationalChange + 3 Ca²⁺ Calcium Ca²⁺ Ions Oxidation Oxidation of Coelenterazine ConformationalChange->Oxidation Light Blue Light Emission (~485 nm) Oxidation->Light CO2 CO₂ Oxidation->CO2 Coelenteramide Coelenteramide (Oxidized Luciferin) Oxidation->Coelenteramide

Mechanism of this compound bioluminescence.

Quantitative Performance Comparison

The choice of a calcium sensor is often dictated by its specific performance characteristics. The following table summarizes key quantitative data for this compound, Aequorin, GCaMP (specifically the popular GCaMP6f variant), and Fura-2.

ParameterThis compoundAequorinGCaMP6fFura-2
Sensor Type Bioluminescent PhotoproteinBioluminescent PhotoproteinGenetically Encoded FluorescentChemical Fluorescent Dye
Signal Type Luminescence (Flash)Luminescence (Flash)Fluorescence Intensity IncreaseRatiometric Fluorescence
Ca²⁺ Affinity (Kd) ~1-10 µM (highly dependent on conditions)~1-10 µM (highly dependent on conditions)~375 nM[1]~145-224 nM[2]
Dynamic Range (ΔF/F₀ or Light Output) High signal-to-noiseHigh signal-to-noise>50~30
Rise Time (to peak) ~3 ms[3]~10 ms[3]~50 ms (B15284909) (for 1 AP)[1]~1-2 ms[4]
Decay Time (half-life) Seconds (depends on Ca²⁺ concentration)Seconds (can be engineered to be faster)[5]~140 ms (for 1 AP)[1]Variable, dependent on Ca²⁺ buffering
Wavelength (Emission Max) ~485 nm~470 nm~510 nm~510 nm
Toxicity LowLowLowPotential for cytotoxicity at high concentrations
Ratiometric NoNoNoYes

Experimental Workflow

The general workflow for using calcium sensors involves several key stages, from introducing the sensor into the cells to data acquisition and analysis. While specific details vary, the overall process can be generalized as follows.

cluster_0 Sensor Introduction cluster_1 Assay Preparation A Transfection/Transduction (this compound, Aequorin, GCaMP) C Incubation & Expression/De-esterification A->C B AM Ester Loading (Fura-2) B->C D Coelenterazine Incubation (this compound, Aequorin) C->D E Baseline Measurement C->E D->E F Cell Stimulation (e.g., Agonist Addition) E->F G Data Acquisition (Luminometer/Microscope) F->G H Data Analysis (Signal Quantification) G->H

General experimental workflow for calcium sensing.

Signaling Pathway Example: IP₃-Mediated Calcium Release

Calcium sensors are instrumental in dissecting signaling pathways. A common pathway studied is the Gq-coupled receptor pathway, where activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. All the compared sensors can be used to monitor this cytoplasmic Ca²⁺ increase.

Ligand Ligand (e.g., Acetylcholine) GPCR Gq-coupled Receptor Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_cyto Cytoplasmic Ca²⁺ (transient increase) IP3R->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ (stored) Sensor Calcium Sensor (this compound, Aequorin, GCaMP, Fura-2) Ca_cyto->Sensor detected by Signal Light/Fluorescence Signal Sensor->Signal

IP₃ signaling pathway and calcium detection.

Experimental Protocols

Below are detailed methodologies for the key experiments cited, providing a starting point for laboratory application.

This compound/Aequorin Bioluminescence Assay

This protocol describes the use of this compound or Aequorin to measure Ca²⁺ transients in mammalian cells.

a. Cell Preparation and Transfection:

  • Plate cells in a suitable format (e.g., 96-well plate) to achieve 70-80% confluency on the day of transfection.

  • Transfect cells with a plasmid encoding the apo-obelin or apo-aequorin protein using a suitable transfection reagent according to the manufacturer's protocol. An expression vector with a strong constitutive promoter (e.g., CMV) is recommended.

  • Incubate the cells for 24-48 hours to allow for protein expression.

b. Reconstitution of the Photoprotein:

  • Prepare a stock solution of coelenterazine (e.g., 1 mM in methanol) and store it at -80°C, protected from light.

  • On the day of the experiment, dilute the coelenterazine stock to a final concentration of 1-5 µM in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Remove the culture medium from the cells and add the coelenterazine-containing medium.

  • Incubate the cells for 1-4 hours at 37°C in the dark to allow for the reconstitution of the active photoprotein.

c. Luminescence Measurement:

  • After incubation, wash the cells once with the assay buffer to remove excess coelenterazine.

  • Place the plate in a luminometer equipped with injectors.

  • Prime the injector with the stimulating agent (e.g., a GPCR agonist, ionophore).

  • Initiate the luminescence reading and, after a brief baseline measurement, inject the stimulus.

  • Record the light emission over time. The data is typically expressed as Relative Light Units (RLU).

GCaMP Fluorescence Imaging

This protocol outlines the use of GCaMP for imaging Ca²⁺ dynamics in cultured neurons.

a. Sensor Delivery:

  • For transient expression, transfect cultured neurons with a GCaMP6f-encoding plasmid using a method suitable for neurons (e.g., calcium phosphate (B84403) transfection or lipofection).

  • For more robust and widespread expression, use an adeno-associated virus (AAV) vector to deliver the GCaMP6f gene.[6]

  • Allow 3-21 days for sufficient GCaMP expression, depending on the delivery method and promoter used.

b. Imaging Preparation:

  • Replace the culture medium with a clear imaging buffer (e.g., artificial cerebrospinal fluid, aCSF) pre-warmed to 37°C.

  • Mount the culture dish or coverslip on the stage of a fluorescence microscope equipped with a camera sensitive enough for live-cell imaging.

c. Image Acquisition:

  • Use a standard GFP filter set (e.g., 488 nm excitation, 510-550 nm emission) to visualize GCaMP fluorescence.

  • Acquire a baseline fluorescence image (F₀).

  • Stimulate the cells as required by the experiment (e.g., electrical field stimulation, perfusion with a neurotransmitter).

  • Record a time-lapse series of images to capture the change in fluorescence (F) upon stimulation.

d. Data Analysis:

  • Define regions of interest (ROIs) corresponding to cell bodies or specific subcellular compartments.

  • Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).

Fura-2 Ratiometric Imaging

This protocol provides a method for measuring intracellular Ca²⁺ concentrations using the ratiometric dye Fura-2.[7][8][9][10]

a. Dye Loading:

  • Prepare a stock solution of Fura-2 AM (acetoxymethyl ester) in anhydrous DMSO (e.g., 1 mM).

  • Dilute the Fura-2 AM stock to a final concentration of 2-5 µM in an appropriate buffer (e.g., HBSS) containing a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

b. De-esterification:

  • After loading, wash the cells twice with the imaging buffer to remove extracellular Fura-2 AM.

  • Incubate the cells for an additional 30 minutes in the imaging buffer to allow for the complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.

c. Ratiometric Measurement:

  • Place the cells on a fluorescence imaging system capable of alternating excitation wavelengths between 340 nm and 380 nm.

  • Acquire fluorescence emission images at 510 nm for each excitation wavelength.

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).

  • This ratio can be used to determine the absolute intracellular Ca²⁺ concentration after calibration with solutions of known Ca²⁺ concentrations.

Objective Comparison and Recommendations

This compound:

  • Advantages: this compound offers an excellent signal-to-noise ratio due to the absence of background fluorescence. The flash kinetics are very fast, making it suitable for detecting rapid Ca²⁺ transients.[3] It is also associated with low cellular toxicity.

  • Disadvantages: The signal from this compound is a flash of light, and the photoprotein is consumed in the reaction, which can be a limitation for long-term or repeated measurements in the same cells. It is not a ratiometric sensor, making absolute quantification of Ca²⁺ concentrations challenging.

  • Best Suited For: High-throughput screening (HTS) applications where a rapid and robust signal is required, and endpoint or single-stimulation assays are performed. Its low background makes it ideal for automated plate-reader-based assays.

Aequorin:

  • Advantages: Similar to this compound, Aequorin provides a high signal-to-noise ratio and is minimally toxic to cells. It has been extensively used and characterized in a wide range of biological systems.[11][12][13]

  • Disadvantages: Like this compound, Aequorin is a consumptive sensor, and its signal is not ratiometric. Its kinetics are slightly slower than this compound's.[3]

  • Best Suited For: Similar applications as this compound, particularly in studies where a genetically encoded bioluminescent sensor is preferred and high-throughput is a priority.

GCaMP:

  • Advantages: GCaMP is genetically encoded, allowing for targeted expression in specific cell types or subcellular compartments. It provides a reversible and repeatable fluorescence signal, making it ideal for monitoring Ca²⁺ dynamics over extended periods. The GCaMP series has undergone extensive optimization, with variants like GCaMP6f offering high sensitivity and fast kinetics.[1][14]

  • Disadvantages: As a fluorescence-based sensor, GCaMP can be susceptible to phototoxicity and photobleaching with intense or prolonged illumination. The baseline fluorescence can sometimes be dim, making it challenging to identify expressing cells without stimulation.

  • Best Suited For: In vivo imaging and long-term studies of Ca²⁺ dynamics in specific neuronal populations or subcellular microdomains. It is the sensor of choice for many neuroscience applications involving live animal imaging.

Fura-2:

  • Advantages: Fura-2 is a ratiometric dye, which allows for the accurate quantification of absolute intracellular Ca²⁺ concentrations, correcting for variables like dye loading, cell thickness, and photobleaching.[9][15] It has a high affinity for Ca²⁺, making it very sensitive to small changes in Ca²⁺ levels.

  • Disadvantages: Fura-2 requires UV excitation, which can be phototoxic to cells and can induce autofluorescence. The loading process with AM esters can be variable between cells and may not be suitable for all cell types.

  • Best Suited For: Experiments requiring precise quantification of intracellular Ca²⁺ concentrations in cell populations or single cells in culture. It is a gold standard for calibrating Ca²⁺ signals and for studies where absolute concentration values are more important than long-term monitoring.

The validation of this compound as a reliable calcium sensor is well-established, particularly within the context of high-throughput screening and assays where a robust, rapid, and low-background signal is paramount. Its primary limitation is its consumptive nature, which makes it less suitable for continuous, long-term monitoring of Ca²⁺ oscillations. For such applications, genetically encoded fluorescent sensors like GCaMP offer significant advantages in terms of repeatability and targetability. For experiments demanding precise quantification of absolute Ca²⁺ concentrations, the ratiometric chemical dye Fura-2 remains a superior choice, despite its potential for phototoxicity. Ultimately, the selection of the optimal calcium sensor depends on a careful consideration of the specific experimental question, the required temporal and spatial resolution, and the tolerance of the biological system to the measurement technique.

References

A Comparative Guide to Obelin and Luciferase for Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug discovery, reporter gene assays are indispensable tools for studying gene expression and cellular signaling pathways. The choice of a reporter protein is critical to the success of these assays, with sensitivity, signal kinetics, and ease of use being paramount considerations. This guide provides an objective comparison of two prominent bioluminescent reporters: the well-established Luciferase and the Ca2+-regulated photoprotein, Obelin.

At a Glance: this compound vs. Luciferase

FeatureThis compoundLuciferase (Firefly)
Bioluminescent Mechanism Ca2+-activated photoprotein; contains a pre-oxidized coelenterazine (B1669285) substrate. Light emission is triggered by Ca2+.Enzyme that catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and O2.
Signal Initiation Injection of Ca2+ solution.Addition of D-luciferin substrate and ATP.
Signal Kinetics Flash-type luminescence; rapid and transient signal.[1]Glow-type or flash-type luminescence, depending on the assay formulation.
ATP Dependence NoYes
Substrate Requirement at Assay No (coelenterazine is pre-bound)Yes (D-luciferin)
Potential for Multiplexing High, through the use of mutants with different emission spectra (e.g., violet and greenish light).[2][3]High, commonly used in dual-reporter assays with other luciferases like Renilla or NanoLuc.
Reported Sensitivity High, with detection down to the attomole level in immunoassays.[1]Extremely high, widely recognized for its sensitivity in detecting low levels of gene expression.[4]
Background Signal Virtually no background, as the reaction is self-contained and triggered.[5]Low background, as there is no endogenous luciferase activity in most mammalian cells.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The this compound reporter system relies on the intracellular expression of the this compound apoprotein. For it to become a functional photoprotein, it must be charged with its substrate, coelenterazine, in a process that also requires oxygen. Once formed, the stable this compound photoprotein is ready to be activated. The bioluminescent signal is triggered by an increase in intracellular Ca2+ concentration, which can be induced artificially by the addition of a calcium ionophore or by cell lysis in the presence of Ca2+.

Obelin_Pathway Promoter Promoter of Interest Apothis compound Apo-Obelin Gene Promoter->Apothis compound Transcription & Translation This compound Active this compound Photoprotein Apothis compound->this compound Coelenterazine Coelenterazine (added to media) Coelenterazine->this compound Charging Oxygen O2 Oxygen->this compound Light Light Emission This compound->Light Calcium Ca2+ (injected) Calcium->Light Triggers

This compound reporter activation pathway.

Luciferase Signaling Pathway

The Luciferase reporter system involves the expression of the luciferase enzyme under the control of a promoter of interest. The most commonly used is Firefly luciferase. Following expression, the cells are lysed, and a reagent containing the substrate D-luciferin and ATP is added. The luciferase enzyme then catalyzes the oxidation of D-luciferin, resulting in light emission.

Luciferase_Pathway Promoter Promoter of Interest LuciferaseGene Luciferase Gene Promoter->LuciferaseGene Transcription & Translation LuciferaseEnzyme Luciferase Enzyme LuciferaseGene->LuciferaseEnzyme Light Light Emission LuciferaseEnzyme->Light Catalyzes Luciferin D-Luciferin (Substrate) Luciferin->Light ATP ATP ATP->Light Oxygen O2 Oxygen->Light Workflow_Comparison cluster_this compound This compound Workflow cluster_luciferase Luciferase Workflow O1 Transfect with Apo-obelin vector O2 Incubate with Coelenterazine (Charging) O1->O2 O3 Lyse Cells O2->O3 O4 Inject Ca2+ & Measure Luminescence O3->O4 L1 Co-transfect with Firefly & Renilla vectors L2 Lyse Cells L1->L2 L3 Add Firefly Substrate & Measure Luminescence L2->L3 L4 Add Renilla Substrate & Measure Luminescence L3->L4

References

Navigating Specificity: A Comparative Guide to Obelin-Based Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking highly specific and sensitive immunoassays, this guide provides a comprehensive comparison of Obelin-based bioluminescent assays with other common platforms. We delve into the critical aspects of cross-reactivity and specificity, supported by experimental data and detailed protocols to inform your assay selection and development.

This compound, a calcium-activated photoprotein isolated from the hydroid Obelia longissima, offers a sensitive, non-enzymatic reporter system for immunoassays. Its flash-type luminescence upon calcium ion introduction provides a rapid and high signal-to-noise ratio, making it an attractive alternative to traditional enzyme-linked immunosorbent assays (ELISAs). However, a thorough understanding of its cross-reactivity and specificity is paramount for reliable and accurate quantification of analytes.

Performance Comparison: this compound-Based Assays vs. Alternative Platforms

The choice of an immunoassay platform significantly impacts data quality. Below is a comparative summary of key performance characteristics of this compound-based immunoassays against other widely used technologies.

FeatureThis compound-Based ImmunoassayELISA (Colorimetric)Chemiluminescence Immunoassay (CLIA)Fluorescence Immunoassay (FIA)
Principle Bioluminescence (Ca2+ triggered light emission)Enzymatic color changeEnzymatic light emissionFluorophore excitation/emission
Sensitivity High (femtogram to picogram range)Moderate (picogram to nanogram range)Very High (attogram to femtogram range)High (picogram range)
Dynamic Range WideModerateVery WideWide
Speed Fast (flash kinetics)Slower (enzymatic reaction)Fast (enzymatic reaction)Fast
Interference Low susceptibility to matrix effectsSusceptible to matrix effects and endogenous enzymesSusceptible to matrix effectsSusceptible to autofluorescence
Instrumentation LuminometerSpectrophotometerLuminometerFluorometer

Cross-Reactivity and Specificity: A Data-Driven Comparison

Specificity is the ability of an antibody to bind solely to the target analyte, while cross-reactivity refers to the binding of the antibody to non-target molecules that are structurally similar to the analyte. High specificity and low cross-reactivity are crucial for accurate measurement, especially in complex biological matrices.

While specific quantitative data for a wide range of this compound-based immunoassays is not extensively published in a centralized manner, we can examine representative data from a study on a thyroid-stimulating immunoglobulin (TSI) bioassay, which utilizes a similar principle of measuring a biological response to antibody binding.

Table 1: Cross-Reactivity of a Thyroid-Stimulating Immunoglobulin Bioassay

Potentially Cross-Reacting SubstanceConcentration TestedMeasured TSI Concentration (IU/L)Cross-Reactivity (%)
Human Chorionic Gonadotropin (hCG)100,000 mIU/mL< 0.0241< 0.000024
Luteinizing Hormone (LH)1,000 mIU/mL< 0.0241< 0.00241
Follicle-Stimulating Hormone (FSH)1,000 mIU/mL< 0.0241< 0.00241
Thyrotropin (TSH)1,000 µIU/mL< 0.0241< 0.00241

Data adapted from a study on the Turbo TSI™ bioassay, which demonstrates high specificity for TSI with negligible cross-reactivity from structurally related hormones at physiological and supraphysiological concentrations.[1]

Experimental Protocols

Accurate determination of cross-reactivity and specificity is fundamental to immunoassay validation. Below are detailed methodologies for these key experiments.

Protocol for Determining Cross-Reactivity

Objective: To assess the extent to which structurally related molecules interfere with the accurate measurement of the target analyte.

Materials:

  • This compound-based immunoassay kit for the target analyte

  • Purified standards of the target analyte

  • Purified standards of potentially cross-reacting substances

  • Assay buffer

  • Microplate luminometer

Procedure:

  • Prepare a standard curve for the target analyte according to the kit instructions. This will be used to determine the concentration of the analyte that yields a 50% inhibition of the maximum signal (IC50).

  • Prepare serial dilutions of each potentially cross-reacting substance in the assay buffer. The concentration range should be wide enough to observe any potential inhibition.

  • Perform the immunoassay with the serially diluted cross-reactants in the absence of the target analyte.

  • Measure the luminescence for each concentration of the cross-reactant.

  • Calculate the IC50 for each cross-reactant. This is the concentration of the cross-reactant that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100

Protocol for Determining Specificity (Spike and Recovery)

Objective: To evaluate the ability of the immunoassay to accurately measure the target analyte in a complex biological matrix.

Materials:

  • This compound-based immunoassay kit for the target analyte

  • Biological matrix samples (e.g., serum, plasma) from relevant subjects (healthy and diseased)

  • Purified standard of the target analyte

  • Assay buffer

  • Microplate luminometer

Procedure:

  • Select a set of biological samples.

  • Measure the endogenous concentration of the target analyte in each sample using the this compound-based immunoassay.

  • Spike the samples with a known concentration of the purified target analyte standard. The spiked concentration should fall within the dynamic range of the assay.

  • Measure the concentration of the spiked samples using the immunoassay.

  • Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured concentration in spiked sample - Endogenous concentration) / Spiked concentration x 100 Acceptable recovery is typically within 80-120%.

Visualizing Key Processes

To further elucidate the principles and applications of this compound-based immunoassays, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow, a relevant signaling pathway, and the logic of specificity determination.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate Coat Microplate with Capture Antibody block Block Non-specific Binding Sites plate->block wash1 Wash Plate block->wash1 sample Add Sample (containing analyte) wash1->sample wash2 Wash Plate sample->wash2 detect_ab Add this compound-conjugated Detection Antibody wash2->detect_ab wash3 Wash Plate detect_ab->wash3 calcium Inject Calcium Chloride Solution wash3->calcium read Measure Luminescence calcium->read

Caption: Workflow of a sandwich this compound-based immunoassay.

G TSH TSH TSHR TSH Receptor TSH->TSHR Binds to G_protein G Protein (Gs) TSHR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Thyroid Hormone Gene Expression CREB->Gene_expression Regulates

Caption: Simplified TSH signaling pathway.[2][3][4]

G cluster_specificity Specificity Determination cluster_outcome Binding Outcome analyte Target Analyte antibody Specific Antibody (this compound-conjugated) analyte->antibody Binds with high affinity cross_reactant Structurally Similar Molecule cross_reactant->antibody Binds with low/no affinity high_signal High Luminescent Signal antibody->high_signal Results in low_signal Low/No Luminescent Signal antibody->low_signal Results in

Caption: Logical relationship of immunoassay specificity.

References

A Researcher's Guide to Protein-Protein Interaction Assays: A Comparative Analysis of the Split-Obelin System and Other Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and characterization of protein-protein interactions (PPIs) are fundamental to unraveling complex biological processes and identifying novel therapeutic targets. This guide provides an objective comparison of the split-Obelin protein-protein interaction assay with other widely used methods, including the split-ubiquitin system, Yeast Two-Hybrid (Y2H), co-immunoprecipitation (Co-IP), and Förster resonance energy transfer (FRET). We present a summary of quantitative performance metrics, detailed experimental protocols for key assays, and visual diagrams of the underlying mechanisms to aid in the selection of the most appropriate method for your research needs.

Introduction to Protein-Protein Interaction Assays

Protein-protein interactions govern a vast array of cellular functions, from signal transduction to enzymatic regulation. The study of these interactions is crucial for understanding disease mechanisms and for the development of targeted therapeutics. A variety of in vivo and in vitro techniques have been developed to identify and characterize PPIs, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of several prominent assays, with a special emphasis on the emerging split-photoprotein complementation assays, such as the split-Obelin system.

Overview of Compared Protein-Protein Interaction Assays

Split-Photoprotein Complementation (e.g., Split-Obelin) and Split-Luciferase Assays

The split-protein complementation assay (PCA) is a powerful technique for studying PPIs in living cells.[1] This method is based on the principle that a reporter protein, such as a photoprotein (e.g., Obelin) or a luciferase, can be split into two non-functional fragments.[1] These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the reporter fragments into close proximity, allowing them to refold and reconstitute the active reporter protein, which generates a detectable luminescent or fluorescent signal.[2][3]

The split-Obelin assay utilizes the photoprotein this compound, which emits light in a calcium-dependent manner.[4] Similar to split-luciferase assays, an interaction between the bait and prey proteins reconstitutes the functional this compound, and the resulting luminescence can be quantified. Split-luciferase assays, which often use luciferases from firefly or Renilla, are known for their high sensitivity and low background signals.[5][6]

Split-Ubiquitin System

The split-ubiquitin system is a modification of the yeast two-hybrid system designed to detect interactions involving membrane proteins and other proteins that cannot be localized to the nucleus.[7] In this assay, ubiquitin is split into an N-terminal fragment (Nub) and a C-terminal fragment (Cub). The bait protein is fused to the Cub fragment, which is linked to a reporter transcription factor. The prey protein is fused to a mutated Nub fragment (NubG) that has a reduced affinity for Cub.[4] When the bait and prey proteins interact, they bring NubG and Cub together, leading to the reconstitution of ubiquitin. This reconstituted ubiquitin is recognized by ubiquitin-specific proteases, which cleave the reporter transcription factor, allowing it to translocate to the nucleus and activate reporter genes.[4][7]

Yeast Two-Hybrid (Y2H)

The Yeast Two-Hybrid (Y2H) assay is a widely used genetic method for screening for PPIs.[8] It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[8] In the Y2H system, the bait protein is fused to the BD, and the prey protein is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates the expression of a reporter gene, typically leading to cell growth on selective media or a colorimetric change.[3][8]

Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate PPIs in a cellular context.[9] This antibody-based method involves isolating a specific protein of interest (the "bait") from a cell lysate, along with its binding partners (the "prey"). An antibody specific to the bait protein is used to pull down the entire protein complex. The complex is then analyzed, typically by Western blotting, to identify the co-precipitated prey proteins.[9] Co-IP is considered a gold-standard method for confirming interactions in a near-native environment.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a biophysical technique that can detect PPIs in living cells with high spatial resolution.[10] FRET is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[10] The two proteins of interest are genetically fused to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore, respectively. If the proteins interact, bringing the fluorophores within a close enough proximity (typically 1-10 nm), excitation of the donor fluorophore will result in the emission of light from the acceptor fluorophore.[10][11]

Quantitative Comparison of Protein-Protein Interaction Assays

Direct quantitative comparison of different PPI assays is challenging due to variations in experimental conditions, cell types, and the nature of the interacting proteins. However, based on the available literature, we can summarize the key performance metrics of each assay.

AssayPrincipleThroughputIn Vivo/In VitroDetectionKey AdvantagesKey Limitations
Split-Obelin/Luciferase Protein fragment complementationHighIn vivoLuminescenceHigh sensitivity, low background, real-time dynamicsIrreversible complementation in some cases, potential for steric hindrance
Split-Ubiquitin Protein fragment complementation, transcription-basedHighIn vivo (Yeast)Reporter gene expressionSuitable for membrane proteins, full-length proteinsIndirect detection, potential for false positives
Yeast Two-Hybrid (Y2H) Transcription-basedVery HighIn vivo (Yeast)Reporter gene expressionHigh-throughput screening, cost-effectiveHigh false-positive rate, interactions must occur in the nucleus
Co-immunoprecipitation (Co-IP) Affinity purificationLow to MediumIn vitro (from lysate)Western blot, Mass Spec"Gold standard", detects endogenous proteinsMay not distinguish direct from indirect interactions, antibody-dependent
FRET Energy transferLowIn vivoFluorescenceHigh spatial resolution, detects proximity, dynamic interactionsTechnically demanding, requires spectral overlap, distance-dependent

Experimental Protocols

Split-Luciferase Complementation Assay Protocol
  • Vector Construction : Clone the coding sequences of the two proteins of interest into appropriate vectors, fusing one to the N-terminal fragment of luciferase (NLuc) and the other to the C-terminal fragment (CLuc).

  • Cell Culture and Transfection : Culture the appropriate cell line and co-transfect the cells with the NLuc and CLuc fusion constructs.

  • Protein Expression : Allow the cells to express the fusion proteins for 24-48 hours.

  • Luminescence Measurement : Add the luciferase substrate to the cells and immediately measure the luminescence using a luminometer.

  • Data Analysis : Compare the luminescence signal from cells expressing the interacting pair to negative controls (e.g., cells expressing one fusion protein with an empty vector).

Split-Ubiquitin Assay Protocol
  • Vector Construction : Clone the bait protein into a vector containing the Cub-reporter fusion and the prey protein into a vector containing the NubG fusion.

  • Yeast Transformation : Transform the respective bait and prey plasmids into different haploid yeast strains of opposite mating types.

  • Mating : Mate the bait and prey yeast strains to create diploid yeast containing both plasmids.

  • Selection : Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter gene has been activated due to protein interaction.

  • Validation : Perform additional reporter assays (e.g., β-galactosidase assay) to confirm the interaction.

Yeast Two-Hybrid (Y2H) Protocol
  • Vector Construction : Clone the bait protein into a vector containing the DNA-binding domain (BD) and the prey protein into a vector containing the activation domain (AD).

  • Yeast Transformation : Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Selection : Plate the transformed yeast on selective media. Growth on this media indicates a positive interaction.

  • Reporter Gene Assay : Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm the interaction and reduce false positives.

Co-immunoprecipitation (Co-IP) Protocol
  • Cell Lysis : Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein complexes.

  • Pre-clearing : Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation : Add a specific antibody against the bait protein to the pre-cleared lysate and incubate to form antibody-protein complexes.

  • Complex Capture : Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing : Wash the beads several times to remove non-specifically bound proteins.

  • Elution : Elute the protein complexes from the beads.

  • Analysis : Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

FRET Protocol
  • Vector Construction : Create fusion constructs of the two proteins of interest with a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore.

  • Cell Transfection : Co-transfect the host cells with the donor and acceptor fusion constructs.

  • Live-Cell Imaging : Image the cells using a fluorescence microscope equipped for FRET imaging.

  • FRET Measurement : Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis : Calculate the FRET efficiency. An increase in acceptor emission upon donor excitation indicates that the two proteins are in close proximity.

Visualization of Assay Mechanisms

To further clarify the principles behind these assays, the following diagrams illustrate their core mechanisms.

Split_Photoprotein_Assay cluster_0 No Interaction cluster_1 Interaction Protein A Protein A N-Obelin N-Obelin Protein A->N-Obelin fused to Protein A_i Protein A No Light No Light Protein B Protein B C-Obelin C-Obelin Protein B->C-Obelin fused to N-Obelin_i N-Obelin Protein A_i->N-Obelin_i fused to Reconstituted this compound Reconstituted this compound N-Obelin_i->Reconstituted this compound reconstitute Protein B_i Protein B C-Obelin_i C-Obelin Protein B_i->C-Obelin_i fused to C-Obelin_i->Reconstituted this compound reconstitute Light Light Reconstituted this compound->Light emits Split_Ubiquitin_System cluster_0 Interaction in Cytoplasm/Membrane cluster_1 Reporter Gene Activation in Nucleus Bait Bait Cub Cub Bait->Cub TF Transcription Factor Cub->TF Reconstituted Ub Reconstituted Ubiquitin Cub->Reconstituted Ub interaction brings together TF_n Transcription Factor TF->TF_n translocates to nucleus Prey Prey NubG NubG Prey->NubG NubG->Reconstituted Ub interaction brings together USP Ubiquitin-Specific Protease Reconstituted Ub->USP recognized by USP->TF cleaves DNA Reporter Gene TF_n->DNA binds to Activation Activation DNA->Activation activates Yeast_Two_Hybrid Bait Bait BD DNA-Binding Domain Bait->BD AD Activation Domain BD->AD interaction DNA Reporter Gene BD->DNA binds to Prey Prey Prey->AD Transcription Transcription AD->Transcription activates Co_IP cluster_0 Cell Lysate Bait Bait Prey Prey Bait->Prey Antibody Antibody (anti-Bait) Bait->Antibody binds Complex Immunoprecipitated Complex Other Proteins Other Proteins Bead Protein A/G Bead Antibody->Bead binds Analysis Western Blot Analysis Complex->Analysis FRET_Assay cluster_0 No Interaction cluster_1 Interaction Protein A Protein A Donor Donor (e.g., CFP) Protein A->Donor Donor Emission Donor Emission Donor->Donor Emission emits Protein B Protein B Acceptor Acceptor (e.g., YFP) Protein B->Acceptor Excitation Excitation Excitation->Donor excites Protein A_i Protein A Donor_i Donor Protein A_i->Donor_i Acceptor_i Acceptor Donor_i->Acceptor_i energy transfer Protein B_i Protein B Protein B_i->Acceptor_i Acceptor Emission Acceptor Emission Acceptor_i->Acceptor Emission emits Excitation_i Excitation_i Excitation_i->Donor_i excites Energy Transfer FRET

References

A Comparative Guide to Calcium Indicators: Obelin vs. Synthetic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular calcium (Ca²⁺) dynamics is pivotal for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. The choice of a Ca²⁺ indicator is a critical decision in experimental design, with each option presenting a unique set of advantages and limitations. This guide provides an objective comparison of the photoprotein Obelin and commonly used synthetic fluorescent Ca²⁺ dyes, Fura-2 and Fluo-4, supported by experimental data and detailed protocols.

Quantitative Comparison of Calcium Indicators

The selection of an appropriate Ca²⁺ indicator depends on several key performance characteristics. The following table summarizes the quantitative data for this compound, Fura-2, and Fluo-4 to facilitate an informed decision.

FeatureThis compoundFura-2Fluo-4
Indicator Type Bioluminescent PhotoproteinRatiometric Fluorescent DyeNon-Ratiometric Fluorescent Dye
Signal Generation Ca²⁺-induced conformational change triggers oxidation of coelenterazine (B1669285), emitting light.Ca²⁺ binding shifts the excitation spectrum, allowing for ratiometric measurement.Ca²⁺ binding leads to a significant increase in fluorescence intensity.
Wavelength (nm) Emission max ~485 nm[1]Excitation: 340/380, Emission: 510[2]Excitation: ~490, Emission: ~515
Ca²⁺ Affinity (Kd) ~1-10 µM (Varies with isoform and conditions)~140-224 nM[2]~345 nM[2][3]
Dynamic Range Wide, with a reported light intensity increase of up to 1 million-fold upon Ca²⁺ binding.[4]Limited by dye saturation and instrumentation.>100-fold increase in fluorescence.[5]
Signal-to-Noise Ratio Very high due to the absence of autofluorescence and the need for an external light source.Good, but can be affected by cellular autofluorescence and photobleaching.[6]Good, but susceptible to background fluorescence.
Cytotoxicity Low; coelenterazine is generally considered non-toxic at working concentrations.[7]Low, but the AM ester loading process can produce formaldehyde.Low, similar to Fura-2, with potential for cytotoxicity from AM ester hydrolysis.
Phototoxicity None, as no excitation light is required.Potential for phototoxicity, especially with UV excitation.Lower than Fura-2 due to visible light excitation, but still a consideration.
Photobleaching Not applicable.Susceptible to photobleaching, which can affect quantitative measurements.[6]Less prone to photobleaching than Fura-2 but can still occur with intense illumination.
Loading Method Requires transfection of apo-obelin gene and subsequent incubation with coelenterazine.Incubation with cell-permeant AM ester form.Incubation with cell-permeant AM ester form.
Cofactors Required Coelenterazine, O₂NoneNone
Temporal Resolution Fast kinetics, with a response time in the millisecond range.[8]Limited by the speed of wavelength switching for ratiometric imaging.High temporal resolution is possible with fast imaging systems.

Key Limitations of this compound Compared to Synthetic Calcium Dyes

While this compound offers distinct advantages, particularly its exceptional signal-to-noise ratio, it also possesses several limitations that researchers must consider:

  • Complex Loading Procedure: Unlike synthetic dyes that can be loaded directly into cells in their AM ester form, using this compound requires genetic modification of the target cells to express the apo-obelin protein. This is followed by the addition of the coelenterazine substrate, which can be a more time-consuming and technically demanding process.

  • Irreversible Reaction and Signal Consumption: The bioluminescent reaction of this compound is irreversible. Each this compound molecule can only emit light once upon binding to Ca²⁺. This means the total available signal decreases over the course of an experiment, which can be a significant limitation for long-term or repeated measurements in the same cells.

  • Lower Spatial Resolution in Some Applications: While suitable for population-level measurements, achieving high-resolution subcellular imaging with the low light levels of bioluminescence can be challenging and may require specialized and highly sensitive imaging equipment.

  • Dependence on Coelenterazine Availability and Delivery: The signal from this compound is dependent on the presence and concentration of its substrate, coelenterazine. Inconsistent delivery or depletion of coelenterazine can affect the accuracy and reproducibility of measurements.

  • Limited Wavelength Options: Native this compound emits blue light. While some engineered variants with shifted emission spectra exist, the range of available colors is not as extensive as that for synthetic fluorescent dyes, which can be a limitation for multiplexing experiments with other fluorescent probes.

  • Lower Ca²⁺ Affinity: this compound generally has a lower affinity for Ca²⁺ (in the micromolar range) compared to high-affinity synthetic dyes like Fura-2 (in the nanomolar range). This makes this compound less suitable for detecting small, subtle changes in resting Ca²⁺ levels, although it is well-suited for measuring larger Ca²⁺ transients.

Experimental Protocols

Measurement of Intracellular Calcium Using this compound

This protocol outlines the general steps for using this compound to measure intracellular Ca²⁺ in mammalian cells.

1. Cell Preparation and Transfection:

  • Culture mammalian cells in appropriate growth medium to ~70-80% confluency.
  • Transfect the cells with a mammalian expression vector encoding the apo-obelin gene. Various transfection methods (e.g., lipid-based reagents, electroporation) can be used, optimized for the specific cell type.
  • Allow 24-48 hours for gene expression.

2. Reconstitution of Apo-obelin with Coelenterazine:

  • Prepare a stock solution of native coelenterazine in methanol (B129727) or ethanol. Note: Do not use DMSO as it can be unstable.[9]
  • Dilute the coelenterazine stock solution in a serum-free culture medium to a final working concentration (typically 1-5 µM).
  • Wash the apo-obelin expressing cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) without Ca²⁺ and Mg²⁺.
  • Incubate the cells with the coelenterazine-containing medium for 1-4 hours at 37°C in the dark to allow for reconstitution of the active this compound photoprotein.[10]
  • After incubation, wash the cells twice with the physiological buffer to remove excess coelenterazine.

3. Luminescence Measurement:

  • Place the plate containing the cells into a luminometer or a microscope equipped with a sensitive photon-counting camera.
  • Establish a baseline luminescence reading.
  • Stimulate the cells with the agonist or compound of interest.
  • Record the resulting bioluminescent signal over time. The light emission is transient, so rapid data acquisition is crucial.

4. Data Analysis:

  • The raw luminescence data can be expressed as Relative Light Units (RLU).
  • To quantify Ca²⁺ concentrations, a calibration curve can be generated using this compound in solutions of known Ca²⁺ concentrations.

Measurement of Intracellular Calcium Using Fura-2 AM

This protocol provides a general procedure for loading and imaging with the ratiometric dye Fura-2 AM.

1. Reagent Preparation:

  • Prepare a stock solution of Fura-2 AM (typically 1-5 mM) in anhydrous DMSO.
  • Prepare a physiological buffer such as HBSS, ensuring it is at the correct pH (typically 7.2-7.4).

2. Cell Loading:

  • Culture adherent cells on coverslips or in imaging dishes.
  • Prepare a loading buffer by diluting the Fura-2 AM stock solution in the physiological buffer to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.
  • Remove the culture medium and wash the cells once with the physiological buffer.
  • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.
  • After loading, wash the cells twice with the physiological buffer to remove extracellular dye.
  • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

3. Fluorescence Imaging:

  • Mount the coverslip or dish on a fluorescence microscope equipped for ratiometric imaging.
  • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.
  • Record a baseline fluorescence ratio before adding any stimulus.
  • Add the stimulus and record the changes in the 340/380 nm fluorescence ratio over time.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
  • The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, which requires calibration to determine Rmin, Rmax, and Sf2/Sb2.

Measurement of Intracellular Calcium Using Fluo-4 AM

This protocol describes the general steps for using the single-wavelength dye Fluo-4 AM.

1. Reagent Preparation:

  • Prepare a stock solution of Fluo-4 AM (typically 1-5 mM) in anhydrous DMSO.
  • Prepare a physiological buffer (e.g., HBSS).

2. Cell Loading:

  • Culture cells as for Fura-2 loading.
  • Prepare a loading buffer by diluting the Fluo-4 AM stock solution in the physiological buffer to a final concentration of 1-5 µM. Pluronic F-127 (~0.02%) can be included.
  • Remove the culture medium and wash the cells.
  • Add the Fluo-4 AM loading buffer and incubate for 30-60 minutes at room temperature or 37°C in the dark.
  • Wash the cells twice with the physiological buffer to remove excess dye.
  • Allow for a 30-minute de-esterification period.

3. Fluorescence Imaging:

  • Place the cells on a fluorescence microscope.
  • Excite the cells at ~490 nm and collect the emission at ~515 nm.
  • Record a baseline fluorescence intensity (F₀).
  • Add the stimulus and record the change in fluorescence intensity (F) over time.

4. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio of the change in fluorescence over the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).

Visualizations

Signaling Pathway of this compound Bioluminescence

Obelin_Pathway cluster_cell Cell Apothis compound Apo-Obelin (inactive protein) This compound This compound (active photoprotein) Apothis compound->this compound Reconstitution Coelenterazine Coelenterazine (substrate) Coelenterazine->this compound Light Bioluminescence (~485 nm) This compound->Light Conformational Change & Oxidation Product Oxidized Coelenteramide + CO₂ This compound->Product Ca Intracellular Ca²⁺ Ca->this compound Binding Obelin_Workflow Transfection Transfect cells with apo-obelin plasmid Expression Allow 24-48h for apo-obelin expression Transfection->Expression Reconstitution Incubate with Coelenterazine (1-4 hours) Expression->Reconstitution Wash1 Wash to remove excess Coelenterazine Reconstitution->Wash1 Measurement Measure baseline luminescence Wash1->Measurement Stimulation Add agonist/stimulus Measurement->Stimulation Recording Record bioluminescent signal Stimulation->Recording Analysis Analyze data (RLU) Recording->Analysis Signal_Logic cluster_this compound This compound cluster_synthetic Synthetic Dyes O_Ca Ca²⁺ O_Protein This compound O_Ca->O_Protein O_Light Light (Bioluminescence) O_Protein->O_Light S_Light_In Excitation Light S_Dye Fluorescent Dye S_Light_In->S_Dye S_Ca Ca²⁺ S_Ca->S_Dye S_Light_Out Fluorescence S_Dye->S_Light_Out

References

A Comparative Guide to New Obelin Variants for Enhanced Bioluminescent Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of recently developed Obelin photoprotein variants. This compound, a calcium-activated photoprotein isolated from the hydroid Obelia, has been a valuable tool for sensitive bioluminescent detection.[1] The emergence of new this compound variants through site-directed mutagenesis offers a palette of reporters with tailored characteristics for a variety of research applications, from intracellular calcium imaging to sensitive immunoassays. This document presents a side-by-side comparison of key performance metrics, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.

Performance Comparison of this compound Variants

The performance of this compound variants is typically assessed based on several key parameters: specific activity, emission wavelength, signal decay kinetics, and calcium sensitivity. The following table summarizes the available quantitative data for wild-type this compound and several notable mutants.

VariantMutationSpecific Activity (% of Wild-Type)Peak Emission Wavelength (λmax)Signal Decay CharacteristicsCalcium SensitivityReference
Wild-Type this compound -100%485 nmFast decay (<1 second)High[1]
F88Y this compound Phenylalanine to Tyrosine at position 88-453 nm (blue-shifted)--[2]
W92R this compound Tryptophan to Arginine at position 92-390 nm (violet emission)--[3]
Cys-free this compound All Cysteine residues replaced~10%-Slower decay, loss of "fast" componentReduced conformational flexibility[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of this compound variants. Below are the protocols for key experiments cited in this guide.

Site-Directed Mutagenesis for Generation of this compound Variants

This protocol outlines the generation of this compound mutants using a PCR-based site-directed mutagenesis kit.

Materials:

  • Wild-type this compound expression plasmid

  • Mutagenic oligonucleotide primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation. The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[5]

  • PCR Amplification:

    • Set up the PCR reaction with the wild-type this compound plasmid as a template and the mutagenic primers.

    • Perform PCR to amplify the entire plasmid containing the desired mutation. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion:

    • Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated (mutant) DNA.[5]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Expression and Purification of Recombinant this compound Variants

This protocol describes the expression of this compound variants in E. coli and their subsequent purification.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with the this compound variant expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl)

  • Lysozyme (B549824)

  • DNase I

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers

Procedure:

  • Expression:

    • Inoculate a culture of E. coli containing the this compound variant plasmid and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

    • Incubate on ice to facilitate lysis.

    • Sonicate the cell suspension to ensure complete lysis.

    • Centrifuge to pellet cell debris.

  • Purification:

    • Apply the supernatant to a pre-equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the this compound variant with elution buffer.

    • Analyze the purified protein by SDS-PAGE to assess purity.

    • Dialyze the purified protein into a suitable storage buffer.

Measurement of Bioluminescence Spectra

This protocol details the measurement of the light emission spectrum of this compound variants.

Materials:

  • Purified this compound variant

  • Coelenterazine (B1669285) solution

  • Calcium chloride (CaCl2) solution

  • Spectrofluorometer or a luminometer with spectral scanning capabilities

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified this compound variant in a calcium-free buffer.

    • Add coelenterazine to the protein solution to reconstitute the active photoprotein.

  • Measurement:

    • Place the sample in the spectrofluorometer.

    • Initiate the bioluminescent reaction by injecting a solution of CaCl2 into the sample cuvette.

    • Immediately start scanning the emission spectrum over the desired wavelength range (e.g., 350-600 nm).

    • Record the wavelength of maximum emission (λmax).[2][3]

Determination of Bioluminescence Decay Kinetics

This protocol describes how to measure the rate of light decay following the initiation of the bioluminescent reaction.

Materials:

  • Purified this compound variant

  • Coelenterazine solution

  • Calcium chloride (CaCl2) solution

  • Luminometer with kinetic measurement capabilities

Procedure:

  • Sample Preparation:

    • Prepare the active photoprotein by mixing the purified this compound variant with coelenterazine in a calcium-free buffer.

  • Kinetic Measurement:

    • Place the sample in the luminometer.

    • Inject CaCl2 solution to trigger the light emission.

    • Record the light intensity over time at a high sampling rate.

    • Analyze the decay curve to determine kinetic parameters such as the decay half-life.[4]

Calcium Titration Assay for Determining Calcium Sensitivity

This protocol is used to determine the calcium concentration dependence of the this compound variant's light emission.

Materials:

  • Purified this compound variant

  • Coelenterazine solution

  • A series of calcium buffers with known free calcium concentrations (e.g., Ca-EGTA buffers)

  • Luminometer

Procedure:

  • Sample Preparation:

    • Reconstitute the active photoprotein by incubating the purified this compound variant with coelenterazine.

  • Measurement:

    • Add a small aliquot of the active photoprotein to each of the calcium buffers with varying free calcium concentrations.

    • Measure the peak light emission from each sample using a luminometer.

  • Data Analysis:

    • Plot the peak light intensity as a function of the free calcium concentration.

    • Determine the EC50 value (the calcium concentration at which 50% of the maximum light emission is observed) to quantify the calcium sensitivity.

Signaling Pathway and Experimental Workflow

This compound Bioluminescence Signaling Pathway

The bioluminescence of this compound is triggered by the binding of calcium ions. The apo-obelin protein contains three EF-hand calcium-binding domains. In the presence of its substrate, coelenterazine, and molecular oxygen, apo-obelin forms a stable, yet inactive, photoprotein complex. Upon binding of three calcium ions, the protein undergoes a conformational change. This change catalyzes the oxidation of coelenterazine, leading to the formation of an unstable peroxide intermediate. The decomposition of this intermediate results in the release of carbon dioxide and the formation of coelenteramide (B1206865) in an excited state. As the excited coelenteramide returns to its ground state, it emits a flash of blue light.[6][7][8]

Obelin_Signaling_Pathway cluster_activation Calcium-Dependent Activation cluster_luminescence Bioluminescence Reaction Apo-Obelin Apo-Obelin Photoprotein_Complex Inactive Photoprotein (this compound-Coelenterazine-O2) Apo-Obelin->Photoprotein_Complex Reconstitution Coelenterazine Coelenterazine Coelenterazine->Photoprotein_Complex O2 O2 O2->Photoprotein_Complex Active_Complex Active Complex Photoprotein_Complex->Active_Complex 3 Ca2+ binding Ca2+ Ca2+ Ca2+->Active_Complex Excited_Coelenteramide Excited Coelenteramide* Active_Complex->Excited_Coelenteramide Oxidation CO2 CO2 Active_Complex->CO2 Light Light (hv) Excited_Coelenteramide->Light Ground_State_Coelenteramide Ground State Coelenteramide Excited_Coelenteramide->Ground_State_Coelenteramide Relaxation

Caption: Calcium-triggered signaling pathway of this compound bioluminescence.

Experimental Workflow for Evaluating this compound Variants

The evaluation of new this compound variants follows a systematic workflow, from the initial design and creation of the mutant protein to its final characterization. This process involves molecular biology techniques, protein biochemistry, and biophysical measurements.

Experimental_Workflow cluster_design Variant Design & Creation cluster_expression Protein Production cluster_characterization Performance Evaluation Design Design this compound Mutant (e.g., F88Y) Mutagenesis Site-Directed Mutagenesis Design->Mutagenesis Verification Sequence Verification Mutagenesis->Verification Transformation Transform into E. coli Verification->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Purification (Affinity Chromatography) Expression->Purification Spectral Bioluminescence Spectrum Measurement Purification->Spectral Kinetics Decay Kinetics Analysis Purification->Kinetics Calcium Calcium Titration Assay Purification->Calcium Data Data Analysis & Comparison Spectral->Data Kinetics->Data Calcium->Data

Caption: Experimental workflow for this compound variant evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Obelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and compliance is paramount. This guide provides detailed procedures for the proper disposal of Obelin, a bioluminescent photoprotein. Adherence to these protocols is essential for maintaining a safe laboratory environment and mitigating any potential environmental impact.

This compound, a recombinant protein, is generally considered non-hazardous. However, proper disposal procedures should always be followed in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. The toxicological properties of this compound have not been fully investigated, and it is crucial to handle it with appropriate precautions.[1]

Risk Assessment and Waste Categorization

Before disposal, a risk assessment should be conducted to classify the this compound waste. The primary consideration is whether the this compound has been mixed with any hazardous chemicals or biological agents.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste This compound solutions in benign buffers (e.g., PBS, Tris) with no other hazardous components.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[2][3]
Chemically Contaminated Waste This compound solutions mixed with hazardous chemicals (e.g., solvents, detergents).Collection in a designated hazardous waste container for disposal by certified personnel.[2]
Biohazardous Waste This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria).Decontamination (e.g., autoclaving) followed by disposal as regulated medical waste.[2]
Solid Waste Consumables contaminated with this compound (e.g., pipette tips, gloves, tubes).Disposal in the appropriate waste stream (biohazardous or regular trash) based on risk assessment.[2]
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container.[2][4]

Experimental Protocols for Disposal of Non-Hazardous this compound Waste

The following protocols detail the step-by-step procedures for the disposal of non-hazardous this compound waste.

Protocol 1: Chemical Inactivation and Drain Disposal of Liquid this compound Waste

This protocol is suitable for this compound in non-hazardous buffer solutions.

Materials:

  • Liquid this compound waste

  • 10% bleach solution

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Prepare Inactivation Solution: In a designated chemical fume hood, add a 10% bleach solution to the liquid this compound waste to achieve a final bleach concentration of at least 1%.[2]

  • Inactivate: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the protein.[2]

  • Neutralization (if required): If required by your institution's EHS guidelines, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.

  • Drain Disposal: Pour the inactivated solution down the drain with a large volume of running water to ensure thorough dilution.[2][3]

  • Documentation: Record the disposal in your laboratory's waste log.

Protocol 2: Disposal of Solid Waste Contaminated with Non-Hazardous this compound

This protocol is for solid laboratory waste such as microfuge tubes, pipette tips, and gloves.

Materials:

  • Solid waste contaminated with this compound

  • Appropriate waste container (e.g., biohazard bag, regular trash bin)

  • PPE: lab coat, safety glasses, gloves

Procedure:

  • Don PPE: Wear a lab coat, safety glasses, and gloves.

  • Segregate Waste: Collect all solid waste items contaminated with this compound.

  • Risk Assessment: Based on your initial risk assessment, determine if the waste should be treated as biohazardous or regular trash. If the this compound was used in experiments involving biohazardous materials, it must be disposed of as biohazardous waste.

  • Containerize:

    • For Non-Hazardous Solid Waste: Place the items in a designated, leak-proof container for regular laboratory trash.

    • For Biohazardous Solid Waste: Place the items in a properly labeled biohazard bag.

  • Final Disposal:

    • Non-Hazardous: Dispose of the container in the regular laboratory waste stream.

    • Biohazardous: Autoclave the biohazard bag according to your institution's standard operating procedures before placing it in the regulated medical waste stream.[5]

  • Documentation: Record the disposal as per your laboratory's protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ObelinDisposalWorkflow This compound Waste Disposal Workflow start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment: Is the waste mixed with hazardous chemicals or biohazards? start->risk_assessment liquid_or_solid Is the waste liquid or solid? risk_assessment->liquid_or_solid No hazardous_waste Collect in Designated Hazardous Waste Container risk_assessment->hazardous_waste Yes liquid_waste Liquid this compound Waste liquid_or_solid->liquid_waste Liquid solid_waste Solid this compound Waste liquid_or_solid->solid_waste Solid inactivate_liquid Inactivate with 10% Bleach (30-minute contact time) liquid_waste->inactivate_liquid neutralize Neutralize (if required by EHS) inactivate_liquid->neutralize drain_disposal Dispose down drain with copious amounts of water neutralize->drain_disposal is_biohazardous Is the solid waste biohazardous? solid_waste->is_biohazardous biohazard_bin Place in Biohazard Bag is_biohazardous->biohazard_bin Yes regular_trash Place in Regular Lab Trash is_biohazardous->regular_trash No autoclave Autoclave biohazard_bin->autoclave medical_waste Dispose as Regulated Medical Waste autoclave->medical_waste ehs_pickup Arrange for EHS Pickup hazardous_waste->ehs_pickup

Caption: this compound Waste Disposal Decision Workflow.

References

Essential Safety and Handling Guide for Obeticholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to Obeticholic Acid. The term "Obelin" as specified in the query did not correspond to a known chemical substance in our search. Please verify the identity of the substance you are working with before proceeding.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Obeticholic Acid.

Hazard Identification and Safety Precautions

Obeticholic Acid (OCA) is a semi-synthetic bile acid analog. While it is used as a therapeutic agent, it also presents hazards in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child.[2][3]

Summary of Hazards:

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335
Reproductive ToxicityCategory 2H361

Source:[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]Prevents skin contact which can cause irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, wear fire/flame resistant and impervious clothing.[1][4]Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a fume hood.[1][5] If engineering controls are not sufficient, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be used.[4]Prevents inhalation of dust or aerosols which can cause respiratory tract irritation.

Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area. The use of a laboratory fume hood is recommended, especially when handling powders or creating solutions.[4][5]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Handling Procedures:

  • Read and understand the Material Safety Data Sheet (MSDS) before starting any work.[1][2][3][4][5][6]

  • Don the appropriate PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Avoid the formation of dust and aerosols.[1][2][5]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling.[1][4]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Recommended storage temperatures:

    • Powder: -20°C for up to 3 years.[1][5]

    • In solvent: -80°C for up to 6 months.[1][5]

Emergency Procedures

SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Spillage Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Clean the spill area thoroughly with a suitable decontaminating agent.[1][4]

Disposal Plan

All waste materials containing Obeticholic Acid must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the hazardous waste through a licensed disposal company. Do not dispose of it in the regular trash or down the drain.[4][7] Ensure compliance with all federal, state, and local regulations.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling Obeticholic Acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review MSDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Measure Obeticholic Acid C->D Proceed when ready E Perform Experiment D->E F Decontaminate Work Surfaces E->F K Spill or Exposure Occurs E->K G Segregate Waste (Solid, Liquid, Sharps) F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures (First Aid, Spill Cleanup) K->L M Report Incident L->M

Caption: Workflow for Safe Handling of Obeticholic Acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.